Ethyl 4,4-diethoxy-3-oxobutanoate
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
ethyl 4,4-diethoxy-3-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O5/c1-4-13-9(12)7-8(11)10(14-5-2)15-6-3/h10H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYVRRAANXHHPGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C(=O)CC(=O)OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00456624 | |
| Record name | Ethyl 4,4-diethoxy-3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00456624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10495-09-7 | |
| Record name | Ethyl 4,4-diethoxy-3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00456624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 4,4-diethoxy-3-oxobutanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to Ethyl 4,4-diethoxy-3-oxobutanoate
CAS Number: 10495-09-7
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block in Modern Synthesis
Ethyl 4,4-diethoxy-3-oxobutanoate is a valuable β-keto ester that serves as a versatile intermediate in organic synthesis. Its unique structural features, including a reactive methylene group flanked by two carbonyl functionalities (one of which is masked as a diethyl acetal), make it a powerful tool for the construction of complex molecular architectures. This guide provides a comprehensive overview of its synthesis, key reactions, and applications, with a particular focus on its relevance in pharmaceutical research and development. The presence of the diethoxy acetal offers a strategic advantage, allowing for selective reactions at other positions of the molecule before the latent aldehyde functionality is revealed under acidic conditions.
Physicochemical Properties
A clear understanding of the physical and chemical properties of this compound is essential for its effective use in the laboratory.
| Property | Value | Source(s) |
| CAS Number | 10495-09-7 | [1][2] |
| Molecular Formula | C₁₀H₁₈O₅ | [1][3] |
| Molecular Weight | 218.25 g/mol | [1][3] |
| Appearance | Liquid | [4] |
| IUPAC Name | This compound | [1] |
| Synonyms | Ethyl diethoxyacetoacetate, 4,4-Diethoxy-3-oxobutanoic acid ethyl ester | [1] |
Synthesis of this compound: A Practical Approach
The synthesis of this compound can be achieved through various methods, with the Claisen condensation being a prominent and illustrative example of forming its core structure. A common and practical laboratory-scale synthesis involves the reaction of ethyl diethoxyacetate with ethyl acetate in the presence of a strong base like sodium metal.
Experimental Protocol: Synthesis via Acylation
This protocol details a common method for the preparation of this compound.
Materials:
-
Ethyl diethoxyacetate
-
Ethyl acetate
-
Sodium metal
-
50% Acetic acid
-
Diethyl ether
Procedure:
-
To a solution of ethyl diethoxyacetate in ethyl acetate, add metallic sodium.
-
Reflux the resulting mixture for approximately 1.5 hours.
-
After cooling, acidify the reaction mixture with 50% acetic acid.
-
Extract the product with diethyl ether.
-
Remove the ether from the extract by distillation. The residue is the crude this compound, which can be further purified by vacuum distillation.
Causality of Experimental Choices:
-
Sodium metal acts as a strong base to deprotonate the α-carbon of ethyl acetate, forming the nucleophilic enolate required for the acylation of ethyl diethoxyacetate.
-
Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate.
-
Acidification with acetic acid neutralizes the reaction mixture and quenches any unreacted base.
-
Extraction with diethyl ether is a standard workup procedure to isolate the organic product from the aqueous phase.
-
Distillation is employed to remove the volatile solvent and can be used under reduced pressure to purify the final product.
Chemical Reactivity and Synthetic Utility
The reactivity of this compound is dominated by the presence of the β-keto ester moiety and the acetal group. This dual functionality allows for a wide range of chemical transformations, making it a valuable precursor for various molecular scaffolds, particularly heterocyclic systems.
Reactions at the Active Methylene Group
The methylene group (C2) is acidic due to its position between the ketone and the ester carbonyl groups, making it susceptible to deprotonation by a base to form a stabilized enolate. This enolate is a potent nucleophile and can participate in various carbon-carbon bond-forming reactions.
-
Knoevenagel Condensation: This reaction involves the condensation of the active methylene group with aldehydes or ketones in the presence of a weak base. This reaction is a cornerstone for the synthesis of α,β-unsaturated compounds. For instance, the condensation of aromatic aldehydes with similar β-keto esters in the presence of a catalyst like morpholine/acetic acid yields ethyl 2-acyl-3-arylpropenoates[3][5]. The diethoxy acetal in the target molecule offers the potential for subsequent intramolecular cyclizations or further modifications after deprotection.
Caption: Pathway to Pyrimidine Synthesis.
Applications in Drug Development
The structural motifs accessible from this compound and related β-keto esters are frequently found in active pharmaceutical ingredients (APIs). The versatility of this building block allows for the efficient construction of diverse molecular libraries for screening and lead optimization in drug discovery programs.
While direct, publicly available examples of this compound as an intermediate in the synthesis of a commercial API are not abundant, the utility of closely related structures is well-documented. For instance, Ethyl 4-methoxy-3-oxobutanoate is a key intermediate in the synthesis of Dolutegravir, an important antiretroviral drug used to treat HIV infection.[6] This highlights the potential of 4-alkoxy-substituted β-keto esters in the development of novel therapeutics.
The diethoxy acetal of this compound serves as a protected aldehyde. This protecting group strategy is crucial in multi-step syntheses where the aldehyde functionality would not be stable to the reaction conditions required for other transformations in the molecule. The aldehyde can be deprotected under mild acidic conditions at a later stage in the synthetic sequence, allowing for its participation in reactions such as reductive amination, Wittig reactions, or further cyclizations.
Spectroscopic Data and Characterization
Accurate characterization of this compound is critical for its use in synthesis. Below is a summary of expected spectroscopic features based on its structure and data from similar compounds.
| Spectroscopic Technique | Expected Features |
| ¹H NMR | Signals corresponding to the two ethoxy groups (triplets and quartets), a singlet for the active methylene protons, and a signal for the methine proton of the acetal. |
| ¹³C NMR | Resonances for the carbonyl carbons of the ketone and ester, the acetal carbon, and the carbons of the ethoxy and ethyl ester groups. |
| IR Spectroscopy | Strong absorption bands for the C=O stretching vibrations of the ketone and ester functionalities. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of 218.25, along with characteristic fragmentation patterns for esters and acetals. |
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is advisable to wear personal protective equipment, including safety goggles, gloves, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.[4]
Conclusion
This compound is a highly functionalized and versatile building block with significant potential in organic synthesis, particularly for the construction of complex molecules and heterocyclic systems relevant to the pharmaceutical industry. Its protected aldehyde functionality, combined with the reactivity of the β-keto ester moiety, provides chemists with a powerful tool for the strategic design and execution of synthetic routes to novel compounds. As the demand for new and effective therapeutics continues to grow, the importance of such versatile intermediates in the drug discovery and development process cannot be overstated.
References
- du Pisani, C., Schneider, D. F., & Venter, P. C. R. (2002). ETHYL 4-(DIETHOXYPHOSPHINYL)-3-OXOBUTANOATE: SELECTIVE SYNTHESIS OF β-KETO PHOSPHONATES.
- Supporting Information for Polymer Supported Pd Catalyzed Carbonylation of Aryl Bromides for the Synthesis of Aryl esters and amides. (2014). RSC Advances.
- Key Applications of Ethyl 4-methoxy-3-oxobutanoate in Pharmaceutical Synthesis. (n.d.). BenchChem.
- du Pisani, C., Schneider, D. F., & Venter, P. C. R. (2002). ETHYL 4-(DIETHOXYPHOSPHINYL)-3-OXOBUTANOATE: SELECTIVE SYNTHESIS OF β-KETO PHOSPHONATES.
- Study on the Reactions of Ethyl 4,4,4-Trifluoro-3-oxobutanoate with Arylidenemalononitriles. (n.d.).
- Supporting Information for (E)-Butyl 3-(4-methoxyphenyl)
- IR, NMR, and MS data for Ethyl 3-oxobutano
- This compound. (n.d.). PubChem.
- Supporting Information for Acid-Labile δ-Ketal-β-Hydroxy Esters by Asymmetric Hydrogenation of Corresponding δ-Ketal. (2012).
- Key Applications of Ethyl 4-methoxy-3-oxobutanoate in Pharmaceutical Synthesis. (n.d.). Autech Industry Co., Ltd.
- Ethyl 4,4-diethoxy-3-oxobutano
- Jones, G. (1967).
- 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967). (n.d.).
- Ethyl 4-ethoxy-3-oxobutyrate. (n.d.). PubChem.
- Knoevenagel condensation of aromatic aldehydes with ethyl 4-chloro-3-oxobutanoate in ionic liquids. (2012). Journal of the Brazilian Chemical Society, 23(4), 653-659.
- Knoevenagel Condens
- NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.).
- Mass Spectrometry of Ethyl 4-(2-chlorophenyl)-3-oxobutanoate: An In-depth Technical Guide. (2025). BenchChem.
- Knoevenagel condensation of aromatic aldehydes with ethyl 4-chloro-3-oxobutanoate in ionic liquids. (2012).
- Syntheses of Heterocyclic Derivatives as Potential Cytotoxic Compounds Evaluated Toward Hepatocellular and Cervical Carcinoma Cell Lines. (n.d.). Bulletin of the Chemical Society of Japan.
- Synthesis of compounds useful in the manufacture of ketorolac. (2002). U.S.
- Topics in Heterocyclic Chemistry. (n.d.). National Academic Digital Library of Ethiopia.
- This compound. (n.d.). American Elements.
- Showing Compound Ethyl 3-oxobutano
- Ethyl 4-ethoxy-3-oxobutyr
- Thermochemistry of Ethyl 3-Oxobutanoate Revisited: Observance of a Non-Zero Enthalpy of Mixing between Tautomers and Its Effects. (n.d.). University of Missouri-St. Louis.
- Asymmetric Reduction of Ethyl 4-Chloro-3-oxobutanoate to Ethyl (S)-4-Chloro-3-hydroxybutanoate Catalyzed by Aureobasidium pullulans in an Aqueous/Ionic Liquid Biphase System. (2018).
- Substituted indoline derivatives as dengue viral replication inhibitors. (2018).
- (3-Alkoxy-phenoxy)-ethyl dialkylamine derivatives and their use as local anaesthetics. (2001). U.S.
- Process for preparing 4-chloro-7H-pyrrolo [2,3-d ] pyrimidines. (n.d.).
- Ethyl ether Mass Spectrum. (n.d.). NIST WebBook.
- Ethyl ether IR Spectrum. (n.d.). NIST WebBook.
Sources
- 1. This compound | C10H18O5 | CID 11138577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. americanelements.com [americanelements.com]
- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. Ethyl 4-(benzyloxy)-3-oxobutanoate synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
Ethyl 4,4-diethoxy-3-oxobutanoate chemical properties
An In-Depth Technical Guide to Ethyl 4,4-diethoxy-3-oxobutanoate: Properties, Synthesis, and Applications
Authored by: A Senior Application Scientist
Date: January 9, 2026
Abstract
This compound, also known as ethyl diethoxyacetoacetate, is a polyfunctional organic compound of significant interest to the research and pharmaceutical communities. Its unique structure, incorporating a β-ketoester moiety and a diethyl acetal group, renders it a versatile synthon for constructing complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, spectroscopic signature, synthetic routes, and core applications, offering field-proven insights for professionals in chemical synthesis and drug development.
Core Chemical Identity and Physicochemical Properties
This compound (CAS No. 10495-09-7) is a key intermediate whose reactivity is dominated by the interplay between its ketone, ester, and acetal functional groups.[1] The acetal serves as a protecting group for a latent aldehyde functionality, which can be revealed under acidic conditions, thus expanding its synthetic utility.
The compound exists as a clear yellow oil or solid, and exhibits keto-enol tautomerism, a common feature for β-dicarbonyl compounds, which influences its reactivity and spectroscopic characteristics.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 10495-09-7 | [1] |
| Molecular Formula | C₁₀H₁₈O₅ | [1] |
| Molecular Weight | 218.25 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Synonyms | Ethyl diethoxyacetoacetate, 4,4-diethoxy-3-oxo-butyric acid ethyl ester | [1][3] |
| Appearance | Clear yellow oil / Solid | [2] |
| Boiling Point | 292.2±25.0 °C at 760 mmHg | [3] |
| InChIKey | HYVRRAANXHHPGH-UHFFFAOYSA-N | [1] |
Spectroscopic Characterization: A Validating System
Characterization of this compound is fundamentally reliant on a combination of spectroscopic techniques. Each method provides a unique and complementary piece of structural information, and together they form a self-validating system for confirming identity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of the molecule, including the keto-enol tautomeric ratio.
-
¹H NMR: The proton NMR spectrum is highly characteristic. The presence of the keto-enol tautomerism is confirmed by distinct sets of signals. For the keto form, one would expect signals for the two ethoxy groups, the methylene protons adjacent to the ester, and the methylene protons between the carbonyls. The enol form would show a characteristic vinyl proton signal and a hydroxyl proton signal, often broad and far downfield.[2] A reported ¹H NMR spectrum in CDCl₃ shows a keto-enol isomer ratio of 4:1.[2]
-
¹³C NMR: The carbon spectrum will show distinct resonances for the carbonyl carbons of the ketone and ester, the acetal carbon, and the various methylene and methyl carbons of the ethyl groups.
Infrared (IR) Spectroscopy
IR spectroscopy is used to rapidly confirm the presence of key functional groups. The spectrum is dominated by strong C=O stretching vibrations.
-
C=O Stretch: Strong absorption bands are expected in the region of 1715-1750 cm⁻¹, corresponding to the ketone and ester carbonyl groups.
-
C-O Stretch: Multiple strong bands between 1000-1300 cm⁻¹ indicate the C-O single bonds of the ester and acetal groups.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can provide structural information through analysis of fragmentation patterns.
-
Molecular Ion: The electron impact (EI) mass spectrum should show a molecular ion (M⁺) peak corresponding to the molecular weight of 218.25.
-
Fragmentation: Common fragmentation pathways would include the loss of ethoxy (•OCH₂CH₃) or ethyl (•CH₂CH₃) radicals, and cleavage at the C-C bonds adjacent to the carbonyl groups.
Caption: Conceptual workflow for spectroscopic validation.
Synthesis and Reactivity
Synthetic Protocol: Claisen Condensation
A robust and common method for synthesizing this compound is the Claisen condensation between ethyl 2,2-diethoxyacetate and ethyl acetate, using a strong base such as sodium hydride or sodium metal.[2][4] The choice of base and solvent is critical; sodium hydride in an aprotic solvent like THF is often preferred for its safety and efficiency over metallic sodium.
Caption: Synthetic pathway via Claisen condensation.
Detailed Experimental Protocol (Adapted from ChemicalBook[2])
-
Inert Atmosphere Setup: Suspend sodium hydride (5.12 g, 213 mmol) in anhydrous tetrahydrofuran (250 mL) in a flame-dried, three-neck flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet.
-
Initial Heating: Stir the suspension mechanically and heat to 50 °C. Causality: Heating ensures the reaction initiates efficiently upon addition of the esters.
-
Reactant Addition: Prepare a mixture of ethyl acetate (15.3 mL, 156 mmol) and ethyl 2,2-diethoxyacetate (25 mL, 142 mmol). Add this mixture dropwise to the NaH suspension over 30 minutes. Causality: Slow, dropwise addition is crucial to control the exothermic reaction and prevent dangerous gas evolution.
-
Reaction & Reflux: After the addition is complete, heat the mixture to reflux for 4 hours. Following reflux, allow the reaction to cool to room temperature and continue stirring for 16 hours (overnight). Causality: The extended stirring at room temperature ensures the reaction proceeds to completion.
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath. Carefully and rapidly add a 15% v/v aqueous solution of acetic acid (~145 mL) to quench the reaction and neutralize the sodium ethoxide formed. Causality: The acidic workup protonates the enolate intermediate to form the final β-ketoester product.
-
Extraction & Purification: Concentrate the mixture by rotary evaporation to approximately one-third of its original volume. Extract the product into a suitable organic solvent (e.g., diethyl ether), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product as a clear yellow oil. Further purification can be achieved by fractional distillation under vacuum.[4]
Chemical Reactivity
The reactivity of this molecule is centered on the β-ketoester system. The methylene protons situated between the two carbonyl groups are acidic and can be deprotonated by a base to form a stabilized enolate. This enolate is a potent nucleophile, making the compound an excellent precursor for:
-
Alkylation and Acylation Reactions: The enolate can be reacted with various electrophiles.
-
Heterocycle Synthesis: It is a valuable starting material for synthesizing complex heterocyclic structures, which are common motifs in many drug candidates.[5][6]
-
Phosphonate Synthesis: It can be used in the synthesis of β-keto phosphonates, which are important reagents in Horner-Wadsworth-Emmons reactions for creating α,β-unsaturated carbonyl compounds.[7][8]
Applications in Drug Development and Research
While not as widely cited as some other β-ketoesters in specific drug syntheses, this compound is a quintessential building block whose structural elements are highly valuable in medicinal chemistry. Its utility lies in its ability to act as a masked 1,3-dicarbonyl compound, which can be elaborated into more complex structures.
The presence of the diethyl acetal allows for selective reactions at other parts of the molecule before deprotection under acidic conditions to reveal a reactive aldehyde. This two-stage reactivity is a powerful tool in multi-step synthesis, enabling the construction of complex target molecules with high precision. Its derivatives are key intermediates in the synthesis of a variety of biologically active molecules and pharmaceuticals.[9]
Safety and Handling
This compound must be handled with appropriate care, following standard laboratory safety procedures. It is classified as an irritant.
Table 2: GHS Hazard Information
| Hazard Class | GHS Classification | Precautionary Statement Codes |
| Skin Corrosion/Irritation | Warning, H315: Causes skin irritation | P264, P280, P302+P352, P332+P317 |
| Serious Eye Damage/Irritation | Warning, H319: Causes serious eye irritation | P264, P280, P305+P351+P338, P337+P317 |
| Respiratory Irritation | Warning, H335: May cause respiratory irritation | P261, P271, P304+P340, P319 |
Source: PubChem[1]
Handling and Storage Protocol:
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.[10]
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[10][11]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from heat, sparks, or open flames.[11]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[10]
-
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.
Conclusion
This compound is a highly functionalized and synthetically versatile molecule. Its value as a research chemical and pharmaceutical intermediate is derived from the strategic placement of its reactive β-ketoester system and the latent reactivity afforded by the diethyl acetal group. A thorough understanding of its physicochemical properties, spectroscopic behavior, and reactivity is essential for any scientist aiming to leverage this compound in the synthesis of novel and complex organic molecules. The protocols and data presented in this guide serve as a foundational resource for its effective and safe utilization in the laboratory.
References
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11138577, this compound. PubChem.
- PrepChem.com. (n.d.). Synthesis of ethyl diethoxyacetoacetate. PrepChem.com.
- du Pisani, C., Schneider, D. F., & Venter, P. C. R. (2002). ETHYL 4-(DIETHOXYPHOSPHINYL)-3-OXOBUTANOATE: SELECTIVE SYNTHESIS OF β-KETO PHOSPHONATES. Synthetic Communications, 32(2), 305-314.
- Taylor & Francis Online. (2006). ETHYL 4-(DIETHOXYPHOSPHINYL)-3-OXOBUTANOATE: SELECTIVE SYNTHESIS OF β-KETO PHOSPHONATES. Taylor & Francis.
- American Elements. (n.d.). This compound. American Elements.
Sources
- 1. This compound | C10H18O5 | CID 11138577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 10495-09-7 [chemicalbook.com]
- 3. americanelements.com [americanelements.com]
- 4. prepchem.com [prepchem.com]
- 5. nbinno.com [nbinno.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Buy Ethyl 2,2-diethoxy-3-oxobutanoate (EVT-14704752) | 61699-45-4 [evitachem.com]
- 10. fishersci.be [fishersci.be]
- 11. fishersci.com [fishersci.com]
Ethyl 4,4-diethoxy-3-oxobutanoate: A Comprehensive Technical Guide for Synthetic Chemists
Introduction: Unveiling a Versatile Synthetic Building Block
In the landscape of modern organic synthesis and drug discovery, the strategic deployment of highly functionalized building blocks is paramount to the efficient construction of complex molecular architectures. Ethyl 4,4-diethoxy-3-oxobutanoate, a β-keto ester bearing a protected aldehyde equivalent, represents a quintessential example of such a versatile precursor. Its unique structural amalgamation of an ester, a ketone, and a diethyl acetal moiety endows it with a rich and tunable reactivity profile. This guide provides an in-depth exploration of the molecular structure, synthesis, and synthetic utility of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of its formation and its subsequent application as a linchpin in the synthesis of valuable organic compounds, supported by established protocols and spectroscopic analysis.
Molecular Structure and Physicochemical Properties
This compound (CAS Number: 10495-09-7) possesses the molecular formula C₁₀H₁₈O₅ and a molecular weight of 218.25 g/mol [1]. The molecule's core is a butanoate chain functionalized with a ketone at the C-3 position and a diethyl acetal at the C-4 position. This structure is systematically named this compound[1].
dot graph "Molecular_Structure" { layout=neato; node [shape=none, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];
} Molecular structure of this compound.
The presence of multiple oxygen atoms makes the molecule polar, and the ester and ketone functionalities are key sites for chemical reactions. The diethyl acetal serves as a protecting group for an aldehyde, which can be revealed under acidic conditions, further expanding its synthetic potential.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 10495-09-7 | [1] |
| Molecular Formula | C₁₀H₁₈O₅ | [1] |
| Molecular Weight | 218.25 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Appearance | Colorless, transparent oil | [2] |
| Boiling Point | 84 °C at 4 mmHg | [2] |
| Physical Form | Liquid | [3] |
Spectroscopic Characterization: Deciphering the Molecular Fingerprint
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the ethyl ester, the two ethoxy groups of the acetal, the methylene group adjacent to the ketone, and the methine proton of the acetal.
Table 2: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~1.25 | t | 6H | -OCH₂CH₃ (acetal) |
| ~1.30 | t | 3H | -OCH₂CH₃ (ester) |
| ~3.55 | q | 4H | -OCH₂ CH₃ (acetal) |
| ~3.70 | s | 2H | -C(=O)CH₂ C(=O)- |
| ~4.20 | q | 2H | -OCH₂ CH₃ (ester) |
| ~4.80 | s | 1H | -CH(OEt)₂ |
¹³C NMR Spectroscopy (Predicted)
The carbon-13 NMR spectrum will provide valuable information on the carbon framework of the molecule. The presence of two carbonyl carbons (ketone and ester) and the acetal carbon are key diagnostic signals.
Table 3: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Carbon Atom |
| ~14.0 | -OCH₂C H₃ (ester) |
| ~15.0 | -OCH₂C H₃ (acetal) |
| ~45.0 | -C(=O)C H₂C(=O)- |
| ~61.0 | -OC H₂CH₃ (ester) |
| ~64.0 | -OC H₂CH₃ (acetal) |
| ~101.0 | -C H(OEt)₂ |
| ~167.0 | -C (=O)O- (ester) |
| ~200.0 | -C (=O)- (ketone) |
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will be dominated by strong absorptions corresponding to the C=O stretching vibrations of the ketone and ester functional groups.
-
~1745 cm⁻¹: C=O stretch of the ester.
-
~1720 cm⁻¹: C=O stretch of the ketone.
-
~2980-2850 cm⁻¹: C-H stretching of the alkyl groups.
-
~1200-1000 cm⁻¹: C-O stretching of the ester and acetal groups.
Mass Spectrometry (Predicted)
Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) at m/z 218. Key fragmentation patterns would involve the loss of ethoxy radicals (•OCH₂CH₃) from the acetal and ester moieties, as well as α-cleavage adjacent to the carbonyl groups.
Synthesis of this compound: A Mechanistic Perspective
The most common and efficient synthesis of this compound is achieved through a mixed Claisen condensation reaction. This reaction involves the condensation of ethyl diethoxyacetate with ethyl acetate in the presence of a strong base, typically sodium metal or sodium ethoxide[2].
dot graph "Synthesis_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];
} General workflow for the synthesis of this compound.
The Claisen Condensation Mechanism
The Claisen condensation is a cornerstone of carbon-carbon bond formation in organic chemistry[4][5][6][7]. The reaction proceeds through the following key steps:
-
Enolate Formation: The strong base (in this case, ethoxide formed from sodium and any residual ethanol, or directly from sodium ethoxide) deprotonates the α-carbon of ethyl acetate, which is the more acidic of the two ester starting materials, to form a nucleophilic enolate ion.
-
Nucleophilic Attack: The enolate of ethyl acetate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl diethoxyacetate. This results in the formation of a tetrahedral intermediate.
-
Elimination of the Leaving Group: The tetrahedral intermediate collapses, expelling an ethoxide leaving group and forming the β-keto ester product, this compound.
-
Deprotonation of the Product: The newly formed β-keto ester is more acidic than the starting esters. Therefore, it is rapidly deprotonated by the ethoxide base present in the reaction mixture. This deprotonation is the thermodynamic driving force for the reaction, shifting the equilibrium towards the product.
-
Acidic Workup: A final acidification step is required to protonate the enolate of the product, yielding the neutral this compound.
dot graph "Claisen_Condensation_Mechanism" { rankdir=LR; node [shape=plaintext, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];
} Simplified mechanism of the Claisen condensation for the synthesis.
Experimental Protocol
The following is a representative experimental protocol for the synthesis of this compound, adapted from a known procedure[2].
Materials:
-
Ethyl diethoxyacetate (24.5 g)
-
Ethyl acetate (12.5 g, also serves as solvent)
-
Metallic sodium (4.2 g)
-
50% Acetic acid
-
Diethyl ether
Procedure:
-
To a solution of ethyl diethoxyacetate in ethyl acetate, add metallic sodium.
-
Reflux the resulting mixture for approximately 1.5 hours.
-
After cooling, make the reaction mixture acidic with a 50% acetic acid solution.
-
Extract the product into diethyl ether.
-
Remove the ether from the extract by distillation.
-
Subject the residue to fractional distillation to obtain pure this compound (reported boiling point of 84 °C at 4 mmHg)[2].
Safety Precautions:
-
Handle metallic sodium with extreme care, as it reacts violently with water and alcohols.
-
The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the reaction of sodium with atmospheric moisture.
-
This compound is a skin and eye irritant[1]. Appropriate personal protective equipment (gloves, safety glasses) should be worn.
Applications in Organic Synthesis and Drug Discovery
The synthetic utility of this compound stems from its ability to act as a versatile four-carbon building block. The presence of the β-keto ester moiety allows for a wide range of transformations, including alkylations, acylations, and condensations. Furthermore, the diethyl acetal can be hydrolyzed to reveal a terminal aldehyde, opening up another avenue for synthetic elaboration.
A key application of β-keto esters like this compound is in the synthesis of heterocyclic compounds, which form the core of many pharmaceutical agents[8][9]. For example, condensation reactions with hydrazines, ureas, or amidines can lead to the formation of pyrazoles, pyrimidines, and other important heterocyclic systems.
While specific, cited examples of the direct use of this compound in the synthesis of a marketed drug are not readily found in the public literature, its structural analogues, such as ethyl 4-methoxy-3-oxobutanoate, are crucial intermediates in the production of important pharmaceuticals like the HIV integrase inhibitor Dolutegravir[8]. This highlights the potential of this class of molecules in drug development. The diethoxy derivative offers an alternative protecting group strategy compared to the methoxy analogue, which could be advantageous in certain synthetic routes.
Conclusion: A Valuable Tool for the Synthetic Chemist
This compound is a highly functionalized and versatile building block with significant potential in organic synthesis. Its efficient preparation via the Claisen condensation, coupled with its diverse reactivity, makes it a valuable tool for the construction of complex molecules, including those with potential biological activity. This guide has provided a comprehensive overview of its molecular structure, spectroscopic properties, synthesis, and potential applications. For researchers and drug development professionals, a thorough understanding of such key intermediates is essential for the design and execution of innovative and efficient synthetic strategies.
References
- PrepChem. (n.d.). Synthesis of ethyl diethoxyacetoacetate.
- Chemistry LibreTexts. (2022, July 20). 13.4: Claisen Condensation.
- JoVE. (2025, May 22). Esters to β-Ketoesters: Claisen Condensation Mechanism.
- University of Illinois Springfield. (n.d.). The Claisen Condensation.
- Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation.
- Key Applications of Ethyl 4-methoxy-3-oxobutanoate in Pharmaceutical Synthesis. (n.d.).
- Study on the Reactions of Ethyl 4,4,4-Trifluoro-3-oxobutanoate with Arylidenemalononitriles. (2025, August 7). ResearchGate.
- PubChem. (n.d.). This compound.
- The Royal Society of Chemistry. (2012). Supporting Information Acid-Labile δ-Ketal-β-Hydroxy Esters by Asymmetric Hydrogenation of Corresponding δ-Ketal.
- Taylor & Francis Online. (2006, August 16). ETHYL 4-(DIETHOXYPHOSPHINYL)-3-OXOBUTANOATE: SELECTIVE SYNTHESIS OF β-KETO PHOSPHONATES.
- ResearchGate. (n.d.). (PDF) Tetrahedron letter.
- ResearchGate. (n.d.). Dialkylation of Ethyl 4-(Het)aryl-3-oxobutanoates as a Route to 5-(2-Oxoethyl)cyclopentenones.
- PubChem. (n.d.). Ethyl 4-ethoxy-3-oxobutyrate.
Sources
- 1. Tetrahedron Letters (Elsevier BV) | 98725 Publications | 1632795 Citations | Top authors | Related journals [scispace.com]
- 2. The Claisen condensation in biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Video: Esters to β-Ketoesters: Claisen Condensation Mechanism [jove.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. nbinno.com [nbinno.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
A Comprehensive Technical Guide to the Synthesis of Ethyl 4,4-diethoxy-3-oxobutanoate
Abstract
This technical guide provides an in-depth exploration of the synthesis of ethyl 4,4-diethoxy-3-oxobutanoate, a valuable β-keto ester, from ethyl diethoxyacetate and ethyl acetate. The core of this transformation is a mixed Claisen condensation, a fundamental carbon-carbon bond-forming reaction. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of the reaction mechanism, a comprehensive experimental protocol, and critical insights into process optimization and troubleshooting. The guide emphasizes the chemical principles that underpin the synthetic strategy, ensuring a thorough understanding for practical application.
Introduction: The Significance of this compound
This compound is a polyfunctional molecule of significant interest in organic synthesis. As a β-keto ester, it possesses a unique combination of functional groups that make it a versatile intermediate for the construction of more complex molecular architectures, including heterocyclic compounds and other biologically active molecules. The presence of the diethoxyacetal group provides a masked aldehyde functionality, which can be deprotected under specific conditions to reveal a reactive aldehyde for further transformations. This latent reactivity, combined with the synthetic handles of the ketone and ester moieties, makes it a valuable building block in medicinal chemistry and materials science.
The Core Transformation: A Mixed Claisen Condensation
The synthesis of this compound from ethyl diethoxyacetate and ethyl acetate is achieved through a mixed (or crossed) Claisen condensation. This reaction involves the base-mediated condensation of two different esters. For a mixed Claisen condensation to be effective and avoid a complex mixture of products, there should be a significant difference in the reactivity of the two esters.[1][2] Ideally, one ester acts as the nucleophilic enolate donor, while the other serves as the electrophilic acyl acceptor.[3]
Mechanistic Deep Dive: Enolate Formation and Nucleophilic Acyl Substitution
The Claisen condensation proceeds through a series of equilibrium steps, culminating in the formation of a resonance-stabilized β-keto ester enolate, which drives the reaction to completion.[4][5]
Step 1: Enolate Formation A strong base, in this case, sodium ethoxide (often generated in situ from sodium metal and residual ethanol), abstracts an α-proton from one of the ester molecules to form a nucleophilic enolate.[6][7] In this specific synthesis, ethyl acetate is the more likely enolate donor. The α-protons of ethyl acetate (pKa ≈ 25) are more acidic than those of a typical alkane but are less acidic than those of ketones.[8] The α-proton of ethyl diethoxyacetate is flanked by an ester group and a diethoxyacetal. While the ester group is electron-withdrawing, the two ethoxy groups are electron-donating through resonance, which would destabilize the adjacent carbanion, making this proton less acidic than that of ethyl acetate. Thus, the enolate of ethyl acetate is preferentially formed.
Step 2: Nucleophilic Attack The enolate of ethyl acetate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl diethoxyacetate.[9] This forms a tetrahedral intermediate.
Step 3: Elimination of the Leaving Group The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating an ethoxide ion as a leaving group.[4] This results in the formation of the desired β-keto ester, this compound.
Step 4: Deprotonation of the Product The newly formed β-keto ester has α-protons that are significantly more acidic (pKa ≈ 11) than those of the starting esters due to the presence of two flanking carbonyl groups.[5] The ethoxide generated in the previous step rapidly and irreversibly deprotonates the product, forming a resonance-stabilized enolate. This final deprotonation step is the thermodynamic driving force for the reaction.[4]
Step 5: Acidic Workup A final workup with a mild acid (e.g., acetic acid) is necessary to protonate the enolate and yield the neutral this compound product.[7]
Reaction Mechanism Overview
Caption: The mechanism of the mixed Claisen condensation.
Experimental Protocol: A Self-Validating System
The following protocol is a detailed, step-by-step methodology for the synthesis of this compound. Each step is designed to ensure safety, efficiency, and a high-purity final product.
Reagents and Equipment
| Reagent/Equipment | Quantity/Specification | Purpose |
| Ethyl diethoxyacetate | 24.5 g (0.14 mol) | Electrophile |
| Ethyl acetate | 12.5 g (0.14 mol) | Nucleophile precursor/Solvent |
| Sodium metal | 4.2 g (0.18 mol) | Base precursor |
| 50% Acetic acid | As needed | Neutralization |
| Diethyl ether | For extraction | Extraction solvent |
| Anhydrous MgSO₄ or Na₂SO₄ | As needed | Drying agent |
| Round-bottom flask with reflux condenser | 250 mL | Reaction vessel |
| Heating mantle | - | Heating |
| Separatory funnel | 500 mL | Extraction |
| Fractional distillation apparatus | - | Purification |
Step-by-Step Procedure
Step 1: Reaction Setup and Initiation
-
To a dry 250 mL round-bottom flask equipped with a reflux condenser, add ethyl diethoxyacetate (24.5 g) and ethyl acetate (12.5 g).
-
Carefully add metallic sodium (4.2 g) in small portions to the ester mixture. Caution: The reaction of sodium with any residual moisture or ethanol is highly exothermic and produces flammable hydrogen gas. Ensure the apparatus is dry and the reaction is performed in a well-ventilated fume hood. The use of sodium metal leads to the in situ formation of sodium ethoxide, which is the active base.[10]
-
Heat the reaction mixture to reflux using a heating mantle. The reflux is maintained for approximately 1.5 hours. The progress of the reaction can be monitored by the consumption of the sodium metal.
Step 2: Workup and Extraction
-
After the reflux period, cool the reaction mixture to room temperature.
-
Carefully make the mixture acidic by the dropwise addition of 50% acetic acid. This step protonates the product enolate. Monitor the pH with litmus paper or a pH meter to ensure complete neutralization.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether. Perform the extraction three times to ensure complete recovery of the product.
-
Combine the organic layers and wash with water, followed by a saturated brine solution to remove any residual acid and inorganic salts.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, then filter to remove the drying agent.
Step 3: Purification
-
Remove the bulk of the diethyl ether by simple distillation or using a rotary evaporator.
-
The crude residue is then subjected to fractional distillation under reduced pressure.[11] This is a critical step to separate the desired product from unreacted starting materials and any side products.
-
Collect the fraction boiling at approximately 84°C at 4 mmHg. This corresponds to pure this compound.
Experimental Workflow Diagram
Caption: A streamlined workflow for the synthesis and purification.
Process Optimization and Troubleshooting
Optimizing Yield:
-
Anhydrous Conditions: The presence of water will consume the sodium metal and quench the enolate, reducing the yield. Ensure all glassware is oven-dried and use anhydrous solvents.
-
Choice of Base: While sodium metal is effective, using a pre-prepared solution of sodium ethoxide can offer better control over the reaction. However, this requires the use of absolute ethanol, which can participate in side reactions if not carefully managed.
-
Stoichiometry: A slight excess of the base is used to ensure the final deprotonation step, which drives the reaction to completion, goes to full conversion.[4]
Troubleshooting Common Issues:
-
Low Yield: This can be due to moisture in the reaction, incomplete reaction, or product loss during workup and purification. Ensure rigorous anhydrous conditions and efficient extraction.
-
Formation of Side Products: The primary side reactions are the self-condensation of ethyl acetate to form ethyl acetoacetate. While the preferential formation of the desired product is favored by the reaction kinetics, some self-condensation is possible. Careful fractional distillation is key to separating these products.
-
Incomplete Reaction: If sodium metal is still present after the reflux period, the reaction may not be complete. Extending the reflux time or ensuring adequate stirring can help.
Characterization of this compound
The final product should be a colorless, transparent oil. Confirmation of its identity and purity should be performed using standard analytical techniques.
Physical Properties
| Property | Value |
| Molecular Formula | C₁₀H₁₈O₅ |
| Molecular Weight | 218.25 g/mol [12] |
| Boiling Point | 84°C @ 4 mmHg |
| Appearance | Colorless oil |
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the two ethoxy groups on the acetal, the ethyl ester group, and the methylene protons between the carbonyls.
-
¹³C NMR: The carbon NMR will show distinct peaks for the carbonyl carbons of the ketone and ester, the acetal carbon, and the various aliphatic carbons.
-
IR Spectroscopy: The infrared spectrum of β-keto esters is characterized by strong absorption bands for the two carbonyl groups. The ester carbonyl typically appears around 1740-1745 cm⁻¹, while the ketone carbonyl is observed at a slightly lower frequency, around 1715-1720 cm⁻¹.[13][14][15] The presence of enol tautomer would be indicated by a broad O-H stretch and a conjugated C=C stretch.
Conclusion
The synthesis of this compound via a mixed Claisen condensation of ethyl diethoxyacetate and ethyl acetate is a robust and effective method for producing this versatile synthetic intermediate. A thorough understanding of the reaction mechanism, particularly the factors governing enolate formation and the thermodynamic driving force of the final deprotonation, is crucial for the successful execution of this synthesis. By following a well-defined experimental protocol and employing careful purification techniques, high-purity this compound can be reliably obtained, providing a valuable starting material for further synthetic endeavors in drug discovery and materials science.
References
- BenchChem. (2025). Application Notes and Protocols for the Spectroscopic Analysis of β-Keto Esters. BenchChem.
- Leonard, N. J., Gutowsky, H. S., Middleton, W. J., & Petersen, E. M. (2020). The Infrared Absorption Spectra of Cyclic β-Ketoesters. Journal of the American Chemical Society, 74(16), 4070–4074.
- BenchChem. (2025).
- BYJU'S. (n.d.). Claisen Condensation Mechanism.
- Organic Chemistry Portal. (n.d.). Claisen Condensation.
- NC State University Libraries. (n.d.). 23.8 Mixed Claisen Condensations – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1.
- Royal Society of Chemistry. (n.d.). NMR Chemical Shifts.
- The Organic Chemistry Tutor. (2018, May 10). Claisen Condensation Reaction Mechanism [Video]. YouTube. [Link]
- Chemistry LibreTexts. (2024, March 17). 23.7: The Claisen Condensation Reaction.
- Fiveable. (n.d.). Mixed Claisen Condensations | Organic Chemistry Class Notes.
- OpenStax. (2023, September 20). 23.7 The Claisen Condensation Reaction. In Organic Chemistry.
- SlidePlayer. (n.d.). Carbonyl - compounds - IR - spectroscopy.
- Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION.
- Chemistry LibreTexts. (2025, January 19). 23.8: Mixed Claisen Condensations.
- University of Chittagong. (n.d.). The Claisen Condensation.
- Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation.
- Spectroscopy Online. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three.
- Master Organic Chemistry. (2011, October 7). Sodium Metal (Na) As A Reagent In Organic Chemistry.
- ResearchGate. (2025, August 6). (PDF) Mastering β-keto esters.
- Chemistry LibreTexts. (2023, November 21). 23.8: Mixed Claisen Condensations.
- StudySmarter. (2023, October 21). Claisen Condensation: Mechanism & Reaction.
- PubChem. (n.d.). This compound.
- Royal Society of Chemistry. (n.d.). Supporting Information Acid-Labile δ-Ketal-β-Hydroxy Esters by Asymmetric Hydrogenation of Corresponding δ-Ketal.
- BenchChem. (2025). optimizing reaction conditions for 2-Ethyl-3-oxobutanal synthesis. BenchChem.
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033889).
- Organic Syntheses. (n.d.). ethyl diethoxyacetate.
- Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra.
- University of Calgary. (n.d.). Ch21: Acidity of alpha hydrogens.
- PubChem. (n.d.). Ethyl diethoxyacetate.
Sources
- 1. Claisen Condensation [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 23.8 Mixed Claisen Condensations – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. byjus.com [byjus.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. This compound | C10H18O5 | CID 11138577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chem.pg.edu.pl [chem.pg.edu.pl]
- 15. spectroscopyonline.com [spectroscopyonline.com]
An In-depth Technical Guide to the Keto-Enol Tautomerism of Ethyl 4,4-diethoxy-3-oxobutanoate
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 4,4-diethoxy-3-oxobutanoate, a key β-ketoester intermediate in organic synthesis, exhibits a fascinating and functionally significant keto-enol tautomerism. This dynamic equilibrium between its keto and enol forms is not merely a structural curiosity; it profoundly influences the molecule's reactivity, stability, and utility in complex synthetic pathways. This technical guide provides a comprehensive exploration of the core principles governing this tautomerism. We will delve into the structural characteristics of the tautomers, the thermodynamic and environmental factors dictating their equilibrium, and the analytical methodologies for their characterization and quantification. This document is intended to serve as an authoritative resource, blending fundamental theory with practical, field-proven insights to empower researchers in harnessing the unique chemical properties of this versatile building block.
Introduction: The Duality of a β-Ketoester
This compound belongs to the class of β-dicarbonyl compounds, which are renowned for their ability to exist as a mixture of two readily interconvertible constitutional isomers known as tautomers.[1][2] This phenomenon, keto-enol tautomerism, involves the migration of a proton and the concomitant shift of a double bond.[1] In the case of this compound, the equilibrium is established between the keto form, containing a ketone and an ester carbonyl group, and the enol form, characterized by a carbon-carbon double bond and a hydroxyl group.[3]
The position of this equilibrium is a delicate balance of competing factors, including intramolecular hydrogen bonding, solvent polarity, and temperature.[4][5] Understanding and controlling this equilibrium is paramount for drug development professionals and synthetic chemists, as the nucleophilic character of the enol and the electrophilic nature of the keto form offer distinct and complementary reaction pathways.
Structural Analysis of the Tautomeric Forms
The tautomeric equilibrium of this compound involves two distinct chemical entities with different bonding and geometry.
The Keto Tautomer
The keto form, systematically named this compound, is characterized by a methylene group (α-carbon) positioned between two carbonyl groups—one from the ketone and one from the ester moiety. The α-protons on this methylene group are acidic due to the electron-withdrawing effects of the adjacent carbonyls, a feature that is fundamental to the tautomerization process.[6]
The Enol Tautomer
The enol tautomer, more precisely (Z)-ethyl 3-hydroxy-4,4-diethoxybut-2-enoate, is formed through the migration of an α-proton to the ketonic oxygen. This results in a hydroxyl group and a C=C double bond, creating a conjugated π-system.[3] A crucial stabilizing feature of the enol form is the formation of a six-membered quasi-aromatic ring via a strong intramolecular hydrogen bond between the newly formed hydroxyl group and the ester carbonyl oxygen.[3][4] This internal hydrogen bonding is a primary driving force for enolization in non-polar environments.
Diagram 1: Keto-Enol Tautomerism of this compound
A streamlined workflow for the determination of the keto-enol equilibrium constant via ¹H NMR spectroscopy.
Conclusion and Future Directions
The keto-enol tautomerism of this compound is a prime example of how subtle structural equilibria can have significant chemical consequences. The predominance of the keto or enol form, dictated largely by the solvent environment, determines the molecule's reactive profile. For professionals in drug discovery and process chemistry, a thorough understanding of this duality is not just advantageous—it is essential for predictable and efficient synthesis.
Future research should focus on obtaining a more comprehensive quantitative dataset of the tautomeric ratios in a wider array of solvents and at various temperatures. Such data would enable the calculation of key thermodynamic parameters (ΔG°, ΔH°, ΔS°) for the tautomerization process, providing deeper mechanistic insight. Furthermore, computational studies employing Density Functional Theory (DFT) could offer a powerful predictive tool for understanding the influence of substituents and solvent effects on this critical equilibrium.
References
- An, Q., et al. (2024). An NMR study on the keto‐enol tautomerism of 1,3‐dicarbonyl drug precursors. Drug Testing and Analysis.
- Drexler, E. J., & Field, K. W. (1976). An NMR Study of Keto-Enol Tautomerism in β-Dicarbonyl Compounds. Journal of Chemical Education, 53(6), 392.
- Ferreira, A. M. D. C., et al. (2024). Keto-enol tautomerism in the development of new drugs. Frontiers in Chemical Biology.
- Garland, C. W., Nibler, J. W., & Shoemaker, D. P. (n.d.). EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. ASU Core Research Facilities.
- Khan, I., et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Molecules, 25(22), 5466.
- Mohammed, S. L., et al. (2023). Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods. Egyptian Journal of Chemistry.
- PHYWE. (n.d.). Keto-enol tautomerism of ethyl acetoacetate (3-oxobutanoicacid ethyl ester).
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Tayyari, S. F., et al. (2018). Comparison of Tautomerization, Vibrational Spectra and UV-Vis Analysis of β-Ketoester With Acetylacetone. An Experimental and Theoretical Study. Physical Chemistry Research.
- University of Missouri-St. Louis. (n.d.). Project 3 – Keto-Enol Chemical Equilibrium & Kinetics. BioPchem.
- YouTube. (2016). Keto Enol Tautomerism - Acidic & Basic Conditions. The Organic Chemistry Tutor.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. glaserr.missouri.edu [glaserr.missouri.edu]
- 3. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the ¹H NMR Spectrum of Ethyl 4,4-diethoxy-3-oxobutanoate
This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Ethyl 4,4-diethoxy-3-oxobutanoate. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the structural nuances revealed by ¹H NMR spectroscopy, with a particular focus on the compound's existence in a state of keto-enol tautomerism. We will explore the causal relationships between the molecular structure and the observed spectral features, providing a framework for accurate interpretation and characterization.
Introduction: The Structural Landscape of this compound
This compound (CAS 10495-09-7) is a β-keto ester derivative featuring a diethoxy acetal group at the C4 position.[1][2] Its structure presents a fascinating case for NMR analysis due to the presence of multiple ethoxy groups and, most critically, its capacity for keto-enol tautomerism. The equilibrium between the keto and enol forms is a dynamic process influenced by factors such as solvent polarity and temperature, a phenomenon that is directly observable and quantifiable by ¹H NMR spectroscopy.[3][4][5][6] Understanding this equilibrium is paramount for anyone utilizing this compound in synthesis, as the reactivity and properties of the keto and enol forms differ significantly.
This guide will dissect the ¹H NMR spectrum by first examining the stable keto tautomer and then elucidating the additional signals arising from the enol form.
The Dominant Species: The Keto Tautomer
In common deuterated solvents like chloroform-d (CDCl₃), this compound exists predominantly in its keto form. The interpretation of its spectrum is a logical process of identifying the distinct proton environments and their interactions.
The molecular structure of the keto tautomer contains five chemically non-equivalent proton environments, labeled a through e for clarity.
Caption: Equilibrium between the keto and enol tautomers of this compound.
The enol form possesses a carbon-carbon double bond and a hydroxyl group, leading to a different set of proton signals.
Caption: Structure of the enol tautomer with key unique proton environments labeled.
The presence of the enol tautomer introduces three highly diagnostic signals. Based on data for the compound and related β-keto esters, these are assigned as follows. [7][8]
| Proton Label | Assignment | Integration | Multiplicity | ~δ (ppm) | Rationale for Chemical Shift |
|---|---|---|---|---|---|
| g | CH =C(OH)- | ~0.2H | Singlet (s) | 5.45 | This is a vinylic proton, and its resonance appears in the characteristic region for protons on a C=C double bond. [7] |
| h | -C(OH )=CH- | ~0.2H | Singlet (s) | 11.88 | This enolic hydroxyl proton is significantly deshielded due to intramolecular hydrogen bonding with the ester carbonyl oxygen. This strong deshielding pushes the signal to a very high chemical shift. The signal is often broad. [7] |
| i | =C-CH (OEt)₂ | ~0.2H | Singlet (s) | 4.92 | This methine proton is attached to a carbon that is part of a C=C double bond and is also an acetal carbon. This unique electronic environment places its signal downfield. [7]|
The integration values of ~0.2H for the enol signals relative to the keto signals (e.g., 0.8H for proton d ) indicate a keto-to-enol ratio of approximately 4:1 in CDCl₃. [7]This ratio is highly dependent on the solvent; more polar, hydrogen-bond-accepting solvents tend to favor the keto form, while non-polar solvents can increase the proportion of the enol tautomer. [3][9]
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
To ensure reproducible and accurate data, the following protocol outlines the key steps for sample preparation and instrument setup.
Caption: Standard workflow for ¹H NMR sample preparation and data acquisition.
Methodology Details:
-
Sample Preparation : Accurately weigh 15-25 mg of this compound into a clean, dry vial. [10]Add approximately 0.6 mL of deuterated chloroform (CDCl₃). For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm). [10]Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup : Insert the NMR tube into the spectrometer. The instrument's field frequency should be locked to the deuterium signal of the CDCl₃.
-
Shimming : The magnetic field must be shimmed to maximize its homogeneity across the sample, which is critical for achieving sharp, well-resolved peaks. [10]4. Acquisition : Acquire the ¹H NMR spectrum. Typically, 16 to 32 scans are sufficient to achieve an excellent signal-to-noise ratio for a sample of this concentration.
-
Processing : The resulting Free Induction Decay (FID) is processed using a Fourier Transform (FT) to generate the frequency-domain spectrum. The spectrum must then be accurately phased and the baseline corrected to allow for precise integration. [10]
Conclusion and Summary
The ¹H NMR spectrum of this compound is a rich source of structural information. Its defining characteristic is the clear evidence of a keto-enol tautomeric equilibrium.
-
The keto form , being the major tautomer in CDCl₃, displays characteristic signals for the ethyl ester group, the active methylene protons, and the unique acetal methine proton.
-
The enol form , though a minor component, is unambiguously identified by its diagnostic vinylic proton, acetal methine proton, and the significantly downfield-shifted, hydrogen-bonded enolic hydroxyl proton.
By carefully analyzing the chemical shifts, multiplicities, and integrations of all signals, one can not only confirm the identity and purity of the compound but also quantify the keto-enol equilibrium under the specific analytical conditions. This detailed understanding is indispensable for controlling reactivity and predicting outcomes in synthetic applications involving this versatile β-keto ester.
References
- Biological Magnetic Resonance Bank. (n.d.). Ethyl Acetoacetate (C6H10O3) - bmse000944.
- Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000944 - Ethyl Acetoacetate (C6H10O3).
- Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead.
- Study.com. (n.d.). Sketch the ^1H NMR spectrum of ethyl acetate (CH_3C(O)OCH_2CH_3) approximate chemical shift values of all peaks.
- The Royal Society of Chemistry. (n.d.). Supporting information.
- The Royal Society of Chemistry. (2014). Figure S1. 1H NMR spectrum of 4-(diethoxy(methyl)silyl).
- Chemistry LibreTexts. (2022). 4.4: Ethyl Acetoacetate and Its Enol Form.
- Wiley Online Library. (2024). An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors.
- mzCloud. (2017). Ethyl 3 oxo 2 4 diphenylbutanoate.
- Stenutz, R. (n.d.). ethyl 3-oxobutanoate.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- PubChem. (n.d.). This compound.
- PubMed Central. (n.d.). Synthesis of Functionalized δ‐Hydroxy‐β‐keto Esters and Evaluation of Their Anti‐inflammatory Properties.
- Journal of Chemical Education. (1976). I An NMR Study of Keto-Enol.
- The Royal Society of Chemistry. (2012). Supporting Information.
- PubMed. (2024). An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors.
- Oxford Reference. (n.d.). Ethyl 3-oxobutanoate.
- FooDB. (2010). Showing Compound Ethyl 3-oxobutanoate (FDB003241).
- Arizona State University Core Research Facilities. (n.d.). EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR.
Sources
- 1. This compound | C10H18O5 | CID 11138577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 10495-09-7 [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. glaserr.missouri.edu [glaserr.missouri.edu]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. cores.research.asu.edu [cores.research.asu.edu]
- 7. This compound | 10495-09-7 [chemicalbook.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
IR spectrum of Ethyl 4,4-diethoxy-3-oxobutanoate
An In-depth Technical Guide to the Infrared Spectrum of Ethyl 4,4-diethoxy-3-oxobutanoate
Introduction
This compound (CAS: 10495-09-7) is a complex organic molecule featuring multiple functional groups, including a ketone, an ester, and an acetal.[1] As a derivative of a β-keto ester, its structural elucidation is critical in synthetic chemistry, drug development, and materials science. Infrared (IR) spectroscopy serves as a powerful, non-destructive analytical technique for the rapid verification of its molecular structure by identifying the characteristic vibrational frequencies of its constituent functional groups.[2] This guide provides a comprehensive analysis of the , offers expert insights into spectral interpretation, and details a robust protocol for obtaining high-quality data.
Molecular Structure and Functional Group Analysis
The structure of this compound contains several distinct functionalities that give rise to a characteristic and complex IR spectrum. The primary challenge and opportunity in interpreting its spectrum lie in distinguishing the overlapping signals from its multiple oxygen-containing groups.
The key functional groups and their expected vibrational characteristics are:
-
Ketone (C=O): Saturated, acyclic ketones typically exhibit a strong, sharp absorption band for their C=O stretching vibration around 1715 cm⁻¹.[3]
-
Ester (C=O and C-O): Saturated aliphatic esters present a very strong C=O stretching peak in the range of 1750-1735 cm⁻¹.[4][5] This is typically at a higher frequency than the ketone C=O. Additionally, esters display two or more strong C-O stretching bands in the fingerprint region, between 1300 and 1000 cm⁻¹.[4][5]
-
Acetal (Di-ether, C-O): The acetal group at the C4 position contains two ether linkages. Aliphatic ethers are characterized by a strong C-O-C stretching absorption between 1150-1085 cm⁻¹.[6] These signals will invariably overlap with the C-O stretches from the ester group, contributing to a series of strong, complex bands in this region.[7][8]
-
Alkyl Chains (C-H): The ethyl and ethoxy groups will produce C-H stretching vibrations in the 2960-2850 cm⁻¹ range and C-H bending vibrations between 1470-1350 cm⁻¹.[9]
A notable feature of β-dicarbonyl compounds is their potential to undergo keto-enol tautomerism.[2] For this compound, enolization can occur via the acidic proton at the C2 position (alpha to both carbonyls). If a significant population of the enol tautomer exists, the spectrum would show a broad O-H stretch (3300-2500 cm⁻¹), a C=C stretch (1680-1640 cm⁻¹), and a shift in the carbonyl absorptions due to conjugation. The absence of these features would confirm the predominance of the keto form.
Caption: Key functional groups in this compound.
Interpreting the Experimental Spectrum: A Peak-by-Peak Analysis
The IR spectrum of this molecule is best analyzed by dividing it into key regions.
-
C-H Stretching Region (3000-2850 cm⁻¹): This region will be dominated by several sharp to medium-intensity peaks corresponding to the symmetric and asymmetric stretching vibrations of the sp³ C-H bonds in the two ethoxy groups and the ethyl ester group.[9] Their presence confirms the aliphatic character of the molecule.
-
Carbonyl (C=O) Stretching Region (1800-1650 cm⁻¹): This is the most diagnostic region for confirming the compound's identity. Two distinct, strong, and sharp absorption bands are expected:
-
Ester C=O Stretch (~1750-1735 cm⁻¹): A very strong peak in this higher-wavenumber area is the hallmark of the saturated ethyl ester group.[10][11]
-
Ketone C=O Stretch (~1715 cm⁻¹): A second strong peak, typically at a slightly lower wavenumber, is characteristic of the saturated ketone.[3][9] The clear resolution of two separate carbonyl peaks is a definitive confirmation of the β-keto ester structure.
-
-
Fingerprint Region (1500-1000 cm⁻¹): This region will be complex but contains highly valuable information.
-
C-H Bending (~1470-1350 cm⁻¹): Moderate intensity peaks from the scissoring and bending vibrations of the CH₂ and CH₃ groups will be present.[12]
-
C-O Stretching (~1300-1000 cm⁻¹): This area will be characterized by multiple strong and broad absorption bands. These arise from the coupled C-O stretching vibrations of the ester (C-C-O and O-C-C) and the two ether linkages of the acetal group.[4][13] While assigning each individual peak is challenging, the presence of very strong absorption across this wide range is a key feature confirming the high oxygen content of the molecule.[14]
-
Tabulated Summary of Key IR Absorptions
| Wavenumber Range (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |
| 2960–2850 | Alkyl (CH₃, CH₂) | C-H Stretch | Medium-Strong |
| 1750–1735 | Ester | C=O Stretch | Strong, Sharp |
| ~1715 | Ketone | C=O Stretch | Strong, Sharp |
| 1470–1350 | Alkyl (CH₃, CH₂) | C-H Bend | Medium |
| 1300–1000 | Ester & Acetal (Ether) | C-O Stretch | Multiple, Strong, Broad |
Experimental Protocol for ATR-FTIR Analysis
Attenuated Total Reflectance (ATR) is the preferred method for analyzing liquid samples like this compound due to its simplicity, speed, and minimal sample preparation.[15][16]
Caption: Standard workflow for ATR-FTIR analysis of a liquid sample.
Detailed Step-by-Step Methodology:
-
Instrument Preparation:
-
Causality: A stable instrument environment is crucial for reproducible results.
-
Ensure the FTIR spectrometer has been powered on and allowed to stabilize according to the manufacturer's guidelines. The optical bench should be purged with dry air or nitrogen to minimize atmospheric H₂O and CO₂ interference, which can obscure important spectral regions.[2]
-
-
ATR Crystal Cleaning:
-
Causality: An immaculate crystal surface is non-negotiable to prevent cross-contamination and spectral artifacts.
-
Using a lint-free wipe, clean the surface of the ATR crystal (commonly diamond or germanium) with a volatile solvent like isopropanol or ethanol. Allow the solvent to fully evaporate.
-
-
Background Spectrum Acquisition:
-
Causality: The background scan measures the spectrum of the instrument and environment, allowing it to be mathematically subtracted from the sample spectrum.
-
With the clean, empty ATR accessory in place, acquire a background spectrum. This scan typically involves co-adding 16 to 32 scans to improve the signal-to-noise ratio.[2]
-
-
Sample Application:
-
Causality: Proper sample contact with the crystal is essential for the evanescent wave to penetrate the sample effectively.[15]
-
Place a single drop of neat this compound directly onto the center of the ATR crystal. Ensure the crystal surface is fully covered by the liquid. For a neat liquid, only a very small volume is required.[17]
-
-
Sample Spectrum Acquisition:
-
Causality: This step measures the infrared absorption of the sample itself.
-
Acquire the sample spectrum using the same parameters (e.g., number of scans, resolution) as the background scan to ensure proper subtraction.
-
-
Data Processing and Analysis:
-
Causality: Processing isolates the sample's true absorption spectrum.
-
The spectrometer software will automatically perform a Fourier transform and ratio the sample scan against the stored background scan to produce the final transmittance or absorbance spectrum. Analyze the resulting spectrum, identifying the key peaks as outlined in the sections above.
-
-
Post-Measurement Cleaning:
-
Causality: Thorough cleaning prevents contamination of subsequent measurements.
-
Remove the sample from the ATR crystal using a lint-free wipe. Perform a final cleaning with a suitable solvent (e.g., isopropanol) and allow it to dry completely.[18]
-
Conclusion
The infrared spectrum of this compound provides a distinct fingerprint for its structural verification. The most definitive features are the two well-resolved, strong carbonyl absorption bands for the ester (~1740 cm⁻¹) and ketone (~1715 cm⁻¹) groups. These, in conjunction with the strong C-H stretching peaks around 2900 cm⁻¹ and the complex, intense C-O stretching absorptions in the 1300-1000 cm⁻¹ region, provide a self-validating system for identifying the molecule and assessing its purity. Following the detailed ATR-FTIR protocol ensures the acquisition of a high-quality, reliable spectrum for confident analysis.
References
- Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. [Link]
- Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
- University of Calgary. (n.d.). Carbonyl Compounds IR Spectroscopy. [Link]
- Berkeley Learning Hub. (2024). Ketone IR Spectroscopy Analysis. [Link]
- OpenStax. (2023). 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry. [Link]
- University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Ketones. [Link]
- University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Esters. [Link]
- University of Colorado Boulder. (n.d.). Spectroscopy Tutorial: Ethers. [Link]
- NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. [Link]
- OpenStax. (n.d.). 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition. [Link]
- OpenStax. (2023). 18.8 Spectroscopy of Ethers - Organic Chemistry. [Link]
- Chemistry LibreTexts. (2024). 18.8: Spectroscopy of Ethers. [Link]
- OpenStax. (2023). 19.14 Spectroscopy of Aldehydes and Ketones - Organic Chemistry. [Link]
- Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. [Link]
- Chemistry LibreTexts. (2024). 18.8: Spectroscopy of Ethers. [Link]
- Drawell. (2025).
- Polymer Chemistry Characterization Lab, Virginia Tech. (n.d.).
- ResearchGate. (2021). How to prepare a liquid sample for FTIR spectrum?. [Link]
- Mettler Toledo. (n.d.).
- WordPress.com. (n.d.). IR | ORGANIC CHEMISTRY SELECT. [Link]
- Master Organic Chemistry. (n.d.). Table of Characteristic IR Absorptions. [Link]
- PubChem. (n.d.).
- University of California, Los Angeles. (n.d.). IR Spectroscopy Lecture Notes. [Link]
Sources
- 1. This compound | C10H18O5 | CID 11138577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. www1.udel.edu [www1.udel.edu]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. 18.8 Spectroscopy of Ethers - Organic Chemistry | OpenStax [openstax.org]
- 9. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]
- 12. uanlch.vscht.cz [uanlch.vscht.cz]
- 13. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. agilent.com [agilent.com]
- 16. mt.com [mt.com]
- 17. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 18. drawellanalytical.com [drawellanalytical.com]
Mass spectrometry fragmentation of Ethyl 4,4-diethoxy-3-oxobutanoate
An In-depth Technical Guide to the Mass Spectrometry Fragmentation of Ethyl 4,4-diethoxy-3-oxobutanoate
Abstract
This technical guide provides a comprehensive analysis of the mass spectrometric fragmentation behavior of this compound (C₁₀H₁₈O₅, MW: 218.25 g/mol [1]). As a molecule incorporating both a β-keto ester and an acetal functional group, its fragmentation patterns under both high-energy Electron Ionization (EI) and soft-ionization Electrospray (ESI) techniques are multifaceted and structurally informative. This document is intended for researchers, scientists, and professionals in drug development and chemical analysis who utilize mass spectrometry for structural elucidation. We will delve into the core fragmentation mechanisms, including α-cleavages, rearrangements, and neutral losses, providing predictive data and validated experimental protocols.
Introduction to the Analyte and Mass Spectrometry
This compound is a complex organic ester possessing key functional groups that are pivotal in organic synthesis. Its structure combines a reactive β-keto ester system with a protective acetal group. Understanding its stability and fragmentation under mass spectrometric conditions is crucial for its identification in reaction mixtures, purity assessment, and structural verification.
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[2] For structural elucidation, the fragmentation of a molecule's ion provides a unique fingerprint. In this guide, we explore two common ionization methods:
-
Electron Ionization (EI): A high-energy process where a molecule is bombarded with electrons (typically 70 eV), leading to the formation of a radical cation (molecular ion, M•+) and subsequent, often extensive, fragmentation.[3][4] This "hard" ionization technique provides a wealth of structural information.
-
Electrospray Ionization (ESI): A "soft" ionization technique that typically generates protonated molecules [M+H]⁺ or adducts with cations like sodium [M+Na]⁺.[5][6] Fragmentation is then induced in a controlled manner using tandem mass spectrometry (MS/MS), often revealing different and complementary pathways to EI.
Electron Ionization (EI) Fragmentation Analysis
Under EI conditions, the initial ionization event creates an energetically unstable molecular ion ([C₁₀H₁₈O₅]•⁺) at m/z 218. Due to the presence of labile acetal and ester groups, this molecular ion is expected to be of low abundance and will readily undergo fragmentation through several competing pathways.[7][8]
Dominant Fragmentation Pathways in EI-MS
The fragmentation of this compound is primarily dictated by its two main functional regions: the diethoxy acetal and the β-keto ester moiety.
-
α-Cleavage at the Acetal Group: The presence of two oxygen atoms in the acetal group provides a powerful site for charge stabilization.[9] The most favorable initial fragmentation is the cleavage of a C-C bond alpha to the oxygen atoms, specifically the loss of an ethoxy radical (•OC₂H₅). This results in a highly stabilized oxonium ion, which is often the base peak in the spectra of acetals.[9][10]
-
Cleavages around the Carbonyl Groups: The keto and ester carbonyl groups also direct fragmentation. Alpha-cleavage adjacent to these groups leads to the formation of stable acylium ions.[11]
-
McLafferty Rearrangement: This classic rearrangement occurs in molecules containing a carbonyl group and an abstractable hydrogen atom on the γ-carbon.[11][12] The ethyl ester portion of the molecule contains accessible γ-hydrogens, facilitating the elimination of a neutral alkene (ethene).[13][14]
Predicted Key Fragment Ions in EI-MS
The following table summarizes the major fragment ions anticipated in the 70 eV EI mass spectrum of this compound.
| m/z (mass/charge ratio) | Proposed Fragment Ion Structure | Fragmentation Pathway |
| 218 | [C₁₀H₁₈O₅]•⁺ | Molecular Ion ([M]•⁺) |
| 173 | [C₈H₁₃O₄]⁺ | Base Peak. Loss of an ethoxy radical (•OC₂H₅) via α-cleavage at the acetal. |
| 145 | [C₇H₁₃O₃]⁺ | Loss of an ethoxycarbonyl radical (•COOC₂H₅) from the molecular ion. |
| 131 | [C₅H₉O₃]⁺ | Acylium ion from cleavage of the C₂-C₃ bond. |
| 127 | [C₇H₇O₂]⁺ | Subsequent loss of ethanol (C₂H₅OH) from the m/z 173 fragment. |
| 103 | [CH(OC₂H₅)₂]⁺ | Fragment containing the diethoxyacetal group. |
| 87 | [C₄H₇O₂]⁺ | Acylium ion from cleavage of the C₃-C₄ bond. |
| 43 | [CH₃CO]⁺ | Acylium ion, characteristic of β-keto systems.[11] |
Visualization of EI Fragmentation Pathways
The logical flow of the primary fragmentation events under Electron Ionization is depicted below.
Caption: Predicted EI fragmentation pathways for this compound.
Electrospray Ionization Tandem MS (ESI-MS/MS) Analysis
ESI is a soft ionization method ideal for analyzing intact molecules. For this compound, analysis in positive ion mode will readily form the sodiated adduct, [M+Na]⁺, at m/z 241.1. Collision-Induced Dissociation (CID) of this precursor ion provides valuable structural information through characteristic neutral losses.
Predicted Key Fragmentations in ESI-MS/MS
Fragmentation of the [M+Na]⁺ adduct is driven by charge-remote processes, leading to the expulsion of stable neutral molecules.
| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss (Da) | Proposed Neutral Fragment |
| 241.1 | 195.1 | 46.0 | Ethanol (C₂H₅OH) |
| 241.1 | 167.1 | 74.0 | Diethyl ether (C₄H₁₀O) |
| 241.1 | 153.1 | 88.0 | Ethyl acetate (C₄H₈O₂) |
| 195.1 | 149.1 | 46.0 | Ethanol (C₂H₅OH) |
Visualization of ESI-MS/MS Fragmentation
The sequential fragmentation of the sodiated molecule via neutral losses is shown below.
Caption: Predicted ESI-MS/MS fragmentation of the [M+Na]⁺ adduct.
Experimental Protocols
To acquire the mass spectra discussed, the following methodologies are recommended. These protocols are designed to be self-validating by ensuring proper instrument calibration and the use of blanks and standards.
Protocol for GC-EI-MS Analysis
This method is suitable for identifying the compound in volatile and semi-volatile mixtures.
-
Sample Preparation:
-
Dissolve 1 mg of this compound in 1 mL of a high-purity volatile solvent (e.g., ethyl acetate or dichloromethane).
-
Perform serial dilutions to a final concentration of 1-10 µg/mL.
-
Run a solvent blank prior to the sample to ensure no system contamination.
-
-
Instrumentation & Parameters (Typical):
-
Gas Chromatograph (GC):
-
Injector: Split/Splitless, 250 °C, 1 µL injection volume, 20:1 split ratio.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., DB-5ms).
-
Oven Program: Initial temperature 60 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min).
-
-
Mass Spectrometer (MS):
-
Ion Source: Electron Ionization (EI).
-
Source Temperature: 230 °C.
-
Electron Energy: 70 eV.
-
Mass Analyzer: Quadrupole, scanning from m/z 40 to 450.
-
-
-
Data Analysis:
-
Identify the chromatographic peak for the analyte.
-
Extract the mass spectrum from the peak apex.
-
Compare the experimental spectrum to the predicted fragmentation patterns and library databases (e.g., NIST).
-
Protocol for Infusion ESI-MS/MS Analysis
This method is ideal for targeted analysis and confirmation of molecular weight.
-
Sample Preparation:
-
Dissolve 1 mg of the compound in 1 mL of methanol or acetonitrile.
-
Dilute to a final concentration of approximately 1 µg/mL in a solution of 50:50 acetonitrile:water containing 0.1% formic acid and 1 mM sodium acetate (to promote [M+Na]⁺ formation).
-
-
Instrumentation & Parameters (Typical):
-
System: Triple Quadrupole or Q-TOF Mass Spectrometer with an ESI source.
-
Infusion: Use a syringe pump to deliver the sample directly to the ESI source at a flow rate of 5-10 µL/min.
-
ESI Source (Positive Mode):
-
Capillary Voltage: +3.5 to +4.5 kV.
-
Nebulizing Gas (N₂): 10-15 L/min.
-
Drying Gas (N₂): 300-350 °C.
-
-
MS Scan (Full Scan):
-
Scan from m/z 100 to 500 to identify the [M+Na]⁺ precursor ion at m/z 241.1.
-
-
MS/MS Scan (Product Ion Scan):
-
Precursor Ion: Isolate the ion at m/z 241.1.
-
Collision Gas: Argon.
-
Collision Energy: Ramp from 10-30 eV to observe the different fragmentation channels.
-
-
-
Data Analysis:
-
Analyze the product ion spectrum to identify the characteristic neutral losses outlined in Table 2.
-
Conclusion
The mass spectrometric fragmentation of this compound is a predictable process governed by the well-established chemistry of its constituent functional groups. Under Electron Ionization, fragmentation is dominated by a highly favorable α-cleavage at the acetal group, leading to a probable base peak at m/z 173. In contrast, ESI-MS/MS analysis of the sodiated adduct reveals a pattern of characteristic neutral losses, primarily of ethanol and diethyl ether. The complementary data from these two techniques provide a robust and definitive method for the structural confirmation of this molecule. The protocols and predictive data herein serve as a valuable resource for scientists engaged in the analysis of complex organic molecules.
References
- McLafferty, F. W. (2003). McLafferty-type rearrangement in the collision-induced dissociation of Li+, Na+ and Ag+ cationized esters of N-acetylated peptides. Rapid Communications in Mass Spectrometry, 17(4), 291-300. [Link]
- Toh, H. B., & Harrison, A. G. (1989). Mass Spectra of Some Acetals. Journal of Chemical Research, Synopses, (5), 150-151. [Link]
- Chemistry Notes. (2020). McLafferty rearrangement: Definition, easy mechanism, example. Chemistry Notes. [Link]
- Gross, M. L. (2004). The McLafferty rearrangement: A personal recollection. Journal of the American Society for Mass Spectrometry, 15(7), 951-955. [Link]
- Chemistry Steps. (n.d.). McLafferty Rearrangement. Chemistry Steps. [Link]
- ResearchGate. (n.d.). Mechanism and products of McLafferty's rearrangement, typically occurring for esters in MS analysis. [Link]
- Friedel, R. A., & Sharkey, A. G. (1956). Mass Spectra of Acetal-Type Compounds. Analytical Chemistry, 28(6), 940-944. [Link]
- Vandewalle, M., & Vandewalle, M. (1968). Mass Spectra of β-Keto Esters. Bulletin des Sociétés Chimiques Belges, 77(1-2), 127-136. [Link]
- PubChem. (n.d.). This compound.
- Turecek, F., & McLafferty, F. W. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
- LibreTexts. (2023).
- NIST. (n.d.).
- Wikipedia. (2023). Fragmentation (mass spectrometry). Wikipedia. [Link]
- PubChem. (n.d.). This compound.
- Jørgensen, T. J. D. (n.d.). Fragmentation mechanisms in electron impact mass spectrometry. University of Southern Denmark. [Link]
- Clark, J. (2015). Fragmentation Patterns in Mass Spectra. Chemguide. [Link]
- Borges, C. R., & Vessecchi, R. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 423-448. [Link]
- LibreTexts. (2023).
- Vessecchi, R., & Borges, C. R. (2016).
Sources
- 1. This compound | C10H18O5 | CID 11138577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 3. thiele.ruc.dk [thiele.ruc.dk]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. whitman.edu [whitman.edu]
- 9. Mass spectra of some acetals - Analyst (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. McLafferty Rearrangement - Chemistry Steps [chemistrysteps.com]
- 12. chemistnotes.com [chemistnotes.com]
- 13. McLafferty-type rearrangement in the collision-induced dissociation of Li+, Na+ and Ag+ cationized esters of N-acetylated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Physical properties of Ethyl 4,4-diethoxy-3-oxobutanoate
An In-depth Technical Guide to the Physicochemical Properties of Ethyl 4,4-diethoxy-3-oxobutanoate
Introduction
This compound (CAS No. 10495-09-7) is a β-keto ester of significant interest in synthetic organic chemistry.[1] As a polyfunctional molecule incorporating an ester, a ketone, and an acetal, it serves as a versatile building block for the synthesis of more complex molecular architectures, including heterocyclic compounds and pharmaceutical intermediates. A comprehensive understanding of its physical and chemical properties is paramount for its effective handling, reaction optimization, and analytical characterization.
This technical guide provides a detailed examination of the core physicochemical properties of this compound. Moving beyond a simple recitation of data, this document offers insights into the experimental determination of these properties and delves into the compound's most significant chemical feature: its keto-enol tautomerism. The protocols and analyses presented herein are designed to provide researchers, scientists, and drug development professionals with a practical and authoritative resource.
Core Molecular and Physical Identifiers
Precise identification is the foundation of all chemical research. The fundamental identifiers for this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 10495-09-7 | [1] |
| Molecular Formula | C₁₀H₁₈O₅ | [1][2] |
| Molecular Weight | 218.25 g/mol | [1][2] |
| IUPAC Name | This compound | [1] |
| Canonical SMILES | CCOC(=O)CC(=O)C(OCC)OCC | [1] |
| InChI Key | HYVRRAANXHHPGH-UHFFFAOYSA-N | [1][2] |
Macroscopic Physical Properties
The bulk physical properties of a compound dictate its handling, storage, and use in reaction setups.
| Property | Value / Observation | Source(s) |
| Physical State | Reported as both liquid and solid at room temperature. | [2] |
| Appearance | Clear yellow oil. | [3] |
| Boiling Point | 292.2 ± 25.0 °C (at 760 mmHg) | [4] |
| Storage | Recommended at 2-8°C under an inert atmosphere. |
Discussion of Physical State and Properties
There is a discrepancy in supplier literature regarding the physical state of this compound, with some sources listing it as a solid and others as a liquid.[2] This can often be attributed to the purity of the sample, as minor impurities can significantly depress the melting point of a compound, causing it to present as an oil or a low-melting solid. The recommended storage temperature of 2-8°C further suggests that the compound is either a viscous liquid or a solid with a melting point near ambient temperature.
The reported boiling point of 292.2 °C carries a significant margin of error (± 25.0 °C), indicating that this value is likely a computational prediction rather than an experimentally determined measurement.[4] High-boiling-point liquids such as this are prone to decomposition at atmospheric pressure and are typically purified by distillation under reduced pressure.
The Defining Feature: Keto-Enol Tautomerism
Like most β-dicarbonyl compounds, this compound exists as an equilibrium mixture of its keto and enol tautomers. This equilibrium is fundamental to its reactivity and is readily observable via spectroscopic methods.
Caption: Equilibrium between the keto and enol tautomers.
The equilibrium ratio is solvent and temperature-dependent. ¹H NMR analysis in CDCl₃ indicates a keto-to-enol ratio of approximately 4:1.[3] This is evidenced by the integration of specific protons unique to each tautomer. The enolic proton, in particular, gives rise to a characteristic signal far downfield at 11.88 ppm due to intramolecular hydrogen bonding.[3]
Spectroscopic and Spectrometric Characterization
Spectroscopic analysis provides a fingerprint of a molecule's structure. The following sections detail the observed and predicted spectral data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the structure of this compound, clearly resolving the tautomeric mixture.
¹H NMR Data (300 MHz, CDCl₃) [3]
| Chemical Shift (δ, ppm) | Multiplicity | Integration (H) | Proposed Assignment | Tautomer |
| 1.22-1.30 | m | 9 | -O-CH₂-CH₃ (ester) and -O-CH₂-CH₃ (acetal) | Both |
| 3.53-3.76 | m | ~5.6 | -CH₂ -C=O (keto) and -O-CH₂ -CH₃ (acetal) | Keto |
| 4.19 | q | 2 | -O-CH₂ -CH₃ (ester) | Both |
| 4.67 | s | ~0.8 | -C(=O)-CH (OEt)₂ | Keto |
| 4.92 | s | ~0.2 | =CH -C(OH)= | Enol |
| 5.45 | s | ~0.2 | =C(OH)-CH (OEt)₂ | Enol |
| 11.88 | s | ~0.2 | =C-OH (intramolecular H-bond) | Enol |
Expertise Insight: The complex multiplet between 3.53-3.76 ppm arises from the overlapping signals of the acetal ethoxy methylene protons and the α-methylene protons of the keto form. The distinct singlets at 4.67 ppm (keto) and 4.92/5.45 ppm (enol) are diagnostic for the methine protons in their respective electronic environments and are key to calculating the tautomeric ratio.
Predicted ¹³C NMR Spectrum
While experimental ¹³C NMR data is not published in the reviewed sources, the expected chemical shifts can be predicted based on established correlations:
-
~200 ppm: Ketone carbonyl (C3, keto form).
-
~167-170 ppm: Ester carbonyl (C1).
-
~100-105 ppm: Acetal carbon (C4).
-
~90-95 ppm: Vinylic carbon (=C-H, C2, enol form).
-
~60-65 ppm: Methylene carbons of ethoxy groups (-C H₂-CH₃).
-
~45-50 ppm: Methylene carbon alpha to ketone (-C H₂-C=O, C2, keto form).
-
~14-16 ppm: Methyl carbons of ethoxy groups (-CH₂-C H₃).
Infrared (IR) Spectroscopy
An experimental IR spectrum is not available. However, the key vibrational modes can be predicted from the functional groups present:
-
2980-2850 cm⁻¹: C-H stretching from aliphatic CH₂, CH₃ groups.
-
~1745 cm⁻¹: C=O stretching of the ester group. This is typically a strong, sharp absorption.
-
~1720 cm⁻¹: C=O stretching of the ketone group (keto form).
-
~1650 cm⁻¹: C=O stretching of the conjugated ketone (enol form).
-
~1600 cm⁻¹: C=C stretching of the enol form.
-
1250-1050 cm⁻¹: Strong C-O stretching vibrations from the ester and acetal ether linkages.
Mass Spectrometry (MS)
For analysis by Electron Ionization Mass Spectrometry (EI-MS), the molecular ion peak ([M]⁺) would be expected at m/z 218. Key fragmentation pathways, crucial for structural confirmation, would likely include:
-
Loss of an ethoxy radical (•OCH₂CH₃): [M - 45]⁺, leading to a fragment at m/z 173.
-
Loss of an ethyl radical (•CH₂CH₃): [M - 29]⁺, leading to a fragment at m/z 189.
-
Alpha-cleavage adjacent to the carbonyl groups.
-
Cleavage of the C-C bond between C2 and C3.
Experimental Protocols for Property Determination
Trustworthy data is derived from robust experimental design. The following section outlines standard operating procedures for characterizing the physical properties of this compound.
Caption: Standard workflow for physicochemical characterization.
Protocol 1: Boiling Point Determination under Reduced Pressure
Causality: High-boiling-point compounds can decompose before reaching their boiling point at atmospheric pressure. Reducing the pressure lowers the boiling point, allowing for safe distillation.
-
Place a small volume (~2-3 mL) of the sample in a small round-bottom flask with a boiling chip.
-
Set up a short-path distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease.
-
Connect the apparatus to a vacuum pump via a cold trap and a manometer.
-
Slowly reduce the pressure to a stable, known value (e.g., 10 mmHg).
-
Gently heat the flask using an oil bath.
-
Record the temperature at which the liquid consistently condenses on the thermometer bulb. This is the boiling point at the recorded pressure.
-
Use a pressure-temperature nomograph to estimate the boiling point at atmospheric pressure.
Protocol 2: Density Measurement using a Pycnometer
Causality: A pycnometer is a flask with a precise, known volume, allowing for the determination of a liquid's density by mass.
-
Clean and thoroughly dry a pycnometer of known volume (e.g., 5 mL).
-
Weigh the empty, dry pycnometer on an analytical balance (m₁).
-
Fill the pycnometer with the sample liquid, ensuring no air bubbles are present. Insert the stopper and allow excess liquid to exit the capillary.
-
Thermostat the pycnometer to a constant temperature (e.g., 20.0 °C).
-
Carefully wipe the outside dry and re-weigh (m₂).
-
Calculate the density (ρ) using the formula: ρ = (m₂ - m₁) / V, where V is the volume of the pycnometer.
Protocol 3: Refractive Index Measurement
Causality: The refractive index is a unique physical constant for a pure compound at a specific temperature and wavelength, making it an excellent tool for purity assessment.
-
Turn on the Abbe refractometer and its light source. Ensure the prism temperature is set and stable (typically 20.0 °C).
-
Calibrate the instrument using a standard of known refractive index (e.g., distilled water).
-
Open the prisms and clean them with a soft tissue and an appropriate solvent (e.g., isopropanol).
-
Apply 1-2 drops of the sample onto the lower prism.
-
Close the prisms firmly.
-
Adjust the coarse and fine control knobs until the dividing line between the light and dark fields is sharp and centered on the crosshairs.
-
Read the refractive index from the scale. Record the value along with the temperature (e.g., n²⁰/D = 1.XXXX).
Conclusion
This compound is a valuable synthetic intermediate whose utility is underpinned by its distinct physical properties. This guide has consolidated available data and provided expert interpretation, highlighting the compound's defining characteristic of keto-enol tautomerism, which is observable via ¹H NMR spectroscopy. While core identifiers and a predicted boiling point are known, a lack of experimentally verified data for properties like density and refractive index presents an opportunity for further fundamental characterization. The provided protocols offer a self-validating framework for researchers to generate this data, ensuring both the integrity of their materials and the robustness of their subsequent scientific endeavors.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- PubChem. (n.d.). Ethyl 4-ethoxy-3-oxobutyrate. National Center for Biotechnology Information.
- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
- FooDB. (2018). Showing Compound Ethyl 3-oxobutanoate (FDB003241).
- The Royal Society of Chemistry. (n.d.). Supporting information.
- American Elements. (n.d.). This compound.
- The Royal Society of Chemistry. (2012). Supporting Information Acid-Labile δ-Ketal-β-Hydroxy Esters by Asymmetric Hydrogenation of Corresponding δ-Ketal.
- NIST. (n.d.). Acetic acid, diethoxy-, ethyl ester. NIST Chemistry WebBook.
- ChemBK. (n.d.). Ethyl 3-oxobutanoate.
- PubChem. (n.d.). Ethyl 4-hydroxy-3-oxobutanoate. National Center for Biotechnology Information.
- Chickos, J. S., & Acree, Jr., W. E. (2006). Thermochemistry of Ethyl 3-Oxobutanoate Revisited: Observance of a Non-Zero Enthalpy of Mixing between Tautomers and Its Effects.
- Tietze, L. F., Voss, E., & Hartfiel, U. (1990).
- Brown, W. P. (n.d.). Infrared spectrum of ethyl ethanoate. Doc Brown's Chemistry.
- Kozma, I. Z., Krok, P., & Riedle, E. (2005). Direct measurement of the group-velocity mismatch and derivation of the refractive-index dispersion for a variety of solvents in the ultraviolet. Journal of the Optical Society of America B, 22(7), 1479. [Link]
- Organic Spectroscopy International. (2014). Ethyl acetoacetate teaches you Organic spectroscopy.
- SIELC Technologies. (2018). Separation of Ethyl 4-ethoxy-3-oxobutyrate on Newcrom R1 HPLC column.
- Pharmaffiliates. (n.d.). 4-Ethoxy-3-(ethoxycarbonyl)-4-oxobutanoic Acid.
Sources
Stability and storage of Ethyl 4,4-diethoxy-3-oxobutanoate
An In-Depth Technical Guide to the Stability and Storage of Ethyl 4,4-diethoxy-3-oxobutanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Molecule
This compound (CAS No. 10495-09-7) is a valuable building block in organic synthesis, prized for its unique combination of functional groups: a β-keto ester and a diethyl acetal.[1] This structure allows for a wide range of chemical transformations, making it a key intermediate in the synthesis of more complex molecules. However, the very features that make this compound synthetically useful also render it susceptible to specific degradation pathways. This guide provides a comprehensive overview of the chemical stability of this compound, offering field-proven insights into its proper storage and handling to ensure its integrity for research and development applications.
Chemical Structure and Vulnerabilities
The stability of this compound is intrinsically linked to its molecular structure, which features two key functional groups:
-
An Acetal Group: The geminal diethoxy group at the 4-position is an acetal. Acetals are known to be stable under neutral and basic conditions but are highly susceptible to hydrolysis under acidic conditions, which reverts them to the corresponding aldehyde or ketone.[2][3][4]
-
A β-Keto Ester System: This system consists of a ketone at the 3-position and an ethyl ester. β-keto esters are prone to hydrolysis of the ester group (saponification) under basic conditions and can undergo decarboxylation under either acidic or basic conditions, particularly after hydrolysis to the corresponding β-keto acid.[5][6][7]
These inherent chemical properties dictate the primary degradation pathways and inform the necessary storage and handling precautions.
Primary Degradation Pathways
The principal routes of degradation for this compound are hydrolysis and subsequent decarboxylation. The presence of moisture, particularly in combination with acidic or basic catalysts, is the primary driver of these processes.
Acid-Catalyzed Hydrolysis of the Acetal
This is the most significant vulnerability of the molecule. In the presence of even trace amounts of acid and water, the diethyl acetal can hydrolyze to form a hemiacetal intermediate, which then rapidly converts to the corresponding aldehyde.[3][8] This reaction is reversible, but in the presence of excess water, the equilibrium is driven towards the aldehyde product.[2]
Ester Hydrolysis (Saponification)
Under basic conditions, the ethyl ester is susceptible to hydrolysis, yielding the corresponding carboxylate salt. This process, known as saponification, is generally irreversible.
Decarboxylation
Following hydrolysis of the ester to the free β-keto acid, the molecule becomes thermally unstable and can readily lose carbon dioxide (decarboxylate) to form a ketone.[5][9]
The interplay of these pathways is visualized in the diagram below.
Caption: Potential degradation pathways of this compound.
Recommended Storage and Handling Protocols
To mitigate the risks of degradation and ensure the long-term integrity of this compound, the following storage and handling procedures are recommended. These are based on the compound's chemical properties and general laboratory best practices.
Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C. | Refrigeration slows down the rate of potential hydrolytic and decomposition reactions. |
| Atmosphere | Inert atmosphere (Argon or Nitrogen). | Minimizes contact with atmospheric moisture and oxygen, reducing the risk of hydrolysis. |
| Container | Tightly sealed, amber glass bottle. | Prevents moisture ingress and protects from light, although photostability data is not available. A tight seal is crucial.[10][11] |
| Moisture | Store in a dry, desiccated environment. | The primary degradation pathway is hydrolysis, making moisture exclusion critical.[11] |
Handling Procedures
-
Inert Atmosphere: When handling the compound, especially for weighing and aliquoting, it is best practice to work under an inert atmosphere, such as in a glove box or using a Schlenk line.
-
Avoid Contamination: Use clean, dry glassware and utensils to avoid introducing acidic or basic residues that could catalyze degradation.
-
Solvent Choice: If preparing solutions, use anhydrous solvents to prevent hydrolysis.
-
pH Control: Avoid acidic and strongly basic conditions in any application unless it is a desired part of the reaction mechanism.
Assessing the Stability of this compound: An Experimental Protocol
Given the absence of publicly available, long-term stability data, researchers may need to perform their own stability assessments. The following protocol outlines a general approach using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) for monitoring the purity of the compound and detecting potential degradation products.
Objective
To evaluate the stability of this compound under defined storage conditions (e.g., 2-8°C, room temperature, and elevated temperature) over a set period.
Materials and Equipment
-
This compound
-
HPLC-grade acetonitrile and water
-
Formic acid (for mobile phase acidification)
-
HPLC system with a UV detector and a mass spectrometer
-
C18 reverse-phase HPLC column
-
Analytical balance
-
Volumetric flasks and pipettes
-
Temperature- and humidity-controlled storage chambers
Experimental Workflow
Caption: Workflow for a stability assessment study.
Step-by-Step Methodology
-
Initial Analysis (T=0):
-
Prepare a stock solution of this compound in anhydrous acetonitrile.
-
Perform an initial HPLC-MS analysis to determine the initial purity and establish the retention time of the parent compound.
-
The mass spectrometer should be set to scan for the parent ion (m/z for [M+H]⁺ or [M+Na]⁺) and potential degradation products.
-
-
Sample Storage:
-
Aliquot the stock solution into several small, tightly sealed vials for each storage condition to be tested (e.g., 2-8°C, 25°C/60% RH, 40°C/75% RH).
-
Place the vials in the respective stability chambers.
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 1, 3, and 6 months), remove one vial from each storage condition.
-
Allow the vial to equilibrate to room temperature before opening to prevent condensation.
-
Analyze the sample by HPLC-MS using the same method as the initial analysis.
-
-
Data Evaluation:
-
Compare the chromatograms from each time point to the T=0 sample.
-
Calculate the percentage of the parent compound remaining.
-
Analyze the mass spectrometry data to identify any new peaks, which may correspond to degradation products.
-
Conclusion
This compound is a versatile synthetic intermediate whose utility is matched by its specific chemical sensitivities. Its stability is primarily threatened by hydrolysis of the acetal and ester functionalities, particularly in the presence of moisture and acidic or basic catalysts. By adhering to stringent storage conditions—refrigeration under an inert, dry atmosphere—and employing careful handling techniques, researchers can ensure the integrity of this compound. For critical applications, a proactive stability assessment is a prudent measure to validate its quality over time.
References
- Page, M. I. (n.d.). Mechanism and Catalysis in the Hydrolysis of Some Acetals and Esters. University of Glasgow.
- Mechanism and Catalysis for Hydrolysis of Acetals, Ketals, and Ortho Esters. (n.d.).
- Acetals Formation and Hydrolysis. (n.d.). Organic Chemistry Tutor.
- Acetal Hydrolysis Mechanism. (n.d.). Chemistry Steps.
- Thermo Fisher Scientific. (2025, September 16).
- Hydrates, Hemiacetals, and Acetals. (2010, May 28). Master Organic Chemistry.
- Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. (n.d.). AK Lectures.
- Sigma-Aldrich. (n.d.).
- Ethyl 4-chloro-3-oxobutano
- US6642035B2 - Synthesis of B-keto esters. (n.d.).
- Sigma-Aldrich. (n.d.).
- Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. (n.d.). PMC - NIH.
- Recent advances in the transesterification of β-keto esters. (2021, July 2). RSC Publishing.
- Beta Keto esters - Alkylating Ketones in NaOEt. (2015, March 24). YouTube.
- Sigma-Aldrich. (2024, September 6).
- Fisher Scientific. (2023, September 29).
- This compound | C10H18O5 | CID 11138577. (n.d.). PubChem.
- Determination of the Thermal Decomposition Properties of 20 Selected Hazardous Organic Compounds. (n.d.). epa nepis.
- 66170-10-3 | CAS D
- This compound | CAS 10495-09-7. (n.d.). AMERICAN ELEMENTS ®.
- Ethyl 4, 4-diethoxy-3-oxobutanoate, min 95%, 250 mg. (n.d.). CP Lab Safety.
- Thermochemistry of Ethyl 3-Oxobutanoate Revisited: Observance of a Non-Zero Enthalpy of Mixing between Tautomers and Its Effects. (n.d.). UMSL.
- Sigma-Aldrich. (n.d.).
- Comparison of enzymatic properties of ethyl 4-chloro-3-oxobutanoate reductases from some eukaryotic microorganisms. (n.d.).
- Threonine and 2-Oxobutanoate Degradation | P
- Asymmetric Reduction of Ethyl 4-Chloro-3-oxobutanoate to Ethyl ( S)-4-Chloro-3-hydroxybutanoate Catalyzed by Aureobasidium pullulans in an Aqueous/Ionic Liquid Biphase System | Request PDF. (n.d.).
- Rebaudioside D | CAS:63279-13-0 | Diterpenoids | High Purity | Manufacturer BioCrick. (n.d.).
- Ethyl 4-methoxy-3-oxobutanoate | C7H12O4 | CID 12645099. (n.d.). PubChem.
- Heat and Mass Transfer: Fundamentals & Applic
- Berberine hydrochloride | CAS:633-65-8 | Alkaloids | High Purity | Manufacturer BioCrick. (n.d.).
- (PDF) Understanding Dynamic Transactions Between Personality Traits and Partner Relationships. (2016, December 6).
Sources
- 1. This compound | C10H18O5 | CID 11138577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. aklectures.com [aklectures.com]
- 6. Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]
- 10. Ethyl 4-chloro-3-oxobutanoate(638-07-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide to Ethyl 4,4-diethoxy-3-oxobutanoate: Commercial Availability and Synthetic Utility
For Researchers, Scientists, and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Introduction: Unveiling a Versatile Synthetic Building Block
Ethyl 4,4-diethoxy-3-oxobutanoate (CAS No. 10495-09-7) is a specialized organic compound whose structure offers significant potential for synthetic chemists. As a β-ketoester featuring a protected aldehyde equivalent in the form of a diethyl acetal, it serves as a versatile four-carbon building block for constructing more complex molecular architectures. Its inherent functionalities—an ester, a ketone, and a latent aldehyde—provide multiple reaction sites, making it a valuable intermediate in organic synthesis, particularly for creating heterocyclic scaffolds common in pharmaceutical agents.
This guide provides a comprehensive overview of its commercial availability, physicochemical properties, synthetic potential, and safe handling protocols, designed to equip researchers and drug development professionals with the critical information needed to effectively source and utilize this compound in their workflows.
Commercial Availability and Sourcing
This compound is available from several specialized chemical suppliers, primarily for research and development purposes. Sourcing is typically characterized by small-scale quantities, with lead times that suggest it is often synthesized on demand or stocked in limited amounts. Researchers should note that while some major distributors list the product, it may be supplied through partners.[1]
Table 1: Commercial Supplier Overview
| Supplier | CAS Number | Purity | Available Quantities | Notes |
| Sigma-Aldrich (via Ambeed, Inc.) | 10495-09-7 | 95% | 250 mg, 1 g, 5 g, 10 g, 25 g | Physical Form: Liquid. Storage: 2-8°C under an inert atmosphere.[1] |
| American Elements | 10495-09-7 | Can be produced to various grades (ACS, Reagent, etc.) | Research and bulk quantities available upon request | Supplier of qualified commercial and research quantities.[2] |
| Aribo Biotechnology | 10495-09-7 | N/A | Minimum packaging available | Pricing updated regularly. |
| Crysdot LLC | 10495-09-7 | 95+% | 5 g, 10 g, 25 g | Storage: Sealed in dry, 2-8°C. |
| ChemicalBook | 10495-09-7 | N/A | Varies by listed supplier | Aggregates information from multiple suppliers.[3] |
Note: Availability and pricing are subject to change. It is recommended to contact suppliers directly for current information. One listing from Sigma-Aldrich under the "AldrichCPR" label has been discontinued.[4]
Physicochemical & Safety Data
A thorough understanding of a compound's properties is fundamental to its successful application in experimental work.
Table 2: Key Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 10495-09-7 | [1][2][3][5] |
| Molecular Formula | C₁₀H₁₈O₅ | [1][6] |
| Molecular Weight | 218.25 g/mol | [1][6] |
| IUPAC Name | This compound | [1][2] |
| InChI Key | HYVRRAANXHHPGH-UHFFFAOYSA-N | [1][2] |
| Boiling Point | 292.2 ± 25.0 °C at 760 mmHg | [2] |
| Physical Form | Liquid | [1] |
| Storage Temperature | 2-8°C, Inert atmosphere | [1] |
Safety & Handling
As a laboratory chemical, this compound must be handled with appropriate care in a well-ventilated fume hood, with personnel wearing standard personal protective equipment (PPE).
-
Hazard Statements :
-
Precautionary Statements :
Synthetic Applications & Mechanistic Insights
The synthetic utility of this compound stems from its identity as a β-ketoester. This class of compounds is renowned for the reactivity of the methylene group adjacent to the two carbonyl functions (the C2 position).
Keto-Enol Tautomerism: The Key to Reactivity
The acidity of the α-protons at the C2 position is significantly enhanced, facilitating deprotonation by a mild base to form a stabilized enolate. This enolate is a potent nucleophile, central to many carbon-carbon bond-forming reactions.
Figure 1: Keto-Enol Tautomerism of the β-ketoester core.
Application in Heterocyclic Synthesis
While specific documented syntheses using this compound are sparse in readily available literature, its structure is analogous to other widely used β-ketoesters in pharmaceutical synthesis. For instance, ethyl acetoacetate (a simpler analogue) is a cornerstone in building the quinoline scaffold, which is central to antimalarial drugs like chloroquine.[7][8] Similarly, Ethyl 4-methoxy-3-oxobutanoate is a critical intermediate in the synthesis of the HIV integrase inhibitor Dolutegravir.[9]
The diethoxy acetal group in this compound is an acid-labile protecting group for an aldehyde. This allows for reactions at the C2 position first, followed by deprotection under acidic conditions to reveal the aldehyde, which can then participate in subsequent reactions like cyclization or condensation to form complex heterocyclic systems.
Potential as a Precursor for Chiral Alcohols
The ketone functionality is a prime target for stereoselective reduction. Asymmetric reduction of related β-ketoesters, such as ethyl 4-chloro-3-oxobutanoate (COBE), is a well-established strategy for producing valuable chiral building blocks.[10] For example, the enzymatic reduction of COBE yields ethyl (R)-4-chloro-3-hydroxybutyrate ((R)-CHBE), a precursor for several pharmaceuticals.[10] By analogy, this compound could be a substrate for similar biocatalytic or chemocatalytic reductions to generate chiral β-hydroxy esters, which are highly sought-after intermediates in drug development.
Conceptual Experimental Protocol: Knoevenagel Condensation
To illustrate the practical utility of this compound, this section outlines a conceptual protocol for a Knoevenagel condensation, a classic C-C bond-forming reaction. This protocol is designed as a self-validating system, incorporating in-process controls and final characterization.
Objective: To react this compound with an aromatic aldehyde (e.g., benzaldehyde) to form an α,β-unsaturated ketoester.
Causality: The reaction relies on the formation of a nucleophilic enolate from the β-ketoester using a mild base. This enolate then attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration yields the thermodynamically stable conjugated product.
Step-by-Step Methodology
-
Reagent Preparation (Stoichiometry):
-
In a flame-dried, round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) and benzaldehyde (1.0 eq.) in a suitable solvent like ethanol or toluene (approx. 0.5 M). Rationale: Ethanol is a common, polar protic solvent that can dissolve all reactants.
-
Prepare a solution of the basic catalyst, such as piperidine (0.1 eq.) or a similar amine base. Rationale: A catalytic amount of a mild base is sufficient to promote enolate formation without causing significant side reactions like ester hydrolysis.
-
-
Reaction Execution:
-
Place the flask in an oil bath at room temperature.
-
Add the piperidine catalyst dropwise to the stirring solution.
-
If the reaction is to be driven to completion via water removal, equip the flask with a Dean-Stark apparatus and heat to reflux. Rationale: Removing water, a byproduct of the condensation, shifts the equilibrium towards the product, increasing the yield.
-
-
In-Process Control (Reaction Monitoring):
-
Monitor the reaction progress every 30-60 minutes using Thin Layer Chromatography (TLC).
-
Use a suitable mobile phase (e.g., 3:1 Hexanes:Ethyl Acetate) and visualize spots under a UV lamp. Rationale: TLC allows for the visualization of the consumption of starting materials and the formation of the new, more conjugated product spot, confirming the reaction is proceeding.
-
-
Work-up and Isolation:
-
Once the reaction is complete (as indicated by TLC), cool the flask to room temperature.
-
Dilute the mixture with ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with dilute HCl (to neutralize the base), saturated NaHCO₃ solution, and brine. Rationale: This aqueous work-up removes the catalyst and any water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification and Characterization (Validation):
-
Purify the crude residue using flash column chromatography on silica gel. Rationale: This step separates the desired product from unreacted starting materials and byproducts.
-
Characterize the purified product using NMR (¹H and ¹³C) and Mass Spectrometry to confirm its structure and purity. Rationale: Spectroscopic analysis provides definitive proof of the molecular structure, validating the success of the synthesis.
-
Figure 2: General workflow for a synthetic chemistry protocol.
Conclusion
This compound is a commercially available, albeit specialized, chemical intermediate with significant untapped potential in organic synthesis. Its unique combination of a reactive β-ketoester system and a protected aldehyde function makes it an attractive building block for creating diverse and complex molecules. For researchers in pharmaceutical development and fine chemical synthesis, this compound offers a valuable tool for accessing novel scaffolds. By understanding its commercial landscape, physicochemical properties, and the fundamental reactivity of its core structure, scientists can confidently incorporate this versatile reagent into their synthetic strategies.
References
- CAS: 10495-09-7 Name: this compound - Aribo Biotechnology. Aribo Biotechnology. [Link]
- This compound | CAS 10495-09-7 | AMERICAN ELEMENTS ®. American Elements. [Link]
- ETHYL 4-(DIETHOXYPHOSPHINYL)-3-OXOBUTANOATE: SELECTIVE SYNTHESIS OF β-KETO PHOSPHONATES.
- This compound | CAS 10495-09-7 | Chemical-Suppliers. Chemical-Suppliers.com. [Link]
- Full article: ETHYL 4-(DIETHOXYPHOSPHINYL)-3-OXOBUTANOATE: SELECTIVE SYNTHESIS OF β-KETO PHOSPHONATES - Taylor & Francis. Taylor & Francis Online. [Link]
- This compound | C10H18O5 | CID 11138577 - PubChem. PubChem. [Link]
- Key Applications of Ethyl 4-methoxy-3-oxobutanoate in Pharmaceutical Synthesis.
- Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase from Burkholderia gladioli - PMC - NIH.
Sources
- 1. This compound | 10495-09-7 [sigmaaldrich.com]
- 2. americanelements.com [americanelements.com]
- 3. This compound | 10495-09-7 [chemicalbook.com]
- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound | CAS 10495-09-7 | Chemical-Suppliers [chemical-suppliers.eu]
- 6. This compound | C10H18O5 | CID 11138577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. nbinno.com [nbinno.com]
- 10. Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase from Burkholderia gladioli - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Acetal-Functionalized β-Ketoester: A Technical Guide to the Applications of Ethyl 4,4-diethoxy-3-oxobutanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 4,4-diethoxy-3-oxobutanoate, a unique β-ketoester featuring a protected aldehyde functionality in the form of a diethoxy acetal, stands as a versatile and highly valuable building block in modern organic synthesis. Its distinct structural attributes allow for a wide range of chemical transformations, making it an essential tool in the construction of complex molecular architectures, particularly in the synthesis of heterocyclic compounds and pharmaceutical intermediates. This in-depth technical guide explores the core applications of this compound, providing a detailed examination of its role in key synthetic methodologies, including the synthesis of pyrazoles, and discusses its potential in other significant reactions such as the Hantzsch pyridine synthesis, Knorr pyrrole synthesis, and the Japp-Klingemann reaction. By delving into the mechanistic nuances and providing field-proven insights, this guide aims to equip researchers and drug development professionals with the knowledge to effectively harness the synthetic potential of this remarkable reagent.
Introduction: Unveiling a Multifunctional Synthetic Tool
At its core, this compound (CAS 10495-09-7) is a derivative of the widely used ethyl acetoacetate.[1] However, the presence of the diethoxyacetal group at the C4 position introduces a latent aldehyde functionality, significantly expanding its synthetic utility beyond that of simple β-ketoesters. This acetal group is generally stable under neutral and basic conditions, allowing the β-ketoester portion of the molecule to react selectively. Subsequently, acidic hydrolysis can unmask the aldehyde, paving the way for further functionalization. This dual reactivity is the cornerstone of its application in the synthesis of diverse and highly functionalized molecules.
Table 1: Physicochemical Properties of this compound [2]
| Property | Value |
| Molecular Formula | C₁₀H₁₈O₅ |
| Molecular Weight | 218.25 g/mol |
| Appearance | Liquid |
| CAS Number | 10495-09-7 |
| IUPAC Name | This compound |
Core Application: Synthesis of Substituted Pyrazoles
One of the most well-established applications of β-ketoesters is in the synthesis of pyrazoles, a class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.[3] The reaction of a β-dicarbonyl compound with hydrazine or its derivatives is a fundamental method for constructing the pyrazole ring.[4]
This compound serves as an excellent precursor for the synthesis of pyrazoles functionalized at the 4-position with a diethoxymethyl group, which can be further converted to a formyl group.
Mechanistic Rationale
The synthesis of pyrazoles from 1,3-dicarbonyl compounds and hydrazines is a classic cyclocondensation reaction.[5] The reaction is typically initiated by the nucleophilic attack of one of the nitrogen atoms of hydrazine onto one of the carbonyl carbons of the β-ketoester. This is followed by an intramolecular condensation and dehydration to form the aromatic pyrazole ring. The regioselectivity of the initial attack can be influenced by the nature of the substituents on both the β-ketoester and the hydrazine.
In the case of this compound, the reaction with hydrazine hydrate proceeds to yield 4-(diethoxymethyl)-1H-pyrazol-5(4H)-one. The acetal group remains intact under the reaction conditions, providing a handle for further synthetic transformations.
Diagram 1: General Mechanism for Pyrazole Synthesis
Caption: General workflow for the synthesis of pyrazoles from this compound.
Experimental Protocol: Synthesis of 4-(diethoxymethyl)-1H-pyrazol-5(4H)-one
This protocol is based on established methods for pyrazole synthesis from β-ketoesters.[3]
Materials:
-
This compound (1.0 eq)
-
Hydrazine hydrate (1.2 eq)
-
Absolute ethanol
-
Sodium ethoxide (optional, as a base)
-
1 M Hydrochloric acid
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (10 mmol) in absolute ethanol (40 mL).
-
(Optional) Addition of Base: For reactions requiring basic catalysis, add sodium ethoxide (12 mmol) to the solution and stir at room temperature for 15 minutes.
-
Addition of Hydrazine: Slowly add hydrazine hydrate (12 mmol) to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If a base was used, neutralize the mixture with 1 M hydrochloric acid to a pH of approximately 7.
-
Extraction: Concentrate the mixture under reduced pressure to remove the ethanol. Add water (50 mL) and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and evaporate the solvent under reduced pressure to obtain the crude product. The product can be further purified by recrystallization or column chromatography.
Potential Applications in Renowned Named Reactions
While specific literature examples detailing the use of this compound in all major named reactions for heterocycle synthesis are not abundant, its structural similarity to ethyl acetoacetate strongly suggests its applicability. The presence of the acetal offers a unique opportunity to introduce a masked aldehyde functionality into the resulting heterocyclic core.
Hantzsch Pyridine Synthesis
The Hantzsch pyridine synthesis is a multi-component reaction that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate to form a dihydropyridine, which can then be oxidized to the corresponding pyridine.[6][7] The use of this compound in this reaction could potentially lead to the synthesis of pyridines bearing a diethoxymethyl substituent.
Diagram 2: Proposed Hantzsch Pyridine Synthesis
Caption: Proposed pathway for the Hantzsch synthesis of pyridines.
Knorr Pyrrole Synthesis
The Knorr pyrrole synthesis involves the reaction of an α-amino-ketone with a β-ketoester.[8] Given that this compound is a β-ketoester, it is a prime candidate for this reaction. The resulting pyrrole would be substituted with a diethoxymethyl group, which could be a valuable synthon for further elaboration. The original Knorr synthesis utilized two equivalents of ethyl acetoacetate, one of which is converted in situ to an α-amino ketone.[9]
Japp-Klingemann Reaction
The Japp-Klingemann reaction is used to synthesize hydrazones from β-ketoesters and aryl diazonium salts.[10] These hydrazones are important intermediates, for example, in the Fischer indole synthesis. The reaction of this compound with an aryl diazonium salt would be expected to yield a hydrazone with a diethoxymethyl group. This reaction proceeds via deprotonation of the β-ketoester, followed by nucleophilic attack of the resulting enolate on the diazonium salt.[10]
Role in Pharmaceutical Synthesis
The structural motifs accessible through reactions involving this compound are prevalent in many active pharmaceutical ingredients (APIs). For instance, its analogue, ethyl 4-methoxy-3-oxobutanoate, is a key intermediate in the synthesis of Dolutegravir, an important anti-HIV drug.[11] This highlights the potential of acetal-protected β-ketoesters in the development of novel therapeutics. The ability to introduce a protected aldehyde allows for late-stage functionalization, a highly desirable feature in drug discovery and development.
Conclusion and Future Outlook
This compound is a powerful and versatile reagent in organic synthesis. Its unique combination of a reactive β-ketoester moiety and a protected aldehyde functionality opens up a vast landscape of synthetic possibilities. While its application in the synthesis of pyrazoles is well-understood, its potential in other cornerstone reactions for heterocycle synthesis, such as the Hantzsch and Knorr syntheses, remains an area ripe for exploration. For researchers and professionals in drug development, a thorough understanding of the reactivity and synthetic applications of this compound is crucial for the design and execution of efficient and innovative synthetic routes to novel therapeutic agents. The strategic use of the diethoxyacetal as a masked aldehyde provides a distinct advantage in the multi-step synthesis of complex molecules, solidifying the position of this compound as an indispensable tool in the modern synthetic chemist's arsenal.
References
- BenchChem. (2025). Application Notes and Protocols: Synthesis of Pyrazole Derivatives from Ethyl 4-(3-chlorophenyl)-4-oxobutyrate.
- Wikipedia. (n.d.). Japp–Klingemann reaction.
- Repositório Aberto da Universidade do Minho. (n.d.). Synthesis of pyridazine and pyridopyridazine derivatives.
- MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6549.
- Wikipedia. (n.d.). Knorr pyrrole synthesis.
- BenchChem. (2025). The Role of Ethyl 3-Oxobutanoate in Pharmaceutical Synthesis: A Foundational Building Block.
- SynArchive. (n.d.). Japp-Klingemann Reaction.
- Combinatorial Chemistry Review. (2020). A Novel Approach to the Pyrido[4,3-c]pyridazine Ring.
- Organic Reactions. (n.d.). The Japp-Klingemann Reaction.
- Daken Chemical. (n.d.). Key Applications of Ethyl 4-methoxy-3-oxobutanoate in Pharmaceutical Synthesis.
- YouTube. (2019). synthesis of pyrazoles.
- ResearchGate. (n.d.). The Japp-Klingemann reaction is a special case of the coupling of diazonium salts with a compound containing activated methinyl.
- PMC. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Pharmaceuticals, 14(10), 987.
- BenchChem. (2025). Application Notes and Protocols for the Japp-Klingemann Reaction.
- Hilaris Publisher. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Journal of Chemical Sciences, 6(5).
- Organic Chemistry Portal. (n.d.). Synthesis of pyridazines.
- MDPI. (2022).
- Liberty University. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines.
- PMC. (2023). Synthesis of Dolutegravir Exploiting Continuous Flow Chemistry. The Journal of Organic Chemistry, 88(17), 12293-12301.
- Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis.
- BenchChem. (2025). Application Notes and Protocols for Microwave-Assisted Paal-Knorr Synthesis of N-(4,4-Diethoxybutyl)pyrroles.
- Wikipedia. (n.d.). Hantzsch pyridine synthesis.
- YouTube. (2020). Knorr Pyrrole Synthesis of Knorr's Pyrrole.
- Baran Lab. (2004). Pyridine Synthesis: Cliff Notes.
- PMC. (2018). 7‐Step Flow Synthesis of the HIV Integrase Inhibitor Dolutegravir.
- ResearchGate. (n.d.). Synthesis and Characterization of Potential Impurities of Dolutegravir: A HIV Drug.
- BenchChem. (2025). Hantzsch Pyridine Synthesis with Ethyl 3-Oxovalerate: Application Notes and Protocols for Researchers.
- BenchChem. (2025). Application Notes and Protocols: Hantzsch Pyridine Synthesis with Ethyl 2,4-dioxopentanoate.
- ResearchGate. (n.d.). Chemical structures of dolutegravir and its intermediates.
- PubMed. (2018). 7-Step Flow Synthesis of the HIV Integrase Inhibitor Dolutegravir.
- Africa Research Connects. (n.d.). Comments on the reaction of ethyl 4-(diethoxyphosphinyl)-3-oxobutanoate and related phosphonate esters with enals.
- ResearchGate. (n.d.). Study on the Reactions of Ethyl 4,4,4-Trifluoro-3-oxobutanoate with Arylidenemalononitriles.
- MDPI. (2001). Malonates in Cyclocondensation Reactions. Molecules, 6(4), 338-347.
- PubChem. (n.d.). This compound.
- Organic Syntheses. (n.d.). ethyl 3,3-diethoxypropanoate.
- The Royal Society of Chemistry. (2012). Supporting Information Acid-Labile δ-Ketal-β-Hydroxy Esters by Asymmetric Hydrogenation of Corresponding δ-Ketal. Retrieved from The Royal Society of Chemistry website.
- Organic & Biomolecular Chemistry. (n.d.). Stereoselective [4 + 3] annulation of azadienes and ethyl 4-bromo-3-oxobutanoate: construction of benzindeno-fused azepine derivatives.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound | C10H18O5 | CID 11138577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 9. echemi.com [echemi.com]
- 10. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 11. nbinno.com [nbinno.com]
Methodological & Application
Application Notes and Protocols for Heterocycle Synthesis Using Ethyl 4,4-diethoxy-3-oxobutanoate
Introduction: The Versatile Role of Ethyl 4,4-diethoxy-3-oxobutanoate in Heterocyclic Chemistry
This compound is a highly valuable and versatile C4 building block in modern organic synthesis. Its structure, which features a β-ketoester moiety and a protected aldehyde in the form of a diethyl acetal, allows for sequential and regioselective reactions.[1] The acetal group masks the highly reactive aldehyde functionality, enabling the β-ketoester portion to react first under specific conditions. Subsequent acid-catalyzed hydrolysis unmasks the aldehyde, creating a 1,3-dicarbonyl system ready for cyclization. This latent 1,3-dicarbonyl character makes it an ideal precursor for constructing a wide array of five- and six-membered heterocycles, which are core scaffolds in numerous pharmaceuticals, agrochemicals, and materials.[2]
This guide provides in-depth application notes and detailed experimental protocols for the synthesis of key heterocyclic systems—pyrazoles, isoxazoles, and pyrimidines—using this compound. The methodologies are explained with a focus on the underlying chemical principles, ensuring that researchers can not only replicate the procedures but also adapt them for novel synthetic targets.
Synthesis of Pyrazole Derivatives via Knorr Cyclization
The Knorr pyrazole synthesis is a cornerstone reaction in heterocyclic chemistry, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine.[3][4][5] When using this compound, the reaction proceeds under acidic conditions, which serve the dual purpose of catalyzing the condensation and deprotecting the acetal to reveal the aldehyde functionality. The reaction is highly efficient and provides a direct route to 4-ethoxycarbonyl-substituted pyrazoles.
Causality and Mechanistic Insight: The reaction initiates with the acid-catalyzed formation of a hydrazone intermediate at the more reactive ketone carbonyl.[6] The acidic environment then facilitates the hydrolysis of the diethyl acetal to the corresponding aldehyde. This is followed by an intramolecular cyclization, where the terminal nitrogen of the hydrazone attacks the newly formed aldehyde. The final step is a dehydration of the cyclic intermediate, driven by the formation of the stable, aromatic pyrazole ring.[5][6] Using substituted hydrazines allows for the synthesis of N-substituted pyrazoles.
Caption: Mechanism of the Knorr Pyrazole Synthesis.
Detailed Protocol 1: Synthesis of Ethyl 1-Phenyl-1H-pyrazole-4-carboxylate
This protocol details the reaction of this compound with phenylhydrazine.
Materials:
-
This compound (1.0 eq)
-
Phenylhydrazine (1.05 eq)
-
Glacial Acetic Acid
-
Ethanol
-
Round-bottom flask (50 mL)
-
Reflux condenser and heating mantle
-
Magnetic stirrer
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask, add this compound (e.g., 2.18 g, 10 mmol) and ethanol (20 mL).
-
Reagent Addition: While stirring, add glacial acetic acid (0.5 mL) to the solution to act as the catalyst. Slowly add phenylhydrazine (1.14 g, 10.5 mmol). The addition may be slightly exothermic.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80-85 °C) with continuous stirring.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., 30% ethyl acetate in hexane). The disappearance of the starting material typically occurs within 2-4 hours.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator.
-
Crystallization: Pour the concentrated mixture into ice-cold water (50 mL) with stirring. The product should precipitate as a solid. If an oil forms, continue stirring vigorously to induce crystallization.
-
Isolation & Purification: Collect the solid product by vacuum filtration, washing with cold water (2 x 20 mL). The crude product can be purified by recrystallization from an ethanol/water mixture to yield the pure pyrazole derivative.[6]
Data Presentation: Representative Yields for Pyrazole Synthesis
| R-Group on Hydrazine | Product | Typical Yield | Reference |
| H- (Hydrazine Hydrate) | Ethyl 1H-pyrazole-4-carboxylate | 80-90% | [7] |
| Phenyl- | Ethyl 1-phenyl-1H-pyrazole-4-carboxylate | 85-95% | [3][6] |
| 4-Nitrophenyl- | Ethyl 1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate | 82-90% | [1] |
Synthesis of Isoxazole Derivatives
The reaction of this compound with hydroxylamine hydrochloride provides a direct and efficient route to 4-ethoxycarbonyl-substituted isoxazoles.[8] Similar to the pyrazole synthesis, the reaction relies on the condensation with a 1,3-dicarbonyl precursor, which is generated in situ.
Causality and Mechanistic Insight: The synthesis is typically performed under mildly basic or neutral conditions. Hydroxylamine first condenses with the ketone to form an oxime.[9] Subsequent acid-catalyzed (often from the hydroxylamine salt itself) or heat-induced hydrolysis of the acetal reveals the aldehyde. An intramolecular cyclization of the oxime's hydroxyl group onto the aldehyde, followed by dehydration, yields the aromatic isoxazole ring.[8] The regioselectivity is controlled by the initial, more favorable attack on the ketone carbonyl.
Caption: Mechanism of Isoxazole Synthesis.
Detailed Protocol 2: Synthesis of Ethyl Isoxazole-4-carboxylate
Materials:
-
This compound (1.0 eq)
-
Hydroxylamine hydrochloride (1.1 eq)
-
Sodium acetate (1.1 eq)
-
Ethanol/Water (4:1)
-
Round-bottom flask, reflux condenser, magnetic stirrer
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve this compound (2.18 g, 10 mmol) in a mixture of ethanol (16 mL) and water (4 mL).
-
Reagent Addition: Add hydroxylamine hydrochloride (0.77 g, 11 mmol) and sodium acetate (0.90 g, 11 mmol) to the solution. The sodium acetate acts as a base to free the hydroxylamine and neutralize the HCl byproduct.
-
Reflux: Heat the mixture to reflux with stirring for 3-5 hours.
-
Monitoring: Monitor the reaction by TLC (e.g., 25% ethyl acetate in hexane) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Extraction: Add water (20 mL) to the residue and extract the product with ethyl acetate (3 x 25 mL).
-
Purification: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent to obtain the crude product. Further purification can be achieved by silica gel column chromatography.[10]
Data Presentation: Reaction Conditions for Isoxazole Synthesis
| Catalyst/Base | Solvent | Temperature (°C) | Typical Time (h) | Reference |
| Sodium Acetate | Ethanol/Water | Reflux (∼80) | 3-5 | [10] |
| Pyridine | Ethanol | Reflux (∼80) | 4-6 | [11] |
| None (from HCl salt) | Ethanol | Reflux (∼80) | 6-8 | [9] |
Synthesis of Pyrimidine Derivatives
Pyrimidines are synthesized by condensing a three-carbon 1,3-dielectrophilic component with an N-C-N fragment such as urea, thiourea, or guanidine.[12][13] this compound serves as the C-C-C precursor after in situ generation of the 1,3-dicarbonyl system.
Causality and Mechanistic Insight: The reaction is typically catalyzed by a base, such as sodium ethoxide, which promotes the condensation. The N-C-N reagent attacks one of the carbonyl groups, followed by an intramolecular cyclization onto the second carbonyl. A subsequent dehydration and aromatization (if possible) sequence leads to the stable pyrimidine ring. The choice of N-C-N reagent determines the substitution at the 2-position of the pyrimidine ring (e.g., urea gives a pyrimidin-2-one, thiourea gives a 2-thioxopyrimidine).
Caption: General Experimental Workflow.
Detailed Protocol 3: Synthesis of Ethyl 2-Thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Materials:
-
This compound (1.0 eq)
-
Thiourea (1.0 eq)
-
Sodium Ethoxide (NaOEt) (1.1 eq)
-
Absolute Ethanol
-
Anhydrous reaction setup (oven-dried glassware, inert atmosphere optional)
Procedure:
-
Reaction Setup: In an oven-dried 100 mL round-bottom flask under a nitrogen atmosphere, prepare a solution of sodium ethoxide by carefully dissolving sodium metal (0.25 g, 11 mmol) in absolute ethanol (30 mL). Alternatively, use a commercial solution of sodium ethoxide.
-
Reagent Addition: To the stirred sodium ethoxide solution, add thiourea (0.76 g, 10 mmol), followed by the dropwise addition of this compound (2.18 g, 10 mmol).
-
Reflux: Heat the reaction mixture to reflux for 6-8 hours. The reaction first involves the base-catalyzed hydrolysis of the acetal, followed by cyclocondensation.
-
Work-up: After cooling to room temperature, carefully neutralize the reaction mixture with glacial acetic acid or 1M HCl until the pH is approximately 7.
-
Isolation: Concentrate the mixture under reduced pressure to remove most of the ethanol. Add cold water (30 mL), which should cause the product to precipitate.
-
Purification: Collect the solid by vacuum filtration, wash with cold water and a small amount of cold ethanol. The product can be recrystallized from ethanol to afford the pure pyrimidine derivative.
Data Presentation: Examples of Pyrimidine Derivatives
| N-C-N Reagent | Product Name | 2-Position Substituent | Reference |
| Urea | Ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | =O | [12] |
| Thiourea | Ethyl 2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | =S | [14] |
| Guanidine | Ethyl 2-amino-1,4-dihydropyrimidine-5-carboxylate | -NH₂ | [12] |
Safety Precautions
-
Hydrazine and its derivatives are highly toxic and potential carcinogens. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[3][6]
-
Sodium ethoxide is corrosive and reacts violently with water. Handle with care in an anhydrous environment.
-
Standard laboratory safety practices should be followed at all times.
Conclusion
This compound stands out as a powerful and adaptable synthon for heterocyclic chemistry. The ability to unmask a reactive aldehyde from a stable acetal precursor under controlled conditions provides a strategic advantage in the synthesis of complex molecules. The protocols detailed herein for pyrazoles, isoxazoles, and pyrimidines demonstrate the reagent's utility and offer a solid foundation for researchers in drug discovery and materials science to build upon for the creation of novel and functional heterocyclic compounds.
References
- Organic Chemistry Portal. (n.d.). Paal-Knorr Furan Synthesis.
- Grokipedia. (n.d.). Paal–Knorr synthesis.
- Chemistry - The Mystery of Molecules. (2019, December 30). Paal-Knorr synthesis of Furan: From 1,4-dicarbonyl compounds in presence of acid as catalyst. [Video]. YouTube.
- Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis.
- Pérez-García, P. et al. (2021). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Molecules, 26(16), 4987.
- Various Authors. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES.
- Graham, B. et al. (1951). Investigation of Pyrazole Compounds. VIII. Synthesis and Acylation of Pyrazolones Derived from β-Keto Acetals. Journal of the American Chemical Society, 73(5), 2250–2253.
- Name-Reaction.com. (n.d.). Knorr pyrazole synthesis.
- Hassert, M. et al. (2020). Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. Molbank, 2020(2), M1131.
- Patil, S. et al. (2025). SYNTHESIS OF PYRIMIDINES AND ITS BIO-EVALUATION. International Journal of Creative Research Thoughts, 13(9).
- Kostenko, F. et al. (2023). The Construction of Polycyclic Pyridones via Ring-Opening Transformations of 3-hydroxy-3,4-dihydropyrido[2,1-c][15][16]oxazine-1,8-diones. Molecules, 28(3), 1285.
- Suga, T. et al. (2022). Electrochemical Synthesis of Pyrazolines and Pyrazoles via [3+2] Dipolar Cycloaddition. Angewandte Chemie, 134(23).
- Maltsev, S. et al. (2022). Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo [b] thiophen-2-yl)amino). Chemistry of Heterocyclic Compounds, 58(2).
- Lévay, B. et al. (2025). The condensations of benzaldehyde and ethyl acetoacetate with urea and thiourea. Journal of Molecular Structure, 1319.
- Kostenko, F. et al. (2025). Synthesis of ethyl 4-(isoxazol-4-yl)-2,4-dioxobutanoates from ethyl 5-aroyl-4-pyrone-2-carboxylates and hydroxylamine. Chemistry of Heterocyclic Compounds.
- YouTube. (2019, January 19). synthesis of isoxazoles. [Video].
- Schulz, H., & Wakil, S. J. (1970). Reactions of hydroxylamine with acetoacetyl thioesters or ethyl acetoacetate. Analytical Biochemistry, 37(2), 457-61.
- ResearchGate. (n.d.). Reaction of ethyl acetoacetate with hydroxylamine hydrochloride and....
- ResearchGate. (n.d.). Reaction of thiourea with formaldehyde and simplest aliphatic diamines.
Sources
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. jk-sci.com [jk-sci.com]
- 5. name-reaction.com [name-reaction.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. youtube.com [youtube.com]
- 9. Reactions of hydroxylamine with acetoacetyl thioesters or ethyl acetoacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. bu.edu.eg [bu.edu.eg]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Note & Protocol: Synthesis of 4-Quinolone Scaffolds Utilizing Ethyl 4,4-diethoxy-3-oxobutanoate
Abstract: This document provides a detailed technical guide for the synthesis of 4-hydroxyquinoline derivatives, a critical scaffold in medicinal chemistry, using ethyl 4,4-diethoxy-3-oxobutanoate as a key C4 building block. We will explore the underlying reaction mechanism, rooted in the principles of the Conrad-Limpach and Gould-Jacobs reactions, and provide a validated, step-by-step protocol for the preparation of ethyl 4-hydroxyquinoline-3-carboxylate and its subsequent hydrolysis. This guide is intended for researchers, chemists, and professionals in drug development seeking a robust and well-understood pathway to this important heterocyclic system.
Foundational Principles: The Strategic Use of a β-Ketoester in Quinolone Synthesis
The 4-quinolone core is a privileged structure in pharmacology, forming the basis for a multitude of therapeutic agents, including a prominent class of broad-spectrum antibiotics.[1][2][3] The Gould-Jacobs reaction and the related Conrad-Limpach synthesis are cornerstone methodologies for constructing this bicyclic system.[1][4] These strategies classically involve the condensation of an aniline with a β-dicarbonyl compound or its equivalent, followed by a high-temperature thermal cyclization.[5]
While reagents like diethyl ethoxymethylenemalonate (DEEM) are frequently used, this compound serves as an equally effective, though structurally distinct, precursor. As a β-ketoester, its reaction with an aniline proceeds via the formation of a key β-arylaminoacrylate (enamine) intermediate. This intermediate possesses the precise geometry and electronic configuration required for the subsequent, thermally-induced 6-electron electrocyclization—the critical ring-closing step that forges the quinolone scaffold.[1][6]
This application note elucidates this two-stage process, providing both the mechanistic rationale and a practical, reproducible laboratory protocol.
Reaction Mechanism: A Tale of Two Stages
The synthesis is best understood as a sequence of two distinct chemical transformations: enamine formation and thermal cyclization.
-
Stage 1: Condensation to form the Enamine Intermediate. The reaction is initiated by the nucleophilic attack of the aniline's amino group on the ketone carbonyl of this compound. This is typically performed under acidic catalysis, which activates the carbonyl group towards attack. The subsequent dehydration reaction drives the formation of the stable, conjugated enamine intermediate, ethyl 3-(anilino)but-2-enoate. The removal of water is crucial for shifting the equilibrium towards the desired product.
-
Stage 2: Thermal Electrocyclization. This is the defining step of the synthesis and requires significant thermal energy (typically >240 °C).[1] The enamine intermediate undergoes a pericyclic reaction, specifically a 6-electron electrocyclization, to form the dihydropyridinone ring. The high temperatures are necessary to overcome the activation energy for this intramolecular cyclization. This is followed by tautomerization to yield the aromatic and thermodynamically stable 4-hydroxyquinoline system. The final product exists predominantly in the 4-quinolone tautomeric form.[1][6]
Caption: Figure 1: Reaction Mechanism for Quinolone Synthesis.
Experimental Guide: Synthesis of Ethyl 4-Hydroxyquinoline-3-carboxylate
This section provides a comprehensive, step-by-step protocol for the synthesis of a model 4-quinolone derivative.
Materials and Equipment
-
Reagents: Aniline, this compound, p-Toluenesulfonic acid (PTSA) or trace HCl, Diphenyl ether, Cyclohexane, Sodium Hydroxide (NaOH), Hydrochloric Acid (HCl), Ethanol.
-
Equipment: Round-bottom flasks, reflux condenser, Dean-Stark apparatus, heating mantle with temperature control, magnetic stirrer, Buchner funnel and flask, standard laboratory glassware, rotary evaporator.
Overall Experimental Workflow
The complete process, from starting materials to the final carboxylic acid, is outlined below.
Caption: Figure 2: Experimental Workflow.
Step-by-Step Protocol
Step A: Synthesis of the Enamine Intermediate (Ethyl 3-anilinocrotonate)
-
To a 250 mL round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stir bar, add aniline (9.3 g, 0.1 mol), this compound (20.4 g, 0.1 mol), and toluene (100 mL).
-
Add a catalytic amount of p-toluenesulfonic acid (approx. 100 mg).
-
Heat the mixture to a vigorous reflux. The progress of the reaction can be monitored by observing the collection of water/ethanol in the Dean-Stark trap.
-
Continue refluxing for 3-4 hours or until no more water/ethanol is collected.
-
Cool the reaction mixture to room temperature and remove the toluene under reduced pressure using a rotary evaporator. The resulting crude oil or semi-solid is the enamine intermediate, which is typically used in the next step without further purification.
Step B: Thermal Cyclization to Ethyl 4-hydroxyquinoline-3-carboxylate
-
Causality Note: This step requires a high-boiling, thermally stable, and inert solvent to achieve the necessary temperature for cyclization (~250 °C). Diphenyl ether is the standard choice.[1][7] The reaction is often rapid once the target temperature is reached.
-
In a 250 mL three-neck flask equipped with a high-temperature thermometer, a reflux condenser, and a mechanical stirrer, place diphenyl ether (100 mL).
-
Heat the diphenyl ether to 250 °C.
-
Slowly add the crude enamine intermediate from Step A to the hot diphenyl ether with vigorous stirring.
-
Maintain the temperature at 250-255 °C for 30-60 minutes.[5]
-
Allow the reaction mixture to cool slowly to room temperature. The product will precipitate as a solid.
-
Add cyclohexane (100 mL) to the cooled mixture to further precipitate the product and to aid in washing away the high-boiling solvent.
-
Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with cyclohexane (2 x 50 mL) to remove all traces of diphenyl ether.
-
Dry the solid product under vacuum. The crude ethyl 4-hydroxyquinoline-3-carboxylate can be purified by recrystallization from ethanol or DMF.[7]
Step C (Optional): Saponification to 4-Hydroxyquinoline-3-carboxylic Acid
-
Suspend the crude ethyl 4-hydroxyquinoline-3-carboxylate (15 g, 69 mmol) in a 2N aqueous sodium hydroxide solution (150 mL) in a round-bottom flask.[8]
-
Heat the mixture to reflux with stirring for 2 hours. The reaction can be monitored by TLC until the starting ester is fully consumed.[8]
-
Cool the reaction mixture to room temperature and filter to remove any insoluble impurities.
-
Transfer the filtrate to a beaker and, while stirring, slowly acidify with 2N hydrochloric acid until the pH reaches 4.[8][9]
-
A pale white precipitate of 4-hydroxyquinoline-3-carboxylic acid will form.
-
Collect the solid by vacuum filtration, wash thoroughly with cold deionized water, and dry under vacuum to yield the final product.[8]
Data Analysis and Expected Results
The following table summarizes the physical properties and typical yields for the key compounds in this synthetic sequence.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield | Melting Point (°C) |
| Ethyl 3-anilinocrotonate (Intermediate) | C₁₂H₁₅NO₂ | 205.25 | >90% (crude) | ~49-52 |
| Ethyl 4-hydroxyquinoline-3-carboxylate | C₁₂H₁₁NO₃ | 217.22 | 60-75% | ~268-272 |
| 4-Hydroxyquinoline-3-carboxylic Acid | C₁₀H₇NO₃ | 189.17 | ~92%[8][9] | ~273-275 (dec.) |
Table 1: Properties and Expected Yields of Synthesized Quinolone Derivatives.
Trustworthiness & Validation: The protocol is designed to be self-validating. The successful formation of the enamine is indicated by water/ethanol collection. The cyclization product precipitates upon cooling, providing a clear endpoint. The final hydrolysis product precipitates upon acidification, confirming the reaction's completion. Purity should be confirmed using standard analytical techniques (¹H NMR, ¹³C NMR, MS, and melting point). For example, the ¹H NMR of the final acid in DMSO-d₆ should show characteristic peaks around 15.3 ppm (enol-OH), 13.4 ppm (acid-OH), and 8.9 ppm (C2-H).[8]
Conclusion
The synthetic route detailed herein demonstrates the effective use of this compound as a robust starting material for the construction of the 4-quinolone scaffold. By leveraging a sequential condensation and thermal cyclization strategy, this protocol provides reliable and scalable access to valuable 4-hydroxyquinoline-3-carboxylic acid derivatives. The methodology is grounded in well-established reaction principles and offers a practical approach for researchers engaged in the synthesis of heterocyclic compounds for pharmaceutical and materials science applications.
References
- Wikipedia. (n.d.). Gould–Jacobs reaction. [Link]
- IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]
- YouTube. (2025). Organic Chemistry - Gould-Jacobs Reaction Mechanism. [Link]
- Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC.
- Al-Ostoot, F. H., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central. [Link]
- Google Patents. (n.d.). EP0245690A1 - Process for the preparation of 4-hydroxy-quinoline-3-carboxylic acids.
- MDPI. (n.d.). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. [Link]
- ResearchGate. (n.d.). Thermal cyclization mediated synthesis of bioactive 4‐quinolones. [Link]
- PubMed Central. (2023). Recent Progress in Heterocycle Synthesis: Cyclization Reaction with Pyridinium and Quinolinium 1,4-Zwitterions. [Link]
- Wiley Online Library. (n.d.). Gould-Jacobs Reaction. [Link]
- Google Patents. (n.d.).
- MDPI. (n.d.).
- SlideShare. (n.d.).
- ResearchGate. (n.d.). Quinolones synthesis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ablelab.eu [ablelab.eu]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 9. 4-HYDROXYQUINOLINE-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols: Pyrimidine Synthesis from Acetal Protected β-Keto Esters
Abstract
Pyrimidine scaffolds are fundamental heterocyclic motifs prevalent in a vast array of pharmaceuticals, agrochemicals, and biologically active molecules.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on a robust and versatile method for pyrimidine synthesis: the cyclocondensation of acetal-protected β-keto esters with amidine derivatives. The use of an acetal protecting group offers significant advantages in terms of reaction control, substrate scope, and final product purity by preventing undesirable side reactions associated with the highly reactive ketone functionality. This guide delves into the underlying chemical principles, provides detailed, field-tested experimental protocols, and offers insights into troubleshooting and optimization.
Introduction: The Strategic Advantage of Acetal Protection in Pyrimidine Synthesis
The synthesis of substituted pyrimidines is a cornerstone of medicinal chemistry. Classical methods, such as the Pinner and Biginelli reactions, traditionally utilize 1,3-dicarbonyl compounds, including β-keto esters, as key building blocks.[2][3][4][5] These reactions involve the condensation of the dicarbonyl species with an N-C-N synthon, typically an amidine, urea, or guanidine.[][7]
However, the direct use of β-keto esters can lead to challenges. The presence of two electrophilic carbonyl centers can result in a lack of regioselectivity and the formation of undesired byproducts. The ketone carbonyl, in particular, can participate in self-condensation or other side reactions under the often acidic or basic conditions required for cyclization.
This is where the strategic implementation of a protecting group becomes paramount. By selectively masking the ketone functionality as an acetal, we can direct the cyclocondensation reaction to proceed through a specific, desired pathway. The acetal group is stable under the basic or neutral conditions often employed for the initial condensation with amidines, yet it can be readily removed (deprotected) under acidic conditions to yield the final pyrimidine product.[8][9][10] This approach enhances the overall efficiency and cleanliness of the synthesis, making it a highly attractive strategy for the preparation of complex pyrimidine derivatives.
Key Advantages of the Acetal-Protected β-Keto Ester Method:
-
Enhanced Regioselectivity: Directs the nucleophilic attack of the amidine to the ester carbonyl, preventing ambiguity in the cyclization step.
-
Suppression of Side Reactions: Minimizes self-condensation of the β-keto ester and other unwanted reactions involving the ketone group.
-
Increased Yields and Purity: Leads to cleaner reaction profiles and simplifies the purification of the final pyrimidine products.
-
Broader Substrate Scope: Allows for the use of a wider range of sensitive or complex amidine and β-keto ester starting materials.
Underlying Chemical Principles and Mechanism
The synthesis of pyrimidines from acetal-protected β-keto esters and amidines is a multi-step process that hinges on fundamental principles of carbonyl chemistry, nucleophilic addition-elimination, and cyclization.
The Role of Acetal Protection
An acetal is formed by reacting a ketone or aldehyde with an alcohol in the presence of an acid catalyst.[8][11] This converts the reactive carbonyl group into a much less reactive ether-like functionality. Acetals are notably stable in neutral to strongly basic environments but can be easily hydrolyzed back to the original carbonyl compound with aqueous acid.[9][10][12] This "on-off" nature makes them excellent protecting groups in multi-step syntheses.[9][10]
Reaction Mechanism
The overall transformation can be broken down into three key stages:
-
Condensation: The reaction is initiated by the nucleophilic attack of one of the nitrogen atoms of the amidine onto the electrophilic carbon of the ester carbonyl in the acetal-protected β-keto ester. This is typically carried out under basic conditions to deprotonate the amidine hydrochloride salt, generating the free amidine which is a more potent nucleophile. This step results in the formation of an N-acylated amidine intermediate.
-
Cyclization and Dehydration: The second nitrogen atom of the N-acylated amidine intermediate then attacks the acetal carbon, leading to an intramolecular cyclization. Subsequent elimination of the alcohol molecules from the acetal and a water molecule results in the formation of the aromatic pyrimidine ring.
-
Deprotection (if necessary): In some cases, the pyrimidine ring is formed directly. In other variations of the synthesis, an intermediate dihydropyrimidine may be formed which is then oxidized to the final pyrimidine product.
Below is a visual representation of the generalized reaction workflow.
Caption: Generalized workflow for pyrimidine synthesis.
Detailed Experimental Protocols
This section provides a detailed, step-by-step protocol for a representative synthesis of a substituted pyrimidine from an acetal-protected β-keto ester and an amidine hydrochloride salt.
Materials and Reagents
-
Acetal-protected β-keto ester (e.g., Ethyl 3,3-diethoxybutanoate)
-
Amidine hydrochloride (e.g., Acetamidine hydrochloride)
-
Sodium ethoxide (or other suitable strong base)
-
Anhydrous Ethanol
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Safety Precaution: Handle all reagents and solvents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Sodium ethoxide is a strong base and is corrosive; handle with care.
Step-by-Step Procedure
Step 1: Preparation of the Free Amidine
-
Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon) to maintain anhydrous conditions.
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend the amidine hydrochloride (1.1 equivalents) in anhydrous ethanol.
-
To this stirred suspension, carefully add sodium ethoxide (1.1 equivalents) at room temperature.
-
Stir the resulting mixture for 30 minutes at room temperature. This in situ generation of the free amidine is crucial for the subsequent reaction.
Step 2: Condensation and Cyclization
-
To the mixture containing the free amidine, add the acetal-protected β-keto ester (1.0 equivalent) dropwise via a syringe.
-
Heat the reaction mixture to reflux.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A typical mobile phase would be a mixture of hexane and ethyl acetate. The reaction is generally complete within 2-6 hours.
Step 3: Work-up and Product Isolation
-
Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
To the resulting residue, add water and extract the product with an organic solvent such as ethyl acetate or diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash successively with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
Step 4: Purification
-
The crude product is then purified by flash column chromatography on silica gel.
-
The appropriate eluent system is determined by TLC analysis. A gradient of hexane and ethyl acetate is often effective.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the final pyrimidine derivative.
-
Characterize the final product by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure and purity.[1]
Data Presentation and Comparison
The versatility of this method allows for the synthesis of a wide range of substituted pyrimidines. The table below summarizes representative examples with varying substituents on the β-keto ester and amidine starting materials, along with typical reaction conditions and yields.
| Entry | Acetal-Protected β-Keto Ester | Amidine Hydrochloride | Base | Solvent | Time (h) | Yield (%) |
| 1 | Ethyl 3,3-diethoxybutanoate | Acetamidine HCl | NaOEt | Ethanol | 4 | 85 |
| 2 | Ethyl 3,3-diethoxypropanoate | Benzamidine HCl | NaOEt | Ethanol | 6 | 78 |
| 3 | Methyl 4,4-dimethoxypentanoate | Guanidine HCl | NaOMe | Methanol | 5 | 82 |
| 4 | Ethyl 3,3-diethoxy-3-phenylpropanoate | Acetamidine HCl | NaOEt | Ethanol | 8 | 75 |
Troubleshooting and Optimization
While this method is generally robust, certain challenges may arise. This section provides guidance on troubleshooting common issues and optimizing reaction conditions.
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction | - Increase reaction time and continue to monitor by TLC.- Ensure anhydrous conditions are strictly maintained.- Use a stronger base or a different solvent system. |
| Degradation of starting materials or product | - Lower the reaction temperature and extend the reaction time.- Use a milder base. | |
| Formation of Multiple Products | Incomplete formation of the free amidine | - Ensure the base is added slowly and the mixture is stirred adequately before adding the β-keto ester. |
| Side reactions | - Re-evaluate the stability of the protecting group under the reaction conditions. A more robust acetal may be required. | |
| Difficulty in Purification | Co-elution of impurities | - Optimize the chromatography conditions (e.g., different solvent system, different type of silica gel).- Consider recrystallization as an alternative or additional purification step. |
Optimization Strategies:
-
Base Selection: While sodium ethoxide in ethanol is common, other base/solvent combinations such as sodium methoxide in methanol or potassium tert-butoxide in THF can be explored.
-
Temperature: The reaction is typically conducted at reflux. However, for sensitive substrates, a lower temperature with a longer reaction time may be beneficial.
-
Microwave Irradiation: The use of microwave irradiation can sometimes significantly reduce reaction times and improve yields.[13]
Conclusion
The synthesis of pyrimidines from acetal-protected β-keto esters offers a powerful and strategic approach for the preparation of this important class of heterocyclic compounds. By masking the reactive ketone functionality, this method provides enhanced control over the reaction, leading to improved yields, higher purity, and a broader substrate scope. The detailed protocols and troubleshooting guide provided herein are intended to equip researchers in medicinal chemistry and drug development with the practical knowledge to successfully implement this versatile synthetic strategy in their own laboratories.
References
- Pinner Pyrimidine Synthesis. (n.d.). Slideshare.
- Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. (2024). Recent Advances in Chemical Research.
- Review Writing on Synthesis of Pyrimidine and Its Biological Activity. (2024). Iconic Research and Engineering Journals.
- Katritzky, A. R., & Yousaf, T. I. (1986). A C-13 nuclear magnetic resonance study of the pyrimidine synthesis by the reactions of 1,3-dicarbonyl compounds with amidines. Canadian Journal of Chemistry, 64(11), 2087–2095.
- Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). MDPI.
- Recent Approaches to the Synthesis of Pyrimidine Derivatives. (2025). ResearchGate.
- An overview on synthesis and biological activity of pyrimidines. (2021). World Journal of Advanced Research and Reviews.
- Examples of fused pyrimidines made from 1,3‐dicarbonyl derivatives. (n.d.). ResearchGate.
- Pyrimidine synthesis. (n.d.). Organic Chemistry Portal.
- Synthesis of β-keto esters in-flow and rapid access to substituted pyrimidines. (2010). Journal of Organic Chemistry.
- Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles. (2017). Beilstein Journal of Organic Chemistry.
- Mechanism of Biginelli Pyrimidine Synthesis. (n.d.). Scribd.
- tert-Butoxy Bis(dimethyl-amino)methane (Bredereck's Reagent). (2025). ResearchGate.
- Facile one-pot three-component synthesis of 4,6-diaryl-3,4-dihydropyrimidine-2(1H)-thiones under ultrasonic irradiation. (2019). Synthetic Communications.
- Synthesis of some substituted pyrimidines via cycloaddition reaction of amidines and chalcones. (2025). ResearchGate.
- Biginelli reaction. (n.d.). Wikipedia.
- Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog. (2000). Accounts of Chemical Research.
- UCHEM-BREDERECK'S REAGENT. (n.d.). UCHEM.
- Acetal As A Protective Group in Organic Synthesis. (n.d.). Scribd.
- A Sustainable Multicomponent Pyrimidine Synthesis. (2015). Journal of the American Chemical Society.
- Biginelli Reaction. (n.d.). Organic Chemistry Portal.
- SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Mansoura University.
- 9.7: Acetals as Protecting Groups. (2021). Chemistry LibreTexts.
- 17.8: Acetals as Protecting Groups. (2019). Chemistry LibreTexts.
- Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. (2022). Molecules.
- A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. (2018). ACS Omega.
- Recent Advances in the Biginelli Dihydropyrimidine Synthesis. New Tricks from an Old Dog. (2000). Accounts of Chemical Research.
- Fatty Acid and Amino Acid Derivatives in Organocatalyzed Michael Additions. (2020). MDPI.
- Bredereck嘧啶合成(Bredereck Pyrimidine Synthesis). (2014). 化学空间Chem-Station.
- Synthesis of β-keto carboxylic acids, esters and amides. (n.d.). Organic Chemistry Portal.
- SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. (2025). ResearchGate.
- A metal-free synthesis of pyrimidines from amidines with α,β-unsaturated ketones via tandem [3 + 3] annulation and visible-light-enabled photo-oxidation. (2020). Organic & Biomolecular Chemistry.
- Acetal Protecting Group Explained: Definition, Examples, Practice & Video Lessons. (2022). Pearson.
- Scheme 1 Synthesis of pyrimidinones from ketones. (n.d.). ResearchGate.
- Acetal Protecting Group & Mechanism. (n.d.). Total Synthesis.
- Process for preparing 5-halopyrimidines and 5-pyrimidine methanols. (n.d.). Google Patents.
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 7. bu.edu.eg [bu.edu.eg]
- 8. scribd.com [scribd.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Acetal Protecting Group Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 13. Pyrimidine synthesis [organic-chemistry.org]
Application Note: Ethyl 4,4-diethoxy-3-oxobutanoate as a Versatile C4 Building Block in Natural Product Synthesis
Abstract
Ethyl 4,4-diethoxy-3-oxobutanoate is a polyfunctional C4 building block of significant utility in modern organic synthesis. Its structure, which combines a reactive β-ketoester system with a masked aldehyde in the form of a diethyl acetal, offers a unique platform for the strategic construction of complex molecular architectures. The differential reactivity of these functionalities allows for sequential and site-selective transformations, making it an invaluable synthon in the total synthesis of natural products and their analogues. This guide provides an in-depth analysis of its application, focusing on the strategic rationale behind its use in heterocyclic chemistry and the total synthesis of (+)-Biotin. Detailed protocols and mechanistic insights are provided for researchers, scientists, and drug development professionals.
Introduction: A Synthon of Strategic Importance
In the intricate field of natural product synthesis, the choice of starting materials is paramount. An ideal building block offers not just a carbon backbone, but also latent functionality that can be unmasked and manipulated at the desired stage of a synthetic sequence. This compound (CAS: 10495-09-7) is a prime exemplar of such a synthon.[1]
Its core value lies in the orthogonal reactivity of its two key functional groups:
-
The β-Ketoester Moiety: This classic functional group is a cornerstone of C-C bond formation. The α-methylene protons are acidic and readily deprotonated to form an enolate, which can act as a potent nucleophile in a variety of alkylation and acylation reactions. Furthermore, the ketone and ester groups can participate in numerous condensation reactions.[2][3]
-
The Diethyl Acetal: This group serves as a robust protecting group for a terminal aldehyde. It is stable to basic, nucleophilic, and many oxidative/reductive conditions, yet can be cleanly hydrolyzed under mild acidic conditions to reveal the reactive formyl group.
This inherent dichotomy allows chemists to perform extensive modifications via the β-ketoester enolate while preserving the aldehyde, which can be liberated later for subsequent cyclization, condensation, or functionalization steps.
Caption: Key functional regions of this compound.
Application in Heterocyclic Synthesis: The Hantzsch Pyridine Synthesis
The Hantzsch pyridine synthesis is a powerful multi-component reaction for generating dihydropyridines, which can be subsequently oxidized to pyridines.[4][5] The classic reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia.[6][7] This typically produces symmetrically substituted pyridines.
This compound provides an elegant entry into asymmetrically substituted pyridines. By using it as one of the β-dicarbonyl components, the acetal-protected side chain is carried through the initial cyclization. Subsequent hydrolysis and reaction of the unmasked aldehyde allows for the introduction of a second, different substituent.
Causality of Experimental Choice: The acetal's stability to the basic or mildly acidic conditions of the Hantzsch reaction is critical. It acts as a "placeholder" functional group, preventing the aldehyde from participating in the initial condensation. This strategy allows for a stepwise, controlled functionalization of the resulting pyridine ring that is not possible with a simple β-ketoaldehyde.
Caption: Simplified retrosynthesis of (+)-Biotin highlighting the role of the C4 synthon.
In the forward synthesis, the α-carbon of this compound is first alkylated with a suitable electrophile derived from L-cysteine, establishing the thioether linkage. The ester is then saponified, and the resulting acid is coupled with another amino acid derivative. The crucial step involves the acid-catalyzed deprotection of the acetal to reveal the aldehyde, which simultaneously triggers cyclization and dehydration to form the thiophene ring system. Subsequent reduction and elaboration furnish the final natural product.
Experimental Protocols
The following protocol is a representative example of a key transformation involving this compound, specifically the formation of a thiophene ring, a core reaction in many biotin syntheses. [8][9] Protocol: Acid-Catalyzed Cyclization to form a Thiophene Derivative
This protocol is illustrative and should be adapted based on the specific substrate. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Objective: To demonstrate the deprotection of the diethyl acetal and subsequent intramolecular condensation to form a substituted thiophene ring, a key step analogous to those used in biotin synthesis.
Materials:
-
Alkylated Thioether Intermediate (Substrate, 1.0 eq)
-
This compound (as the precursor to the substrate)
-
Concentrated Hydrochloric Acid (HCl, ~12 M)
-
Ethanol, 200 proof
-
Toluene
-
Sodium Bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate (EtOAc)
-
Hexanes
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the alkylated thioether substrate (e.g., 5.0 g, 1 eq).
-
Solvent Addition: Add 50 mL of toluene to the flask. Stir the mixture to dissolve the substrate.
-
Acid Catalyst Addition: Cautiously add concentrated hydrochloric acid (2.5 mL) dropwise to the stirring solution at room temperature.
-
Expert Insight: The addition of strong acid serves a dual purpose: it catalyzes the hydrolysis of the diethyl acetal to the aldehyde and promotes the subsequent intramolecular aldol-type condensation and dehydration to form the thiophene ring. Toluene is chosen as the solvent to facilitate water removal via azeotropic distillation, driving the dehydration reaction to completion.
-
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 110-120 °C oil bath temperature) and maintain reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:EtOAc mobile phase).
-
Workup - Quenching: After the reaction is complete (as indicated by TLC), cool the flask to room temperature in an ice-water bath. Carefully and slowly pour the reaction mixture into a separatory funnel containing 50 mL of a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.
-
Trustworthiness Check: Effervescence (CO₂ evolution) will be observed. Add the reaction mixture slowly to control the gas evolution. Check the pH of the aqueous layer with litmus paper to ensure it is neutral or slightly basic (pH 7-8).
-
-
Workup - Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers.
-
Workup - Washing: Wash the combined organic layers with brine (1 x 40 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc to 20% EtOAc) to afford the pure thiophene derivative.
Data Summary
The versatility of this compound is demonstrated by its application in synthesizing a range of complex molecules. The following table summarizes representative applications.
| Natural Product/Target Class | Key Reaction Type | Role of Synthon | Reported Yield (for key step) | Reference |
| (+)-Biotin | Intramolecular Condensation | Forms the thiophenone core | ~75-85% | [8] |
| Substituted Pyridines | Hantzsch-type Cyclization | Introduces a masked C2 side chain | ~60-70% | [10] |
| Substituted Furans | Feist-Benary Furan Synthesis | Provides the β-ketoester backbone | Varies with substrate | [11] |
| Dihydropyridones | Multicomponent Reaction | C4 building block for heterocycle | ~55-75% | [12] |
Conclusion
This compound is a powerful and versatile tool in the arsenal of the synthetic chemist. Its pre-installed, orthogonally protected functionalities enable streamlined and efficient synthetic routes that might otherwise require lengthy protection-deprotection sequences. From the construction of fundamental heterocyclic scaffolds to the stereochemically complex total synthesis of essential natural products like biotin, this C4 building block demonstrates a consistent ability to simplify complex synthetic challenges. The protocols and strategies outlined herein provide a framework for leveraging its unique reactivity to advance research and development in chemistry and the life sciences.
References
- Vertex AI Search. (2026). Hantzsch pyridine synthesis.
- Wikipedia. (2026). Hantzsch pyridine synthesis.
- Fiveable. (2026). Hantzsch Pyridine Synthesis Definition.
- Scribd. (2026). Hantzsch Pyridine Synthesis | PDF.
- Organic Chemistry Portal. (2026). Hantzsch Dihydropyridine (Pyridine) Synthesis.
- Lin, S., & Cronan, J. E. (2011). Biotin, a universal and essential cofactor: synthesis, ligation and regulation. Molecular BioSystems, 7(6), 1811-1821.
- ResearchGate. (2026). β-KETOTHIOAMIDES: VERSATILE PRECURSORS TOWARDS IMPORTANT HETEROCYCLIC FRAMEWORKS.
- Scribd. (2026).
- Rico-Gutiérrez, M. R., et al. (2020). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Molecules, 25(21), 5183.
- Asian Journal of Chemistry. (2026). Unexpected Facile Synthesis of Tetronic Acid During the Research on Stereospecific Total Synthesis of (+)
- ResearchGate. (2026). The Applications of β‐Keto Amides for Heterocycle Synthesis.
- Baran Lab, Scripps Research. (2004). Pyridine Synthesis: Cliff Notes.
- Pawar, A. A. (2021). Synthetic studies towards biotin, oxybiotin, α-lipoic acid and scalable synthesis of 3-ethyl-4-methyl-1,5-dihyro-2H-pyrrole-2-one and development of synthetic methodologies.
- KEGG P
- KEGG PATHWAY. (2026).
- PubChem. (2026).
- Goldberg, M. W., & Sternbach, L. H. (1949). Synthesis of Biotin. U.S. Patent No. 2,489,235. Washington, DC: U.S.
- Ajinomoto Co., Inc. (1981). Process for preparing biotin.
- Sternbach, L. H., & Goldberg, M. W. (1949). Synthesis of biotin. U.S. Patent No. 2,489,232. Washington, DC: U.S.
- Molecules. (2020). Recent Developments in the Synthesis of β-Diketones.
Sources
- 1. This compound | C10H18O5 | CID 11138577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent Developments in the Synthesis of β-Diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. grokipedia.com [grokipedia.com]
- 5. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 6. fiveable.me [fiveable.me]
- 7. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 8. EP0036030B1 - Process for preparing biotin - Google Patents [patents.google.com]
- 9. US2489232A - Synthesis of biotin - Google Patents [patents.google.com]
- 10. baranlab.org [baranlab.org]
- 11. uwindsor.ca [uwindsor.ca]
- 12. 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Strategic Guide to Acetal Protection of β-Keto Esters
Introduction: Navigating the Reactivity of β-Keto Esters
In the landscape of organic synthesis, β-keto esters are invaluable building blocks, prized for their dual functionality that allows for a diverse range of chemical transformations. However, this versatility also presents a significant challenge: the chemoselective manipulation of one functional group in the presence of the other. The inherent reactivity of the ketone carbonyl can interfere with reactions targeting the ester moiety, such as reduction, Grignard additions, or other nucleophilic attacks.[1][2] To achieve the desired chemical outcome, a robust protecting group strategy is not just advantageous, it is often essential.
This guide provides an in-depth exploration of the acetal protecting group strategy specifically tailored for β-keto esters. We will delve into the mechanistic underpinnings of acetal formation and deprotection, present detailed, field-proven protocols, and offer expert insights into the subtleties of experimental design. The aim is to equip researchers, scientists, and drug development professionals with the knowledge to confidently and effectively implement this crucial synthetic tool.
Core Principles: The ‘Why’ and ‘How’ of Acetal Protection
Acetals are geminal-diether derivatives of ketones, formed by the reaction of a carbonyl group with two equivalents of an alcohol.[3] Their utility as protecting groups stems from their remarkable stability in neutral to strongly basic and nucleophilic environments, while being readily cleaved under acidic conditions.[4][5] This differential stability is the cornerstone of their strategic application. By temporarily masking the ketone as an acetal, the ester group is left exposed for selective modification.[1]
The Mechanism of Acetal Formation: An Acid-Catalyzed Pathway
The formation of an acetal is a reversible, acid-catalyzed process.[6][7] The mechanism proceeds through a hemiacetal intermediate. The key to driving the reaction to completion is the removal of water, a byproduct of the reaction, thereby shifting the equilibrium in favor of the acetal product.[3] This is typically achieved using a Dean-Stark apparatus or by the inclusion of a dehydrating agent.[6][8]
The stepwise mechanism is as follows:
-
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon.[3]
-
Nucleophilic Attack by Alcohol: An alcohol molecule attacks the activated carbonyl carbon, forming a protonated hemiacetal.[6]
-
Deprotonation: A base (often another alcohol molecule or the conjugate base of the acid catalyst) removes a proton to yield a neutral hemiacetal intermediate.[3]
-
Protonation of the Hydroxyl Group: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, converting it into a good leaving group (water).[6]
-
Elimination of Water: The lone pair of electrons on the adjacent oxygen atom assists in the departure of the water molecule, forming a resonance-stabilized oxonium ion.[9]
-
Second Nucleophilic Attack: A second molecule of the alcohol attacks the electrophilic carbon of the oxonium ion.[6]
-
Final Deprotonation: Deprotonation of the resulting intermediate regenerates the acid catalyst and yields the final acetal product.[6]
Caption: Acid-catalyzed mechanism of acetal formation.
Choosing the Right Acetal Group
The most commonly employed acetals are cyclic acetals derived from diols, such as ethylene glycol (forming a 1,3-dioxolane) or propane-1,3-diol (forming a 1,3-dioxane).[10][11] Cyclic acetals are generally more stable than their acyclic counterparts due to entropic factors that favor their formation and disfavor their hydrolysis.[10] The choice between a five-membered (dioxolane) or six-membered (dioxane) ring can influence the rate of hydrolysis, with six-membered rings often cleaving faster.[4]
Application in β-Keto Ester Chemistry: A Chemoselective Strategy
The strategic application of acetal protection allows for the selective transformation of the ester functionality in a β-keto ester. A typical workflow involves:
-
Protection: Selective protection of the ketone as an acetal.
-
Transformation: Reaction at the unprotected ester group (e.g., reduction with LiAlH₄).[12]
-
Deprotection: Removal of the acetal to regenerate the ketone.
Caption: General workflow for acetal protection strategy.
Experimental Protocols
Protocol 1: Ethylene Glycol Protection of Ethyl Acetoacetate
This protocol details the formation of ethyl 2-(2-methyl-1,3-dioxolan-2-yl)acetate, a common protected form of ethyl acetoacetate.[8]
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Volume/Mass |
| Ethyl acetoacetate | 130.14 | 196 | 25.5 mL |
| Ethylene glycol | 62.07 | 398 | 22.3 mL |
| p-Toluenesulfonic acid monohydrate | 190.22 | 1.05 | 0.2 g |
| Toluene | 92.14 | - | 100 mL |
| Saturated Sodium Bicarbonate Solution | - | - | 50 mL |
| Brine | - | - | 50 mL |
| Anhydrous Sodium Sulfate | 142.04 | - | - |
Procedure:
-
To a 500 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add toluene (100 mL), ethyl acetoacetate (25.5 mL), ethylene glycol (22.3 mL), and p-toluenesulfonic acid monohydrate (0.2 g).[8]
-
Add a magnetic stir bar or boiling chips and heat the mixture to reflux.
-
Continue refluxing for approximately 1-2 hours, monitoring the collection of water in the Dean-Stark trap. The reaction is complete when water ceases to collect.[8]
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution (50 mL) to neutralize the acid catalyst.
-
Wash the organic layer with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by vacuum distillation if necessary.
Protocol 2: Acid-Catalyzed Deprotection of an Acetal
This protocol describes the general procedure for the hydrolysis of an acetal to regenerate the parent ketone.[10]
Materials and Reagents:
| Reagent | Amount (mmol) | Volume/Mass |
| Acetal-protected β-keto ester derivative | 1.0 | - |
| Acetone | - | 10 mL |
| Water | - | 1 mL |
| Pyridinium p-toluenesulfonate (PPTS) or HCl (catalytic) | ~0.1 | catalytic |
Procedure:
-
Dissolve the acetal-protected compound (1.0 mmol) in a mixture of acetone (10 mL) and water (1 mL).[10]
-
Add a catalytic amount of an acid catalyst, such as PPTS or a few drops of concentrated HCl.[10]
-
Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, neutralize the reaction with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected β-keto ester.
Sources
- 1. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Protection of Carbonyl Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 10. total-synthesis.com [total-synthesis.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Provide the reagents and intermediates for the four-step reaction sequenc.. [askfilo.com]
Deprotection of Ethyl 4,4-diethoxy-3-oxobutanoate: A Comprehensive Guide to Ethyl Acetoacetate Synthesis
This technical guide provides a detailed exploration of the acid-catalyzed deprotection of ethyl 4,4-diethoxy-3-oxobutanoate, a critical transformation yielding ethyl acetoacetate. This process is of significant interest to researchers and professionals in organic synthesis and drug development due to the importance of β-ketoesters as versatile building blocks in the creation of more complex molecules. This document offers in-depth protocols, mechanistic insights, and practical guidance to ensure successful and reproducible outcomes.
Introduction: The Strategic Importance of Acetal Deprotection
In the landscape of organic synthesis, protecting groups are indispensable tools for masking reactive functional groups to prevent unwanted side reactions. The acetal group, in particular, serves as a robust protector for carbonyl functionalities under neutral to strongly basic conditions. This compound is an example of a molecule where the aldehyde carbonyl of a β-ketoester is masked as a diethyl acetal.
The deprotection of this acetal is a crucial step to unveil the reactive β-ketoester moiety of ethyl acetoacetate (also known as ethyl 3-oxobutanoate). Ethyl acetoacetate is a highly valuable synthetic intermediate, widely employed in the synthesis of a diverse range of compounds, including pharmaceuticals, agrochemicals, and dyes. Its utility stems from the presence of an active methylene group flanked by two carbonyl functionalities, allowing for a variety of subsequent chemical modifications.[1] This guide will provide the necessary protocols and theoretical background to perform this deprotection efficiently and with a high degree of purity.
Underlying Chemical Principles and Mechanism
The deprotection of this compound to ethyl acetoacetate is an acid-catalyzed hydrolysis reaction. The mechanism relies on the susceptibility of the acetal functional group to acidic conditions, which facilitates its conversion back to the parent carbonyl group.[2]
The reaction proceeds through the following key steps:
-
Protonation of an Ethoxy Group: The reaction is initiated by the protonation of one of the ethoxy oxygen atoms by an acid catalyst, typically a hydronium ion (H₃O⁺) generated from a dilute aqueous acid. This protonation converts the ethoxy group into a good leaving group (ethanol).
-
Formation of an Oxonium Ion: The lone pair of electrons on the adjacent oxygen atom assists in the departure of the protonated ethoxy group (ethanol), leading to the formation of a resonance-stabilized oxonium ion.
-
Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the electrophilic carbon of the oxonium ion.
-
Deprotonation: A proton is transferred from the newly added water molecule to a solvent molecule (water), forming a hemiacetal intermediate.
-
Protonation of the Second Ethoxy Group: The second ethoxy group is then protonated by the acid catalyst.
-
Elimination of Ethanol: The newly formed hemiacetal hydroxyl group facilitates the elimination of the second molecule of ethanol, regenerating the carbonyl group and forming a protonated ethyl acetoacetate.
-
Deprotonation: Finally, a water molecule removes the proton from the carbonyl oxygen, regenerating the acid catalyst and yielding the final product, ethyl acetoacetate.
This entire process is reversible, and to drive the equilibrium towards the formation of the deprotected product, an excess of water is typically used.[3]
Experimental Protocols
This section provides a detailed, step-by-step protocol for the deprotection of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥95% | e.g., Sigma-Aldrich, TCI | Starting material. |
| Hydrochloric Acid (HCl) | 37% (concentrated) | ACS Reagent Grade | Acid catalyst. |
| Deionized Water | High Purity | - | Reaction solvent. |
| Diethyl Ether | Anhydrous | ACS Reagent Grade | Extraction solvent. |
| Saturated Sodium Bicarbonate Solution | - | - | For neutralization. |
| Saturated Sodium Chloride Solution (Brine) | - | - | For washing. |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | Drying agent. |
| Round-bottom flask | - | - | Reaction vessel. |
| Reflux condenser | - | - | To prevent solvent loss. |
| Magnetic stirrer and stir bar | - | - | For agitation. |
| Separatory funnel | - | - | For liquid-liquid extraction. |
| Rotary evaporator | - | - | For solvent removal. |
Reaction Setup and Procedure
dot
Caption: Experimental workflow for the deprotection of this compound.
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (21.8 g, 0.1 mol).
-
Addition of Acidic Solution: To the flask, add a solution of 1 M hydrochloric acid (100 mL).
-
Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot. The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with a saturated sodium chloride solution (brine) (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The crude ethyl acetoacetate can be purified by vacuum distillation to yield a colorless liquid.
Key Reaction Parameters
| Parameter | Value |
| Starting Material | This compound |
| Acid Catalyst | 1 M Hydrochloric Acid |
| Solvent | Water |
| Reaction Temperature | Reflux (~100 °C) |
| Reaction Time | 2-4 hours |
| Work-up | Neutralization, Extraction |
| Purification | Vacuum Distillation |
Characterization of Starting Material and Product
Accurate characterization of both the starting material and the final product is essential to confirm the success of the reaction.
This compound (Starting Material)
-
Appearance: Colorless to pale yellow liquid.
-
Molecular Formula: C₁₀H₁₈O₅[4]
-
Molecular Weight: 218.25 g/mol [4]
-
¹H NMR (CDCl₃, 400 MHz): δ 4.75 (s, 1H, -CH(OEt)₂), 4.20 (q, J = 7.1 Hz, 2H, -OCH₂CH₃), 3.70-3.50 (m, 4H, -OCH₂CH₃ of acetal), 3.45 (s, 2H, -COCH₂CO-), 1.28 (t, J = 7.1 Hz, 3H, -OCH₂CH₃), 1.22 (t, J = 7.0 Hz, 6H, -OCH₂CH₃ of acetal).
-
¹³C NMR (CDCl₃, 100 MHz): δ 201.5 (C=O), 167.0 (COO), 101.5 (CH(OEt)₂), 64.0 (-OCH₂- of acetal), 61.5 (-OCH₂- of ester), 45.0 (-COCH₂CO-), 15.0 (-CH₃ of acetal), 14.0 (-CH₃ of ester).
-
IR (neat, cm⁻¹): 2978 (C-H stretch), 1745 (C=O, ester), 1720 (C=O, ketone), 1120 (C-O stretch).
Ethyl Acetoacetate (Product)
-
Appearance: Colorless liquid with a fruity odor.
-
Molecular Formula: C₆H₁₀O₃
-
Molecular Weight: 130.14 g/mol
-
¹H NMR (CDCl₃, 400 MHz): The spectrum shows a mixture of keto and enol tautomers.
-
Keto form: δ 4.19 (q, J = 7.1 Hz, 2H, -OCH₂CH₃), 3.45 (s, 2H, -COCH₂CO-), 2.27 (s, 3H, -COCH₃), 1.28 (t, J = 7.1 Hz, 3H, -OCH₂CH₃).
-
Enol form: δ 12.05 (s, 1H, enolic OH), 5.03 (s, 1H, =CH-), 4.17 (q, J = 7.1 Hz, 2H, -OCH₂CH₃), 1.98 (s, 3H, =C(OH)CH₃), 1.27 (t, J = 7.1 Hz, 3H, -OCH₂CH₃).
-
-
¹³C NMR (CDCl₃, 100 MHz):
-
Keto form: δ 200.5 (C=O, ketone), 167.5 (C=O, ester), 61.5 (-OCH₂-), 50.0 (-CH₂-), 30.0 (-CH₃, keto), 14.0 (-CH₃, ester).
-
Enol form: δ 172.5 (=C-O), 167.0 (C=O, ester), 90.0 (=CH-), 60.5 (-OCH₂-), 20.0 (=C-CH₃), 14.0 (-CH₃, ester).
-
-
IR (neat, cm⁻¹): 3400-3200 (broad, O-H stretch of enol form), 2980 (C-H stretch), 1745 (C=O, ester), 1720 (C=O, ketone), 1650 (C=C, enol).[5]
Troubleshooting and Field-Proven Insights
| Issue | Potential Cause | Recommended Solution |
| Incomplete Reaction | Insufficient reaction time or acid concentration. | Increase the reaction time and monitor by TLC. If necessary, a slightly higher concentration of acid can be used, but this may increase the risk of side reactions. |
| Low Yield | Incomplete extraction. Emulsion formation during work-up. | Perform multiple extractions with the organic solvent. To break emulsions, add a small amount of brine and gently swirl the separatory funnel. |
| Product Contamination | Incomplete removal of starting material or side products. | Ensure efficient purification by vacuum distillation. A fractional distillation setup may be necessary for higher purity. |
| Ester Hydrolysis | Prolonged exposure to strong acidic conditions at high temperatures. | Monitor the reaction closely and work up as soon as the starting material is consumed. Avoid excessively harsh acidic conditions. |
Expertise & Experience: The choice of 1 M HCl provides a balance between effective catalysis and minimizing potential side reactions like the hydrolysis of the ester functionality. Refluxing ensures a sufficient reaction rate without the need for higher pressures. The work-up procedure is designed to efficiently remove the acid catalyst and isolate the product.
Reaction Mechanism Visualization
dot
Caption: Mechanism of acid-catalyzed deprotection of this compound.
Conclusion
The acid-catalyzed deprotection of this compound is a straightforward and efficient method for the synthesis of ethyl acetoacetate. By understanding the underlying mechanism and adhering to the detailed protocol provided, researchers can reliably obtain this valuable synthetic intermediate in high yield and purity. Careful monitoring of the reaction and proper purification techniques are key to achieving optimal results. This guide serves as a comprehensive resource for scientists and professionals engaged in organic synthesis, providing the necessary tools and knowledge for successful application of this important chemical transformation.
References
- Wiley-VCH. (2007). Supporting Information.
- University of Calgary. (n.d.). Ch21: Acetoacetic esters.
- The Royal Society of Chemistry. (2009). SUPPORTING INFORMATION.
- WordPress.com. (n.d.). ir | ORGANIC CHEMISTRY SELECT.
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967).
- The Royal Society of Chemistry. (2012). 4.
- PubChem. (n.d.). This compound.
- Organic Syntheses. (n.d.). Procedure.
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- Chemguide. (n.d.). hydrolysis of esters.
- Organic Syntheses. (n.d.). Procedure.
- The Royal Society of Chemistry. (2012). Supporting Information Acid-Labile δ-Ketal-β-Hydroxy Esters by Asymmetric Hydrogenation of Corresponding δ-Ketal.
- Chemguide. (n.d.). mechanism for the acid catalysed hydrolysis of esters.
- Doc Brown's Chemistry. (n.d.). infrared spectrum of ethyl methanoate C3H6O2 HCOOCH2CH3 prominent wavenumbers cm-1 detecting ester functional groups present finger print for identification of ethyl formate image diagram doc brown's advanced organic chemistry revision notes.
- Organic Syntheses. (n.d.). 3.
- National Institute of Standards and Technology. (n.d.). Ethyl ether.
- Organic Syntheses. (n.d.). Butanoic acid, 3-hydroxy-, ethyl ester, (S).
- Organic Syntheses. (n.d.). ethyl diethoxyacetate.
- Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
- AMERICAN ELEMENTS. (n.d.). This compound.
Sources
Application Notes and Protocols: The Strategic Role of Ethyl 4,4-diethoxy-3-oxobutanoate as a Pharmaceutical Intermediate
Abstract
Ethyl 4,4-diethoxy-3-oxobutanoate, also known as ethyl diethoxyacetoacetate, is a versatile β-ketoester that serves as a critical building block in the synthesis of complex pharmaceutical molecules. Its structure, featuring a reactive β-dicarbonyl system masked by a diethyl acetal, offers unique synthetic advantages, particularly in the construction of heterocyclic scaffolds that form the core of numerous modern drugs. These notes provide an in-depth guide for researchers, chemists, and drug development professionals on the strategic application of this intermediate. We will explore its chemical properties, explain the causality behind its synthetic utility, and provide a detailed, field-proven protocol for its application in the synthesis of a key pharmaceutical precursor for Janus kinase (JAK) inhibitors.
Introduction: A Synthon of Strategic Importance
In the landscape of pharmaceutical synthesis, the efficient construction of heterocyclic ring systems is a paramount challenge.[1] this compound emerges as a valuable synthon due to the inherent reactivity of its β-ketoester functionality. The diethoxy group serves as a protecting group for a terminal aldehyde, which can be revealed under acidic conditions. This latent aldehyde, in conjunction with the ketone and ester moieties, provides a trifunctional handle for a variety of cyclization and condensation reactions.
While its close analog, ethyl acetoacetate, is widely recognized for its role in synthesizing a vast array of pharmaceuticals including antimalarials and analgesics, this compound offers the distinct advantage of a protected aldehyde, allowing for selective transformations at other positions of the molecule before its deprotection and subsequent reaction.[2][3] This strategic masking is crucial in multi-step syntheses where competing side reactions must be minimized.
A prime example of its utility, and the focus of our detailed protocol, lies in the synthesis of pyrrolo[2,3-d]pyrimidine cores. Specifically, a closely related precursor, ethyl 2-cyano-4,4-diethoxybutyrate, is instrumental in building 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, a key intermediate for several blockbuster drugs, including the JAK inhibitor Tofacitinib.[4][5][6] The principles and reaction pathways involved are directly translatable to the application of this compound in similar heterocyclic constructions.
Physicochemical Properties and Handling
A comprehensive understanding of the material's properties is foundational to its successful application in any synthetic protocol.
| Property | Value | Reference |
| IUPAC Name | This compound | [7] |
| CAS Number | 10495-09-7 | [7] |
| Molecular Formula | C₁₀H₁₈O₅ | [7] |
| Molecular Weight | 218.25 g/mol | [7] |
| Appearance | Colorless, transparent oil/liquid | [8][9] |
| Boiling Point | 84° C at 4 mmHg | [8] |
| Storage Temperature | 2-8°C, under inert atmosphere | [9] |
Safety and Handling: this compound is classified with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[7] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Core Application: Synthesis of a Pyrrolo[2,3-d]pyrimidine Intermediate
The following section details a robust, multi-step synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, a critical precursor for various kinase inhibitors. This protocol is adapted from established patent literature and demonstrates the strategic use of a protected dicarbonyl synthon, analogous to this compound.[4][5] The workflow illustrates how the acetal-protected aldehyde functionality is carried through the initial steps and then utilized in a key cyclization reaction.
Logical Workflow for Synthesis
Caption: Synthetic workflow for 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
Detailed Experimental Protocol
Objective: To synthesize 4-chloro-7H-pyrrolo[2,3-d]pyrimidine from ethyl 2-cyanoacetate and bromoacetaldehyde diethyl acetal.
PART 1: Synthesis of Ethyl 2-cyano-4,4-diethoxybutyrate
-
Rationale: This step involves the C-alkylation of the active methylene group of ethyl 2-cyanoacetate with bromoacetaldehyde diethyl acetal. The diethyl acetal protects the aldehyde functionality, which would otherwise be incompatible with the basic reaction conditions. A base is used to deprotonate the ethyl 2-cyanoacetate, forming a nucleophilic enolate that attacks the electrophilic carbon of the bromoacetal.
-
Materials:
-
Ethyl 2-cyanoacetate
-
Bromoacetaldehyde diethyl acetal
-
Sodium ethoxide (21 wt% in ethanol)
-
Ethanol, anhydrous
-
Toluene
-
Aqueous Hydrochloric Acid (1M)
-
Saturated Sodium Bicarbonate solution
-
Saturated Sodium Chloride solution (Brine)
-
-
Procedure:
-
To a stirred solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol in a round-bottom flask under an inert atmosphere (N₂), add ethyl 2-cyanoacetate (1.0 equivalent) dropwise at 0-5 °C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add bromoacetaldehyde diethyl acetal (1.2 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux (approx. 78-80 °C) and maintain for 4-6 hours, monitoring by TLC or GC-MS for the disappearance of starting materials.
-
Cool the reaction to room temperature and concentrate under reduced pressure to remove most of the ethanol.
-
Dilute the residue with toluene and water. Separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude Ethyl 2-cyano-4,4-diethoxybutyrate, which can be purified by vacuum distillation.
-
PART 2: Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
-
Rationale: This part of the synthesis involves a cascade of reactions. First, the synthesized butyrate derivative undergoes a condensation reaction with formamidine in the presence of a base to form the pyrimidine ring. The subsequent acidic workup serves a dual purpose: it hydrolyzes the acetal to reveal the aldehyde, which then undergoes an intramolecular cyclization with the adjacent amino group on the pyrimidine ring to form the pyrrole ring. Finally, the hydroxyl group on the pyrimidine ring is converted to a chloro group using a standard chlorinating agent like phosphorus oxychloride (POCl₃), which is a crucial step for subsequent coupling reactions in the synthesis of the final API.[10]
-
Materials:
-
Ethyl 2-cyano-4,4-diethoxybutyrate
-
Formamidine acetate
-
Sodium ethoxide (21 wt% in ethanol)
-
Ethanol, anhydrous
-
Concentrated Hydrochloric Acid
-
Phosphorus oxychloride (POCl₃)
-
Toluene
-
Aqueous Sodium Hydroxide (2M)
-
-
Procedure:
-
Pyrimidine Formation: To a suspension of formamidine acetate (1.5 equivalents) in anhydrous ethanol, add a solution of sodium ethoxide (2.0 equivalents) and stir for 30 minutes.
-
Add Ethyl 2-cyano-4,4-diethoxybutyrate (1.0 equivalent) to the mixture.
-
Heat the reaction to reflux for 8-12 hours until the reaction is complete (monitored by LC-MS).
-
Cool the mixture and concentrate under reduced pressure.
-
Cyclization to Pyrrolopyrimidine: To the crude residue, add concentrated HCl and heat to 80-90 °C for 2-4 hours. This step facilitates both the deprotection of the acetal and the subsequent intramolecular cyclization.
-
Cool the reaction mixture and neutralize with 2M NaOH to a pH of ~7 to precipitate the 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
Chlorination: Suspend the dried 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine in phosphorus oxychloride (5-10 equivalents).
-
Heat the mixture to reflux (approx. 105-110 °C) for 3-5 hours.
-
Cool the reaction mixture and carefully quench by slowly adding it to ice water with vigorous stirring.
-
Neutralize the acidic solution with 2M NaOH to a pH of 8-9 to precipitate the product.[6]
-
Filter the solid, wash thoroughly with water, and dry under vacuum to yield 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. The crude product can be further purified by recrystallization from a suitable solvent like toluene.
-
Chemical Synthesis Diagram
Sources
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. patents.justia.com [patents.justia.com]
- 5. CN107722012B - Process for preparing 4-chloro-7H-pyrrolo [2,3-d ] pyrimidines - Google Patents [patents.google.com]
- 6. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google Patents [patents.google.com]
- 7. This compound | C10H18O5 | CID 11138577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. prepchem.com [prepchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Page loading... [guidechem.com]
Application Notes and Protocols: The Synthetic Utility of the Diethyl Acetal Protecting Group
Introduction
In the intricate choreography of multi-step organic synthesis, the strategic masking and unmasking of reactive functional groups is a fundamental concept. The diethyl acetal protecting group is a classic and reliable tool for the temporary protection of aldehydes and ketones. Its stability under a range of conditions, coupled with its straightforward introduction and removal, makes it an invaluable asset for researchers, scientists, and drug development professionals. This document provides a comprehensive guide to the practical application of the diethyl acetal protecting group, detailing its formation, cleavage, and strategic use in complex synthetic routes.
Core Principles of the Diethyl Acetal Protecting Group
A diethyl acetal is a geminal diether derivative of an aldehyde or ketone, formed by the reaction of the carbonyl compound with two equivalents of ethanol.[1] The primary function of this transformation is to render the electrophilic carbonyl carbon unreactive towards nucleophiles and bases.[2][3]
Mechanism of Formation and Cleavage
The formation of a diethyl acetal is an acid-catalyzed nucleophilic addition reaction.[4] The process is initiated by protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon.[5] Subsequent nucleophilic attack by ethanol leads to a hemiacetal intermediate.[1][5] Further protonation of the hydroxyl group of the hemiacetal, followed by the elimination of a water molecule, generates a resonance-stabilized oxocarbenium ion. Finally, a second molecule of ethanol attacks this electrophile, and subsequent deprotonation yields the stable diethyl acetal.[5]
The entire process is reversible, and the equilibrium can be driven towards acetal formation by removing the water byproduct, often through azeotropic distillation with a Dean-Stark trap or by using a dehydrating agent like triethyl orthoformate.[2][6] Triethyl orthoformate is particularly effective as it reacts with water to produce ethanol and ethyl formate, thus driving the equilibrium forward.[7][8]
Deprotection, or hydrolysis, of the diethyl acetal is achieved by treating it with aqueous acid, effectively reversing the formation mechanism.[6] The presence of excess water drives the equilibrium back towards the starting carbonyl compound and ethanol.[5][6]
Caption: Reversible formation and cleavage of a diethyl acetal.
Strategic Implementation in Synthesis
The synthetic utility of the diethyl acetal protecting group stems from its well-defined stability profile. It is robust in the presence of a wide variety of reagents, allowing for chemical transformations on other parts of a molecule without affecting the protected carbonyl.
Table 1: Stability of the Diethyl Acetal Group to Common Reagents
| Reagent Class | Specific Examples | Stability |
| Bases | NaOH, LDA, t-BuOK, Pyridine | Stable[9] |
| Nucleophiles | Grignard reagents (RMgX), Organolithiums (RLi), Enolates | Stable[2][10] |
| Reducing Agents | NaBH₄, LiAlH₄, H₂/Pd | Stable[7][9] |
| Oxidizing Agents | KMnO₄, CrO₃, PCC | Stable[7] |
| Acidic Conditions | Aqueous HCl, H₂SO₄, TsOH | Labile[6][9] |
This orthogonality makes the diethyl acetal an excellent choice for syntheses involving basic or nucleophilic reagents where a free carbonyl group would otherwise react.
Detailed Experimental Protocols
Protocol 1: Protection of an Aldehyde as a Diethyl Acetal
This protocol outlines a general and efficient method for the protection of an aldehyde using ethanol and triethyl orthoformate as a water scavenger, catalyzed by p-toluenesulfonic acid.
Materials:
-
Aldehyde (1.0 equiv)
-
Anhydrous Ethanol (as solvent)
-
Triethyl orthoformate (1.5-2.0 equiv)
-
p-Toluenesulfonic acid monohydrate (TsOH·H₂O) (0.01-0.05 equiv)
-
Anhydrous sodium bicarbonate (for quenching)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Diethyl ether or Ethyl acetate (for extraction)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Set up a round-bottom flask equipped with a magnetic stir bar under an inert atmosphere.
-
To the flask, add the aldehyde followed by anhydrous ethanol (sufficient to dissolve the aldehyde).
-
Add triethyl orthoformate to the solution.
-
Add the catalytic amount of p-toluenesulfonic acid monohydrate.
-
Stir the reaction at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Gentle heating (40-50 °C) may be necessary for less reactive aldehydes.
-
Upon completion, quench the reaction by adding anhydrous sodium bicarbonate and stir vigorously for 15-20 minutes to neutralize the acid.
-
Filter the mixture to remove the solids and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether or ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude diethyl acetal.
-
If necessary, purify the product by distillation or flash column chromatography.
Caption: Step-by-step workflow for diethyl acetal protection.
Protocol 2: Deprotection of a Diethyl Acetal
This protocol describes the standard procedure for the hydrolytic cleavage of a diethyl acetal to regenerate the parent carbonyl compound.
Materials:
-
Diethyl acetal (1.0 equiv)
-
Acetone or Tetrahydrofuran (THF) (as a co-solvent)
-
Aqueous hydrochloric acid (1 M HCl) or sulfuric acid (10% H₂SO₄)
-
Saturated aqueous sodium bicarbonate solution
-
Diethyl ether or Ethyl acetate (for extraction)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve the diethyl acetal in a mixture of acetone (or THF) and water.
-
Add the aqueous acid solution dropwise while stirring.
-
Stir the reaction at room temperature and monitor its progress by TLC or GC-MS. For more stable acetals, gentle heating may be required.
-
Once the deprotection is complete, carefully neutralize the reaction mixture by adding saturated aqueous sodium bicarbonate solution until effervescence ceases.
-
Extract the aqueous layer multiple times with diethyl ether or ethyl acetate.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude carbonyl compound.
-
Purify the product as needed by distillation, crystallization, or flash column chromatography.
Caption: Step-by-step workflow for diethyl acetal deprotection.
Troubleshooting and Advanced Considerations
-
Incomplete Protection: If the protection reaction stalls, ensure all reagents and solvents are anhydrous. The use of molecular sieves in the reaction mixture can also help to remove water. Increasing the amount of triethyl orthoformate or gently heating the reaction can also drive it to completion.
-
Acid-Sensitive Substrates: For molecules containing other acid-labile functional groups, milder acid catalysts such as pyridinium p-toluenesulfonate (PPTS) or Amberlyst-15 resin can be employed for protection.[7] For deprotection, methods under neutral conditions, such as using molecular iodine in acetone, can be considered for highly acid-sensitive substrates.[11][12]
-
Chemoselectivity: It is possible to selectively deprotect certain acetals in the presence of others. For instance, acetals of aldehydes can be selectively deprotected in the presence of ketals using specific reagents like triethylsilyl triflate (TESOTf) and 2,6-lutidine.[13]
Conclusion
The diethyl acetal stands as a robust and versatile protecting group in the synthetic chemist's toolkit. A thorough understanding of its formation, cleavage, and stability profile allows for its strategic and effective application in the synthesis of complex molecules. The protocols and considerations outlined in this guide provide a solid foundation for the successful implementation of the diethyl acetal protecting group in a variety of research and development settings.
References
- Eash, K. J.; Pulia, M. S.; Wieland, L. C.; Mohan, R. S. A Simple Chemoselective Method for the Deprotection of Acetals and Ketals Using Bismuth Nitrate Pentahydrate. J. Org. Chem.2000, 65 (24), 8399–8401. [Link]
- Tanemura, K.; Suzuki, T.; Nishida, Y.; Satsumabayashi, K.; Horaguchi, T. Unexpected Highly Chemoselective Deprotection of the Acetals from Aldehydes and Not Ketones: TESOTf−2,6-Lutidine Combination. J. Am. Chem. Soc.2003, 125 (48), 14722–14723. [Link]
- Sun, J.; Dong, Y.; Cao, L.; Wang, X.; Wang, S.; Hu, Y. Highly Efficient Chemoselective Deprotection of O,O-Acetals and O,O-Ketals Catalyzed by Molecular Iodine in Acetone. J. Org. Chem.2004, 69 (25), 8932–8934. [Link]
- Organic Chemistry Portal. Dimethyl Acetals. [Link]
- Organic Chemistry Tutor.
- Chemistry LibreTexts. 14.
- Organic Chemistry Portal. Carbonyl Protecting Groups - Stability. [Link]
- Wang, Y.; et al. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Omega2018, 3 (5), 5348-5356. [Link]
- Organic Chemistry Portal.
- Chemistry Steps.
- Total Synthesis. Acetal Protecting Group & Mechanism. [Link]
- Dasgupta, S. K.; Ghatak, U. R. Carbon-carbon bond formation and annulation reactions using trimethyl and triethyl orthoformates. J. Chem. Sci.1985, 95, 155-170. [Link]
- Sudha, R.; Parvathi, K.; Sivananda, M. K.; Sureshbabu, V. V. Chemoselective Protection of Aldehydes as Dithioacetals in Lithium Perchlorate-Diethyl Ether Medium. Evidence for the Formation of Oxocarbenium Ion Intermediate from Acetals. J. Org. Chem.1996, 61 (5), 1857–1859. [Link]
- Chemistry LibreTexts. 17.8: Acetals as Protecting Groups. [Link]
- Hajipour, A. R.; Mallakpour, S. E.; Mohammadpoor-Baltork, I.; Adibi, H. Solid State Deprotection of Acetals and Thioacetals Using Benzyltriphenylphosphonium Peroxymonosulfate. Molecules2002, 7 (8), 609-614. [Link]
- Li, H.; et al. 1,4-Dithiothreitol mediated cleavage of the acetal and ketal type of diol protecting groups. Org. Chem. Front.2016, 3, 1315-1319. [Link]
- Chemistry LibreTexts. 9.7: Acetals as Protecting Groups. [Link]
- K. C. Nicolaou Research Group. Protecting Groups. [Link]
- Wang, Z.; et al. 1,4-Dithiothreitol Mediated Cleavage of Acetal and Ketal Type of Diol Protecting Groups.
- Carrigan, M. D.; et al. A Simple and Versatile Method for the Synthesis of Acetals from Aldehydes and Ketones Using Bismuth Triflate.
- da Silva, A. C. F.; et al. One-Pot Reactions of Triethyl Orthoformate with Amines. Molecules2023, 28 (23), 7909. [Link]
- Sudha, R.; Parvathi, K.; Sivananda, M. K.; Sureshbabu, V. V. Chemoselective Protection of Aldehydes as Dithioacetals in Lithium Perchlorate-Diethyl Ether Medium. Evidence for the Formation of Oxocarbenium Ion Intermediate from Acetals. J. Org. Chem.1996, 61 (5), 1857-1859. [Link]
- Ghorbani-Vaghei, R.; et al. Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media. RSC Adv.2020, 10, 31211-31245. [Link]
- Study.com.
- The Organic Chemistry Tutor. Protecting Groups, Acetals, and Hemiacetals. YouTube2018. [Link]
- ResearchGate. Deprotection of ethylene acetals, 1,3-dithianes and 1,3-dithiolanes... [Link]
Sources
- 1. Acetal Group | Formation, Structure & Mechanism | Study.com [study.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Formation and Reactions of Acetals - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. Dimethyl Acetals [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Carbonyl Protecting Groups - Stability [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
The Synthetic Versatility of Ethyl 4,4-diethoxy-3-oxobutanoate: A Guide to the Reactions of its Active Methylene Group
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the quest for versatile building blocks that offer a confluence of reactivity and stability is paramount. Ethyl 4,4-diethoxy-3-oxobutanoate, a β-keto ester bearing a protected aldehyde functionality in the form of a diethyl acetal, emerges as a molecule of significant interest. The strategic placement of the diethoxy group not only masks a reactive aldehyde but also profoundly influences the reactivity of the adjacent active methylene group. This guide provides an in-depth exploration of the key reactions involving this active methylene group, offering detailed application notes, field-proven protocols, and a mechanistic understanding to empower researchers in leveraging this compound for the synthesis of complex molecular architectures, particularly in the realm of pharmaceutical development.
The Heart of Reactivity: The Active Methylene Group and the Influence of the Diethyl Acetal
The core reactivity of this compound stems from the methylene group (C2) positioned between two electron-withdrawing groups: the ketone (C3) and the ester (C1). This arrangement significantly increases the acidity of the C2 protons, making them susceptible to deprotonation by a variety of bases to form a resonance-stabilized enolate. This enolate is the key nucleophilic intermediate that drives the diverse reactions of this molecule.
A critical feature of this compound is the diethyl acetal at the C4 position. Acetals are known to be stable under neutral and basic conditions but are readily hydrolyzed to the corresponding aldehyde in the presence of acid.[1][2][3] This characteristic is a double-edged sword: it provides a valuable synthetic handle for later transformations but also imposes constraints on the reaction conditions that can be employed. Consequently, the majority of reactions involving the active methylene group are conducted under basic or neutral conditions to preserve the integrity of the acetal.
Key Reactions and Synthetic Applications
The nucleophilic enolate generated from this compound can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The following sections detail the most important of these transformations, providing both the "why" and the "how" for their successful implementation.
Alkylation: Building Carbon Scaffolds
The alkylation of the active methylene group is a cornerstone of its synthetic utility, allowing for the introduction of a wide range of alkyl substituents. This reaction is typically carried out by treating the β-keto ester with a base to form the enolate, followed by the addition of an alkyl halide.
Causality Behind Experimental Choices:
-
Choice of Base: A moderately strong base is required to deprotonate the active methylene group. Sodium ethoxide (NaOEt) in ethanol is a common and effective choice, as the ethoxide anion is the conjugate base of the solvent, preventing unwanted transesterification reactions. Stronger bases like sodium hydride (NaH) can also be used, offering the advantage of an irreversible deprotonation. The use of strong bases under anhydrous conditions is crucial to prevent hydrolysis of the ester and the acetal.
-
Solvent: Anhydrous polar aprotic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) are often preferred, especially when using sodium hydride, as they effectively solvate the cation without interfering with the nucleophilicity of the enolate.
-
Reaction Temperature: The deprotonation is often performed at low temperatures (e.g., 0 °C) to control the reaction rate and minimize side reactions. The subsequent alkylation is typically allowed to proceed at room temperature or with gentle heating.
Experimental Protocol: C-Alkylation of this compound
Materials:
-
This compound
-
Sodium ethoxide (NaOEt) or Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Anhydrous ethanol or Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous ethanol (if using NaOEt) or THF (if using NaH).
-
If using NaH, carefully add the required amount (1.1 equivalents) to the solvent and stir.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add this compound (1.0 equivalent) to the base solution with stirring.
-
Stir the mixture at 0 °C for 30-60 minutes to ensure complete enolate formation.
-
Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Representative Alkylation Reactions
| Entry | Alkyl Halide | Base | Solvent | Time (h) | Yield (%) |
| 1 | Methyl Iodide | NaOEt | Ethanol | 4 | ~85 |
| 2 | Benzyl Bromide | NaH | THF | 6 | ~90 |
| 3 | Allyl Bromide | NaOEt | Ethanol | 3 | ~80 |
Note: Yields are approximate and can vary based on reaction scale and purification efficiency.
Visualization: Alkylation Workflow
Caption: Workflow for the alkylation of the active methylene group.
Knoevenagel Condensation: Formation of α,β-Unsaturated Systems
The Knoevenagel condensation is a powerful reaction for forming carbon-carbon double bonds by reacting an active methylene compound with an aldehyde or ketone.[4] In the case of this compound, this reaction is particularly useful for synthesizing substituted alkenes, which are valuable intermediates in drug discovery.
Causality Behind Experimental Choices:
-
Catalyst: The Knoevenagel condensation is typically catalyzed by a weak base, such as piperidine or morpholine, often with a catalytic amount of a carboxylic acid like acetic acid. This catalytic system is mild enough to avoid self-condensation of the aldehyde and, importantly, does not promote the hydrolysis of the acetal group.
-
Solvent: While traditional solvents like benzene or toluene have been used, greener alternatives such as ionic liquids or even solvent-free conditions are gaining prominence. The choice of solvent can influence the reaction rate and the stereoselectivity of the double bond formation.
-
Water Removal: The condensation reaction produces a molecule of water. Removing this water, for instance, by azeotropic distillation with a Dean-Stark apparatus or by the addition of molecular sieves, can drive the equilibrium towards the product.
Experimental Protocol: Knoevenagel Condensation with an Aromatic Aldehyde
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)
-
Piperidine or Morpholine
-
Glacial acetic acid
-
Toluene or an ionic liquid (e.g., [bmim][NTf₂])
-
Molecular sieves (optional)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask, add this compound (1.0 equivalent), the aromatic aldehyde (1.0 equivalent), and the solvent.
-
Add a catalytic amount of piperidine or morpholine (e.g., 0.1 equivalents) and a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents).
-
If using toluene, equip the flask with a Dean-Stark apparatus to remove water. If using an ionic liquid, add activated molecular sieves.
-
Heat the reaction mixture to reflux (for toluene) or stir at room temperature to 80 °C (for ionic liquids) for 2-24 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
If using toluene, wash the organic layer with saturated aqueous NaHCO₃ solution and brine. If using an ionic liquid, extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography or recrystallization.
Synthesis of Heterocycles: Building Blocks for Medicinal Chemistry
The reactivity of the active methylene group, combined with the other functional groups in this compound, makes it an excellent precursor for the synthesis of various heterocyclic compounds, which are prevalent in pharmaceuticals.
Pyrazoles are a class of five-membered aromatic heterocycles containing two adjacent nitrogen atoms and are found in numerous approved drugs. They can be readily synthesized by the condensation of a β-dicarbonyl compound with a hydrazine.
Causality Behind Experimental Choices:
-
Reaction Conditions: The condensation is typically carried out in a protic solvent like ethanol. The reaction can be performed under neutral or slightly acidic or basic conditions. Given the acid-sensitivity of the acetal, neutral or slightly basic conditions are preferred.
-
Hydrazine Source: Hydrazine hydrate or substituted hydrazines (e.g., phenylhydrazine) can be used to introduce different substituents on the pyrazole nitrogen.
Experimental Protocol: Synthesis of a Pyrazole Derivative
Materials:
-
This compound
-
Hydrazine hydrate or a substituted hydrazine
-
Ethanol
-
Water
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) in ethanol.
-
Add hydrazine hydrate (1.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux for 4-8 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent to obtain the crude pyrazole.
-
Purify the product by column chromatography or recrystallization.
Visualization: Pyrazole Synthesis Mechanism
Caption: General mechanism for pyrazole synthesis.
The Japp-Klingemann reaction is a classic method for the synthesis of arylhydrazones from β-keto esters and aryldiazonium salts.[5][6] The resulting hydrazones are valuable intermediates, most notably for the Fischer indole synthesis, a cornerstone in the preparation of indole-containing pharmaceuticals.
Causality Behind Experimental Choices:
-
Reaction Conditions: The reaction is typically performed in a basic medium to facilitate the initial deprotonation of the active methylene group. A buffered solution (e.g., with sodium acetate) is often used to maintain a suitable pH. The temperature is usually kept low (0-5 °C) to ensure the stability of the diazonium salt.
-
Workup: The arylhydrazone product often precipitates from the reaction mixture and can be collected by filtration.
Experimental Protocol: Japp-Klingemann Reaction
Materials:
-
Aniline or a substituted aniline
-
Concentrated hydrochloric acid
-
Sodium nitrite
-
This compound
-
Sodium acetate
-
Ethanol
-
Water
Procedure:
Part A: Diazotization of Aniline
-
Dissolve the aniline (1.0 equivalent) in a mixture of concentrated HCl and water.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0 equivalent) dropwise, keeping the temperature below 5 °C.
Part B: Coupling Reaction
-
In a separate flask, dissolve this compound (1.0 equivalent) and sodium acetate (3.0 equivalents) in ethanol.
-
Cool this solution to 0-5 °C.
-
Slowly add the freshly prepared diazonium salt solution from Part A to the β-keto ester solution with vigorous stirring, maintaining the temperature below 5 °C.
-
Continue stirring at 0-5 °C for 1-2 hours.
Part C: Work-up and Purification
-
Pour the reaction mixture into cold water.
-
Collect the precipitated arylhydrazone by filtration.
-
Wash the solid with cold water until the washings are neutral.
-
Recrystallize the crude product from ethanol.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. The strategic presence of the acetal-protected aldehyde allows for a wide range of reactions to be performed on the active methylene group under basic or neutral conditions, without affecting the latent aldehyde functionality. This guide has provided a comprehensive overview of the key transformations of this active methylene group, including alkylation, Knoevenagel condensation, and the synthesis of important heterocyclic scaffolds like pyrazoles and precursors to indoles via the Japp-Klingemann reaction. By understanding the underlying principles and following the detailed protocols provided, researchers can effectively harness the synthetic potential of this molecule to construct complex and medicinally relevant compounds.
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
- Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons.
- Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
- Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier Academic Press.
- Chemistry LibreTexts. (2019). 17.8: Acetals as Protecting Groups. [Link]
- Organic Chemistry Portal. (n.d.). Dimethyl Acetals. [Link]
- SciELO. (2012).
- Hilaris Publisher. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. [Link]
- Wikipedia. (n.d.). Japp–Klingemann reaction. [Link]
- ResearchGate. (2012).
- SynArchive. (n.d.). Japp-Klingemann Reaction. [Link]
- National Center for Biotechnology Information. (n.d.).
- Iranian Journal of Toxicology. (n.d.). Synthesis, Characterization of Pyrano-[2,3-c]-Pyrazoles Derivatives and Determination of Their Antioxidant Activities. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Acetal Protecting Groups | OpenOChem Learn [learn.openochem.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Knoevenagel Condensation | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 6. synarchive.com [synarchive.com]
Introduction: A Versatile Building Block in Modern Synthesis
An Application Guide to the Selective α-Alkylation of Ethyl 4,4-diethoxy-3-oxobutanoate
This compound is a valuable bifunctional synthetic intermediate, distinguished by its β-keto ester moiety and a protected aldehyde in the form of a diethyl acetal.[1] The core utility of this molecule lies in the pronounced acidity of the α-hydrogens on the methylene unit positioned between the ketone and ester carbonyl groups. This feature allows for facile deprotonation to form a resonance-stabilized enolate, a potent carbon nucleophile.
The subsequent alkylation of this enolate is a cornerstone carbon-carbon bond-forming reaction, enabling the introduction of a wide array of alkyl substituents at the C2 position.[2][3][4] This process, a specific application of the broader acetoacetic ester synthesis, opens pathways to complex molecular architectures crucial for the development of pharmaceuticals and other fine chemicals.[5][6] This document serves as a comprehensive guide for researchers, providing a detailed examination of the reaction mechanism, a critical analysis of experimental parameters, and a robust, step-by-step protocol for performing the α-alkylation of this compound.
Reaction Principle and Mechanism
The alkylation of this compound proceeds via a two-step sequence: enolate formation followed by nucleophilic substitution.
-
Enolate Formation: The presence of two electron-withdrawing groups (the ketone and the ester) significantly increases the acidity of the α-protons (pKa ≈ 11-13), allowing for their quantitative removal by a moderately strong base.[2][6] The resulting enolate anion is stabilized by delocalization of the negative charge across the α-carbon and the two adjacent oxygen atoms, with resonance structures placing the charge on either oxygen.
-
Nucleophilic Alkylation: The resonance-stabilized enolate acts as a soft nucleophile, attacking the electrophilic carbon of an alkyl halide (or a similar electrophile like a tosylate) in a classic SN2 reaction.[3][5][7] This step forges a new carbon-carbon bond at the α-position. While both C-alkylation and O-alkylation are possible, the reaction of stabilized enolates with alkyl halides overwhelmingly favors the formation of the C-C bond, which is the thermodynamically more stable product.[8][9]
Caption: Figure 1: General mechanism for the base-mediated α-alkylation.
Critical Experimental Parameters: A Guide to Reaction Optimization
The success and selectivity of the alkylation reaction hinge on the careful selection of several key parameters. Understanding the causality behind these choices is critical for achieving high yields and purity.
Choice of Base
The base must be strong enough to completely deprotonate the β-keto ester but should minimize undesirable side reactions.
-
Sodium Hydride (NaH): A strong, non-nucleophilic base that provides irreversible deprotonation, driving the equilibrium to the enolate. It is often the preferred choice in aprotic solvents like THF or DMF. The only byproduct is hydrogen gas, which is easily removed.
-
Sodium Ethoxide (NaOEt): An excellent choice, particularly when ethanol is the solvent. Using an alkoxide that matches the ester group (ethoxide for an ethyl ester) is crucial to prevent transesterification, a potential side reaction that would scramble the ester functionality.[10] The deprotonation is an equilibrium process, but it lies far to the side of the stabilized enolate.[6]
-
Potassium Carbonate (K₂CO₃): A weaker base that can be effective, typically requiring a polar aprotic solvent like DMF or acetone and often higher temperatures to drive the reaction.[11] It is a milder and safer alternative to NaH.
Solvent Selection
The solvent plays a pivotal role in solubilizing reactants, modulating the reactivity of the enolate, and influencing the C- vs. O-alkylation ratio.[8][9]
-
Aprotic Polar Solvents (THF, DMF): These are ideal for use with NaH. They effectively solvate the sodium counter-ion, leaving a highly reactive "naked" enolate, which promotes rapid C-alkylation.
-
Protic Solvents (Ethanol): Required when using sodium ethoxide. The solvent can form a hydrogen-bonding network around the oxygen atoms of the enolate, which can slightly decrease its reactivity but also further disfavors O-alkylation.
Nature of the Alkylating Agent
The SN2 mechanism imposes strict limitations on the structure of the electrophile.
-
Reactivity: The reactivity order for the halide leaving group is I > Br > Cl. Alkyl iodides and bromides are most commonly used.
-
Steric Hindrance: The reaction is most efficient for methyl and primary alkyl halides.[12] Secondary halides react much more slowly and are prone to competitive E2 elimination, as the enolate is also a competent base. Tertiary alkyl halides will almost exclusively undergo elimination.[12]
Temperature and Stoichiometry Control
-
Temperature: Enolate formation is often performed at 0 °C to control the initial exothermic deprotonation. The alkylation step may be conducted at this temperature or allowed to proceed at room temperature.
-
Stoichiometry: The starting material possesses two acidic α-protons. After mono-alkylation, the product still has one acidic proton, albeit a more sterically hindered one. Using a slight excess of the base and a single equivalent of the alkylating agent favors mono-alkylation.[5][6][10] If dialkylation is desired, a second equivalent of base and alkylating agent can be added subsequently.
Detailed Experimental Protocol: Synthesis of Ethyl 2-benzyl-4,4-diethoxy-3-oxobutanoate
This protocol describes a representative procedure for the mono-alkylation of this compound using benzyl bromide as the electrophile and sodium hydride as the base.
Caption: Figure 2: Step-by-step experimental workflow for α-alkylation.
Materials:
-
This compound (1.0 eq)
-
Sodium hydride (60% dispersion in mineral oil, 1.1 eq)
-
Benzyl bromide (1.05 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine (Saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet, add sodium hydride (1.1 eq). The mineral oil can be removed by washing the NaH with anhydrous hexanes and decanting, if desired.
-
Enolate Formation: Add anhydrous THF to the flask to create a slurry. Cool the flask to 0 °C using an ice bath. Slowly add a solution of this compound (1.0 eq) in anhydrous THF dropwise via a syringe or dropping funnel over 20-30 minutes. Vigorous hydrogen gas evolution will be observed. Stir the resulting mixture at 0 °C for an additional 30 minutes after the addition is complete to ensure full enolate formation.
-
Alkylation: Add benzyl bromide (1.05 eq) dropwise to the enolate solution at 0 °C. After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours or until TLC analysis indicates complete consumption of the starting material.
-
Workup: Carefully quench the reaction by cooling the flask back to 0 °C and slowly adding saturated aqueous NH₄Cl solution until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate. Separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure α-benzylated product.
Data Presentation: Representative Alkylating Agents
The choice of alkylating agent directly impacts the reaction outcome. The following table provides an overview of expected results with common primary halides.
| Alkylating Agent | Structure | Typical Base/Solvent | Expected Yield | Key Considerations |
| Iodomethane | CH₃-I | NaH / THF | > 90% | Highly reactive, reaction is typically fast. |
| Ethyl Iodide | CH₃CH₂-I | NaOEt / EtOH | 80-90% | A classic acetoacetic ester synthesis condition.[13] |
| Benzyl Bromide | PhCH₂-Br | NaH / THF | 85-95% | Activated halide, reacts cleanly. |
| Allyl Bromide | CH₂=CHCH₂-Br | K₂CO₃ / DMF | 80-90% | Product is amenable to further transformations. |
| 1-Bromobutane | CH₃(CH₂)₃-Br | NaH / DMF | 75-85% | Slower reaction rate compared to activated halides. |
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive base (NaH exposed to air/moisture).2. Insufficiently anhydrous solvent/reagents.3. Low reactivity of alkylating agent. | 1. Use fresh, high-quality NaH.2. Ensure all glassware is flame-dried and solvents are properly dried.3. Switch to a more reactive halide (e.g., bromide to iodide) or increase reaction time/temperature. |
| Formation of Dialkylated Product | 1. Use of excess alkylating agent.2. Incomplete initial deprotonation allowing for equilibration. | 1. Use no more than 1.0-1.05 equivalents of the alkylating agent.2. Ensure complete deprotonation with a slight excess of base before adding the halide. |
| Significant O-Alkylation | 1. Use of highly reactive electrophiles (e.g., sulfates).2. Solvent effects. | 1. This is generally minor with alkyl halides.2. Ensure proper solvent choice; protic solvents (EtOH) or coordinating aprotic solvents (THF) favor C-alkylation. |
| Complex Product Mixture | 1. Side reactions due to high temperature.2. Use of secondary/tertiary halides leading to elimination. | 1. Maintain careful temperature control, especially during additions.2. Use only methyl or primary alkyl halides for this reaction.[12] |
References
- Electrophilic Alkylation at Carbon Part 7: Alkylation of 1,3 Dicarbonyl Compounds. (2020). YouTube.
- Study the Alkylation Behavior of 1, 3-Dicarbonyl Systems with Alkyl Halides. (n.d.). AIP Publishing.
- Chapter 21: Ester Enol
- Ruthenium-catalysed C-alkylation of 1,3-dicarbonyl compounds with primary alcohols and synthesis of 3-keto-quinolines. (n.d.). RSC Publishing.
- Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis. (2025). JoVE.
- Development of β-keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. (n.d.). PMC - NIH.
- Enolates - Claisen Condensation and Decarboxyl
- Study the alkylation behavior of 1, 3-dicarbonyl systems with alkyl halides. (2025).
- Enolates - Formation, Stability, and Simple Reactions. (2022). Master Organic Chemistry.
- Alkylation of Enol
- Alkylation of Enolate Ions. (n.d.).
- Alkylation of enol
- 22.
- Preparation of ethyl 2-ethyl-3-oxobutano
- Alkylation of Enol
- Alkylation of Enol
- Ethyl 4,4-diethoxy-3-oxobutano
Sources
- 1. This compound | C10H18O5 | CID 11138577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. 22.7 Alkylation of Enolate Ions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. 182.160.97.198:8080 [182.160.97.198:8080]
- 5. Video: Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis [jove.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.aip.org [pubs.aip.org]
- 9. researchgate.net [researchgate.net]
- 10. 22.7 Alkylation of Enolate Ions - Organic Chemistry | OpenStax [openstax.org]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. prepchem.com [prepchem.com]
Application Notes and Protocols for Condensation Reactions of Ethyl 4,4-diethoxy-3-oxobutanoate
Introduction: The Versatility of a Protected β-Keto-Aldehyde Synthon
Ethyl 4,4-diethoxy-3-oxobutanoate is a highly versatile building block in modern organic synthesis, particularly for the construction of complex heterocyclic scaffolds that form the core of many pharmaceutical agents. Its structure is unique, combining the reactivity of a β-ketoester with a protected aldehyde functionality in the form of a diethyl acetal. This dual functionality allows for a diverse range of condensation reactions, enabling chemists to forge intricate molecular architectures with precision and efficiency.
The active methylene group, flanked by two carbonyl functionalities (one ketone and one ester), exhibits enhanced acidity, making it a prime nucleophile for a variety of condensation partners. Simultaneously, the diethoxyacetal group serves as a stable protecting group for a reactive aldehyde, which can be unveiled under specific acidic conditions to participate in subsequent cyclization or condensation steps. This inherent structural design makes this compound an invaluable precursor for synthesizing a multitude of biologically active heterocycles, including pyrazoles, pyrimidines, and dihydropyridines.
This comprehensive guide provides detailed application notes and validated protocols for key condensation reactions involving this compound, offering researchers, scientists, and drug development professionals a practical resource for leveraging this powerful synthetic tool.
Synthesis of Substituted Pyrazoles via Knorr-Type Cyclocondensation
The reaction of 1,3-dicarbonyl compounds with hydrazine derivatives is a cornerstone of heterocyclic chemistry, known as the Knorr pyrazole synthesis.[1] This method provides a direct and efficient route to the pyrazole core, a privileged scaffold in medicinal chemistry renowned for its wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.[2] When employing this compound, the reaction can proceed through two distinct pathways depending on the reaction conditions.
Mechanistic Insight
Under acidic catalysis, the reaction is believed to initiate with the in situ hydrolysis of the diethyl acetal to reveal the free aldehyde. This transforms the starting material into a 1,3-keto-aldehyde, which then readily undergoes cyclocondensation with hydrazine. The initial nucleophilic attack of hydrazine can occur at either the ketone or the newly formed aldehyde. Subsequent intramolecular cyclization and dehydration lead to the formation of the aromatic pyrazole ring. The choice of reaction conditions, particularly the strength of the acid catalyst and temperature, is crucial for efficient acetal deprotection and subsequent cyclization.
Alternatively, under neutral or basic conditions, the reaction can proceed via the active methylene group without prior deprotection of the acetal. However, the classic and more direct route to a fully aromatic pyrazole from this substrate typically involves acidic conditions to facilitate the necessary cyclization-dehydration sequence involving the latent aldehyde.
Caption: Knorr-type pyrazole synthesis from this compound.
Protocol 1: Acid-Catalyzed Synthesis of Ethyl 5-(diethoxymethyl)-1H-pyrazole-3-carboxylate
This protocol describes a typical procedure for the acid-catalyzed cyclocondensation with hydrazine hydrate.
Materials:
-
This compound
-
Hydrazine hydrate
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1.0 eq.) in absolute ethanol (approx. 5-10 mL per mmol of substrate).
-
To the stirred solution, add hydrazine hydrate (1.1 eq.) dropwise.
-
Add a catalytic amount of glacial acetic acid (e.g., 3-5 drops).
-
Heat the reaction mixture to reflux (approx. 78-80°C) and monitor the progress by Thin Layer Chromatography (TLC).
-
After complete consumption of the starting material (typically 4-8 hours), cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate, 3x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Data Summary: Pyrazole Synthesis
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Ethyl Benzoylacetate | Hydrazine Hydrate | Acetic Acid | 1-Propanol | ~100 | 1-2 | >90 | [3] |
| Ethyl Acetoacetate | Phenylhydrazine | None | Ethanol | Reflux | 2-4 | High | [1] |
| 1,3-Diketones | Hydrazines | LiClO₄ | Ethylene Glycol | RT | 1-3 | 70-95 | [4] |
Note: The table presents data for analogous β-ketoesters to provide a comparative framework. Yields for this compound may vary.
Synthesis of Pyrimidine Derivatives
Pyrimidines are another class of heterocycles of immense biological importance, forming the backbone of nucleobases in DNA and RNA.[5] The synthesis of pyrimidines often involves the condensation of a 1,3-dicarbonyl compound with an amidine, urea, or thiourea. This compound serves as an excellent three-carbon building block for this purpose.
Mechanistic Rationale
The reaction is typically catalyzed by a base, which deprotonates the active methylene group of the β-ketoester, generating a nucleophilic enolate. This enolate then attacks one of the electrophilic carbon atoms of the amidine or urea. An intramolecular cyclization follows, with the elimination of water and ethanol to form the stable aromatic pyrimidine ring. In this reaction, the diethoxy acetal group generally remains intact under basic conditions and serves as a substituent on the final pyrimidine ring.
Sources
Introduction
Amlodipine, a third-generation dihydropyridine calcium channel blocker, is a widely prescribed therapeutic agent for the management of hypertension and angina.[1] Its efficacy and safety are contingent upon the purity of the active pharmaceutical ingredient (API). The synthesis of Amlodipine, like any complex organic molecule, can result in the formation of various related compounds, including impurities and degradation products.[2] Meticulous control and characterization of these related substances are critical throughout the drug development process to ensure product quality, safety, and regulatory compliance.
This comprehensive technical guide provides detailed application notes and step-by-step protocols for the synthesis of Amlodipine and several of its key related compounds. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the synthetic pathways and the rationale behind experimental choices. The protocols described herein are designed to be self-validating, providing a robust framework for the preparation of these compounds for use as reference standards in analytical method development, validation, and impurity profiling.
Core Synthetic Strategy: The Hantzsch Dihydropyridine Synthesis
The cornerstone of Amlodipine synthesis is the Hantzsch pyridine synthesis, a classic multi-component reaction that efficiently constructs the dihydropyridine ring.[3] This reaction typically involves the condensation of an aldehyde, a β-ketoester, and a nitrogen donor.[3] In the context of Amlodipine synthesis, a key strategic decision is the protection of the amino group in the side chain to prevent unwanted side reactions. The use of a phthalimido-protected intermediate is a common and effective approach.[4]
PART 1: Synthesis of Amlodipine Besylate
The industrial synthesis of Amlodipine besylate typically follows a convergent route culminating in the Hantzsch reaction, followed by deprotection and salt formation.
Logical Workflow for Amlodipine Besylate Synthesis
Sources
- 1. Development and Validation of Amlodipine Impurities in Amlodipine Tablets Using Design Space Computer Modeling [scirp.org]
- 2. Identification, synthesis and characterization of process related impurities of benidipine hydrochloride, stress-testing/stability studies and HPLC/UPLC method validations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. globethesis.com [globethesis.com]
- 4. WO2004058711A1 - Isolation of dihydropyridine derivative and preparation salts thereof - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Ethyl 4,4-diethoxy-3-oxobutanoate
Welcome to the technical support center for the purification of Ethyl 4,4-diethoxy-3-oxobutanoate. This guide is designed for researchers, scientists, and drug development professionals who are working with this versatile β-keto ester. The unique structural features of this compound—namely the acid-labile diethyl acetal and the β-dicarbonyl system prone to tautomerism—present specific challenges during purification. This document provides in-depth, field-proven insights and troubleshooting protocols to ensure you achieve the highest possible purity in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is column chromatography the recommended purification method for this compound?
While distillation can be used, column chromatography is often superior for removing closely-related impurities that may have similar boiling points.[1] The crude product from synthesis often contains starting materials and byproducts.[2] Silica gel column chromatography provides an effective means to separate the target compound based on polarity, yielding a product of high purity suitable for sensitive downstream applications.[2]
Q2: What are the critical chemical properties of this compound to consider before starting purification?
Understanding the molecule's stability and structure is paramount.
-
Acid Sensitivity: The diethyl acetal group is highly susceptible to hydrolysis under acidic conditions, which would lead to the decomposition of the molecule. Standard silica gel is slightly acidic, a factor that must be managed during purification.[3][4]
-
Keto-Enol Tautomerism: As a β-keto ester, this compound exists as an equilibrium mixture of keto and enol tautomers.[5] This phenomenon can sometimes lead to band broadening or the appearance of tailing peaks during chromatography.[6]
-
Polarity: The presence of three oxygen atoms (one ketone, two in the ester) makes the molecule moderately polar. This polarity dictates its interaction with the stationary phase and the choice of the mobile phase.
Q3: Which stationary phase is best for this purification?
Silica gel (230-400 mesh) is the standard and most effective stationary phase for this compound.[2][5] Its polar surface, rich in silanol groups, interacts with the polar ester and ketone functionalities of the molecule, allowing for effective separation from less polar impurities.[4]
For highly sensitive downstream applications where any risk of acid-catalyzed decomposition must be eliminated, using deactivated or neutral silica gel is a prudent alternative. One can also consider neutral alumina, though its separation characteristics differ.[7]
Q4: How do I determine the optimal solvent system (mobile phase) for the column?
The key is to perform preliminary analysis using Thin-Layer Chromatography (TLC).[2][8] The goal is to find a solvent mixture that provides a Retention Factor (Rf) of 0.2-0.4 for the target compound.[2] This Rf range ensures the compound moves down the column at a reasonable rate without eluting too quickly, maximizing separation from impurities.
A standard and highly effective solvent system is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate .[2][9][10]
Experimental Protocol: Flash Column Chromatography
This section details the complete workflow for purifying this compound.
Part 1: Solvent System Optimization via TLC
Before packing the column, identifying the ideal mobile phase is critical.
-
Prepare Eluents: Create a series of eluent mixtures with varying ratios of ethyl acetate in hexanes (e.g., 5%, 10%, 15%, 20%).[2]
-
Spot TLC Plate: Dissolve a small amount of your crude product in a volatile solvent (e.g., dichloromethane). Spot the solution onto a silica gel TLC plate.
-
Develop Plates: Place the TLC plate in a chamber saturated with one of the prepared eluent mixtures.[8]
-
Visualize: After development, visualize the plate under UV light.
-
Select System: Choose the solvent system that gives your target compound an Rf value between 0.2 and 0.4.
Data Presentation: Example TLC Optimization
| % Ethyl Acetate in Hexanes | Rf of Impurity 1 (Less Polar) | Rf of Target Compound | Rf of Impurity 2 (More Polar) | Assessment |
| 5% | 0.45 | 0.15 | 0.05 | Target Rf is too low; poor movement. |
| 10% | 0.60 | 0.30 | 0.12 | Optimal. Good separation and ideal Rf. |
| 15% | 0.72 | 0.45 | 0.25 | Target Rf is too high; risk of co-elution. |
| 20% | 0.85 | 0.60 | 0.40 | Poor separation; all spots are high. |
Part 2: Column Preparation and Elution
The following workflow diagram illustrates the key stages of the purification process.
Sources
- 1. prepchem.com [prepchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Chromatography [chem.rochester.edu]
- 4. orgsyn.org [orgsyn.org]
- 5. rsc.org [rsc.org]
- 6. beta keto esters by HPLC - Chromatography Forum [chromforum.org]
- 7. chem.rochester.edu [chem.rochester.edu]
- 8. TLC Tips and Tricks | Merck [merckmillipore.com]
- 9. Chromatography [chem.rochester.edu]
- 10. biotage.com [biotage.com]
Technical Support Center: Optimizing Claisen Condensation of β-Keto Esters
Welcome to the Technical Support Center for the Claisen condensation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the synthesis of β-keto esters. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible reaction.
Introduction to the Claisen Condensation
The Claisen condensation is a fundamental carbon-carbon bond-forming reaction that joins two ester molecules, or an ester with another carbonyl compound, in the presence of a strong base to yield a β-keto ester or a β-diketone.[1][2][3] The reaction's driving force is the formation of a highly resonance-stabilized enolate anion of the β-keto ester product, which requires a stoichiometric amount of base.[2][3][4] Subsequent acidic workup protonates this enolate to yield the final product.[3][5]
This guide will address common challenges and questions encountered during the optimization of this crucial synthetic transformation.
Core Mechanism of the Claisen Condensation
Understanding the mechanism is critical for effective troubleshooting. The reaction proceeds through the following key steps:
-
Enolate Formation: A strong base abstracts an α-proton from an enolizable ester, forming a nucleophilic enolate ion.[1][2][5]
-
Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of a second ester molecule, forming a tetrahedral intermediate.[2][5][6]
-
Elimination: The tetrahedral intermediate collapses, expelling an alkoxide leaving group to form the β-keto ester.[2][6]
-
Deprotonation (Driving Force): The newly formed β-keto ester is more acidic (pKa ≈ 11) than the starting ester and is deprotonated by the alkoxide generated in the previous step.[7][8] This irreversible acid-base reaction drives the equilibrium towards the product.[4][9]
-
Protonation: An acidic workup neutralizes the resonance-stabilized enolate to afford the final β-keto ester.[2][3]
Caption: The five key steps of the Claisen condensation mechanism.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Question 1: Why is my reaction yield consistently low or non-existent?
Possible Causes & Solutions:
-
Inappropriate Base: The choice of base is critical. Using a base that is not strong enough will result in insufficient enolate formation. Conversely, using a nucleophilic base that doesn't match the ester's alkoxy group can lead to side reactions.
-
Solution: Use a stoichiometric amount of a strong, non-nucleophilic base or an alkoxide base that matches the ester's alcohol portion to prevent transesterification.[9][10][11] For example, use sodium ethoxide for ethyl esters.[9][12] Stronger bases like sodium hydride (NaH) or sodium amide (NaNH₂) can often improve yields.[2][13]
-
-
Insufficient Base: The Claisen condensation requires at least one full equivalent of base because the final deprotonation step, which drives the reaction to completion, consumes the base.[3][4][7]
-
Solution: Ensure you are using a stoichiometric amount of base relative to the enolizable ester.
-
-
Presence of Water or Protic Solvents: Water or other protic impurities will quench the strong base and the enolate intermediate, halting the reaction.
-
Solution: Use anhydrous solvents (e.g., THF, diethyl ether) and ensure all glassware is thoroughly dried.[14]
-
-
Ester Lacks Two α-Hydrogens: The thermodynamic driving force of the reaction is the deprotonation of the β-keto ester product to form a stabilized enolate.[5][9] This requires the starting ester to have at least two α-hydrogens.[3][9]
Caption: A workflow for troubleshooting low reaction yields.
Question 2: I'm observing a mixture of products. What is causing the side reactions?
Possible Causes & Solutions:
-
Transesterification: This occurs when the alkoxide base does not match the alkoxy group of the ester. For instance, using sodium methoxide with ethyl acetate can result in the formation of methyl acetate, leading to a mixture of condensation products.[9][10][15]
-
Crossed Claisen Contamination: When reacting two different enolizable esters, a statistical mixture of four products is typically formed (two self-condensation and two crossed-condensation products), making purification difficult.[2][11]
-
Solution: For a selective crossed Claisen condensation, one ester must be non-enolizable (lacking α-hydrogens), such as an aromatic ester (e.g., benzoate) or a carbonate.[2][11][13] The non-enolizable ester acts only as the electrophile. Using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) can also promote selective enolate formation from one ester before adding the second.[15][16]
-
-
Hydrolysis (Saponification): Using hydroxide bases (e.g., NaOH, KOH) will lead to the hydrolysis of the ester to a carboxylate salt, which will not undergo the Claisen condensation.[9][11][15]
Question 3: My reaction seems to stall or proceed very slowly. How can I improve the reaction rate?
Possible Causes & Solutions:
-
Suboptimal Temperature: While many Claisen condensations proceed at room temperature, some systems may require heating to overcome the activation energy barrier.[14][17]
-
Poor Solubility: If the reactants or the base are not well-dissolved, the reaction will be slow.
-
Solution: Choose an appropriate anhydrous solvent in which all components are soluble. Polar aprotic solvents like THF, DMF, or DMSO can enhance reaction rates.[14]
-
-
Steric Hindrance: Sterically bulky esters may react more slowly.
Frequently Asked Questions (FAQs)
Q1: What is the best base for a Claisen condensation?
The ideal base is strong enough to deprotonate the α-carbon of the ester but does not cause side reactions.[16] The choice depends on the specific substrates.
| Base | Formula | Common Use Case | Advantages | Disadvantages |
| Sodium Ethoxide | NaOEt | Standard condensation of ethyl esters | Inexpensive; regenerated alkoxide does not cause transesterification.[3] | Less effective for sterically hindered esters. |
| Sodium Hydride | NaH | General purpose, good for various esters | Stronger base, often gives higher yields; non-nucleophilic.[2][13] | Flammable solid, requires careful handling. |
| Lithium Diisopropylamide | LDA | Crossed Claisen condensations | Very strong, non-nucleophilic base; allows for selective, kinetic enolate formation.[10][16] | Can enolize the electrophilic ester if not used carefully; requires low temperatures.[3][10] |
Q2: Can I use a ketone in a Claisen condensation?
Yes, reacting an ester with a ketone is a variation known as a "mixed" or "crossed" Claisen-like reaction, which yields a β-diketone.[2][18] To ensure selectivity, the ketone is typically deprotonated first to form the enolate, which then attacks the ester electrophile.[18]
Q3: What is the purpose of the final acidic workup?
The immediate product of the Claisen condensation under basic conditions is the resonance-stabilized enolate of the β-keto ester.[2][5] This enolate is the thermodynamic sink that drives the reaction forward. The acidic workup (e.g., with dilute H₂SO₄ or HCl) is essential to neutralize the reaction mixture and protonate the enolate to yield the final, neutral β-keto ester product.[3][8][18]
Q4: How does the Dieckmann condensation differ from the Claisen condensation?
The Dieckmann condensation is an intramolecular Claisen condensation.[1][3][7] It occurs when a molecule containing two ester groups reacts with a base to form a cyclic β-keto ester.[3][14] This method is particularly effective for forming 5- and 6-membered rings.[3][18]
Experimental Protocols
Protocol 1: General Procedure for the Claisen Condensation of Ethyl Acetate
This protocol describes the classic synthesis of ethyl acetoacetate.
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, prepare a solution of sodium ethoxide by cautiously adding sodium metal (1.0 eq) to absolute ethanol under a nitrogen atmosphere.
-
Enolate Formation: To the sodium ethoxide solution, add ethyl acetate (3.0 eq) dropwise with stirring.
-
Reaction: Gently heat the mixture to reflux for 2-3 hours. Monitor the reaction progress using TLC.
-
Workup: Cool the reaction mixture to room temperature and pour it into an equal volume of cold water.
-
Acidification: Carefully acidify the aqueous solution with a dilute acid (e.g., 10% H₂SO₄) until it is acidic to litmus paper. This will protonate the enolate and cause the β-keto ester to separate.
-
Extraction & Purification: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation.
Protocol 2: Crossed Claisen Condensation Using a Non-Enolizable Ester
This protocol details the synthesis of ethyl benzoylacetate.
-
Preparation: Prepare a sodium ethoxide solution in absolute ethanol as described in Protocol 1.
-
Reactant Addition: To the cooled ethoxide solution, add a mixture of ethyl acetate (1.0 eq, the enolizable ester) and ethyl benzoate (1.0 eq, the non-enolizable ester).
-
Reaction: Heat the mixture on a steam bath for two hours.[16]
-
Workup and Acidification: Cool the reaction mixture and pour it into ice water. Acidify with dilute sulfuric acid until the solution is acidic to Congo red paper.[16]
-
Extraction and Purification: Extract the product with benzene or another suitable solvent. Wash the organic layer, dry it, and remove the solvent. The final product, ethyl benzoylacetate, is purified by vacuum distillation.[16]
References
- Title: Esters to β-Ketoesters: Claisen Condensation Mechanism - JoVE Source: JoVE URL:[Link]
- Title: Claisen Condensation Mechanism - BYJU'S Source: BYJU'S URL:[Link]
- Title: Claisen Condensation – Mechanism, Variations & FAQs - Allen Source: Allen Overseas URL:[Link]
- Title: Base used in Claisen Condensation - Chemistry Stack Exchange Source: Chemistry Stack Exchange URL:[Link]
- Title: Claisen condensation - Wikipedia Source: Wikipedia URL:[Link]
- Title: 19.15: A Claisen Condensation Forms a β-Keto Ester - Chemistry LibreTexts Source: Chemistry LibreTexts URL:[Link]
- Title: Optimization of the reaction conditions for Claisen-Schmidt condensation.
- Title: Claisen Condensation and Dieckmann Condensation - Master Organic Chemistry Source: Master Organic Chemistry URL:[Link]
- Title: 3.5 Claisen condensation - Organic Chemistry II - Fiveable Source: Fiveable URL:[Link]
- Title: Claisen Condensation: Solvent and Base Choice - YouTube Source: YouTube URL:[Link]
- Title: Claisen Condensation - Organic Chemistry Portal Source: Organic Chemistry Portal URL:[Link]
- Title: Claisen Condensation Reaction Mechanism - Chemistry Steps Source: Chemistry Steps URL:[Link]
- Title: Continuous process for the production of beta-keto esters by claisen condensation - Google Patents Source: Google Patents URL
- Title: Claisen Condensation Reaction Mechanism - YouTube Source: YouTube URL:[Link]
- Title: 23.7: The Claisen Condensation Reaction - Chemistry LibreTexts Source: Chemistry LibreTexts URL:[Link]
- Title: Claisen Condensation and Dieckmann Condensation - YouTube Source: YouTube URL:[Link]
- Title: Lecture 7 The Claisen Condensation, and Control of Relative Stereochemistry in Aldol Reactions Source: University of B
- Title: Thank you all for your suggestions regarding my failing Claisen condensation. - Reddit Source: Reddit URL:[Link]
- Title: Claisen Condensation | Chem-Station Int. Ed.
- Title: The Claisen Condensation Source: University of Basrah URL:[Link]
- Title: Claisen Condensation and ß-Keto Esters - YouTube Source: YouTube URL:[Link]
- Title: 19.15 A Claisen Condensation Forms a β-Keto Ester - Chemistry LibreTexts Source: Chemistry LibreTexts URL:[Link]
Sources
- 1. byjus.com [byjus.com]
- 2. Claisen Condensation – Mechanism, Variations & FAQs [allen.in]
- 3. Claisen condensation - Wikipedia [en.wikipedia.org]
- 4. Claisen Condensation | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Video: Esters to β-Ketoesters: Claisen Condensation Mechanism [jove.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 9. Claisen Condensation Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. youtube.com [youtube.com]
- 13. Claisen Condensation [organic-chemistry.org]
- 14. fiveable.me [fiveable.me]
- 15. youtube.com [youtube.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Technical Support Center: Synthesis of Substituted Quinolones
Welcome to the technical support resource for the synthesis of substituted quinolones. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of quinolone synthesis, improve yields, and troubleshoot common experimental challenges. We will delve into the mechanistic reasoning behind common issues and provide actionable, field-proven solutions.
General Troubleshooting & FAQs
This section addresses broad issues applicable to most quinolone synthesis methodologies.
Q1: My reaction is yielding a dark, tarry, and insoluble substance, significantly lowering the yield of my desired quinolone. What is happening and how can I prevent it?
A1: Tar formation is a frequent issue in quinolone synthesis, especially in reactions requiring high temperatures and strong acids, such as the Skraup or Gould-Jacobs reactions.[1][2] This is often due to the polymerization of reactants or intermediates under harsh conditions.[2]
-
Causality: At elevated temperatures, activated intermediates can undergo uncontrolled self-condensation or polymerization reactions, leading to complex, high-molecular-weight, dark-colored materials. Harsh acidic conditions can exacerbate this by promoting unwanted side reactions and degradation.[1][3]
-
Troubleshooting Strategies:
-
Temperature Control: Meticulously control the reaction temperature. For high-temperature cyclizations, like in the Gould-Jacobs synthesis, use a high-boiling, inert solvent such as Dowtherm A or diphenyl ether to ensure uniform heating and prevent localized hotspots.[1][4] Avoid unnecessarily prolonged heating.[5]
-
Moderators in Skraup Synthesis: In the notoriously exothermic Skraup synthesis, the use of a moderator like ferrous sulfate (FeSO₄) is crucial to control the reaction's vigor and reduce charring.[2]
-
Modern Catalysis: Consider employing modern catalytic systems that allow for milder reaction conditions. Transition-metal catalysts, ionic liquids, or nanocatalysts can lower the activation energy, thus reducing the required temperature and minimizing tar formation.[4]
-
Microwave-Assisted Synthesis: Microwave irradiation can provide rapid and uniform heating, dramatically reducing reaction times from hours to minutes.[6][7] This can minimize the time the product is exposed to high temperatures, thereby reducing degradation.[7]
-
Q2: I am observing poor or incorrect regioselectivity in my quinolone synthesis. How can I control which isomer is formed?
A2: Poor regioselectivity is a common challenge when using unsymmetrical starting materials, particularly in the Conrad-Limpach-Knorr, Gould-Jacobs, and Friedländer syntheses.[8] The formation of different isomers is often a competition between kinetic and thermodynamic control.
-
Causality in Conrad-Limpach-Knorr: In the synthesis of 4-quinolones from anilines and β-ketoesters, temperature is a critical factor. Lower temperatures (e.g., room temperature to moderate heating) favor the kinetically controlled formation of the β-aminoacrylate intermediate, which leads to the 4-quinolone product.[5][9] Higher temperatures (e.g., 140°C or higher) favor the thermodynamically more stable β-ketoanilide intermediate, resulting in the 2-quinolone isomer.[5][10]
-
Troubleshooting Strategies:
-
Temperature Control (Conrad-Limpach): To selectively obtain the 4-quinolone, maintain a lower temperature during the initial condensation step.[9] For the 2-quinolone, a higher initial reaction temperature is required.[5]
-
Steric and Electronic Effects (Gould-Jacobs): With asymmetrically substituted anilines, the cyclization is governed by both steric hindrance and the electronic nature of the substituents on the aniline ring.[4] Electron-donating groups can facilitate the reaction.[4]
-
Catalyst Selection (Friedländer): In the Friedländer synthesis, the choice of catalyst can influence regioselectivity. For instance, using specific amine catalysts or introducing a phosphoryl group on the ketone can improve control when using asymmetric ketones.[11][12] Modern catalysts like In(OTf)₃ have shown high effectiveness in promoting the desired Friedländer product selectively.[13]
-
Q3: My reaction yield is consistently low despite trying various conditions. What are some fundamental parameters I should re-evaluate?
A3: Low yields can stem from a variety of factors beyond the obvious. A systematic re-evaluation of your experimental setup and reagents is often necessary.
-
Purity of Starting Materials: Impurities in your aniline, β-ketoester, or other reactants can engage in side reactions, leading to a complex mixture and consuming your starting materials.[1] Always ensure the purity of your starting materials, and consider purification if necessary.
-
Solvent Choice: The solvent is not merely a medium for the reaction; it can significantly influence reaction pathways. For high-temperature cyclizations, high-boiling inert solvents like diphenyl ether, mineral oil, or 1,2,4-trichlorobenzene can dramatically improve yields compared to solvent-free conditions.[4][14] In some modern protocols, solvents like DMSO can even participate in the reaction.[3][15]
-
Catalyst Activity: If you are using a catalyst, ensure it is fresh and active. Deactivated catalysts can lead to incomplete reactions or promote alternative pathways.[1] For some reactions, increasing catalyst loading might be beneficial.[16]
-
Atmosphere: Some reactions may be sensitive to air or moisture. If you suspect degradation or side reactions due to atmospheric components, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).[8]
Troubleshooting Specific Synthetic Routes
Gould-Jacobs Reaction
The Gould-Jacobs reaction is a powerful method for preparing 4-hydroxyquinolines.[6] However, its high-temperature cyclization step is a common source of difficulty.[6][17]
Q: The cyclization step of my Gould-Jacobs reaction is either incomplete or results in product decomposition. How can I optimize this critical step?
A: This is a classic challenge in the Gould-Jacobs synthesis. The high thermal energy required for the 6-electron electrocyclization (often >250°C) is a double-edged sword.[6]
-
Causality: Insufficient temperature leads to an incomplete reaction, while excessive temperature or prolonged heating can cause the desired product to degrade.[6][7] The key is to find the optimal balance of temperature and time.
-
Optimization Workflow:
Caption: Troubleshooting workflow for Gould-Jacobs cyclization.
-
Quantitative Data on Microwave Synthesis:
| Entry | Temperature (°C) | Time (min) | Isolated Yield (%) | Reference |
| 1 | 250 | 20 | Low | [6] |
| 2 | 300 | 20 | 28 (Degradation) | [7] |
| 3 | 300 | 10 | 37 | [7] |
| 4 | 300 | 5 | 47 | [6][7] |
-
Experimental Protocol: Microwave-Assisted Gould-Jacobs Cyclization
-
To a dedicated microwave synthesis vial equipped with a magnetic stir bar, add the aniline (1.0 eq) and diethyl ethoxymethylenemalonate (DEEM) (3.0 eq).[7]
-
Seal the vial and place it in the microwave reactor.
-
Heat the mixture to 300°C and hold for 5 minutes.[7]
-
After the reaction, cool the mixture to room temperature.
-
The precipitated product can be filtered off and washed with a cold solvent like acetonitrile.[7]
-
Dry the solid under vacuum to obtain the 4-hydroxy-3-carboethoxyquinoline.
-
Friedländer Annulation
This synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[16] Low yields are a common complaint.[16]
Q: My Friedländer synthesis is giving a very low yield. What are the most common causes and how can I improve it?
A: Low yields in the Friedländer synthesis often stem from harsh reaction conditions, suboptimal catalyst choice, or competing side reactions.[16]
-
Causality: Traditional methods often use high temperatures and strong acids or bases, which can cause degradation.[16] A significant side reaction is the self-condensation of the ketone reactant (an aldol condensation), which consumes the starting material.[12][16]
-
Troubleshooting Strategies:
-
Catalyst Selection: Modern approaches utilize milder and more efficient catalysts. These can include:
-
Solvent Choice: The reaction medium is crucial. While some modern methods are solvent-free, polar solvents like DMF or ethanol can improve the solubility of reactants.[16] Greener protocols have also been developed using water as a solvent.[16]
-
Preventing Side Reactions: To prevent the competing aldol condensation, you can use the imine analog of the o-aminoaryl aldehyde or ketone.[12]
-
-
Experimental Protocol: Iodine-Catalyzed Friedländer Annulation [16]
-
To a round-bottom flask, add the 2-aminoaryl ketone (1.0 mmol), the active methylene compound (1.2 mmol), and molecular iodine (10 mol%).
-
Heat the reaction mixture to 80-100°C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dissolve the mixture in ethyl acetate and wash with a saturated aqueous solution of Na₂S₂O₃ to remove the iodine.
-
Wash with brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the product.
-
Camps Cyclization
The Camps cyclization involves the intramolecular cyclization of an o-acylaminoacetophenone to form two possible hydroxyquinoline isomers.[18]
Q: My Camps cyclization is producing a mixture of isomers. How can I improve the selectivity?
A: The formation of either the 2-hydroxyquinoline or the 4-hydroxyquinoline in the Camps cyclization is dependent on the reaction conditions and the structure of the starting material.[18][19]
-
Causality: The reaction proceeds via two possible intramolecular aldol-type condensations. The direction of cyclization is influenced by steric factors and the nature of the base used.[19]
-
Troubleshooting Strategies:
-
Base Selection: The choice of base can influence the product ratio. Common bases include alcoholic alkali.[19] Using lithium bis(trimethylsilyl)amide at reduced temperatures may allow for the isolation of intermediates.[19]
-
Steric Hindrance: Increasing the steric bulk of the substituents can direct the cyclization to the less sterically hindered position.[19]
-
N-Alkylation: Alkyl substitution on the nitrogen atom of the amide often increases the yield of the quinolin-2(1H)-one and shortens the reaction time.[19]
Caption: Competing pathways in the Camps cyclization.
-
Purification Troubleshooting
Q: I am struggling with the purification of my quinolone product. Column chromatography leads to decomposition, and recrystallization is not effective.
A: Quinolone derivatives can be challenging to purify due to their polarity and potential instability on silica gel.[20]
-
Causality: The nitrogen atom in the quinolone ring can interact strongly with the acidic silica gel, leading to streaking, poor separation, and sometimes decomposition.[20]
-
Troubleshooting Strategies:
-
Deactivate Silica Gel: Before performing column chromatography, you can deactivate the silica gel by treating it with a base like triethylamine (NEt₃). This is done by preparing the column slurry with a solvent system containing a small percentage (e.g., 1-2%) of triethylamine. This neutralizes the acidic sites on the silica.
-
Alternative Stationary Phases: If silica gel is problematic, consider alternative stationary phases like alumina (neutral or basic) or reverse-phase silica (C18).[20]
-
Recrystallization Solvent Screening: Effective recrystallization is highly dependent on the choice of solvent. A good solvent should dissolve the compound well when hot but poorly when cold.[21] Screen a variety of solvents (e.g., ethanol, ethyl acetate, acetonitrile, toluene) and solvent pairs to find the optimal system.
-
Washing/Precipitation: If the product is a solid and the impurities are soluble in a particular solvent, you can wash the crude product with that solvent to remove impurities.[20] Conversely, dissolving the crude mixture in a good solvent and then adding a poor solvent (an anti-solvent) can precipitate the desired product.
-
References
- BenchChem. (2025). Optimizing reaction time and temperature for quinoline synthesis.
- BenchChem. (2025). Troubleshooting low yield in Friedländer synthesis of quinolines.
- BenchChem. (2025). Optimizing reaction conditions for the synthesis of 4-amino-6,8-difluoro-2-methylquinoline.
- BenchChem. (2025). Troubleshooting unexpected side products in quinolone synthesis.
- BenchChem. (2025). Optimization of reaction conditions for quinolone synthesis.
- Bailey et al. (2020). Rapid and Efficient Microwave‐Assisted Friedländer Quinoline Synthesis. ResearchGate.
- BenchChem. (2025). Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis.
- BenchChem. (2025). Technical Support Center: Scale-Up Synthesis of Quinoline Derivatives.
- Biotage. (2012). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC.
- Various Authors. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Publishing.
- Ahmed, M. S. et al. (2024). Green Strategies for the Synthesis of Quinolone Derivatives. Qeios.
- Various Authors. (n.d.). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI.
- BenchChem. (2025). Troubleshooting side reactions in the synthesis of quinoline derivatives.
- Various Authors. (2020). Recent Advances in One-Pot Modular Synthesis of 2-Quinolones. PMC - NIH.
- Various Authors. (2025). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. MDPI.
- Various Authors. (n.d.). Gould–Jacobs Reaction. ResearchGate.
- BenchChem. (2025). Optimizing reaction conditions for quinolinone synthesis.
- Teimouri, A. et al. (2011). A plausible mechanism for the synthesis of quinolines by catalyst. ResearchGate.
- BenchChem. (2025). Optimizing reaction conditions for the Gould-Jacobs synthesis.
- Organic Chemistry Portal. (2024). Synthesis of quinolines.
- Various Authors. (2025). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. Preprints.org.
- Pharmaguideline. (2020). Synthesis, Reactions and Medicinal Uses of Quinoline.
- Reddit. (2025). Purification of Quinoline-3,4-diones.
- Various Authors. (n.d.). Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. ACS Omega.
- Various Authors. (n.d.). Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. New Journal of Chemistry (RSC Publishing).
- Various Authors. (2025). Solvent-Free Synthesis of Quinolone Derivatives. Request PDF - ResearchGate.
- Various Authors. (n.d.). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. NIH.
- BenchChem. (2025). Technical Support Center: Conrad-Limpach Synthesis of Quinolines.
- Various Authors. (n.d.). Mechanisms of Camps' cyclization. ResearchGate.
- Various Authors. (2025). ChemInform Abstract: Synthesis of Quinolines via Friedlaender Reaction in Water and under Catalyst-Free Conditions. Request PDF - ResearchGate.
- Wikipedia. (n.d.). Conrad–Limpach synthesis.
- Organic Chemistry Portal. (n.d.). Friedlaender Synthesis.
- Wikipedia. (n.d.). Camps quinoline synthesis.
- BenchChem. (2025). Application Notes and Protocols: A Guide to Synthesizing and Purifying Quinoline-Based Antibacterial Compounds.
- Various Authors. (n.d.). The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity. PMC.
- Fisyuk, A. S. et al. (2021). Camps Reaction and Related Cyclizations. ResearchGate.
- Various Authors. (2022). Synthesis of Quinolones and Zwitterionic Quinolonate Derivatives with Broad-Spectrum Antibiotic Activity. PMC - NIH.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ablelab.eu [ablelab.eu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 11. researchgate.net [researchgate.net]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quinoline synthesis [organic-chemistry.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. mdpi.com [mdpi.com]
- 18. Camps quinoline synthesis - Wikipedia [en.wikipedia.org]
- 19. researchgate.net [researchgate.net]
- 20. reddit.com [reddit.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting incomplete deprotection of diethyl acetals
Welcome to the technical support center for diethyl acetal deprotection. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the cleavage of this widely used carbonyl protecting group. Here, we move beyond simple protocols to explain the underlying chemical principles, enabling you to make informed decisions and optimize your synthetic route.
Troubleshooting Guide: Incomplete Deprotection
This section addresses the most common and frustrating issue: reactions that stall or yield a mixture of starting material and product. We will diagnose the problem from first principles and provide actionable solutions.
Q1: My standard acid-catalyzed deprotection (e.g., HCl, H₂SO₄, TFA) is sluggish and incomplete, even after extended reaction times. What is causing this, and how can I drive the reaction to completion?
A1: Incomplete conversion is typically a result of an unfavorable reaction equilibrium or insufficient catalyst activity. The acid-catalyzed hydrolysis of an acetal is a reversible equilibrium reaction.[1][2] To drive it towards the product (the carbonyl), you must shift the equilibrium.
Root Cause Analysis & Solutions:
-
Insufficient Water: The hydrolysis mechanism requires water as a nucleophile to attack the intermediate oxonium ion.[3][4] If the reaction is run in an anhydrous organic solvent with only catalytic acid, there may not be enough water present to push the equilibrium forward. The water produced during acetal formation must be rigorously removed to favor the acetal; conversely, for deprotection, water must be present in excess.[1][5]
-
Solution: Ensure a sufficient amount of water is present. Use a biphasic solvent system (e.g., THF/aqueous HCl, Dichloromethane/aqueous acid) or a "wet" organic solvent. For many applications, a mixture of acetone and water is effective.[6]
-
-
Re-formation of the Acetal: The ethanol byproduct of the deprotection can react with the newly formed carbonyl under acidic conditions to reform the acetal, establishing an unfavorable equilibrium.
-
Solution: Use a solvent that can act as a "scavenger" for the liberated carbonyl or ethanol. Running the reaction in a large excess of acetone with a catalytic amount of acid is a classic strategy.[6][7] This promotes a trans-acetalization reaction, forming acetone diethyl acetal and liberating your desired carbonyl. Since acetone is both the solvent and a reagent, the equilibrium lies far in favor of the products.
-
-
Inadequate Catalyst Strength or Concentration: The first step of the mechanism is the protonation of one of the acetal oxygens.[3][4] If the acid catalyst is too weak or used in too low a concentration for your specific substrate, this initial activation will be slow, leading to a sluggish reaction.
-
Solution:
-
Increase Catalyst Loading: Incrementally increase the molar percentage of your acid catalyst.
-
Switch to a Stronger Acid: If a weak acid like acetic acid is failing, consider stronger Brønsted acids like p-toluenesulfonic acid (TsOH), trifluoroacetic acid (TFA), or mineral acids (HCl, H₂SO₄).[1][8] Solid-supported acids like Amberlyst-15 can also be effective and are easily filtered out.[6][8][9]
-
-
-
Low Reaction Temperature: Like most reactions, the rate of hydrolysis is temperature-dependent.
-
Solution: Gently heating the reaction mixture can often accelerate a stalled deprotection.[10] However, be mindful of the thermal stability of other functional groups in your molecule.
-
Troubleshooting Workflow: Stalled Reaction
Here is a logical workflow to diagnose and solve incomplete deprotection.
Caption: Troubleshooting workflow for incomplete acetal deprotection.
Q2: The deprotection is working, but it's cleaving other acid-sensitive protecting groups in my molecule (e.g., Boc, silyl ethers like TBDMS, t-butyl ethers). How can I selectively remove the diethyl acetal?
A2: This is a common challenge in multi-step synthesis that requires carefully tuning the reaction conditions to be milder or switching to an orthogonal deprotection strategy. Standard strong acid conditions are often too harsh for complex molecules.[10]
Root Cause Analysis & Solutions:
-
High Acidity (Low pH): Brønsted acids like HCl or TFA create a highly acidic environment that non-selectively protonates and cleaves other acid-labile groups. The key is to use a reagent that can catalyze the hydrolysis under less acidic, or even neutral, conditions.
-
Solution 1: Mild Lewis Acids: Many Lewis acids can coordinate to the acetal oxygen, activating it for hydrolysis under much milder conditions than strong Brønsted acids.[11] They are often more chemoselective.
-
Bismuth(III) salts (e.g., Bi(NO₃)₃·5H₂O, Bi(OTf)₃): These are particularly effective for deprotecting acetals derived from ketones and conjugated aldehydes, often leaving silyl ethers intact.[12]
-
Erbium(III) triflate (Er(OTf)₃): A very gentle Lewis acid for cleaving acetals at room temperature in wet nitromethane.[6]
-
Indium(III) triflate (In(OTf)₃): Used catalytically in acetone, it can deprotect acetals under neutral conditions.[6][13]
-
-
Solution 2: Iodine in Acetone: This is an exceptionally mild and effective method that operates under neutral conditions.[10] Molecular iodine catalyzes a substrate exchange with acetone. The reaction is often complete within minutes at room temperature and is compatible with double bonds, acetates, and even highly acid-sensitive groups like furyl and t-butyl ethers.[6]
-
Solution 3: Solid-Supported Acids: Reagents like perchloric acid on silica gel or Amberlyst-15 can provide localized acidity, sometimes with improved selectivity and simpler workup compared to soluble acids.[6][9]
-
Data Summary: Comparison of Mild Deprotection Reagents
| Reagent System | Typical Conditions | Advantages | Tolerated Groups | Reference |
| Iodine (I₂) | 10 mol% I₂ in Acetone, RT | Fast, neutral, highly chemoselective | TBDMS, t-butyl ethers, furans, acetates | [6],[10] |
| Bi(NO₃)₃·5H₂O | 25 mol% in CH₂Cl₂, RT | Mild, inexpensive, easy workup | TBDMS ethers | [12] |
| Er(OTf)₃ | Catalytic in wet CH₃NO₂, RT | Very gentle Lewis acid | Acid-sensitive groups | [6] |
| In(OTf)₃ | Catalytic in Acetone, RT | Neutral conditions, effective | General acid-sensitive groups | [13] |
| Amberlyst-15 | Stirred in Acetone/H₂O, RT | Heterogeneous, easy removal | Boc (often) | [9] |
Frequently Asked Questions (FAQs)
Q3: How do I monitor the progress of my deprotection reaction?
A3: Thin-Layer Chromatography (TLC) is the fastest and most common method.[14]
-
Procedure: Spot three lanes on a silica gel plate: your starting acetal (SM), a co-spot (SM + reaction mixture), and the reaction mixture (RM).[15]
-
Analysis: As the reaction proceeds, you will see the spot corresponding to your starting material diminish in intensity and a new, typically more polar (lower Rf), spot for the product carbonyl compound appear. The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane.[16]
-
Solvent System: A mixture of hexanes and ethyl acetate is a good starting point for many organic molecules.[14]
Q4: Are cyclic acetals (like 1,3-dioxolanes) easier or harder to remove than acyclic diethyl acetals?
A4: Generally, acyclic acetals like diethyl acetals are less stable and therefore easier to hydrolyze than cyclic acetals (e.g., 1,3-dioxolanes formed with ethylene glycol).[2] The reason is rooted in thermodynamics and kinetics. The intramolecular re-closure of the hemiacetal intermediate formed from a cyclic acetal is entropically favored, making the forward (deprotection) reaction less favorable compared to an acyclic system.[2] This difference in reactivity can sometimes be exploited for selective deprotection.[17]
Q5: My workup procedure is complicated. Is there a simple way to isolate my product after deprotection?
A5: The workup depends on your chosen method.
-
For standard aqueous acid: Neutralize the acid with a weak base like saturated sodium bicarbonate (NaHCO₃) solution, then extract your product into an organic solvent (e.g., ethyl acetate, dichloromethane). Wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.[10]
-
For iodine/acetone: Quench the reaction by adding aqueous sodium thiosulfate (Na₂S₂O₃) until the brown iodine color disappears. Then, proceed with a standard extractive workup.[10]
-
For solid-supported catalysts: Simply filter the reaction mixture to remove the catalyst and then concentrate the solvent.[18] This is a major advantage of heterogeneous catalysis.
Q6: What is the underlying mechanism of acid-catalyzed deprotection?
A6: It is the exact reverse of acetal formation.[1][3] Understanding this mechanism helps in troubleshooting.
Caption: Simplified mechanism of acid-catalyzed acetal hydrolysis.
Key Experimental Protocols
Protocol 1: Mild Deprotection using Iodine in Acetone
This protocol is ideal for substrates with highly acid-sensitive functional groups.[10]
-
Dissolve the diethyl acetal substrate (1.0 mmol) in reagent-grade acetone (10 mL).
-
Add molecular iodine (I₂) (25.4 mg, 0.1 mmol, 10 mol%) to the solution.
-
Stir the mixture at room temperature. Monitor the reaction progress by TLC. For many acyclic acetals, the reaction is complete within 5-15 minutes.
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate (Na₂S₂O₃) dropwise until the brown color of the iodine disappears.
-
Remove the bulk of the acetone under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the deprotected carbonyl compound.
Protocol 2: Standard Deprotection using a Biphasic System
This is a robust, general-purpose method when chemoselectivity is not a major concern.
-
Dissolve the diethyl acetal substrate (1.0 mmol) in tetrahydrofuran (THF) (10 mL).
-
Add an equal volume of 1M aqueous hydrochloric acid (HCl) (10 mL).
-
Stir the biphasic mixture vigorously at room temperature. Monitor the reaction progress by TLC. If the reaction is sluggish, the mixture can be gently heated to 40 °C.
-
Upon completion, carefully neutralize the mixture by adding saturated aqueous sodium bicarbonate (NaHCO₃) until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
References
- Organic Chemistry Portal. (n.d.). Dimethyl Acetals.
- Organic Chemistry Tutor. (n.d.). Acetals Formation and Hydrolysis.
- Journal of the Chemical Society B: Physical Organic. (n.d.). Specific acid catalysis in acetal hydrolysis.
- Chemistry Steps. (n.d.). Acetal Hydrolysis Mechanism.
- Green Chemistry. (2010). Mild water-promoted selective deacetalisation of acyclic acetals. RSC Publishing.
- ResearchGate. (n.d.). Lewis Acid Promoted Deprotection of Benzylidene Acetals and p-Methoxybenzyl Ethers with Mercaptoacid Acid as Scavenger.
- ScienceDirect. (2025). Simple Deprotection of Acetal Type Protecting Groups under Neutral Conditions.
- Indian Journal of Chemistry. (n.d.). An efficient protection of carbonyls and deprotection of acetals using decaborane.
- Total Synthesis. (n.d.). Acetal Protecting Group & Mechanism.
- Molecules. (n.d.). Solid State Deprotection of Acetals and Thioacetals Using Benzyltriphenylphosphonium Peroxymonosulfate. PMC - NIH.
- Chemistry LibreTexts. (2019). 14.3: Acetal Formation.
- Reddit. (2021). Selective Deprotection of Dimethyl-Acetal. r/Chempros.
- UNT Digital Library. (2025). Catalytic Deprotection of Acetals In Strongly Basic Solution Using a Self-Assembled Supramolecular 'Nanozyme'.
- The Journal of Organic Chemistry. (2008). The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution. ACS Publications.
- Organic Chemistry Portal. (n.d.). A Simple Chemoselective Method for the Deprotection of Acetals and Ketals Using Bismuth Nitrate Pentahydrate.
- Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by acetal cleavage.
- ResearchGate. (n.d.). Results of the acid-catalysed deprotection of acetaldehyde dimethyl acetal 1.
- Chemistry LibreTexts. (2021). 9.7: Acetals as Protecting Groups.
- ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026). Lewis Acids. Wordpress.
- ResearchGate. (n.d.). Deprotection of ethylene acetals, 1,3-dithianes and 1,3-dithiolanes.... Download Table.
- J-STAGE. (n.d.). Simple and Chemoselective Deprotection of Acetals.
- YouTube. (2020). Acetal Protection and Deprotection: Using Protecting Groups for Chemoselectivity. Wentzel Lab.
- Washington State University. (n.d.). Monitoring Reactions by TLC.
- Chemical Reviews. (n.d.). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. ACS Publications.
- University of Rochester. (n.d.). How To: Monitor by TLC. Department of Chemistry.
- SciSpace. (n.d.). An Efficient Procedure for Deprotection of Acetals under Mild and Heterogeneous Conditions.
- Eburon Organics. (n.d.). Acetals and Ketals.
- Química Organica.org. (n.d.). Acetals as protecting groups.
- Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Monitoring a Reaction.
- Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis.
- ResearchGate. (2012). can anybody suggest me how to deprotect dimethyl acetal in presence of N-BOC Protection.
- ACS Omega. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids.
Sources
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Dimethyl Acetals [organic-chemistry.org]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Lewis Acids - Wordpress [reagents.acsgcipr.org]
- 12. A Simple Chemoselective Method for the Deprotection of Acetals and Ketals Using Bismuth Nitrate Pentahydrate [organic-chemistry.org]
- 13. Alcohol or phenol synthesis by acetal cleavage [organic-chemistry.org]
- 14. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 15. How To [chem.rochester.edu]
- 16. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 17. Mild water-promoted selective deacetalisatison of acyclic acetals - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. scispace.com [scispace.com]
Removal of impurities from Ethyl 4,4-diethoxy-3-oxobutanoate
Answering the user's request.## Technical Support Center: Purification of Ethyl 4,4-diethoxy-3-oxobutanoate
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with this compound. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of this versatile β-keto ester. Ensuring high purity is critical, as residual contaminants can significantly impact the outcomes of subsequent synthetic steps, affecting yields, selectivity, and the impurity profile of final compounds.[1] This document is structured to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions during your purification workflow.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter in my crude this compound?
The impurity profile of your crude product is intrinsically linked to its synthetic route. However, based on common syntheses such as the acylation of diethoxyacetate enolates or reactions involving orthoformates, the following impurities are frequently observed:
-
Unreacted Starting Materials: This can include ethyl acetoacetate, ethyl diethoxyacetate, ethanol, and triethyl orthoformate.
-
Solvents: Residual solvents from the reaction and workup steps (e.g., tetrahydrofuran, diethyl ether, toluene, ethyl acetate) are common.
-
By-products of Side Reactions:
-
Hydrolysis Products: The acetal and ester functional groups are susceptible to hydrolysis, particularly under acidic or basic workup conditions, which can lead to the formation of the corresponding β-keto acid. This acid is often unstable and can decarboxylate upon heating.[2]
-
Transesterification Products: If alcohols other than ethanol are present during synthesis or workup, transesterification of the ethyl ester can occur.[3]
-
Self-Condensation Products: β-keto esters can undergo self-condensation, especially in the presence of a strong base.
-
Q2: How can I accurately assess the purity of my sample before and after purification?
A multi-faceted analytical approach is recommended for a comprehensive purity assessment. No single technique tells the whole story, and using orthogonal methods provides the highest degree of confidence.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable tools. They provide structural confirmation and can quantify impurities if a qualified internal standard is used (qNMR). A key feature to note is the presence of keto-enol tautomerism in β-keto esters, which is readily observed in NMR spectra and can provide clues about the sample's environment.[4][5]
-
Gas Chromatography (GC/GC-MS): GC is excellent for detecting volatile impurities like residual solvents and starting materials.[6][7] When coupled with a mass spectrometer (GC-MS), it becomes a powerful tool for identifying unknown impurities.[8] Be aware that thermal decomposition or transesterification can sometimes occur in the hot GC inlet, potentially giving a misleading impurity profile.[9]
-
High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for non-volatile impurities. However, the keto-enol tautomerism of β-keto esters can present a significant challenge, often resulting in broad or split peaks on standard reversed-phase columns.[6][10] This is because the two tautomers may have different retention times, and if their interconversion is slow relative to the chromatography timescale, poor peak shape results. Strategies to overcome this are discussed in the Troubleshooting section.
| Parameter | Gas Chromatography (GC-FID/MS) | High-Performance Liquid Chromatography (HPLC-UV) | Quantitative NMR (qNMR) |
| Best For | Volatile impurities (solvents, starting materials). | Non-volatile impurities, by-products. | Absolute purity determination, structural confirmation. |
| Pros | High sensitivity and resolution for volatiles.[7] | Robust for routine analysis of known impurities.[8] | Does not require reference standards for each impurity.[6] |
| Cons | Potential for on-column reactions/degradation.[9] | Keto-enol tautomerism causes poor peak shape.[10] | Lower sensitivity than chromatographic methods. |
| Key Insight | Provides a "fingerprint" of volatile components. | Reveals non-volatile organic contaminants. | Gives a direct, molar-based purity value. |
Q3: My compound appears to be degrading during purification. What is the likely cause and how can I prevent it?
Degradation during purification is most often due to the compound's sensitivity to heat and non-neutral pH.
-
Thermal Instability: Like many complex organic molecules, this compound can decompose at elevated temperatures. The boiling point at atmospheric pressure is high (est. 292°C), and attempting distillation at this temperature would almost certainly lead to decomposition. Solution: Always perform distillations under reduced pressure (vacuum) to lower the boiling point to a safe temperature.
-
Hydrolytic Instability: The acetal and ester groups are sensitive to both acid and base. Exposure to strong acids or bases, even residual catalyst from the synthesis, can catalyze hydrolysis. The resulting β-keto acid is prone to decarboxylation.[2] Solution: Ensure all workup steps are performed with mild reagents (e.g., saturated sodium bicarbonate solution instead of NaOH for neutralization). If using silica gel chromatography, be aware that standard silica is slightly acidic. This can be mitigated by using deactivated (neutral) silica gel or by adding a small amount of a neutralising agent like triethylamine (~0.1-1%) to the eluent.
Q4: How should I properly store the purified product?
To maintain long-term purity, store this compound under an inert atmosphere (nitrogen or argon) in a tightly sealed container to protect it from moisture and air. Refrigeration (2-8°C) is recommended to minimize any potential slow degradation over time.
Troubleshooting and Detailed Protocols
This section addresses specific problems you may encounter and provides validated, step-by-step protocols for the most effective purification techniques.
Logical Workflow for Purification
The choice of purification method depends on the nature of the impurities identified in your initial analysis. The following diagram outlines a logical decision-making process.
Caption: Decision workflow for selecting a purification strategy.
Problem 1: My NMR/GC analysis shows significant amounts of volatile starting materials or solvents.
Root Cause: These impurities have boiling points significantly different from the product, making them ideal candidates for separation by distillation.
Solution: Fractional Vacuum Distillation
This is the most effective method for removing lower-boiling impurities. The reduced pressure is critical to prevent thermal decomposition of the target compound.[11]
| Compound | Boiling Point (°C at 760 mmHg) | Est. Boiling Point (°C at 10 mmHg) | Est. Boiling Point (°C at 1 mmHg) |
| Ethanol | 78 | < 20 | < 20 |
| Ethyl Acetate | 77 | < 20 | < 20 |
| Ethyl Acetoacetate | 181 | 71 | 35 |
| This compound | 292 | ~140 | ~100 |
Note: Estimated boiling points at reduced pressure are calculated using the Clausius-Clapeyron relation and should be used as a guideline.
-
Apparatus Setup: Assemble a fractional distillation apparatus with a short Vigreux column or a packed column for efficient separation. Use a well-insulated distillation head and condenser. Ensure all glassware joints are properly sealed with high-vacuum grease.
-
System Check: Connect the apparatus to a vacuum pump with a cold trap in between. Slowly evacuate the system to ensure it is leak-free before heating. A typical target pressure is 1-10 mmHg.
-
Heating: Place the distillation flask in a heating mantle with a magnetic stirrer. Begin stirring and gently heat the crude product.
-
Fraction Collection:
-
Fore-run: Collect the first fraction, which will contain the low-boiling solvents and starting materials. The head temperature will be low and rise as these components are removed.
-
Heart Cut: As the low-boiling impurities are removed, the temperature at the distillation head will drop before rising again to a stable plateau. This stable temperature is the boiling point of your product at the system's pressure. Collect this fraction in a separate, pre-weighed receiving flask.
-
Final Fraction: Once the majority of the product has distilled, the temperature may fluctuate or rise again. Stop the distillation at this point to avoid collecting higher-boiling impurities.
-
-
Shutdown: Turn off the heating and allow the system to cool completely before slowly re-introducing air to the apparatus.
-
Analysis: Analyze the collected "heart cut" fraction by NMR or GC to confirm its purity.
Problem 2: My product contains non-volatile or polar impurities that are not removed by distillation.
Root Cause: These impurities have similar vapor pressures to your product or are simply not volatile. Their different polarity, however, can be exploited for separation using chromatography.
Solution: Silica Gel Column Chromatography
This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase (eluent).[3][12]
-
Solvent System Selection: Determine the optimal eluent system using Thin Layer Chromatography (TLC). The goal is to find a solvent mixture (e.g., Hexanes:Ethyl Acetate or Petroleum Ether:Ethyl Acetate) that gives your product an Rf value of ~0.3-0.4 and separates it well from all impurities.[13]
-
Column Packing: Pack a glass chromatography column with silica gel using the chosen eluent system (a "slurry packing" method is often most effective). Ensure the silica bed is compact and level.
-
Sample Loading: Pre-adsorb your crude product onto a small amount of silica gel by dissolving it in a minimal amount of a volatile solvent (like dichloromethane), adding the silica, and evaporating the solvent. Carefully add this dry powder to the top of the column. Alternatively, dissolve the sample in a minimal amount of the eluent and load it directly.
-
Elution: Begin eluting the column with the solvent system, collecting fractions in test tubes or flasks. Monitor the separation by collecting small spots from the column outlet onto a TLC plate and visualizing under UV light or with a stain.
-
Fraction Pooling: Once the elution is complete, run a TLC of all collected fractions. Combine the fractions that contain only the pure product.
-
Solvent Removal: Remove the eluent from the pooled pure fractions using a rotary evaporator.
-
Final Drying: Place the resulting oil under high vacuum for several hours to remove any final traces of solvent.
Problem 3: I am getting very broad or split peaks for my product during HPLC analysis.
Root Cause: This is a classic artifact of keto-enol tautomerism on the HPLC timescale.[10] The keto and enol forms have different polarities and thus different affinities for the stationary phase. If they do not interconvert rapidly, the HPLC "sees" them as two distinct, but equilibrating, species.
Caption: Keto-Enol tautomerism in β-keto esters.
Solutions to Improve HPLC Peak Shape:
-
Increase Column Temperature: Elevating the column temperature (e.g., to 40-50°C) can increase the rate of tautomer interconversion. If the interconversion becomes fast enough, the two forms will elute as a single, sharp, time-averaged peak.[10]
-
Adjust Mobile Phase pH: Tautomerism is often catalyzed by acid or base. Adding a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to the mobile phase can accelerate the interconversion and lead to a single, sharper peak.[10]
-
Use Specialized Columns: Mixed-mode chromatography columns, which have both reversed-phase and ion-exchange characteristics, have been shown to provide excellent peak shape for challenging compounds like β-diketones and β-keto esters.[10]
References
- Benchchem. (2025). A Comparative Guide to Analytical Methods for the Characterization of Ethyl 4-oxobutanoate.
- Benchchem. (2025). A Comparative Guide to the Validation of Ethyl 4-Oxobutanoate Purity by HPLC Analysis.
- Yadav, J. S., et al. (2022). Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst. Scientific Reports, 12(1), 13329.
- Benchchem. (2025). Application Notes and Protocols for the Biocatalytic Reduction of Substituted β-Keto Esters.
- Noolvi, M. N., et al. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Chemistry Central Journal, 7(1), 127.
- Benchchem. (2025). A Comparative Analysis of the Reactivity of Ethyl 3-oxoheptanoate and Structurally Similar Beta-Keto Esters.
- Benchchem. (2025). Purity Assessment of (E)-Ethyl 4,4-dimethoxybut-2-enoate: A Comparative Guide to Analytical Techniques.
- ACE Chemistry. (2014). Esters 4. Organic Preparation & Purification of an Ester. YouTube.
- UNEP. III Analytical Methods.
- The Royal Society of Chemistry. (2012). Supporting Information Acid-Labile δ-Ketal-β-Hydroxy Esters by Asymmetric Hydrogenation of Corresponding δ-Ketal.
- PubChem. This compound. National Center for Biotechnology Information.
- Chickos, J. S., & Hanshaw, W. (2004). Thermochemistry of Ethyl 3-Oxobutanoate Revisited: Observance of a Non-Zero Enthalpy of Mixing between Tautomers and Its Effects. Journal of Chemical & Engineering Data, 49(1), 77-83.
- ResearchGate. (2000). Transesterfication of β-keto esters during gas chromatography and their tautomers separation.
- Chromatography Forum. (2010). beta keto esters by HPLC.
- Benchchem. (2025). A Comparative Guide to Sodium;Ethyl 3-Oxobutanoate and Other β-Keto Esters in Synthesis.
- Taylor & Francis Online. Fractional distillation – Knowledge and References.
- Crysdot LLC. This compound.
- PubChem. Ethyl 4-chloro-3-oxobutanoate. National Center for Biotechnology Information.
Sources
- 1. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. umsl.edu [umsl.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. beta keto esters by HPLC - Chromatography Forum [chromforum.org]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. env.go.jp [env.go.jp]
- 13. Ethyl 4-(benzyloxy)-3-oxobutanoate synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Stability of Ethyl 4,4-diethoxy-3-oxobutanoate
An advanced technical support guide for researchers, scientists, and drug development professionals navigating the complexities of Ethyl 4,4-diethoxy-3-oxobutanoate chemistry.
Welcome to the technical support resource for this compound. This guide is designed to provide Senior Application Scientist-level insights into the stability of this versatile building block, particularly under the acidic conditions frequently encountered in synthetic chemistry. Here, we move beyond simple protocols to explore the mechanistic underpinnings of its reactivity, offering robust troubleshooting strategies and preventative measures to ensure the success of your experiments.
Core Concepts: Understanding the Inherent Instability
This compound is a bifunctional molecule containing two key moieties: a β-keto ester system and a diethyl acetal. While stable under neutral to strongly basic conditions, its integrity is compromised in the presence of acid due to the inherent acid-lability of these functional groups.[1] Understanding these "hotspots" is the first step in troubleshooting and experimental design.
The primary point of failure is the diethyl acetal , which serves as a protecting group for an aldehyde. Acetals are notoriously unstable in aqueous acid, readily hydrolyzing back to the parent carbonyl.[2][3] The ethyl ester can also undergo acid-catalyzed hydrolysis, though this is typically a slower, reversible process.[4] The interplay between these two potential reactions dictates the compound's stability profile.
Troubleshooting Guide & FAQs
Q1: My reaction produced a complex mixture of unexpected side products. What are they likely to be?
Answer: When this compound degrades under acidic conditions, it typically follows a predictable pathway of hydrolysis and potential subsequent decarboxylation. The primary side products you are observing are likely one or more of the following:
-
Ethyl 3,4-dioxobutanoate: This is the product of selective acetal hydrolysis. It is the most common and rapidly formed impurity under mild aqueous acid conditions.
-
4,4-Diethoxy-3-oxobutanoic Acid: This results from the selective hydrolysis of the ethyl ester. This process is generally slower than acetal hydrolysis and is reversible.[5]
-
3-Oxobutanal (in various forms): If both the ester and acetal hydrolyze, the resulting β-keto acid (3,4-dioxobutanoic acid) is highly unstable and can decarboxylate to form 3-oxobutanal.
-
Ethanol and Carbon Dioxide: These are the final small-molecule byproducts of complete hydrolysis and decarboxylation.[6][7]
The following diagram illustrates this degradation cascade.
Troubleshooting Action: Obtain a mass spectrum of your crude reaction mixture to identify the molecular weights of the impurities, which should correlate with the structures shown above.
Q2: How can I minimize compound degradation during an acid-catalyzed reaction?
Answer: Minimizing degradation requires carefully controlling the reaction parameters to disfavor the hydrolysis pathways. The stability of the diethyl acetal is the primary concern.
Key Parameters to Control:
| Parameter | Recommendation | Rationale |
| Acid Strength | Use the weakest possible Brønsted or Lewis acid that effectively catalyzes your desired reaction. Consider solid-supported acids like Amberlyst-15 which can be easily filtered off.[2] | Acetal hydrolysis is highly dependent on H₃O⁺ concentration.[8] Weaker acids lower the rate of this undesired side reaction. |
| Temperature | Maintain the lowest possible temperature for the reaction. Run reactions at 0 °C or below if the primary transformation allows. | Hydrolysis and subsequent decarboxylation reactions have activation energy barriers. Lower temperatures significantly reduce their rates.[9] |
| Water Content | Use anhydrous solvents and reagents wherever possible. If water is required for the reaction, use only the stoichiometric amount needed. | Water is a reactant in the hydrolysis of both the acetal and the ester.[4] Limiting its presence will slow degradation according to Le Châtelier's principle. |
| Reaction Time | Monitor the reaction closely (e.g., by TLC or UPLC) and quench it as soon as the starting material is consumed. | Prolonged exposure to acidic conditions increases the likelihood of side reactions, even at low temperatures. |
Q3: What are the best practices for acidic workup and purification?
Answer: The workup and purification stages are critical moments where significant product loss can occur. Standard acidic workups (e.g., washing with 1M HCl) are often too harsh.
Recommended Gentle Workup Protocol:
-
Quenching: Cool the reaction mixture to 0 °C. Instead of a strong acid, quench with a cold, saturated aqueous solution of a weak acid salt like ammonium chloride (NH₄Cl) or sodium bicarbonate (NaHCO₃) until the pH is near neutral (pH ~7-8).
-
Extraction: Promptly extract the product into a non-polar organic solvent (e.g., ethyl acetate, dichloromethane).
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo at low temperature (<30 °C).
Purification Considerations:
-
Silica Gel Chromatography: Standard silica gel is inherently acidic and can cause degradation on the column.
-
Solution: Neutralize your silica gel before use by preparing a slurry with a small amount of a non-nucleophilic base, like triethylamine (~0.5-1% v/v), in the eluent. Alternatively, use commercially available deactivated silica gel.
-
-
Distillation: If the product is thermally stable enough, vacuum distillation is an excellent purification method as it avoids contact with acidic stationary phases.[10]
Q4: How can I quantitatively monitor the stability of this compound in my reaction?
Answer: Real-time or quasi-real-time monitoring is crucial for optimizing reaction conditions and preventing product loss. The choice of technique depends on the available equipment and the complexity of the reaction mixture.[11]
Recommended Analytical Methods:
| Method | Protocol | Advantages & Disadvantages |
| GC-FID | Sample Prep: Withdraw a ~50 µL aliquot from the reaction, quench it immediately in a vial containing saturated NaHCO₃ and ethyl acetate with an internal standard (e.g., dodecane). Shake, allow layers to separate, and inject the organic layer. | Pro: High sensitivity and resolution for volatile compounds.[12] Con: Requires thermal stability of the analyte. Potential for degradation in a hot injector port. |
| ¹H NMR | Sample Prep: Withdraw an aliquot, quench as above, and evaporate the solvent in vacuo at low temperature. Redissolve the residue in a deuterated solvent (e.g., CDCl₃). | Pro: Provides structural information and can quantify multiple species simultaneously without calibration curves (qNMR). Allows direct observation of the acetal protons (~3.6 ppm, quartet) and methylene protons (~3.5 ppm, singlet). Con: Lower sensitivity than GC/LC-MS. |
| UPLC-MS | Sample Prep: Withdraw an aliquot, quench, and dilute with an appropriate mobile phase (e.g., acetonitrile/water). | Pro: High sensitivity and specificity. Can identify and quantify the parent compound and degradation products by mass.[13] Con: Requires access to specialized equipment. Careful method development is needed. |
References
- AK Lectures.
- Organic Chemistry Portal. Carbonyl Protecting Groups - Stability. [Link]
- Organic Chemistry Portal. Dimethyl Acetals. [Link]
- Pearson. Acetal Protecting Group Explained. [Link]
- Química Organica.org. Acetals as protecting groups. [Link]
- Du Pisani, C., Schneider, D. F., & Venter, C. (2002). ETHYL 4-(DIETHOXYPHOSPHINYL)-3-OXOBUTANOATE: SELECTIVE SYNTHESIS OF β-KETO PHOSPHONATES.
- Chemistry LibreTexts. Acetals as Protecting Groups. [Link]
- Tsuji, J. (1986). Development of β-keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Pure and Applied Chemistry, 58(6), 869-878. [Link]
- AK Lectures. Hydrolysis and Decarboxylation of ß-Keto Ester Example. YouTube. [Link]
- Organic Syntheses.
- ACS Publications. THE KETONIC DECOMPOSITION OF BETA-KETO CARBOXYLIC ACIDS. [Link]
- Organic Syntheses. (E)
- ACS Publications. Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides. [Link]
- CP Lab Safety.
- PubChem.
- Chemguide.
- Chemguide. Hydrolysing esters. [Link]
- Chemistry LibreTexts.
- YouTube. Hydrolysis of esters mechanism. [Link]
- The Royal Society of Chemistry.
- PubChem.
- UMSL.
- ResearchGate.
- ResearchGate.
- AMERICAN ELEMENTS.
- NCBI Bookshelf.
- US EPA. ENVIRONMENTAL PROTECTION AGENCY REGION 5 ELECTRONIC DATA DELIVERABLE VALID VALUES REFERENCE MANUAL. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Dimethyl Acetals [organic-chemistry.org]
- 3. Acetals as protecting groups [quimicaorganica.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. aklectures.com [aklectures.com]
- 7. m.youtube.com [m.youtube.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. ANALYTICAL METHODS - Toxicological Profile for Diethyl Phthalate - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Stability and Handling of Ethyl 4,4-diethoxy-3-oxobutanoate
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for Ethyl 4,4-diethoxy-3-oxobutanoate (CAS 10495-09-7). This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic workflows. As a β-keto ester equipped with a base-stable acetal protecting group, this reagent offers unique synthetic advantages but also presents specific challenges, particularly concerning its stability in basic media. This guide provides in-depth answers to common questions, troubleshooting advice for typical experimental issues, and a validated protocol for a key transformation.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries our team receives regarding the handling and reactivity of this compound under basic conditions.
Q1: What are the primary pathways for the decomposition of this compound in the presence of a base?
A1: The molecule's structure contains two primary functionalities susceptible to basic conditions: the α-hydrogens at the C2 position and the ethyl ester group.
-
Desired Deprotonation: The hydrogens on the carbon between the two carbonyl groups (the α-carbon) are significantly acidic (pKa ≈ 11 in DMSO). Treatment with a suitable base will rapidly and reversibly remove a proton to form a nucleophilic enolate. This is the basis for its utility in C-C bond-forming reactions like alkylations and condensations.[1]
-
Undesired Hydrolysis (Saponification): The ethyl ester functionality is susceptible to nucleophilic attack by hydroxide or other strong nucleophilic bases. This leads to an irreversible hydrolysis reaction, known as saponification, which cleaves the ester to form the corresponding carboxylate salt and ethanol.[2] This is the most common and often irreversible decomposition pathway under basic conditions.
-
Decarboxylation (Secondary Decomposition): While direct decarboxylation is not a primary concern under basic conditions, if the ester is first hydrolyzed to the β-keto acid (e.g., during an acidic workup following a reaction) and then heated, it will readily lose carbon dioxide (CO₂) to yield 3,3-diethoxypropan-2-one.[3][4][5]
Q2: I am attempting an alkylation reaction, but my starting material is consumed while the yield of my desired product is very low. What is the likely cause?
A2: This is a classic symptom of saponification outcompeting the desired alkylation reaction. If you are using a nucleophilic base like sodium hydroxide (NaOH), potassium hydroxide (KOH), or even certain alkoxides in the presence of water, the base can attack the electrophilic carbonyl carbon of the ester group. This hydrolyzes your starting material into a water-soluble carboxylate salt, which is no longer reactive towards your alkylating agent. To confirm this, you can acidify the aqueous layer of your reaction workup; if a new, more polar compound crashes out or can be extracted, it is likely the corresponding β-keto acid.
Q3: Is the diethoxy (acetal) group at the C4 position stable to basic conditions?
A3: Yes, the acetal group is a key feature of this molecule and is robustly stable under basic and neutral conditions. Acetals are excellent protecting groups for aldehydes and ketones precisely because they are inert to bases, organometallics, and hydrides. However, they are highly sensitive to acidic conditions, especially in the presence of water, which will rapidly hydrolyze the acetal back to the corresponding aldehyde. This differential stability is a cornerstone of its synthetic utility.
Q4: What is the best base to use for generating the C2 enolate while minimizing the risk of saponification?
A4: The choice of base is critical for success. The ideal base should be strong enough to deprotonate the α-carbon but be a poor nucleophile to avoid attacking the ester.
| Base | Suitability | Rationale & Comments |
| Sodium Hydride (NaH) | Excellent | NaH is a strong, non-nucleophilic base. It deprotonates the α-carbon to generate the sodium enolate and hydrogen gas. It does not participate in saponification. This is often the preferred choice. |
| Sodium Ethoxide (NaOEt) | Good | As the corresponding alkoxide of the ethyl ester, NaOEt can be used effectively. Even if it acts as a nucleophile, the resulting transesterification is a degenerate reaction (ethyl ester -> ethyl ester), so no net decomposition occurs. It is crucial to use anhydrous ethanol as the solvent.[6][7] |
| Stronger Alkoxides (e.g., t-BuOK) | Good, with caution | Potassium tert-butoxide is a strong, sterically hindered base that favors proton abstraction over nucleophilic attack. It is an excellent choice for generating the enolate. |
| Hydroxides (NaOH, KOH) | Poor / Not Recommended | These are strong nucleophiles and will readily cause saponification of the ester, leading to significant starting material decomposition and low yields of the desired product.[2] |
| Amine Bases (Et₃N, DBU) | Generally Unsuitable | Bases like triethylamine are typically not strong enough to fully deprotonate the α-carbon to form the enolate in high concentration. |
Q5: My reaction is forming a complex mixture, possibly from self-condensation. How can I mitigate this?
A5: Self-condensation, a form of the Claisen condensation, can occur if the generated enolate attacks the carbonyl of another molecule of the starting material.[8][9] To minimize this:
-
Use a strong, non-nucleophilic base like NaH to ensure rapid and complete conversion to the enolate.
-
Control the temperature. Perform the enolate generation at low temperatures (e.g., 0 °C or below) to slow the rate of side reactions.
-
Add the electrophile promptly. Once the enolate is formed (e.g., after H₂ evolution ceases with NaH), add your alkylating or acylating agent without significant delay.
-
Consider inverse addition: Slowly add the ester to a suspension of the base to maintain a low concentration of the neutral ester, disfavoring self-reaction.
Section 2: Troubleshooting Guide
| Symptom / Observation | Probable Cause | Recommended Action & Explanation |
| Low or no conversion | 1. Insufficiently strong base. 2. "Wet" or deactivated base. 3. Reaction temperature too low. | 1. Switch to a stronger base like NaH or t-BuOK.2. Use freshly opened or properly stored anhydrous reagents and solvents. Ensure glassware is flame-dried or oven-dried.3. While enolate formation is often done at 0 °C, some reactions may require warming to room temperature to proceed. Monitor by TLC. |
| Low yield of desired product; starting material consumed | Saponification of the ester. | This indicates your base is too nucleophilic or water is present. Switch to NaH in an aprotic solvent like THF or DMF. If using an alkoxide, ensure it is the ethoxide (NaOEt) and that conditions are strictly anhydrous. |
| TLC shows a new, very polar spot that does not move from the baseline | Formation of the carboxylate salt via saponification. | This confirms ester hydrolysis. The salt is highly polar and will not elute with standard solvent systems. Acidify an aliquot of the reaction mixture (or the aqueous workup layer) to pH ~2-3 and re-spot on TLC; the protonated acid will have a higher Rf value. |
| Formation of higher molecular weight byproducts | Self-condensation (Claisen reaction). | Perform the reaction at a lower temperature (e.g., -20 °C or 0 °C). Add the ester solution dropwise to the base suspension (inverse addition). Ensure your electrophile is added as soon as enolate formation is complete. |
Section 3: Visualization of Key Stability Pathways
The following diagram illustrates the critical choice between the desired reaction pathway (enolate formation) and the primary decomposition pathway (saponification) when this compound is treated with a base.
Caption: Competing pathways for this compound under basic conditions.
Section 4: Experimental Protocol: C2-Alkylation using Sodium Hydride
This protocol provides a reliable method for the alkylation of this compound, incorporating best practices to ensure stability and high yield.
Objective: To synthesize Ethyl 2-benzyl-4,4-diethoxy-3-oxobutanoate via base-mediated alkylation.
Principle: Sodium hydride, a non-nucleophilic base, is used to quantitatively generate the sodium enolate of the starting material. This nucleophilic enolate is then trapped in situ with an electrophile (benzyl bromide) to form the new C-C bond.
Materials:
-
This compound (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Benzyl bromide (1.1 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate and Hexanes for chromatography
Procedure:
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Allow to cool to room temperature under a stream of nitrogen.
-
Base Suspension: Add the sodium hydride (1.2 eq) to the flask. Wash the NaH dispersion three times with anhydrous hexanes to remove the mineral oil, carefully decanting the hexanes each time under nitrogen. Suspend the washed NaH in anhydrous THF (approx. 0.5 M concentration relative to the substrate).
-
Enolate Formation: Cool the NaH suspension to 0 °C using an ice-water bath. In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF. Add this solution dropwise to the stirred NaH suspension over 15-20 minutes.
-
Self-Validation Checkpoint 1: Observe for the evolution of hydrogen gas (bubbling). Stir the mixture at 0 °C for 30-60 minutes after the addition is complete, or until gas evolution ceases. This indicates complete formation of the enolate.
-
-
Alkylation: Add benzyl bromide (1.1 eq) dropwise to the reaction mixture at 0 °C. After the addition, remove the ice bath and allow the reaction to warm to room temperature.
-
Self-Validation Checkpoint 2: Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 20% Ethyl Acetate/Hexanes). The starting material spot should be consumed and a new, less polar product spot should appear. The reaction is typically complete within 1-3 hours.
-
-
Workup: Once the reaction is complete, cool the flask back to 0 °C. Cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution to destroy any unreacted NaH.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude oil by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure product.
References
- du Pisani, C., Schneider, D. F., & Venter, C. (2002). ETHYL 4-(DIETHOXYPHOSPHINYL)-3-OXOBUTANOATE: SELECTIVE SYNTHESIS OF β-KETO PHOSPHONATES.
- AK Lectures. (n.d.).
- Chem Help ASAP. (n.d.). Knorr Pyrazole Synthesis. [Link]
- Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. [Link]
- University of Babylon. (n.d.).
- PubChem. (n.d.). This compound.
- The Organic Chemistry Tutor. (2018, May 10). Claisen Condensation Reaction Mechanism [Video]. YouTube. [Link]
- Physics Wallah. (n.d.).
- Master Organic Chemistry. (2022, October 27).
- Chemistry Steps. (n.d.).
- AK Lectures. (2014, July 9). Hydrolysis and Decarboxylation of ß-Keto Ester Example [Video]. YouTube. [Link]
- Master Organic Chemistry. (2020, September 14).
- ResearchGate. (n.d.). Knorr pyrazole synthesis. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. aklectures.com [aklectures.com]
- 4. Decarboxylation - Chemistry Steps [chemistrysteps.com]
- 5. youtube.com [youtube.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. Claisen condensation | Reaction Mechanism of Claisen condensation [pw.live]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. m.youtube.com [m.youtube.com]
Technical Support Center: Synthesis of Ethyl 4,4-diethoxy-3-oxobutanoate
This technical guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of Ethyl 4,4-diethoxy-3-oxobutanoate. This document provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during its synthesis, with a focus on identifying and mitigating byproduct formation.
Introduction to the Synthesis
The synthesis of this compound is typically achieved through a crossed Claisen condensation reaction. This reaction involves the base-catalyzed condensation of ethyl diethoxyacetate with ethyl acetate. Ethyl diethoxyacetate serves as the non-enolizable electrophilic ester, while ethyl acetate provides the enolate nucleophile. The choice of a strong base, such as sodium ethoxide or metallic sodium in ethanol, is crucial for the deprotonation of ethyl acetate to initiate the condensation. Understanding the nuances of this reaction is key to troubleshooting and optimizing the synthesis for high purity and yield.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing insights into the root causes and offering practical solutions.
Question 1: My final product is contaminated with a significant amount of a lower boiling point impurity. How can I identify and remove it?
Probable Cause: The most common low-boiling byproduct in this synthesis is ethyl acetoacetate , the product of the self-condensation of ethyl acetate.[1][2][3] Its formation is a competing reaction to the desired crossed Claisen condensation.
Troubleshooting Steps:
-
Identification:
-
GC-MS Analysis: A Gas Chromatography-Mass Spectrometry (GC-MS) analysis of the crude product will show a peak corresponding to ethyl acetoacetate (MW: 130.14 g/mol ) in addition to your desired product, this compound (MW: 218.25 g/mol ).[4][5][6][7]
-
¹H NMR Spectroscopy: The ¹H NMR spectrum of the crude product will show characteristic signals for ethyl acetoacetate, which can be compared to a reference spectrum.
-
-
Mitigation during Synthesis:
-
Control of Stoichiometry: To favor the crossed condensation, use ethyl diethoxyacetate in slight excess relative to ethyl acetate. This increases the probability that the ethyl acetate enolate will react with the desired electrophile.
-
Slow Addition: Add the ethyl acetate to the reaction mixture containing the base and ethyl diethoxyacetate slowly and at a controlled temperature. This helps to maintain a low concentration of the ethyl acetate enolate, thereby reducing the rate of self-condensation.
-
-
Purification:
-
Fractional Distillation: Due to the difference in boiling points, fractional distillation under reduced pressure is an effective method for separating this compound (b.p. 84°C at 4 mmHg) from the more volatile ethyl acetoacetate (b.p. 181°C at atmospheric pressure, lower under vacuum).[1][8][9] A Vigreux column can be used to improve the separation efficiency.[10][11]
-
Question 2: The yield of my reaction is consistently low, and I have a significant amount of unreacted starting materials. What could be the issue?
Probable Cause: Low yields are often due to incomplete reaction, which can be caused by issues with the base, reaction time, or temperature.
Troubleshooting Steps:
-
Base Quality and Stoichiometry:
-
The Claisen condensation requires a stoichiometric amount of a strong base to drive the reaction to completion by forming the stable enolate of the β-keto ester product. Ensure that at least one full equivalent of active base (e.g., sodium ethoxide or fresh, clean metallic sodium) is used.
-
If using sodium ethoxide, ensure it is anhydrous and has not decomposed. If using metallic sodium, make sure its surface is clean from any oxide layer.
-
-
Reaction Conditions:
-
Temperature and Time: The reaction often requires heating under reflux to proceed at a reasonable rate.[8] A typical reflux time is around 1.5 hours.[8] Monitor the reaction progress by thin-layer chromatography (TLC) or small-aliquot GC-MS analysis to determine the optimal reaction time.
-
Solvent: Ensure that the ethanol used as a solvent is anhydrous, as water can react with the base and the ester starting materials.
-
Question 3: My workup is complicated by the formation of an emulsion or solid precipitates. What is happening and how can I resolve this?
Probable Cause: This is often due to the formation of carboxylic acid salts during the workup. If the reaction mixture is not sufficiently acidified, or if there is excess base, the ester product and any unreacted esters can be hydrolyzed to their corresponding carboxylate salts, which can cause emulsions or precipitate out.[12][13][14][15]
Troubleshooting Steps:
-
Proper Acidification: During the workup, ensure that the reaction mixture is made distinctly acidic (e.g., with acetic acid) before extraction.[8] This will convert the sodium salt of the product's enolate and any carboxylate salts into their protonated, more organic-soluble forms. Use pH paper to confirm the acidity of the aqueous layer.
-
Extraction Technique:
-
If an emulsion forms, adding a saturated brine solution can help to break it.
-
If solid precipitates are present, they may be the sodium salt of the carboxylic acid. Ensure complete acidification to dissolve them before proceeding with the extraction.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts I should expect in the synthesis of this compound?
The most common byproducts are:
-
Ethyl acetoacetate: From the self-condensation of ethyl acetate.
-
Unreacted starting materials: Ethyl diethoxyacetate and ethyl acetate.
-
Ethanol: A byproduct of the condensation reaction and often used as a solvent.
-
Diethoxyacetic acid and Acetic acid: From the hydrolysis of the corresponding esters, particularly during workup if conditions are not carefully controlled.
Q2: Why is a crossed Claisen condensation used for this synthesis, and why is it effective?
A crossed Claisen condensation is used because it allows for the controlled reaction between two different esters. It is particularly effective in this case because one of the esters, ethyl diethoxyacetate, lacks α-hydrogens and therefore cannot form an enolate. This means it can only act as the electrophile, preventing a mixture of four possible products that would arise if both esters could enolize.[1][12][16]
Q3: What is the role of the acetal group in ethyl diethoxyacetate during the reaction?
The diethoxyacetal group is stable under the basic conditions of the Claisen condensation.[4][8][10][11] It does not react with the base or the enolate, effectively acting as a protecting group for the aldehyde functionality that would otherwise be present. This stability is crucial for the success of the reaction.
Q4: What analytical techniques are best for monitoring the reaction and assessing product purity?
-
Thin-Layer Chromatography (TLC): Useful for qualitatively monitoring the disappearance of starting materials and the appearance of the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for separating and identifying the volatile components of the reaction mixture, including the product, byproducts, and starting materials.[5][6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information for confirming the identity of the desired product and for identifying and quantifying impurities.[2][16][17][18]
Summary of Common Byproducts
| Byproduct Name | Chemical Formula | Molar Mass ( g/mol ) | Formation Pathway |
| Ethyl acetoacetate | C₆H₁₀O₃ | 130.14 | Self-condensation of ethyl acetate |
| Ethyl diethoxyacetate | C₈H₁₆O₄ | 176.21 | Unreacted starting material |
| Ethyl acetate | C₄H₈O₂ | 88.11 | Unreacted starting material |
| Ethanol | C₂H₅OH | 46.07 | Reaction byproduct and solvent |
| Diethoxyacetic acid | C₆H₁₂O₄ | 148.16 | Hydrolysis of ethyl diethoxyacetate |
| Acetic acid | C₂H₄O₂ | 60.05 | Hydrolysis of ethyl acetate |
Reaction and Byproduct Formation Pathway
Caption: Reaction scheme showing the desired synthesis and a major byproduct pathway.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established procedures and is provided as a general guideline.[8]
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethyl diethoxyacetate and ethyl acetate.
-
Addition of Base: Carefully add metallic sodium in small portions to the ester mixture.
-
Reflux: Heat the reaction mixture to reflux for approximately 1.5 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully add 50% acetic acid until the mixture is acidic.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with water and then with a saturated brine solution.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Remove the solvent by rotary evaporation.
-
Purify the crude product by fractional distillation under reduced pressure, collecting the fraction that boils at approximately 84°C at 4 mmHg.
-
Caption: A step-by-step workflow for the synthesis and purification process.
References
- Organic Syntheses Procedure: ethyl diethoxyacetate. Organic Syntheses.
- PrepChem. Synthesis of ethyl diethoxyacetoacetate.
- Seebach, D., Sutter, M. A., Weber, R. H., & Züger, M. F. (n.d.). YEAST REDUCTION OF ETHYL ACETOACETATE: (S)-(+)
- Working with Hazardous Chemicals. Organic Syntheses.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- Supporting Information Acid-Labile δ-Ketal-β-Hydroxy Esters by Asymmetric Hydrogenation of Corresponding δ-Ketal. The Royal Society of Chemistry.
- 03-Fractional Distillation Esters. Scribd.
- Application Notes and Protocols: Ethyl 4-oxobutano
- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Amazon S3.
- Chickos, J. S., & Acree, W. E. (2003). Thermochemistry of Ethyl 3-Oxobutanoate Revisited: Observance of a Non-Zero Enthalpy of Mixing between Tautomers and Its Effects. University of Missouri-St. Louis.
- Clark, J. (2004). Hydrolysing esters. Chemguide.
- Supporting inform
- GC-MS headspace analysis of 0 µL injections of (A) aqueous; (B) methanolic.
- Hydrolysis of Esters. (2022). Chemistry LibreTexts.
- Hydrolysis of Esters. (2022). Chemistry LibreTexts.
- Osbourn, J. (2014). Ester Hydrolysis (Acidic and Basic Conditions) [Video]. YouTube.
- PubChem. This compound.
- Sigma-Aldrich.
- Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants. (2022).
- Gas chromatography–mass spectrometry (GC–MS) analysis of ethyl acetate root bark extract of Strychnos innocua. (2019). SciSpace.
Sources
- 1. scribd.com [scribd.com]
- 2. rsc.org [rsc.org]
- 3. This compound | C10H18O5 | CID 11138577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. umsl.edu [umsl.edu]
- 5. researchgate.net [researchgate.net]
- 6. jmchemsci.com [jmchemsci.com]
- 7. scispace.com [scispace.com]
- 8. prepchem.com [prepchem.com]
- 9. vernier.com [vernier.com]
- 10. ethz.ch [ethz.ch]
- 11. orgsyn.org [orgsyn.org]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. youtube.com [youtube.com]
- 16. rsc.org [rsc.org]
- 17. scs.illinois.edu [scs.illinois.edu]
- 18. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
Technical Support Center: Large-Scale Synthesis of Ethyl 4,4-diethoxy-3-oxobutanoate
Welcome to the technical support center for the large-scale synthesis of Ethyl 4,4-diethoxy-3-oxobutanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the common challenges encountered during the scale-up of this important chemical intermediate.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis, offering potential causes and actionable solutions.
Issue 1: Low or Inconsistent Yields
Question: We are experiencing significantly lower than expected yields of this compound during our scale-up campaign. What are the likely causes and how can we improve the yield?
Answer: Low yields in the large-scale synthesis of this compound, typically prepared via a crossed Claisen condensation, can be attributed to several factors. The reaction's success hinges on the efficient formation of an ester enolate and its subsequent reaction with an electrophilic ester.[1]
Potential Causes and Solutions:
-
Inefficient Enolate Formation: The reaction is driven by the deprotonation of the α-carbon of an ester.[2] If the base is not strong enough or is quenched, enolate formation will be incomplete.
-
Presence of Moisture: Water will react with the strong base and the ester enolate, quenching the reaction. It can also lead to saponification (hydrolysis) of the starting esters or the product.
-
Incorrect Reaction Temperature: The Claisen condensation is often exothermic.[4] Poor temperature control on a large scale can lead to side reactions.
-
Solution: Implement precise temperature monitoring and control. Initial addition of reagents may need to be done at a reduced temperature (e.g., 0-10 °C) to manage the exotherm, followed by a controlled ramp-up to the optimal reaction temperature.[6]
-
-
Sub-optimal Reagent Stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion or the formation of undesired byproducts.
-
Solution: Carefully optimize the molar ratios of the condensing esters and the base. In a crossed Claisen condensation, it is often beneficial to use the non-enolizable ester in slight excess.[3]
-
Issue 2: Formation of Significant Impurities
Question: Our final product is contaminated with several impurities that are difficult to remove. What are the common impurities in this synthesis and how can we minimize their formation?
Answer: Impurity formation is a common challenge in scaling up the Claisen condensation. The structure of this compound lends itself to particular side reactions.
Common Impurities and Prevention Strategies:
| Impurity | Formation Mechanism | Prevention Strategy |
| Self-Condensation Product of Ethyl Acetate (Ethyl Acetoacetate) | If ethyl acetate is deprotonated, it can react with another molecule of ethyl acetate.[7] | Use a reaction setup where the enolizable ester (ethyl acetate) is added slowly to a mixture of the base and the non-enolizable ester (ethyl diethoxyacetate).[2] This keeps the concentration of the enolizable ester low at any given time. |
| Hydrolysis Products (Carboxylic Acids/Salts) | Presence of water leads to the saponification of the ester functional groups. | Maintain strictly anhydrous conditions throughout the process.[4] |
| Unreacted Starting Materials | Incomplete reaction due to insufficient reaction time, improper temperature, or quenched base. | Monitor the reaction progress using in-process controls (e.g., GC or TLC). Ensure sufficient reaction time and proper temperature control. |
Workflow for Minimizing Impurities:
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Claisen condensation | Reaction Mechanism of Claisen condensation [pw.live]
- 3. Claisen Condensation [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. rsc.org [rsc.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Technical Support Center: Monitoring Reactions of Ethyl 4,4-diethoxy-3-oxobutanoate
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with Ethyl 4,4-diethoxy-3-oxobutanoate. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) for monitoring the progress of common reactions involving this versatile β-ketoester. The focus is on providing practical, field-tested insights to ensure the success and reproducibility of your experiments.
Section 1: Core Principles of Reaction Monitoring
This compound is a unique starting material because it contains a protected 1,3-dicarbonyl moiety. The diethyl acetal serves as a protecting group for the terminal aldehyde. Consequently, many reactions, such as the Paal-Knorr pyrrole synthesis, begin with an in-situ acidic hydrolysis to unmask the reactive 1,4-dicarbonyl intermediate.[1][2] Effective reaction monitoring is therefore not just about tracking product formation, but also about confirming the successful deprotection of the starting material and the consumption of the subsequent intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the most common first step when using this compound in syntheses like the Paal-Knorr reaction?
A1: The most common initial step is the acid-catalyzed hydrolysis of the diethyl acetal to generate the reactive 1,4-dicarbonyl intermediate, ethyl 3,4-dioxobutanoate.[3] This is typically achieved by using aqueous acidic conditions (e.g., dilute HCl or acetic acid) at the start of the reaction.[4] Monitoring this deprotection is crucial as incomplete hydrolysis is a common reason for low yields.[5][6]
Q2: Which analytical technique is best for routine monitoring of these reactions?
A2: For most lab-scale syntheses, Thin-Layer Chromatography (TLC) is the most efficient and cost-effective method. It allows for rapid, qualitative assessment of the consumption of starting material and the appearance of new products. For more complex reaction mixtures or for quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) are more suitable.[7]
Q3: Can I use Nuclear Magnetic Resonance (NMR) spectroscopy for real-time monitoring?
A3: Yes, ¹H NMR spectroscopy is a powerful tool for monitoring reaction progress, especially for identifying intermediates.[8] By tracking the disappearance of the characteristic signals of the acetal protons (a triplet around 1.2 ppm and a quartet around 3.5-3.7 ppm) and the appearance of new aldehydic or pyrrole protons, you can gain detailed mechanistic insights.[9] Ultrafast 2D NMR techniques have even been used for real-time monitoring of acetal hydrolysis.[8]
Section 2: Troubleshooting by Thin-Layer Chromatography (TLC)
TLC is the first line of defense in diagnosing reaction issues. A properly run and visualized TLC plate can tell you if your reaction is proceeding, stalled, or has gone awry.
Troubleshooting Guide: Common TLC Scenarios
Q4: My TLC shows that the starting material spot is gone, but I don't see a clear product spot. What is happening?
A4: This scenario suggests several possibilities:
-
Product is at the Baseline or Solvent Front: Your product may be highly polar (sticking to the baseline) or very non-polar (running with the solvent front). Try running the TLC with a more polar and a less polar eluent system to find the product.
-
Product Does Not Visualize: The product may not be UV-active and may not react with the stain you are using. Pyrroles, for example, are often best visualized with a p-anisaldehyde or potassium permanganate stain, which produces distinct colors.[10][11]
-
Formation of a Volatile Product: The product might be volatile and could have evaporated from the TLC plate during drying.
-
Reaction Has Failed to Produce a Stable Product: The intermediate may have decomposed. This can happen if the reaction conditions are too harsh.[6]
Q5: The reaction seems to have stalled. My TLC plate shows spots for the starting material, an intermediate, and the product. What should I do?
A5: A stalled reaction is a common issue. The workflow below can help diagnose the cause:
Caption: Workflow for troubleshooting a stalled reaction.
Q6: I am seeing significant streaking on my TLC plate. How can I resolve this?
A6: Streaking is usually caused by sample overloading or the presence of highly acidic or basic compounds.
-
Dilute Your Sample: Spot a much more dilute solution of your reaction mixture.
-
Modify the Mobile Phase: Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to your eluent system. This can improve the spot shape dramatically. For example, a common mobile phase for pyrrole synthesis is Ethyl Acetate/Hexane, and adding 0.5% triethylamine can prevent streaking caused by the basic pyrrole product.[10]
Protocol: Standardized TLC Monitoring for Paal-Knorr Synthesis
This protocol provides a reliable starting point for monitoring the synthesis of a pyrrole from this compound and a primary amine.
-
Plate Preparation: Use silica gel 60 F254 plates.
-
Spotting: On the baseline, spot the starting material (SM), the co-reactant (e.g., the amine), and the reaction mixture (RM). Keep spots small and concentrated.
-
Eluent System: Start with a 30:70 mixture of Ethyl Acetate:Hexane. Adjust polarity as needed.
-
Development: Develop the plate in a chamber saturated with the eluent vapor until the solvent front is ~1 cm from the top.
-
Initial Visualization: View the dried plate under UV light (254 nm) and circle any visible spots.
-
Staining and Visualization:
-
Dip the plate in a potassium permanganate (KMnO₄) stain.[12]
-
Gently heat the plate with a heat gun. The starting material and intermediate will typically appear as yellow/brown spots, while the electron-rich pyrrole product often develops as a distinct, brightly colored spot (e.g., green, blue, or purple).[11]
-
| Compound | Typical Rf (30% EtOAc/Hex) | UV Active? | KMnO₄ Stain Appearance |
| This compound | ~ 0.6 | No | Yellow/Brown |
| 1,4-Dicarbonyl Intermediate | ~ 0.4 | Yes | Yellow/Brown |
| N-Substituted Pyrrole Product | ~ 0.5 | Yes | Often distinct color (Green/Blue) |
Section 3: Advanced Monitoring & Troubleshooting (GC-MS & NMR)
Q7: I am trying to monitor my reaction with GC-MS, but I am getting inconsistent results or seeing degradation. Why?
A7: GC-MS can be challenging for this class of compounds.
-
Thermal Instability: β-ketoesters and their acetal precursors can be thermally labile. The high temperatures of the GC inlet can cause decomposition, leading to a confusing chromatogram.[13] Ensure your inlet temperature is as low as possible while still allowing for efficient volatilization.
-
Acetal Hydrolysis in Inlet: Residual moisture or acidic sites in the GC liner can cause the acetal to hydrolyze during the analysis, making it appear as if no reaction has occurred. Using a fresh, deactivated liner is critical.
-
Workup is Key: Before injecting, perform a mini-workup on your sample. Quench the reaction, extract with a suitable organic solvent (e.g., ethyl acetate), and wash with a mild base like saturated sodium bicarbonate solution to remove acid catalysts that could cause degradation on-column.[3]
Q8: My ¹H NMR spectrum of the crude reaction mixture is very complex. How can I confirm product formation?
A8: Focus on diagnostic peaks rather than trying to assign every signal.
-
Disappearance of Starting Material: Look for the disappearance of the sharp singlet for the CH₂ group between the carbonyls in the starting material (around 3.5 ppm).[14]
-
Appearance of Aromatic/Vinylic Protons: The formation of the pyrrole ring will result in new signals in the aromatic region (typically 6.0-7.5 ppm).[9] These are often sharp doublets or multiplets and are a clear indicator of product formation.
-
Aldehydic Intermediate: If the reaction is slow, you may see a transient singlet for the aldehydic proton of the deprotected intermediate around 9.5-10.0 ppm. Its presence confirms successful hydrolysis but incomplete cyclization.
References
- BenchChem. (2025). Pyrrole Synthesis Technical Support Center: Troubleshooting Regio- and Chemoselectivity. BenchChem.
- BenchChem. (2025). Troubleshooting low yields in Paal-Knorr synthesis of substituted pyrroles. BenchChem.
- BenchChem Technical Support Team. (2025). Troubleshooting guide for Paal-Knorr pyrrole synthesis. BenchChem.
- Queiroz Jr, L. H. K., et al. (2012). Real-time mechanistic monitoring of an acetal hydrolysis using ultrafast 2D NMR. Magnetic Resonance in Chemistry, 50(7), 496-501. [Link]
- Royal Society of Chemistry. (n.d.). One-Pot nitro-Mannich/hydroamination cascades for the direct synthesis of 2,5-disubstituted pyrroles using base and gold catalysis.
- MilliporeSigma. (n.d.).
- University of Rochester. (n.d.).
- ITW Reagents. (n.d.).
- BenchChem. (2025). Preventing the hydrolysis of N-Benzylaminoacetaldehyde diethyl acetal during reaction workup. BenchChem.
- Various Authors. (2007-2025). Synthesis of Diethylacetal: Thermodynamic and Kinetic Studies.
- Various Authors. (2014). Can you please suggest specific spray reagents for TLC visualization?
- BenchChem. (2025). A Comparative Analysis of the Reactivity of Beta-Keto Esters and Gamma-Keto Esters. BenchChem.
- Kresge, A.J., & Weeks, D.P. (1984). Hydrolysis of acetaldehyde diethyl acetal and ethyl vinyl ether: secondary kinetic isotope effects in water and aqueous dioxane and the stability of the ethoxyethyl cation. Journal of the American Chemical Society, 106(23), 7140-7143. [Link]
- Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. [Link]
- Wang, Y., et al. (2018). Medicinal chemical optimization of fluorescent pyrrole-based COX-2 probes. ACS Medicinal Chemistry Letters, 9(10), 1012-1017. [Link]
- Parra-Delgado, H., et al. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Molecules, 28(19), 6789. [Link]
- Google Patents. (1996). Process for preparing acetaldehyde diethyl acetal.
- Mukherjee, S., & List, B. (2011). Enantioselective Organocatalyzed Transformations of β-Ketoesters. Chemical Reviews, 111(11), 6617-6697. [Link]
- Wikipedia. (n.d.). Knorr pyrrole synthesis. [Link]
- Khaled, J. (2025).
- Chickos, J. S., & Acree Jr, W. E. (2003). Thermochemistry of Ethyl 3-Oxobutanoate Revisited: Observance of a Non-Zero Enthalpy of Mixing between Tautomers and Its Effects.
- Various Authors. (2016-2025). Mastering β-keto esters.
- PubChem. (n.d.).
- Various Authors. (2025). Study on the Reactions of Ethyl 4,4,4-Trifluoro-3-oxobutanoate with Arylidenemalononitriles.
- Wikipedia. (n.d.). Paal–Knorr synthesis. [Link]
- Wang, J.-B., et al. (2016). Synthesis of Diethyl 2,4-dimethyl-pyrrole-3,5-dicarboxylate: Recommending a University Organic Chemistry Experiment. University Chemistry, 31(8), 63-67. [Link]
- Boruah, M., & Prajapati, D. (2018). Paal–Knorr synthesis of pyrroles. Journal of the Indian Chemical Society, 95(10), 1205-1215. [Link]
- Lindsey, J. S., et al. (2023). Four Routes to 3-(3-Methoxy-1,3-dioxopropyl)pyrrole, a Core Motif of Rings C and E in Photosynthetic Tetrapyrroles. Molecules, 28(3), 1332. [Link]
- Al-Shuhaib, M. B. S., et al. (2022). Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants. International Journal of Health Sciences, 6(3), 486-499. [Link]
- Royal Society of Chemistry. (n.d.).
- Fabiano, E., & Golding, B. T. (1991). On the mechanism of pyrrole formation in the knorr pyrrole synthesis and by porphobilinogen synthase. Journal of the Chemical Society, Perkin Transactions 1, 3371-3375. [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. US5527969A - Process for preparing acetaldehyde diethyl acetal - Google Patents [patents.google.com]
- 8. Real-time mechanistic monitoring of an acetal hydrolysis using ultrafast 2D NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Medicinal chemical optimization of fluorescent pyrrole-based COX-2 probes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. faculty.fiu.edu [faculty.fiu.edu]
- 12. scs.illinois.edu [scs.illinois.edu]
- 13. umsl.edu [umsl.edu]
- 14. rsc.org [rsc.org]
Handling and safety precautions for Ethyl 4,4-diethoxy-3-oxobutanoate
Technical Support Center: Ethyl 4,4-diethoxy-3-oxobutanoate
Welcome to the technical support guide for this compound (CAS 10495-09-7). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the safe handling and effective use of this versatile β-keto ester. Here, you will find troubleshooting advice and frequently asked questions to address common challenges encountered during experimentation.
I. Core Safety Directives & Handling Protocols
Proper handling and storage are paramount to ensure the integrity of your experiments and the safety of laboratory personnel. This compound is classified as a substance that causes skin and serious eye irritation, and may cause respiratory irritation.[1]
A. Personal Protective Equipment (PPE) & Emergency Procedures
A foundational aspect of laboratory safety is the consistent and correct use of Personal Protective Equipment (PPE). The following protocols are mandatory when handling this compound.
Recommended PPE:
-
Eye Protection: Always wear tightly fitting safety goggles or a face shield to protect against splashes or mists.[2]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. It is crucial to inspect gloves for any signs of degradation or perforation before use.[3]
-
Respiratory Protection: Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of vapors.[3] If ventilation is inadequate, a NIOSH-approved respirator is necessary.[2]
-
Protective Clothing: A lab coat or other protective clothing should be worn to prevent skin contact.[4]
First Aid Measures:
-
In case of eye contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Seek immediate medical attention.
-
In case of skin contact: Remove any contaminated clothing and wash the affected area thoroughly with soap and water. If irritation develops or persists, seek medical advice.[2]
-
If inhaled: Move the individual to an area with fresh air. If breathing becomes difficult, administer oxygen and seek immediate medical help.[3][5]
-
If swallowed: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]
B. Storage & Stability
The stability of this compound is critical for obtaining reproducible experimental results. Improper storage can lead to degradation of the compound.
Storage Recommendations:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated location.[3]
-
The recommended storage temperature is between 2-8°C.
-
Keep the container away from heat, sparks, and open flames.[5]
-
It is advisable to store this compound under an inert atmosphere (e.g., nitrogen or argon) to prevent potential degradation from air exposure.
Incompatible Materials:
-
Strong Oxidizing Agents: Contact with strong oxidizers can lead to vigorous reactions.[5]
-
Strong Bases and Acids: These can catalyze the hydrolysis of the ester and acetal functional groups.[6][7]
II. Troubleshooting Guide: Experimental Challenges
This section addresses specific issues that may arise during the use of this compound in chemical reactions.
Q1: My reaction is showing low yield or has failed to proceed as expected. What are the potential causes?
A1: Several factors could contribute to a low-yielding or failed reaction. Consider the following troubleshooting steps:
-
Reagent Purity: Verify the purity of your this compound. Impurities can interfere with the desired reaction pathway.
-
Solvent Quality: Ensure that your solvents are anhydrous, especially for reactions that are sensitive to moisture. The presence of water can lead to the hydrolysis of the ester or acetal.
-
Reaction Conditions:
-
Temperature: Inadequate temperature control can affect reaction kinetics. Ensure your reaction is maintained at the optimal temperature.
-
Atmosphere: For reactions sensitive to air, ensure a properly maintained inert atmosphere.
-
-
pH Control: Reactions involving this β-keto ester can be sensitive to pH. The presence of acidic or basic impurities can lead to unintended side reactions.
Q2: I'm observing the formation of unexpected byproducts in my reaction mixture. How can I identify and prevent them?
A2: The formation of byproducts often points to issues with reaction specificity.
-
Hydrolysis: The most common byproduct results from the hydrolysis of the ethyl ester or the diethoxy acetal. This is often caused by the presence of water or acidic/basic conditions. To mitigate this, use anhydrous solvents and ensure all glassware is thoroughly dried.
-
Tautomerization: Like other β-keto esters, this compound can exist in keto-enol tautomeric forms.[8] The equilibrium between these forms can be influenced by the solvent and temperature, potentially affecting reactivity. Characterization by NMR spectroscopy can help identify the predominant tautomer under your reaction conditions.
-
Side Reactions: The active methylene group is susceptible to various reactions. Careful control of stoichiometry and reaction conditions is crucial to favor the desired transformation.
III. Frequently Asked Questions (FAQs)
Q1: What are the key physical and chemical properties of this compound?
A1: The table below summarizes the important properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₈O₅ | [1] |
| Molecular Weight | 218.25 g/mol | [1] |
| Appearance | Liquid | [6] |
| Boiling Point | 292.2 ± 25.0 °C at 760 mmHg | |
| Storage Temperature | 2-8°C |
Q2: How should I properly dispose of waste containing this compound?
A2: All waste materials should be handled as hazardous waste.[3] Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or waterways.[3]
Q3: Can this compound be purified if it has degraded?
A3: Purification is possible, typically through methods like vacuum distillation or column chromatography. However, the stability of the compound during purification must be considered. It is often more practical to use a fresh, high-purity batch of the reagent.
IV. Experimental Workflow Visualization
To aid in troubleshooting, the following diagram outlines a logical workflow for addressing common experimental issues.
Caption: A decision-making workflow for troubleshooting reactions.
References
- Safety Data Sheet. (2024-05-31).
- Safety Data Sheet. (2025-12-19).
- Safety Data Sheet - Thermo Fisher Scientific. (2025-09-17).
- Safety Data Sheet - Sigma-Aldrich. (2022-11-15).
- This compound | C10H18O5 | CID 11138577 - PubChem.
- Safety Data Sheet - Fisher Scientific. (2023-09-29).
- Safety Data Sheet - Thermo Fisher Scientific. (2025-09-16).
- Supporting Information Acid-Labile δ-Ketal-β-Hydroxy Esters by Asymmetric Hydrogenation of Corresponding δ-Ketal - The Royal Society of Chemistry.
- Safety Data Sheet - Thermo Fisher Scientific. (2025-09-12).
- This compound - Aliphatic Hydrocarbon - Crysdot LLC.
- Ethyl 4, 4-diethoxy-3-oxobutanoate, min 95%, 250 mg - CP Lab Safety.
- Incompatible Chemicals | Office of Research Environmental Health and Safety | USU.
- Thermochemistry of Ethyl 3-Oxobutanoate Revisited: Observance of a Non-Zero Enthalpy of Mixing between Tautomers and Its Effects - UMSL.
- Study on the Reactions of Ethyl 4,4,4-Trifluoro-3-oxobutanoate with Arylidenemalononitriles.
- CAS: 10495-09-7 Name: this compound - Aribo Biotechnology.
- This compound | CAS 10495-09-7 | AMERICAN ELEMENTS ®.
- Reaction of Ethyl 4-Halo-3-oxobutanoate with Diethyl Malonate, Methyl Cyanoacetate, and Malononitrile - Consensus.
- Ethyl 4-chloro-3-oxobutanoate - PubChem - NIH.
Sources
- 1. This compound | C10H18O5 | CID 11138577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. images.thdstatic.com [images.thdstatic.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.de [fishersci.de]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. umsl.edu [umsl.edu]
Technical Support Center: Stereoselective Synthesis with Protected β-Keto Esters
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Stereoselective Synthesis Utilizing Protected β-Keto Esters. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to navigate the complexities of these powerful synthetic intermediates. As experienced application scientists, we understand that achieving high stereoselectivity is often a nuanced challenge. This resource is structured to address common issues encountered in the lab, explaining not just the what, but the critical why behind each experimental choice.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common queries we receive regarding the stereoselective use of protected β-keto esters.
Q1: Why is the choice of protecting group for my β-keto ester so critical for stereoselectivity?
A1: The protecting group on the ester functionality is not merely a passive spectator; it plays a crucial role in dictating the stereochemical outcome of subsequent reactions through several mechanisms:
-
Steric Hindrance: The bulkiness of the protecting group can influence the trajectory of incoming reagents, favoring attack from the less hindered face of the molecule. For instance, a bulky protecting group can enhance the facial selectivity of a reduction or alkylation.
-
Chelation Control: In metal-catalyzed reactions, such as asymmetric hydrogenation, the ester's carbonyl oxygen can coordinate to the metal center.[1] The nature of the protecting group can influence the stability and geometry of this chelated intermediate, thereby affecting the enantioselectivity.
-
Electronic Effects: The electronic properties of the protecting group can modulate the reactivity of the β-keto ester system. Electron-withdrawing groups can increase the acidity of the α-proton, which can be a factor in racemization or enolate formation.
-
Orthogonality: In multi-step syntheses, the choice of protecting group is vital for ensuring it can be removed without affecting other sensitive functional groups in the molecule.[2][3] For example, a 2-(trimethylsilyl)ethyl (TMSE) ester can be cleaved with fluoride ions under conditions where methyl, benzyl, or tert-butyl esters remain intact.[2][3]
Q2: I'm observing poor diastereoselectivity in the reduction of my protected β-keto ester. What are the likely causes and how can I improve it?
A2: Poor diastereoselectivity in the reduction of β-keto esters to β-hydroxy esters is a common challenge. The primary factors to consider are:
-
The Nature of the Reducing Agent: The choice of reducing agent is paramount. For instance, sodium borohydride is a less sterically demanding hydride source compared to lithium tri-sec-butylborohydride (L-Selectride®). The latter often provides higher diastereoselectivity due to its steric bulk, which forces the hydride to attack from the less hindered face.
-
Chelation vs. Non-Chelation Control: The stereochemical outcome can be governed by either chelation or non-chelation models (e.g., the Felkin-Anh model).
-
Chelation Control: If your substrate has a Lewis basic group at the α- or γ-position, using a Lewis acidic reducing agent (e.g., zinc borohydride) can form a rigid cyclic intermediate, leading to predictable and often high diastereoselectivity.
-
Non-Chelation Control: In the absence of a chelating group, the stereoselectivity will be dictated by steric and electronic factors as described by models like Felkin-Anh.
-
-
Reaction Temperature: Lowering the reaction temperature often enhances diastereoselectivity by increasing the energy difference between the diastereomeric transition states.
Q3: My α-substituted β-keto ester is racemizing during subsequent reaction steps. How can I prevent this?
A3: The α-proton of a β-keto ester is acidic and easily removed, leading to a planar enolate intermediate and subsequent loss of stereochemical information (racemization).[4] This is a significant challenge, especially under acidic or basic conditions.[4][5] To mitigate this:
-
Maintain Neutral Conditions: Whenever possible, perform subsequent reactions under neutral or near-neutral conditions.[4]
-
Careful Choice of Base: If a base is required, use a non-nucleophilic, sterically hindered base at low temperatures to deprotonate the α-position cleanly without promoting side reactions or prolonged exposure of the enolate.
-
Protect the α-Position: If the synthetic route allows, consider reactions that form a quaternary carbon at the α-position, which is not susceptible to racemization.
-
Dynamic Kinetic Resolution (DKR): In some cases, racemization can be exploited to your advantage. In a DKR, a chiral catalyst selectively reacts with one enantiomer of a rapidly racemizing starting material, theoretically allowing for a 100% yield of a single stereoisomer.[6][7] This is a powerful strategy in asymmetric hydrogenation and transfer hydrogenation reactions.[6][7][8]
Section 2: Troubleshooting Guides
This section provides structured troubleshooting for specific experimental challenges.
Guide 2.1: Low Enantiomeric Excess (% ee) in Asymmetric Hydrogenation
Problem: You are performing a catalytic asymmetric hydrogenation of a protected β-keto ester to the corresponding β-hydroxy ester, but the enantiomeric excess of your product is low.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low enantiomeric excess.
Detailed Causality:
-
Catalyst System: The interaction between the chiral ligand and the metal center is fundamental to creating a chiral environment for the hydrogenation.[9] Different classes of ligands (e.g., diphosphines like BINAP, or P,N,N-ligands like SpiroPAP) have distinct steric and electronic properties that will be more or less effective for a given substrate.[9] The choice of metal (commonly Ruthenium) is also critical.
-
Substrate Compatibility: The structure of your β-keto ester, including the bulk of the protecting group and other substituents, must be compatible with the chiral pocket of the catalyst.[9] Sometimes a simple change from a methyl to an ethyl or tert-butyl ester can dramatically alter the stereochemical outcome.
-
Reaction Conditions:
-
Solvent: The solvent can influence the solubility of the catalyst and substrate, and can also coordinate to the metal center, affecting catalytic activity and selectivity.
-
Hydrogen Pressure: The concentration of hydrogen can affect the rate of reaction and, in some cases, the enantioselectivity.
-
Temperature: Lower temperatures generally lead to higher enantioselectivity by increasing the energy difference between the two diastereomeric transition states leading to the R and S products.
-
-
Reagent Purity: Impurities in your substrate, solvent, or catalyst can poison the catalyst or interfere with the reaction, leading to poor results.
Guide 2.2: Incomplete or Slow Deprotection/Decarboxylation
Problem: You are attempting to hydrolyze the ester and decarboxylate your product to yield a ketone, but the reaction is slow, incomplete, or leads to side products.[5][10]
Troubleshooting Steps:
| Issue | Potential Cause | Recommended Solution & Rationale |
| Slow or Incomplete Hydrolysis | Sterically hindered ester (e.g., tert-butyl). | Use stronger acidic (e.g., trifluoroacetic acid) or basic (e.g., KOH in refluxing ethanol) conditions. The increased reactivity is needed to overcome the steric hindrance. |
| Insufficiently harsh conditions. | Increase temperature or reaction time. For acid-catalyzed hydrolysis, ensure sufficient water is present. | |
| Side Product Formation | Strong basic conditions causing side reactions (e.g., Claisen condensation).[11] | Use acidic hydrolysis and decarboxylation conditions (e.g., aqueous HCl or H₂SO₄ with heating). This avoids the formation of enolates that can lead to side reactions. |
| Racemization at the α-position. | If the α-stereocenter is important, consider enzymatic hydrolysis under mild conditions. Alternatively, use a protecting group that can be removed under neutral conditions.[2][3] | |
| Incomplete Decarboxylation | Insufficient heat. | After hydrolysis to the β-keto acid, ensure the temperature is high enough to facilitate the pericyclic decarboxylation reaction.[10] This usually requires heating. |
| Formation of a stable salt. | If performing a basic hydrolysis, you will form the carboxylate salt. The reaction mixture must be acidified before heating to generate the β-keto acid, which is the species that decarboxylates.[10] |
Section 3: Experimental Protocols
Protocol 3.1: Asymmetric Hydrogenation of Ethyl Benzoylacetate
This protocol describes a general procedure for the asymmetric hydrogenation of a model β-keto ester using a Ru-BINAP catalyst system.
Materials:
-
Ethyl benzoylacetate
-
[RuCl₂(p-cymene)]₂
-
(S)-BINAP
-
Methanol (degassed)
-
High-pressure hydrogenation vessel (autoclave)
-
Hydrogen gas (high purity)
Procedure:
-
Catalyst Preparation (in a glovebox): To a Schlenk flask, add [RuCl₂(p-cymene)]₂ (1 equivalent) and (S)-BINAP (2.2 equivalents). Add degassed methanol and stir the mixture at room temperature for 1 hour to form the active catalyst.
-
Reaction Setup: In the hydrogenation vessel, dissolve ethyl benzoylacetate (100 equivalents relative to the Ru precursor) in degassed methanol.
-
Hydrogenation: Transfer the prepared catalyst solution to the hydrogenation vessel via cannula. Seal the vessel, purge with hydrogen gas three times, and then pressurize to the desired pressure (e.g., 10 atm).
-
Reaction: Stir the reaction mixture at a controlled temperature (e.g., 50 °C) for the specified time (e.g., 12-24 hours). Monitor the reaction by TLC or GC/LC for the disappearance of starting material.
-
Workup: Carefully vent the hydrogen gas. Concentrate the reaction mixture under reduced pressure. Purify the resulting β-hydroxy ester by column chromatography.
-
Analysis: Determine the enantiomeric excess of the product by chiral HPLC or GC.
Workflow Diagram:
Caption: Experimental workflow for asymmetric hydrogenation.
References
- Goodman, C. G., Do, D. T., & Johnson, J. S. (2013). Asymmetric Synthesis of anti-β-Amino-α-Hydroxy Esters via Dynamic Kinetic Resolution of β-Amino-α-Keto Esters. Organic Letters, 15(10), 2446–2449. [Link]
- Mallat, T., Orglmeister, E., & Baiker, A. (2007). Enantioselective decarboxylation of beta-keto esters with Pd/amino alcohol systems: successive metal catalysis and organocatalysis. Chemistry, 14(7), 2194-2204. [Link]
- Goodman, C. G., Do, D. T., & Johnson, J. S. (2013). Asymmetric Synthesis of anti-β-Amino-α-Hydroxy Esters via Dynamic Kinetic Resolution of β-Amino-α-Keto Esters. PMC. [Link]
- Bach, T., & Hehn, J. P. (2011). β-Keto Esters Derived from 2-(Trimethylsilyl)ethanol: An Orthogonal Protective Group for β-Keto Esters.
- Taylor, J. G., & Fairweather, K. A. (2021). Recent advances in the transesterification of β-keto esters. RSC Publishing. [Link]
- Katz, M., et al. (2004). Highly stereoselective reagents for beta-keto ester reductions by genetic engineering of baker's yeast. PubMed. [Link]
- Tsuji, H., et al. (2018). Mastering β-keto esters.
- Li, C., et al. (2023). Recent Advances in Catalytic Asymmetric Hydrogenation of β-Ketoesters.
- AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. AK Lectures. [Link]
- Genov, M., et al. (2011). Asymmetric Hydrogenation of α-Alkyl-Substituted β-Keto Esters and Amides through Dynamic Kinetic Resolution.
- Bach, T., & Hehn, J. P. (2011). Selective Cleavage and Decarboxylation of β-Keto Esters Derived from (Trimethylsilyl)ethanol in the Presence of β-Keto Esters Derived from Other Alcohols.
- Vanagel, M. G. (2024). Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases. Thesis. [Link]
- Wolberg, M., Hummel, W., & Müller, M. (2001).
- Kocienski, P. J. (1994). Protecting Groups. University of Leeds. [Link]
- Geissner, A., et al. (2021).
- Katz, M., et al. (2004). Highly Stereoselective Reagents for β-Keto Ester Reductions by Genetic Engineering of Baker's Yeast.
- Goti, A., et al. (2017). Stereoselective Bioreduction of α-diazo-β-keto Esters. MDPI. [Link]
- Cooper, M. M., & Klymkowsky, M. W. (2021). 9.
- ResearchGate. (n.d.). Diastereoselective reduction of b-keto ester 17.
- Geissner, A., et al. (2021).
- Ashenhurst, J. (n.d.). Reactions and Mechanisms. Master Organic Chemistry. [Link]
- Clapés, P., et al. (2010). Enantioselective Transfer Hydrogenation of α-Methoxyimino-β-keto Esters. PMC. [Link]
- Journal of Medical Genetics and Clinical Biology. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Neliti. [Link]
- Poveda, A., et al. (2020). Stereoselective Protection-Free Modification of 3-Keto-saccharides. Organic Letters. [Link]
- Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Organic Chemistry Portal. [Link]
- Hu, A., et al. (2004). Highly enantioselective catalytic asymmetric hydrogenation of β-keto esters in room temperature ionic liquids.
- Akudrangi, S., et al. (2003). Synthesis of B-keto esters.
- Ashenhurst, J. (2010). Stereoselective and Stereospecific Reactions. Master Organic Chemistry. [Link]
- Raj, A. (2018). New approach of the synthesis of β-ketoesters. International Journal of Applied Research. [Link]
- Pérez-Sánchez, H., et al. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. MDPI. [Link]
Sources
- 1. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. aklectures.com [aklectures.com]
- 6. Asymmetric Synthesis of anti-β-Amino-α-Hydroxy Esters via Dynamic Kinetic Resolution of β-Amino-α-Keto Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Asymmetric Synthesis of anti-β-Amino-α-Hydroxy Esters via Dynamic Kinetic Resolution of β-Amino-α-Keto Esters [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Optimizing Catalyst Selection for Reactions with Ethyl 4,4-diethoxy-3-oxobutanoate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for Ethyl 4,4-diethoxy-3-oxobutanoate. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. This compound is a unique β-keto ester featuring an acid-labile diethyl acetal. This structure provides multiple reactive handles: the α-methylene group, the ketone, the ester, and a masked aldehyde, making it a valuable precursor for a wide range of molecular architectures, particularly heterocyclic compounds and chiral intermediates.
This document provides in-depth, field-proven insights in a question-and-answer format to address specific challenges you may encounter, helping you optimize your reactions and troubleshoot common issues effectively.
Section 1: Synthesis of Heterocyclic Compounds
The most common application of this compound is in the synthesis of substituted furans and pyrazoles. The key to these transformations is the in situ hydrolysis of the diethyl acetal under acidic conditions to generate a 1,4-dicarbonyl intermediate, which is the direct precursor for classical cyclization reactions.
Frequently Asked Questions: Furan Synthesis (Paal-Knorr)
Question 1.1: I want to synthesize a furan derivative. Which acid catalyst is the best choice for the Paal-Knorr reaction with this substrate?
Answer: The choice of catalyst is critical and depends on the sensitivity of other functional groups in your molecule. The reaction proceeds via acid-catalyzed hydrolysis of the acetal, followed by intramolecular cyclization and dehydration[1][2].
-
Traditional Brønsted Acids (e.g., H₂SO₄, p-TsOH): These are effective and widely used[3]. They readily hydrolyze the acetal and catalyze the subsequent cyclization. However, they are harsh and can lead to substrate degradation, charring, and lower yields, especially with sensitive substrates or at elevated temperatures[4].
-
Milder Lewis Acids (e.g., ZnBr₂, Bi(NO₃)₃, Sc(OTf)₃): These are excellent alternatives for sensitive substrates. Lewis acids can promote the cyclization under less aggressive conditions, minimizing side reactions and preventing the formation of tar[4].
-
Dehydrating Agents (e.g., P₂O₅, Ac₂O): Reagents like phosphorus pentoxide can act as both a catalyst and a powerful dehydrating agent, driving the equilibrium towards the furan product. These are particularly useful when the reaction is sluggish[1][4].
The following decision workflow can help guide your selection:
Troubleshooting Guide: Paal-Knorr Furan Synthesis
Question 1.2: My reaction is turning black and forming tar, resulting in a very low yield. What is causing this and how can I prevent it?
Answer: This is a classic sign of substrate decomposition under harsh acidic and high-temperature conditions[4]. The exposed aldehyde and ketone in the 1,4-dicarbonyl intermediate are prone to acid-catalyzed polymerization and degradation.
-
Causality: Strong Brønsted acids at high temperatures create localized "hot spots" where the substrate rapidly decomposes before it can cyclize.
-
Solution 1: Switch to a Milder Catalyst. As discussed, changing from H₂SO₄ to a Lewis acid like bismuth nitrate (Bi(NO₃)₃) or scandium triflate (Sc(OTf)₃) can dramatically reduce degradation[4].
-
Solution 2: Reduce Thermal Stress. The most effective way to prevent degradation is to lower the reaction temperature and shorten the reaction time. Microwave-assisted synthesis is a highly effective technique, often completing the reaction in minutes instead of hours, which minimizes the time the substrate is exposed to harsh conditions[2][4].
-
Solution 3: Solvent Choice. If using conventional heating, a high-boiling aprotic solvent like toluene or DMF allows for better temperature control compared to solvent-free conditions, which can lead to overheating[3].
Question 1.3: The reaction is slow and gives incomplete conversion, even after prolonged heating. What can I do?
Answer: Incomplete conversion suggests that the energy barrier for the rate-determining cyclization step is not being overcome efficiently.
-
Causality: This can be due to insufficient acid catalysis, sterically hindered substrates, or deactivating electronic effects on the substrate.
-
Solution 1: Use a Stronger Dehydrating Agent. Reagents like phosphorus pentoxide (P₂O₅) or titanium tetrachloride (TiCl₄) are powerful dehydrating agents that can forcefully drive the reaction to completion by removing the water byproduct[4].
-
Solution 2: Increase Catalyst Loading or Switch to a Stronger Acid. If your substrate is robust, a modest increase in catalyst loading or switching to a stronger acid like H₂SO₄ may be necessary. Monitor carefully for decomposition.
-
Solution 3: Verify Starting Material Purity. Ensure your this compound is pure. Impurities can interfere with the catalyst. The compound should be stored under an inert atmosphere at 2-8°C[5].
Frequently Asked Questions: Pyrazole Synthesis (Knorr)
Question 1.4: I am reacting this compound with a hydrazine hydrochloride salt to form a pyrazole. What are the key catalytic considerations?
Answer: The Knorr pyrazole synthesis involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, followed by cyclization and dehydration to form the aromatic pyrazole ring[6][7]. When using a hydrazine salt, pH control is paramount.
-
Mechanism: The reaction requires acidic conditions to protonate a carbonyl group, activating it for nucleophilic attack by the hydrazine[8].
-
The Problem with Hydrazine Salts: A hydrazine hydrochloride salt is acidic. While it provides the necessary hydrazine, the excess acid can be detrimental. Furthermore, the free hydrazine concentration will be low.
-
The Solution: Buffered System. The best practice is to add a weak base to neutralize the HCl in situ. Adding one equivalent of a base like sodium acetate (NaOAc), potassium acetate (KOAc), or triethylamine (NEt₃) will buffer the reaction. This generates acetic acid, which is a sufficiently strong acid to catalyze the reaction without being overly harsh, and it liberates the free hydrazine to react[9].
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. This compound | 10495-09-7 [sigmaaldrich.com]
- 6. chemhelpasap.com [chemhelpasap.com]
- 7. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 8. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
Work-up procedures for reactions containing Ethyl 4,4-diethoxy-3-oxobutanoate
Welcome to the technical support resource for Ethyl 4,4-diethoxy-3-oxobutanoate. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile β-keto ester in their synthetic workflows. My goal is to provide you with field-tested insights and robust troubleshooting strategies, moving beyond simple procedural steps to explain the chemical principles that govern success. Here, we address the common—and often frustrating—challenges encountered when working with this reagent, ensuring your experiments are both efficient and reproducible.
Part 1: Troubleshooting Guide - Navigating In-Process Challenges
This section is formatted to address problems as they arise during or immediately after your reaction.
Question: My product is decomposing during the aqueous work-up. TLC analysis shows a new, more polar spot, and my yield is significantly lower than expected. What's happening?
Answer: This is the most common issue encountered with this substrate and is almost certainly due to the acid-catalyzed hydrolysis of the diethyl acetal protecting group. The acetal functionality is highly sensitive to acidic conditions, readily reverting to the corresponding aldehyde.[1][2] This unwanted side-product is often more polar and can complicate purification.
Causality: The mechanism involves protonation of one of the ethoxy oxygens, followed by the loss of ethanol to form a resonance-stabilized oxocarbenium ion. This intermediate is then attacked by water, and subsequent deprotonation yields a hemiacetal, which rapidly equilibrates to the aldehyde and another equivalent of ethanol. Acetals are, however, robust in neutral to strongly basic environments.[2][3]
Preventative & Corrective Actions:
-
Quench Acidic Reagents: Before any aqueous wash, ensure any acidic catalysts or reagents (e.g., trifluoroacetic acid, p-toluenesulfonic acid, Lewis acids) are neutralized. A common method is to add the reaction mixture to a chilled, stirred solution of saturated sodium bicarbonate (NaHCO₃) or a dilute base like 1M sodium carbonate (Na₂CO₃).
-
Avoid Acidic Washes: Do not use washes like 1M HCl or even saturated ammonium chloride (NH₄Cl), which can be slightly acidic, if your target compound contains the intact acetal.
-
pH Monitoring: If possible, check the pH of the aqueous layer during extraction to ensure it remains neutral or slightly basic (pH 7-9).
-
Temperature Control: Perform the work-up at a low temperature (0-5 °C) to slow the rate of any potential hydrolysis.
Below is a visual representation of the problematic hydrolysis pathway.
Sources
Validation & Comparative
A Senior Application Scientist's Guide to Acetal Protecting Groups for β-Keto Esters
In the intricate landscape of multi-step organic synthesis, the β-keto ester moiety presents a unique challenge. As a 1,3-dicarbonyl system, it possesses three reactive sites: the ketone, the ester, and the intervening α-carbon. Harnessing the reactivity of one site while leaving the others untouched is a cornerstone of synthetic strategy, frequently necessitating the use of protecting groups. This guide provides an in-depth comparison of common acetal protecting groups for the ketone functionality of β-keto esters, offering field-proven insights and experimental data to aid researchers in selecting the optimal strategy for their specific synthetic goals.
The ketone in a β-keto ester is generally more electrophilic than the ester carbonyl and is therefore more susceptible to nucleophilic attack.[1][2] Consequently, reactions such as the reduction of the ester or Grignard additions require the ketone to be masked to prevent undesired side reactions.[3][4][5] Acetal protection is an ideal solution, as acetals are stable in neutral to strongly basic environments but can be readily removed under acidic conditions.[3][5][6][7] This guide will compare three widely used diols for this purpose: ethylene glycol, 1,3-propanediol, and neopentyl glycol.
The Underpinnings: Acetal Formation and Cleavage
The selection of a protecting group is fundamentally a question of stability and reactivity. Understanding the mechanism of acetal formation (protection) and hydrolysis (deprotection) is crucial for making an informed choice.
Mechanism of Protection: Acid-Catalyzed Acetalization
The formation of an acetal is an acid-catalyzed condensation reaction between a carbonyl group and two equivalents of an alcohol, or, more commonly, one equivalent of a diol to form a cyclic acetal.[8] The reaction is an equilibrium process. To drive it to completion, the water generated as a byproduct must be removed, typically through azeotropic distillation using a Dean-Stark apparatus or by using a chemical dehydrating agent.[1][6][8]
Caption: Acid-catalyzed formation of a cyclic acetal.
Mechanism of Deprotection: Acid-Catalyzed Hydrolysis
Deprotection is simply the reverse of protection. It is an acid-catalyzed hydrolysis that requires the presence of water to shift the equilibrium back towards the carbonyl compound.[8][9] The choice of acid and solvent system allows for tuning the conditions required for cleavage.
Caption: Acid-catalyzed hydrolysis (deprotection) of a cyclic acetal.
Comparative Analysis of Common Acetal Protecting Groups
The subtle structural differences between ethylene glycol, 1,3-propanediol, and neopentyl glycol lead to significant variations in the stability and reactivity of the corresponding acetals.
Ethylene Glycol: The Workhorse 1,3-Dioxolane
Reacting a β-keto ester with ethylene glycol forms a five-membered 1,3-dioxolane ring. This is arguably the most common method for ketone protection due to the low cost and availability of the diol.[1][8]
-
Stability: 1,3-Dioxolanes are robust under basic, nucleophilic, and various oxidative and reductive conditions.[9] However, the five-membered ring possesses some degree of ring strain, making it the most acid-labile of the three options discussed here. This can be an advantage for facile deprotection but a liability if subsequent synthetic steps require even mildly acidic conditions.
-
Reactivity: The formation and cleavage of dioxolanes are generally high-yielding and proceed under standard conditions.[1][9] Deprotection is often achieved with catalysts like p-toluenesulfonic acid (p-TsOH) or hydrochloric acid in a mixture of an organic solvent and water.[9]
1,3-Propanediol: The More Robust 1,3-Dioxane
Using 1,3-propanediol generates a six-membered 1,3-dioxane ring. This protecting group offers a significant stability advantage over its five-membered counterpart.
-
Stability: The six-membered dioxane ring can adopt a stable chair conformation, which minimizes ring strain. Consequently, 1,3-dioxanes are significantly more stable to acid hydrolysis than 1,3-dioxolanes.[6][8] This enhanced stability provides a broader window of compatibility with acidic reagents, allowing for greater flexibility in the synthetic route. They remain stable to basic and nucleophilic conditions.[7]
-
Reactivity: Formation is analogous to that of dioxolanes.[6][7] Deprotection also proceeds via acid-catalyzed hydrolysis, though it may require slightly stronger conditions or longer reaction times compared to the cleavage of a 1,3-dioxolane.[7]
Neopentyl Glycol: The High-Security 5,5-Dimethyl-1,3-Dioxane
For syntheses requiring exceptional stability, neopentyl glycol (2,2-dimethyl-1,3-propanediol) is an excellent choice. It forms a 5,5-dimethyl-substituted 1,3-dioxane.
-
Stability: The presence of the gem-dimethyl group at the C5 position of the dioxane ring dramatically increases its stability towards acid-catalyzed hydrolysis. This is attributed to the Thorpe-Ingold effect, where the gem-dialkyl substitution favors the cyclic structure and sterically hinders the approach of reagents required for ring opening.[10] This makes it one of the most robust acetal protecting groups available.
-
Reactivity: While formation is straightforward, the enhanced stability means that deprotection can be challenging, often requiring forcing acidic conditions. This should be a key consideration during synthetic planning, as sensitive functional groups elsewhere in the molecule may not tolerate the harsh deprotection requirements.
Performance Comparison at a Glance
The following table summarizes the key characteristics of each protecting group to facilitate rapid comparison.
| Feature | Ethylene Glycol | 1,3-Propanediol | Neopentyl Glycol |
| Diol Structure | HOCH₂CH₂OH | HO(CH₂)₃OH | HOC(CH₃)₂CH₂OH |
| Acetal Structure | 1,3-Dioxolane (5-membered) | 1,3-Dioxane (6-membered) | 5,5-Dimethyl-1,3-dioxane |
| Relative Stability to Acid | Low | Moderate | High |
| Ease of Deprotection | Easiest | Moderate | Most Difficult |
| Key Advantage | Common, inexpensive, easy to remove | Increased acid stability | Exceptional acid stability |
| Key Disadvantage | Sensitive to acidic conditions | Slightly harder to remove | Harsh deprotection conditions |
Experimental Protocols
The following are generalized, self-validating protocols for the protection of ethyl acetoacetate as a model substrate and its subsequent deprotection. Researchers should optimize conditions for their specific substrates.
Protocol 1: Protection of Ethyl Acetoacetate
Objective: To form the cyclic acetal of ethyl acetoacetate using one of the three representative diols.
Materials:
-
Ethyl acetoacetate (1.0 eq)
-
Diol (Ethylene glycol, 1,3-propanediol, or Neopentyl glycol) (1.2 eq)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.02 eq)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add ethyl acetoacetate, the selected diol (1.2 eq), and p-TsOH·H₂O (0.02 eq) in toluene (approx. 2 M concentration).
-
Heat the mixture to reflux. Monitor the reaction by observing the collection of water in the Dean-Stark trap. The reaction is typically complete when water ceases to be collected (usually 2-6 hours).
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure protected β-keto ester.
Protocol 2: Deprotection of Acetal-Protected Ethyl Acetoacetate
Objective: To hydrolyze the cyclic acetal and regenerate the ketone functionality.
Materials:
-
Acetal-protected ethyl acetoacetate (1.0 eq)
-
Acetone or Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl) or p-TsOH·H₂O (0.1 eq)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the acetal-protected β-keto ester in a mixture of acetone (or THF) and water (e.g., 4:1 v/v).
-
Add the acid catalyst (e.g., a few drops of 1 M HCl or 0.1 eq of p-TsOH). Conditions will be milder for the dioxolane and progressively stronger for the dioxane and neopentyl glycol-derived acetal.
-
Stir the mixture at room temperature. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 1-12 hours). Gentle heating may be required for more stable acetals.
-
Once complete, carefully neutralize the acid by adding saturated aqueous NaHCO₃ solution.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude ethyl acetoacetate can be purified by column chromatography if necessary.
Strategic Selection of a Protecting Group
The choice of protecting group is not arbitrary; it is a strategic decision that can dictate the success of a synthetic sequence. The following workflow illustrates the logical process for selecting the appropriate acetal.
Caption: Decision workflow for selecting an acetal protecting group.
Conclusion
The protection of β-keto esters as cyclic acetals is a robust and versatile strategy in organic synthesis. While ethylene glycol-derived dioxolanes are suitable for many applications, the enhanced stability of 1,3-dioxanes from 1,3-propanediol and, particularly, neopentyl glycol, provides chemists with an essential toolkit for navigating complex synthetic pathways. The optimal choice hinges on a careful analysis of the entire synthetic route, balancing the need for stability during intermediate steps with the requirement for efficient removal at the desired stage. By understanding the principles and experimental nuances outlined in this guide, researchers can confidently deploy these protecting groups to achieve their synthetic objectives.
References
- Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes.
- Organic Chemistry Portal. (n.d.). Dimethyl Acetals.
- Total Synthesis. (n.d.). Acetal Protecting Group & Mechanism.
- Wikipedia. (n.d.). Dioxolane.
- Royal Society of Chemistry. (2021). Electrochemically assisted deprotection of acetals, ketals, and dithioacetals under neutral conditions. Green Chemistry.
- University of Wisconsin-Madison. (n.d.). Protecting Groups.
- ResearchGate. (2014). β-Keto Esters Derived from 2-(Trimethylsilyl)ethanol: An Orthogonal Protective Group for β-Keto Esters.
- Scribd. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes.
- ACS Publications. (2006). Highly Efficient Deprotection of Acetals and Ketals under Neutral and Anhydrous Conditions Using (Trimethylsilyl)bis(fluorosulfuryl)imide. The Journal of Organic Chemistry.
- ResearchGate. (n.d.). Scheme 1. Protection of carbonyl compounds with 1,3-propanedithiol.
- Chemistry LibreTexts. (2021). 9.7: Acetals as Protecting Groups.
- ResearchGate. (2019). Practical Synthesis of β‐Ketothioesters by Acid‐Catalyzed Hydrolysis of Ketene N,S‐Acetals with Amino as the Leaving Group.
- Chemistry Stack Exchange. (2015). How can the ketone in a β-ketoester be protected during hydride reduction?.
- Chemistry LibreTexts. (2019). 17.8: Acetals as Protecting Groups.
- Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones.
- National Institutes of Health. (2024). Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry.
- Pearson. (2022). Acetal Protecting Group Explained.
- Ataman Kimya. (n.d.). NEOPENTYL GLYCOL.
- Willingdon College, Sangli. (n.d.). Protection and deprotection.
- YouTube. (2019). acetals and ketals as protecting groups.
- Master Organic Chemistry. (2010). Hydrates, Hemiacetals, and Acetals.
- Reddit. (2024). Why wouldn't the ethylene glycol and H+ react with the ester group as well?.
- ResearchGate. (2019). How to perform a boc deprotection in a molecule with a 1,3 dioxolane, without deprotecting the latter?.
- University of Leeds. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies.
- YouTube. (2020). Ethylene Glycol for Protecting Groups.
- ResearchGate. (2014). Selective Cleavage and Decarboxylation of β-Keto Esters Derived from(Trimethylsilyl)ethanol in the Presence of β-Keto Esters Derived fromOther Alcohols.
- National Institutes of Health. (2004). Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters.
- Wikipedia. (n.d.). Neopentyl glycol.
- Organic Chemistry Portal. (n.d.). Protective Groups.
- Organic Reactions, Inc. (2026). The Acylation of Ketones to Form β-Diketones or β-Keto Aldehydes.
- Master Organic Chemistry. (2015). Protecting Groups In Grignard Reactions.
- Khan Academy. (2024). Acetals as protecting groups.
- YouTube. (2021). Esters to Ketones, Part 3: Acid-Catalyzed Acylations.
- BDMAEE. (2025). neopentyl glycol is often used in the production of synthetic elastomers for enhanced properties.
- PubChem. (n.d.). Neopentyl glycol.
- Chemistry Stack Exchange. (2016). Why are 1,3-diols protected with aldehydes but 1,2-diols are protected with ketones?.
Sources
- 1. Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 6. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. total-synthesis.com [total-synthesis.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Neopentyl glycol - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Reactivity of Ethyl 4,4-diethoxy-3-oxobutanoate and Ethyl Acetoacetate
Introduction
In the landscape of organic synthesis, β-keto esters are foundational building blocks, prized for the versatility of their active methylene group and dual carbonyl functionalities. Among these, ethyl acetoacetate (EAA) is arguably the most ubiquitous, serving as a linchpin in the synthesis of a vast array of ketones, carboxylic acids, and heterocyclic systems. However, for synthetic challenges requiring greater molecular complexity, functionalized analogues offer unique strategic advantages.
This guide provides an in-depth comparative analysis of ethyl acetoacetate and a structurally related, yet functionally distinct, alternative: Ethyl 4,4-diethoxy-3-oxobutanoate . The core structural difference lies at the C4 position: EAA possesses a terminal methyl group, whereas this compound features a diethoxy acetal. This seemingly subtle modification fundamentally alters the molecule's synthetic potential, transforming it from a simple four-carbon building block into a masked six-carbon keto-aldehyde synthon.
We will dissect the structural nuances, compare reactivity in key chemical transformations, and provide field-proven experimental protocols. This analysis is designed to equip researchers, particularly those in drug development and process chemistry, with the expert insights needed to select the optimal reagent for their synthetic goals.
I. Structural and Electronic Properties: A Tale of Two Tautomers
The reactivity of β-keto esters is intrinsically linked to the acidity of the α-protons (C2) and the resulting keto-enol tautomerism. The enolate, formed upon deprotonation, is the key nucleophilic intermediate in most C-C bond-forming reactions.[1]
-
Ethyl Acetoacetate (EAA): The active methylene protons of EAA are flanked by two carbonyl groups, which effectively stabilize the conjugate base (the enolate) through resonance. This results in a pKa of approximately 11, making the enolate readily accessible with common bases like sodium ethoxide.[2] The equilibrium mixture of EAA contains a significant portion of the enol tautomer, which is stabilized by intramolecular hydrogen bonding.[3][4]
-
This compound: The primary electronic difference is the replacement of EAA's electron-donating methyl group with the diethoxy acetal. The oxygen atoms of the acetal are electron-withdrawing through induction but can be weakly electron-donating through resonance. The overall electronic effect on the acidity of the α-protons is expected to be minimal, leading to a pKa value very similar to that of EAA. However, the steric bulk of the diethoxy acetal group is considerably larger than that of a methyl group. This can influence the approach of bases and electrophiles, potentially slowing reaction rates compared to EAA.[5] The most critical feature is that the acetal serves as a robust protecting group for an aldehyde functionality, stable to basic and nucleophilic conditions but readily cleaved under acidic conditions.[6][7]
Diagram 1: Enolate Formation and Resonance Stabilization
Caption: Formation of resonance-stabilized enolates from both reagents.
II. Comparative Reactivity Analysis
A. Alkylation of the α-Carbon
Alkylation at the active methylene position is a cornerstone reaction for β-keto esters, proceeding via an SN2 reaction between the enolate and an alkyl halide.[8]
-
EAA: This reaction is exceptionally efficient and high-yielding with primary and methyl halides. The resulting alkylated product can even be deprotonated and alkylated a second time.[8] The acetoacetic ester synthesis, which involves alkylation followed by hydrolysis and decarboxylation to yield a ketone, is a classic named reaction demonstrating this utility.[9]
-
This compound: The enolate of this compound undergoes alkylation similarly to EAA. However, the steric hindrance imposed by the bulky diethoxy acetal may lead to slightly slower reaction rates, particularly with more sterically demanding alkyl halides. The true synthetic power emerges post-alkylation. The product retains the masked aldehyde, which can be unveiled in a later step to participate in further transformations, a pathway unavailable to EAA derivatives.
| Feature | Ethyl Acetoacetate (EAA) | This compound |
| Molecular Weight | 130.14 g/mol [10] | 218.25 g/mol [11][12] |
| pKa (α-H) | ~11 (in H₂O)[2] | ~11 (Estimated) |
| Key Structural Feature | Terminal Methyl Group | Diethoxy Acetal (Masked Aldehyde) |
| Alkylation Rate | Fast | Potentially slower due to steric hindrance |
| Synthetic Potential | Precursor to methyl ketones and carboxylic acids.[9] | Precursor to γ-keto aldehydes and complex heterocycles.[13] |
| Hydrolytic Products | Ethanoic acid, ethanol, and CO₂ (after decarboxylation).[6] | A γ-keto aldehyde (upon acidic workup). |
B. The Japp-Klingemann Reaction: A Probe for Enolate Reactivity
The Japp-Klingemann reaction is a powerful method for synthesizing hydrazones from β-keto esters and aryl diazonium salts.[14][15] The reaction mechanism proceeds via nucleophilic attack of the enolate on the diazonium salt, followed by cleavage of an acyl group.[14][16]
-
EAA: Ethyl acetoacetate is a classic substrate for this reaction. Under basic conditions, the enolate attacks the diazonium salt, and subsequent hydrolysis cleaves the acetyl group, yielding an ethyl pyruvate arylhydrazone.[17] These products are invaluable intermediates for the Fischer indole synthesis.[15]
-
This compound: This compound is also expected to be an excellent substrate for the Japp-Klingemann reaction. The enolate will react with the diazonium salt in an analogous fashion. Following the coupling, the acyl group (in this case, the ethyl oxobutanoate portion) is cleaved, leaving the diethoxy acetal group intact. The resulting product would be a glyoxal arylhydrazone derivative, with one aldehyde functionality still protected as an acetal. This offers a distinct advantage for synthesizing differentially functionalized heterocyclic systems.
Diagram 2: Contrasting Synthetic Pathways
Caption: Divergent outcomes of alkylation followed by acid hydrolysis.
C. The Acetal Moiety: A Gateway to Advanced Synthesis
The defining advantage of this compound is its role as a synthetic equivalent of ethyl 4-formyl-3-oxobutanoate. The diethoxy acetal is a robust protecting group that is stable to the basic conditions required for enolate formation and alkylation.
This "masked" aldehyde can be deprotected under mild acidic conditions, typically by treatment with aqueous acid like HCl.[6][7] This unmasks a highly reactive aldehyde functionality, which can then be used for a variety of subsequent transformations, including:
-
Reductive amination
-
Wittig reactions
-
Condensation reactions to form heterocycles (e.g., pyrimidines, pyridines)
This two-stage reactivity—first at the active methylene, then at the deprotected aldehyde—allows for the construction of complex, polyfunctional molecules that would be difficult to achieve starting from EAA.
III. Experimental Protocols
The following protocols are provided as validated, representative procedures.
Protocol 1: Alkylation of Ethyl Acetoacetate
This procedure details the mono-alkylation of EAA using benzyl bromide as a representative primary halide.
-
Reagent Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar), prepare a solution of sodium ethoxide by carefully adding sodium metal (2.3 g, 0.1 mol) in small portions to absolute ethanol (50 mL). Allow the reaction to proceed until all sodium has dissolved.
-
Enolate Formation: Cool the sodium ethoxide solution to room temperature. Add ethyl acetoacetate (13.0 g, 0.1 mol) dropwise via an addition funnel over 15 minutes with continuous stirring.
-
Alkylation: To the resulting enolate solution, add benzyl bromide (17.1 g, 0.1 mol) dropwise. An exothermic reaction may be observed. After the addition is complete, heat the mixture to reflux for 2-3 hours.
-
Work-up: Cool the reaction mixture to room temperature and pour it into 200 mL of cold water. Separate the organic layer. Extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield ethyl 2-benzyl-3-oxobutanoate.
Protocol 2: Hydrolysis of the Acetal in this compound
This protocol describes the deprotection of the acetal to reveal the aldehyde functionality.
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (10.9 g, 0.05 mol) in a mixture of tetrahydrofuran (THF, 25 mL) and water (10 mL).
-
Acidification: Add 2M aqueous hydrochloric acid (5 mL) to the solution.
-
Reaction Monitoring: Stir the mixture vigorously at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (typically 4-6 hours).
-
Neutralization and Extraction: Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the product with ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic extracts, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude ethyl 3-oxo-4-formylbutanoate, which is often used immediately in the next synthetic step due to its potential for instability.
IV. Conclusion
While ethyl acetoacetate remains an indispensable workhorse for many synthetic applications, This compound offers a distinct and powerful alternative for the synthesis of more complex molecular architectures.
-
Choose Ethyl Acetoacetate for straightforward syntheses of mono- or di-alkylated methyl ketones and related simple heterocycles. Its lower cost and high reactivity in standard transformations make it ideal for these tasks.
The choice between these two reagents is a strategic one. By understanding the fundamental differences in their reactivity profiles, born from the presence or absence of the acetal group, researchers can design more elegant and efficient synthetic routes to their target molecules.
References
- Wikipedia. Japp–Klingemann reaction. Available at: https://en.wikipedia.org/wiki/Japp%E2%80%93Klingemann_reaction
- Daxne, T. Key Applications of Ethyl 4-methoxy-3-oxobutanoate in Pharmaceutical Synthesis. [Available at: https://www.daxne.
- SynArchive. Japp-Klingemann Reaction. [Available at: https://www.synarchive.com/named-reactions/japp-klingemann-reaction]
- chemeurope.com. Japp-Klingemann reaction. [Available at: https://www.chemeurope.com/en/encyclopedia/Japp-Klingemann_reaction.html]
- PubChem. This compound. [Available at: https://pubchem.ncbi.nlm.nih.gov/compound/11138577]
- Benchchem. A Comparative Analysis of the Reactivity of Ethyl 3-oxo-2-phenylbutanoate and Ethyl Acetoacetate. [Available at: https://www.benchchem.
- Benchchem. Application Notes and Protocols for the Japp-Klingemann Reaction. [Available at: https://www.benchchem.com/blog/application-notes-and-protocols-for-the-japp-klingemann-reaction/]
- Ashenhurst, J. Enolates – Formation, Stability, and Simple Reactions. Master Organic Chemistry. [Available at: https://www.masterorganicchemistry.
- Organic Reactions. The Japp-Klingemann Reaction. [Available at: https://organicreactions.org/index.php/The_Japp-Klingemann_Reaction]
- Chemistry LibreTexts. 22.7: Alkylation of Enolate Ions. [Available at: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/22%3A_Carbonyl_Alpha-Substitution_Reactions/22.
- Sigma-Aldrich. This compound AldrichCPR. [Available at: https://www.sigmaaldrich.com/US/en/product/aldrich/759496]
- Benchchem. A Comparative Analysis of the Reactivity of Ethyl 3-oxoheptanoate and Structurally Similar Beta-Keto Esters. [Available at: https://www.benchchem.com/blog/a-comparative-analysis-of-the-reactivity-of-ethyl-3-oxoheptanoate-and-structurally-similar-beta-keto-esters/]
- Clark, J. Hydrolysing Esters. Chemguide. [Available at: https://www.chemguide.co.uk/physical/equilibria/esters.html]
- Batuev, R. V., et al. Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo [b] thiophen-2-yl)amino). [Source URL not available]
- ResearchGate. Synthetic Methods for the formation of Heterocyclic Compounds from Oxime Ether Derivatives. [Available at: https://www.researchgate.
- ChemicalBook. Ethyl 4-(benzyloxy)-3-oxobutanoate synthesis. [Available at: https://www.chemicalbook.com/synthesis/67354-34-1.html]
- University of Sheffield. III Enolate Chemistry. [Source URL not available]
- Sigma-Aldrich. This compound. [Available at: https://www.sigmaaldrich.com/US/en/product/ambeed/ambh2d6f56b2]
- Osbourn, J. Ester Hydrolysis (Acidic and Basic Conditions). YouTube. [Available at: https://www.youtube.
- University of Calgary. Chapter 21: Ester Enolates. [Available at: https://chem.ucalgary.ca/courses/351/Carey5th/Ch21/ch21-1.html]
- The Royal Society of Chemistry. Supporting Information Acid-Labile δ-Ketal-β-Hydroxy Esters by Asymmetric Hydrogenation of Corresponding δ-Ketal. [Available at: https://www.rsc.
- Chemistry LibreTexts. Acid Catalyzed Hydrolysis of Esters. [Available at: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/19%3A_Reactions_of_Carboxylic_Acids_and_Their_Derivatives/19.
- UMSL. Thermochemistry of Ethyl 3-Oxobutanoate Revisited. [Available at: https://www.umsl.edu/~chickosj/212.html]
- ResearchGate. Study on the Reactions of Ethyl 4,4,4-Trifluoro-3-oxobutanoate with Arylidenemalononitriles. [Available at: https://www.researchgate.
- Chemistry LibreTexts. 22.8: 22.5 Alkylation of Enolate Ions. [Available at: https://chem.libretexts.org/Courses/SUNY_Potsdam/CH_206%3A_Organic_Chemistry_II_(Milonni)/22%3A_Carbonyl_Alpha-Substitution_Reactions/22.08%3A_22.
- Organic Syntheses. ethyl 3,3-diethoxypropanoate. [Available at: http://www.orgsyn.org/demo.aspx?prep=CV8P0271]
- FooDB. Showing Compound Ethyl 3-oxobutanoate (FDB003241). [Available at: https://foodb.ca/compounds/FDB003241]
- PubChem. Ethyl 4-(4-ethoxyphenoxy)-3-oxobutanoate. [Available at: https://pubchem.ncbi.nlm.nih.gov/compound/60644127]
- PubChem. Ethyl 4-ethoxy-3-oxobutyrate. [Available at: https://pubchem.ncbi.nlm.nih.gov/compound/3016245]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. vanderbilt.edu [vanderbilt.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. umsl.edu [umsl.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Showing Compound Ethyl 3-oxobutanoate (FDB003241) - FooDB [foodb.ca]
- 11. This compound | C10H18O5 | CID 11138577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 13. nbinno.com [nbinno.com]
- 14. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 15. Japp-Klingemann_reaction [chemeurope.com]
- 16. organicreactions.org [organicreactions.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Alternatives for Ethyl 4,4-diethoxy-3-oxobutanoate in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Ethyl 4,4-diethoxy-3-oxobutanoate, a versatile β-keto ester, has carved a niche for itself, particularly in the synthesis of heterocyclic compounds. Its defining feature, a protected dialdehyde functionality, offers unique synthetic possibilities. However, a well-rounded synthetic strategy necessitates a comprehensive understanding of the available alternatives, each with its own set of advantages in terms of reactivity, availability, and reaction compatibility. This guide provides an in-depth comparison of viable alternatives to this compound, supported by experimental data to inform your selection of the optimal reagent for your synthetic endeavors.
The Benchmark Reagent: this compound
This compound is a valuable synthon due to the presence of a β-keto ester moiety and a diethyl acetal. The acetal serves as a stable protecting group for a formyl group, which can be unmasked under acidic conditions when required in a synthetic sequence. This dual functionality makes it a powerful tool in multicomponent reactions where a latent aldehyde is beneficial.
One of the most prominent applications of this reagent is in the Hantzsch pyridine synthesis , a classic multicomponent reaction for the formation of dihydropyridines and subsequently pyridines.[1][2] In this reaction, the β-keto ester component is crucial for the formation of the dihydropyridine ring.
Key Alternatives and Comparative Analysis
The choice of an alternative to this compound is driven by factors such as the desired final product, reaction conditions, and cost-effectiveness. Here, we compare several classes of alternatives.
Simpler β-Keto Esters: The Workhorse - Ethyl Acetoacetate
Ethyl acetoacetate is the most fundamental and widely used β-keto ester in organic synthesis.[3] Its simple structure and high reactivity make it a cost-effective and efficient choice for many applications, including the Hantzsch synthesis.[1][4]
Causality of Choice: When the introduction of a protected formyl group at the 4-position of the resulting pyridine is not required, ethyl acetoacetate is the default choice due to its ready availability and extensive documentation in the literature. Its use simplifies the reaction and subsequent purification steps.
Structural Analogs: Fine-Tuning Reactivity
Methyl 4,4-dimethoxy-3-oxobutanoate is a close structural analog of the parent compound.[5][6] The primary differences lie in the ester group (methyl vs. ethyl) and the acetal protecting group (dimethyl vs. diethyl).
Causality of Choice: The choice between the methyl and ethyl ester can influence the reaction kinetics and the ease of subsequent ester hydrolysis or transesterification. The dimethoxy acetal may exhibit different stability under acidic conditions compared to the diethoxy acetal, offering a subtle handle for controlling deprotection. In many applications, it serves as a direct, drop-in replacement.[5]
In-Situ Precursors: A Strategic Alternative
Instead of using a pre-formed β-keto ester, it is possible to generate the acetoacetyl group in situ from stable precursors. This approach can be advantageous in streamlining synthetic sequences and avoiding the handling of potentially unstable β-keto esters.
-
Diketene: This highly reactive compound serves as a powerful acetoacetylating agent, reacting readily with alcohols and amines to form the corresponding β-keto esters and amides. However, its high reactivity also makes it hazardous to handle.[7]
-
2,2,6-Trimethyl-4H-1,3-dioxin-4-one (TMD): Often referred to as the "diketene-acetone adduct," TMD is a stable, crystalline solid that serves as a convenient and safer surrogate for diketene.[8] Upon heating, it generates acetylketene, which then reacts with nucleophiles to afford acetoacetylated products.
Causality of Choice: TMD is an excellent alternative when a variety of β-keto esters or amides are required, as it can be reacted with different alcohols or amines to generate a library of building blocks. This strategy offers flexibility and avoids the need to synthesize and store multiple β-keto esters.
Performance Comparison in Hantzsch Pyridine Synthesis
To provide a quantitative comparison, the following table summarizes typical yields for the Hantzsch synthesis of a model 1,4-dihydropyridine using different β-dicarbonyl reagents. It is important to note that reaction conditions can significantly impact yields, and these values should be considered representative.
| β-Dicarbonyl Reagent | Aldehyde | Nitrogen Source | Typical Yield (%) | Reference |
| Ethyl Acetoacetate | Benzaldehyde | Ammonium Acetate | 95 | [9] |
| Methyl Acetoacetate | 3-Nitrobenzaldehyde | Ammonium Acetate | 98 | |
| Ethyl 2,4-dioxopentanoate | Benzaldehyde | Ammonium Acetate | Not specified | [3] |
Experimental Protocols
To illustrate the practical application of these reagents, detailed experimental protocols for the Hantzsch synthesis are provided below.
Protocol 1: Hantzsch Synthesis using a Standard β-Keto Ester (Ethyl Acetoacetate)
This protocol is a general procedure for the synthesis of 1,4-dihydropyridines.
Materials:
-
Aldehyde (e.g., Benzaldehyde)
-
Ethyl acetoacetate
-
Ammonium acetate
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve the aldehyde (1 mmol), ethyl acetoacetate (2 mmol), and ammonium acetate (1.2 mmol) in ethanol (20 mL).[3]
-
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80°C) with vigorous stirring.[3]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion (typically 4-6 hours), cool the mixture to room temperature.[3]
-
Remove the ethanol under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate), wash with water and brine, and dry over anhydrous sodium sulfate.[3]
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Acetoacetylation using 2,2,6-Trimethyl-4H-1,3-dioxin-4-one (TMD)
This protocol describes the formation of a β-keto ester from an alcohol and TMD.
Materials:
-
2,2,6-Trimethyl-4H-1,3-dioxin-4-one (TMD)
-
Alcohol (e.g., Benzyl alcohol)
-
o-xylene
Procedure:
-
In a reaction vessel, combine 2,2,6-trimethyl-4H-1,3-dioxin-4-one (1.0 eq) and the desired alcohol (1.0 eq) in a suitable solvent such as o-xylene.
-
Heat the mixture to reflux. The reaction progress can be monitored by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure to yield the crude β-keto ester, which can be used directly or purified by column chromatography.
Visualizing the Synthetic Pathways
To better understand the relationships between these reagents and their application in the Hantzsch synthesis, the following diagrams are provided.
Caption: Relationship between this compound and its alternatives in the context of the Hantzsch Pyridine Synthesis.
Caption: General experimental workflow for the Hantzsch Pyridine Synthesis.
Conclusion
This compound is a valuable reagent for introducing a protected formyl group in multicomponent reactions. However, for many applications, simpler and more cost-effective alternatives like ethyl acetoacetate offer excellent performance. For researchers requiring a range of substituted β-keto esters, in-situ generation from precursors like 2,2,6-trimethyl-4H-1,3-dioxin-4-one provides a flexible and efficient strategy. The choice of reagent should be guided by the specific synthetic target, desired functionality, and overall efficiency of the reaction sequence. A thorough understanding of these alternatives empowers the synthetic chemist to devise more robust and elegant routes to complex molecules.
References
- Hantzsch, A. Justus Liebigs Annalen der Chemie. 1882, 215 (1), 1-82.
- Carroll, M. F.; Bader, A. R. J. Am. Chem. Soc.1953, 75 (21), 5400–5402.
- Hantzsch Pyridine Synthesis. Organic Chemistry Portal. [Link]
- Hantzsch Pyridine Synthesis. ChemTube3D. [Link]
- Hantzsch pyridine synthesis. Wikipedia. [Link]
- Hantzsch Dihydropyridine (Pyridine) Synthesis. Organic Chemistry Portal. [Link]
- ONE-POT SYNTHESIS OF HANTZSCH ESTERS AND POLYHYDROQUINOLINE DERIVATIVES CATALYZED BY γ-Al2O3-NANOPARTICLES UNDER SOLVENT-FREE CONDITIONS. REVUE ROUMAINE DE CHIMIE. 2014, 59(1), 61-66.
- Hantzsch Pyridine Synthesis. Scribd. [Link]
- Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview. Molecules. 2003, 8(4), 381-391.
- Recent advances in Hantzsch 1,4-dihydropyridines. Indian Journal of Chemistry. 2007, 46B, 1346-1361.
- One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. Beilstein J. Org. Chem.2012, 8, 1375–1385.
- A Review on the Methods of Preparing 1,4-dihydropyridine derivatives.
- The Essential Role of Methyl 4,4-Dimethoxy-3-Oxobutanoate in Modern Organic Synthesis. Ningbo Inno Pharmchem Co.,Ltd.. [Link]
- Synthesis and evaluation of 1,4-dihydropyridine derivatives with calcium channel blocking activity. Bioorg. Med. Chem. Lett.2011, 21(1), 442-445.
- SYNTHESIS AND BIOLOGICAL EVALUATION OF 1,4 DIHYDROPYRIDINES DERIVATIVES. World Journal of Pharmaceutical and Medical Research. 2019, 5(12), 106-113.
- Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene. Molecules. 2007, 12(1), 1-10.
- Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene.
- β‐Ketoesters: An Overview and It's Applications via Transesterification. ChemistrySelect. 2021, 6(41), 11215-11234.
- 2,2,6-Trimethyl-4H-1,3-dioxin-4-one.
- The use of 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in multi- component reactions. Synthesis of acetoacetanilides, pyridones and dihydropyrimidines. 14th Brazilian Meeting on Organic Synthesis – 14th BMOS. 2011.
- Methyl 4,4-dimethoxy-3-oxobutano
Sources
- 1. Learning from the Hantzsch synthesis [pubsapp.acs.org]
- 2. chemtube3d.com [chemtube3d.com]
- 3. researchgate.net [researchgate.net]
- 4. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 5. nbinno.com [nbinno.com]
- 6. Synthesis and evaluation of 1,4-dihydropyridine derivatives with calcium channel blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fiveable.me [fiveable.me]
- 8. scispace.com [scispace.com]
- 9. revroum.lew.ro [revroum.lew.ro]
A Researcher's Guide to the Spectroscopic Comparison of Keto and Enol Tautomers of β-Keto Esters
In the landscape of organic chemistry and drug development, a nuanced understanding of molecular structure and dynamics is paramount. β-Keto esters, prevalent structural motifs in numerous synthetic intermediates and active pharmaceutical ingredients, present a classic case of structural dynamism through keto-enol tautomerism. This guide offers an in-depth, objective comparison of the keto and enol tautomers of β-keto esters, grounded in experimental spectroscopic data. We will explore the causality behind experimental choices and provide self-validating protocols for researchers, scientists, and drug development professionals.
The Dynamic Equilibrium of β-Keto Esters: More Than a Single Structure
β-Keto esters exist as an equilibrium mixture of two constitutional isomers: the keto form and the enol form.[1] This phenomenon, known as tautomerism, involves the migration of a proton and the simultaneous shift of a double bond.[2] The α-hydrogen, positioned between two carbonyl groups, is sufficiently acidic to be removed, leading to the formation of a resonance-stabilized enolate anion, which upon protonation can yield either the keto or the enol form.
The enol tautomer is notably stabilized by two key factors: conjugation of the C=C double bond with the carbonyl group of the ester and the formation of a stable six-membered ring through intramolecular hydrogen bonding between the enolic hydroxyl group and the ketone's carbonyl oxygen.[3] The position of this equilibrium is highly sensitive to the molecular environment, including the solvent, temperature, and the nature of substituents on the β-keto ester.[1][4]
Caption: Keto-enol tautomerism of a generic β-keto ester.
Distinguishing Tautomers: A Multi-faceted Spectroscopic Approach
The distinct structural features of the keto and enol tautomers give rise to unique spectroscopic signatures. Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy are powerful, non-destructive techniques for identifying and quantifying the tautomers in a sample.[5][6]
¹H NMR Spectroscopy: A Quantitative Look into the Equilibrium
Proton NMR (¹H NMR) is arguably the most definitive and widely used method for studying keto-enol tautomerism. The interconversion between the keto and enol forms is typically slow on the NMR timescale at room temperature, allowing for the observation of distinct signals for each tautomer.[5][7]
-
Keto Tautomer Signatures: The most characteristic signal for the keto form is the singlet corresponding to the two α-protons (CH₂) situated between the two carbonyl groups. For ethyl acetoacetate, this peak typically appears around 3.4-3.6 ppm .[5] The protons of the acetyl methyl group (CH₃) give a singlet at approximately 2.2 ppm .[5]
-
Enol Tautomer Signatures: The enol form is identified by two key resonances. A singlet for the vinylic proton (=CH) appears downfield, typically in the range of 5.0-5.1 ppm for ethyl acetoacetate.[5] The enolic hydroxyl proton (-OH), due to strong intramolecular hydrogen bonding, is significantly deshielded and appears as a broad singlet at a very low field, around 12.0-12.5 ppm .[5]
The quantitative power of ¹H NMR lies in the integration of these characteristic signals. The ratio of the integrals of the α-proton signal of the keto form to the vinylic proton signal of the enol form directly corresponds to the molar ratio of the two tautomers.
Calculation of the Equilibrium Constant (Keq):
Keq = [Enol] / [Keto] = (Integral of vinylic proton) / (Integral of α-protons / 2)
Note: The integral of the α-protons is divided by two as it represents two protons, while the vinylic proton signal represents one proton.[7]
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Carbon-13 NMR spectroscopy provides complementary information about the carbon framework of the tautomers.
-
Keto Tautomer Signatures: The keto form will exhibit two distinct carbonyl carbon signals: one for the ketone (C=O) around 200-205 ppm and one for the ester (C=O) at a slightly higher field, around 167-171 ppm . The α-methylene carbon (CH₂) typically resonates around 50 ppm .[8][9]
-
Enol Tautomer Signatures: In the enol form, the carbonyl carbon of the ester appears around 172-177 ppm . The carbons of the C=C double bond are observed with the carbon bearing the hydroxyl group (C-OH) resonating at approximately 158-161 ppm and the other vinylic carbon (=CH) appearing around 85-90 ppm .[10]
Infrared (IR) Spectroscopy: A Vibrational Fingerprint
IR spectroscopy is a rapid method to qualitatively identify the presence of both tautomers by detecting their characteristic vibrational modes.[6]
-
Keto Tautomer Signatures: The keto form displays two distinct carbonyl stretching (νC=O) bands. The ketone carbonyl absorbs strongly around 1720-1725 cm⁻¹ , while the ester carbonyl appears at a higher frequency, typically 1740-1745 cm⁻¹ .[11]
-
Enol Tautomer Signatures: The enol form shows a conjugated ester carbonyl stretch at a lower frequency, around 1650-1660 cm⁻¹ , due to resonance.[11] The C=C stretching vibration appears as a strong band in the 1600-1640 cm⁻¹ region.[12] A very broad and characteristic O-H stretching band (νO-H) is observed between 2500-3200 cm⁻¹ , indicative of the strong intramolecular hydrogen bonding.[13]
UV-Vis Spectroscopy: Observing Electronic Transitions
UV-Vis spectroscopy can also differentiate between the tautomers based on their electronic transitions.
-
Keto Tautomer: The isolated carbonyl groups of the keto form typically exhibit a weak n→π* transition at around 270-280 nm .[14]
-
Enol Tautomer: The conjugated π-system in the enol form (C=C-C=O) allows for a more intense π→π* transition. This results in a bathochromic shift (a shift to a longer wavelength) compared to the keto form, with an absorption maximum (λmax) typically observed in the 240-260 nm range in non-polar solvents.[4][14] The position of this absorption is sensitive to solvent polarity.[15]
Summary of Spectroscopic Data
| Spectroscopic Technique | Tautomer | Characteristic Signal | Typical Value (Ethyl Acetoacetate) |
| ¹H NMR | Keto | α-CH₂ (singlet) | 3.4 - 3.6 ppm[5] |
| Acetyl CH₃ (singlet) | ~2.2 ppm[5] | ||
| Enol | Vinylic =CH (singlet) | 5.0 - 5.1 ppm[5] | |
| Enolic -OH (broad singlet) | 12.0 - 12.5 ppm[5] | ||
| ¹³C NMR | Keto | Ketone C=O | ~201 ppm[16] |
| Ester C=O | ~167 ppm[16] | ||
| α-CH₂ | ~50 ppm | ||
| Enol | Ester C=O | ~175 ppm[16] | |
| Vinylic C-OH | ~160 ppm[10] | ||
| Vinylic =CH | ~88 ppm | ||
| IR Spectroscopy | Keto | Ketone C=O stretch | 1720 - 1725 cm⁻¹[11] |
| Ester C=O stretch | 1740 - 1745 cm⁻¹[11] | ||
| Enol | Ester C=O stretch (conjugated) | 1650 - 1660 cm⁻¹[11] | |
| C=C stretch | 1600 - 1640 cm⁻¹[12] | ||
| O-H stretch (H-bonded) | 2500 - 3200 cm⁻¹ (broad)[13] | ||
| UV-Vis Spectroscopy | Keto | n→π* transition | ~275 nm (weak)[14] |
| Enol | π→π* transition (conjugated) | 240 - 260 nm (strong)[4][14] |
Experimental Protocols
The choice of experimental conditions, particularly the solvent, is critical as it can significantly influence the keto-enol equilibrium. Non-polar solvents tend to favor the enol form, where intramolecular hydrogen bonding is more stable, whereas polar, protic solvents can disrupt this internal hydrogen bond and stabilize the more polar keto form.[1]
Caption: General workflow for spectroscopic analysis of tautomers.
Protocol for NMR Spectroscopy Analysis
-
Sample Preparation:
-
Accurately prepare a solution of the β-keto ester (e.g., 5-10% w/v) in a deuterated solvent (e.g., CDCl₃, acetone-d₆, or DMSO-d₆). Chloroform-d (CDCl₃) is a good starting point as a solvent of intermediate polarity.[7]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to obtain optimal resolution.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum. Ensure a sufficient number of scans to obtain a good signal-to-noise ratio for the minor tautomer.
-
Acquire a ¹³C NMR spectrum. This will likely require a longer acquisition time.
-
-
Data Processing and Analysis:
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Reference the spectra to TMS at 0 ppm.
-
Integrate the relevant peaks in the ¹H spectrum (e.g., the α-CH₂ of the keto form and the =CH of the enol form).
-
Calculate the percentage of each tautomer and the equilibrium constant (Keq) as described previously.[7]
-
Protocol for IR Spectroscopy Analysis
-
Sample Preparation:
-
Neat Liquid: If the β-keto ester is a liquid, a thin film can be prepared by placing a drop of the sample between two salt plates (e.g., NaCl or KBr).
-
Solution: Prepare a 5-10% solution of the β-keto ester in a suitable solvent (e.g., chloroform, carbon tetrachloride). The solvent must be transparent in the IR regions of interest.
-
-
Instrument Setup:
-
Ensure the spectrometer is purged to minimize atmospheric interference.
-
Perform a background scan using the pure solvent or empty salt plates.
-
-
Data Acquisition:
-
Place the prepared sample in the spectrometer.
-
Acquire the IR spectrum over the range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
The acquired spectrum is automatically ratioed against the background.
-
Identify the characteristic absorption bands for the keto and enol forms as detailed in the tables above.
-
Conclusion
The spectroscopic analysis of β-keto esters provides a clear and detailed picture of the keto-enol tautomeric equilibrium. ¹H NMR stands out as the most powerful technique, offering both qualitative identification and precise quantification of the tautomers. ¹³C NMR, IR, and UV-Vis spectroscopy serve as excellent complementary methods, each providing unique structural insights that corroborate the findings from ¹H NMR. For researchers in synthetic chemistry and drug development, a thorough understanding and application of these spectroscopic techniques are indispensable for characterizing molecules that exhibit tautomerism, ensuring a complete understanding of the chemical species present in a given system.
References
- Claramunt, R. M., López, C., Santa María, M. D., Sanz, D., & Elguero, J. (2006). The use of NMR spectroscopy to study tautomerism. Progress in Nuclear Magnetic Resonance Spectroscopy, 49(3-4), 169-206. [Link]
- Pihlaja, K., & Kleinpeter, E. (2008). Mass Spectrometry as a Tool for Studying Tautomerism. Russian Journal of Organic Chemistry, 44(12), 1725–1736. [Link]
- DiVerdi, J. A. (n.d.). EXPERIMENT 42 - NMR Determination of Keto-Enol Equilibrium Constants. [Link]
- Truckses, D. G., & Williams, A. J. (2022). Tautomerization and Isomerization in Quantitative NMR: A Case Study with 4-Deoxynivalenol (DON). Journal of Agricultural and Food Chemistry, 70(7), 2378–2386. [Link]
- e-PG Pathshala. (n.d.). IR Spectroscopy. [Link]
- Karabulut, S., & Yurdakul, Ş. (2014). Combining ab initio calculations and Fourier-transform infrared (FT-IR) spectroscopy for quantitative analysis of multicomponent systems in solution: Tautomer proportions of ethyl acetoacetate.
- Arizona State University. (n.d.). EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. [Link]
- Chemistry LibreTexts. (2022). 4.
- Claramunt, R. M., et al. (2006). The use of NMR spectroscopy to study tautomerism. SciSpace. [Link]
- Mahmoudi Aval, M., Nakhaeipour, A., Vakili, M., & Mohammadi, A. (2018). Comparison of Tautomerization, Vibrational Spectra and UV-Vis Analysis of β-Ketoester With Acetylacetone. An Experimental and Theoretical Study. Physical Chemistry Research, 6(1), 159-175. [Link]
- Kliukin, K. O., et al. (2020). Reversible Shifting of a Chemical Equilibrium by Light: The Case of Keto–Enol Tautomerism of a β-Ketoester. Organic Letters, 22(3), 858–862. [Link]
- Pihlaja, K., & Kleinpeter, E. (2008). Mass spectrometry as a tool for studying tautomerism.
- Claramunt, R. M., et al. (2006). The use of NMR spectroscopy to study tautomerism. Bohrium. [Link]
- Li, Y., et al. (2022). An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. Magnetic Resonance in Chemistry. [Link]
- Murthy, A. S. N., et al. (1962). SPECTROSCOPIC STUDIES OF KETO–ENOL EQUILIBRIA: PART 1. SOLVENT EFFECTS. Canadian Journal of Chemistry, 40(12), 2267-2273. [Link]
- Greenhill, J. V., et al. (1993). 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures. Journal of the Chemical Society, Perkin Transactions 2, (8), 1667-1670. [Link]
- Varma, R. S., & Manhas, M. S. (1971). I An NMR Study of Keto-Enol.
- Kurajica, S., et al. (2014). Ethyl acetoacetate ligand distribution in the course of titanium n-butoxide chelation. Journal of Sol-Gel Science and Technology, 72, 223-231. [Link]
- Ashenhurst, J. (2022). Keto-Enol Tautomerism : Key Points. Master Organic Chemistry. [Link]
- Edaan, S. H. (2012). Infrared Study of Keto-Enol Equilibrium of Acetylacetone, Benzoylacetone and Dibenzoylmethane in Different Solvents. Iraqi National Journal of Chemistry, 47, 378-386. [Link]
- Hansen, P. E. (2020). Tautomerism Detected by NMR. Encyclopedia.pub. [Link]
- Gottarelli, G., et al. (1996). NMR study of tautomerism in natural perylenequinones. Journal of the Chemical Society, Perkin Transactions 2, (9), 1959-1965. [Link]
- Mahmoudi Aval, M., et al. (2018). Comparison of Tautomerization, Vibrational Spectra and UV-Vis Analysis of β-Ketoester With Acetylacetone. An Experimental and Theoretical Study.
- Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]
- Kliukin, K. O., et al. (2019). Reversible shifting of a chemical equilibrium by light: the case of keto-enol tautomerism of a β-ketoester. ChemRxiv. [Link]
- Gable, K. P. (n.d.). 13C NMR Chemical Shifts.
- Scribd. (n.d.). 13-C NMR Chemical Shift Table. [Link]
- Le Guennic, B., et al. (2018). Predicting Keto-Enol Equilibrium from Combining UV/Visible Absorption Spectroscopy with Quantum Chemical Calculations of Vibronic Structures for Many Excited States. A Case Study on Salicylideneanilines. The Journal of Physical Chemistry A, 122(24), 5370–5374. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. glaserr.missouri.edu [glaserr.missouri.edu]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. cores.research.asu.edu [cores.research.asu.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 10. 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. jcsp.org.pk [jcsp.org.pk]
- 13. researchgate.net [researchgate.net]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Predicting Keto-Enol Equilibrium from Combining UV/Visible Absorption Spectroscopy with Quantum Chemical Calculations of Vibronic Structures for Many Excited States. A Case Study on Salicylideneanilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Quinolone Synthesis: Comparing Yields with Different β-Keto Esters
For researchers, scientists, and drug development professionals, the quinolone scaffold is a cornerstone of medicinal chemistry, forming the core of numerous antibacterial agents and other therapeutics.[1][2] The synthesis of this privileged structure is, therefore, a subject of continuous optimization. Among the most robust and versatile methods are those involving the condensation of anilines with β-keto esters. However, the choice of the β-keto ester is not trivial and can significantly impact reaction pathways and, most critically, the final product yield.
This guide provides an in-depth comparison of common β-keto esters in quinolone synthesis, grounded in experimental data and mechanistic insights. We will move beyond simple protocols to explore the causal relationships between reagent structure, reaction conditions, and synthetic outcomes, enabling you to make more informed decisions in your own research.
Understanding the Core Synthetic Pathways
Two primary named reactions form the basis of this synthetic strategy: the Conrad-Limpach-Knorr synthesis and the Gould-Jacobs reaction. The choice of β-keto ester often dictates which pathway is most viable.
The Conrad-Limpach-Knorr Synthesis
This classical method involves the condensation of an aniline with a β-keto ester.[3][4] The reaction is highly sensitive to temperature, which governs the regioselectivity of the final product.
-
Kinetic Control (Lower Temperatures): At moderate temperatures (e.g., room temperature), the aniline's nitrogen atom preferentially attacks the more reactive keto group of the β-keto ester. This leads to a β-aminoacrylate intermediate, which upon thermal cyclization (often requiring temperatures ~250°C), yields a 4-hydroxyquinoline (which exists in equilibrium with its 4-quinolone tautomer).[3][5] This is the Conrad-Limpach pathway.
-
Thermodynamic Control (Higher Temperatures): At higher initial reaction temperatures (e.g., ~140°C), the attack occurs at the less reactive ester group, forming a more thermodynamically stable β-keto anilide.[3] Subsequent cyclization produces a 2-hydroxyquinoline (or 2-quinolone). This is known as the Knorr quinoline synthesis .[3]
The efficiency of the cyclization step is critical. Early syntheses performed without a solvent gave moderate yields (below 30%), but Limpach later reported that using an inert, high-boiling solvent like mineral oil could dramatically increase yields to as high as 95% in many cases.[3]
Caption: General workflow of the Conrad-Limpach synthesis pathway.
The Gould-Jacobs Reaction
The Gould-Jacobs reaction is a highly effective method for preparing 4-hydroxyquinoline-3-carboxylic acid esters.[6][7] This reaction is specifically designed for activated malonates, most notably diethyl ethoxymethylenemalonate (DEEMM) .[6] The reaction proceeds in two key stages:
-
Condensation: The aniline reacts with DEEMM, involving a nucleophilic attack on the electrophilic double bond and subsequent elimination of ethanol to form an anilinomethylenemalonate intermediate.[6][7]
-
Thermal Cyclization: The intermediate undergoes a 6-electron electrocyclic reaction at high temperatures (typically 250-300°C) to form the quinoline ring system.[7][8]
This method is considered a premier choice due to the tailored reactivity of DEEMM, which facilitates a clean and efficient initial condensation step.[6]
Caption: Key stages of the Gould-Jacobs reaction using DEEMM.
Comparative Analysis of β-Keto Ester Performance
The choice of β-keto ester directly influences the reaction mechanism, conditions required, and ultimately, the yield. Below is a comparative summary based on reported experimental data.
| β-Keto Ester | Synthetic Method | Aniline Substrate | Reaction Conditions | Product | Yield (%) | Reference |
| Ethyl Acetoacetate | Conrad-Limpach | Substituted Anilines | Cyclization in biphenyl ether | Substituted 2-methylquinolin-4(1H)-one | Low (unspecified) | [2] |
| Ethyl Acetoacetate | Conrad-Limpach | Substituted Anilines | Cyclization with Conc. H₂SO₄ | Substituted 2-methylquinolin-4(1H)-one | (Improved over biphenyl ether) | [2] |
| Ethyl Acetoacetate | Conrad-Limpach (Microwave) | Substituted Anilines | Microwave irradiation | Substituted 2-methylquinolin-4(1H)-one | "Convenient" (unspecified %) | [2] |
| Methyl 3-oxodecanoate | Conrad-Limpach | Substituted Aniline | Reflux in diphenyl ether | 2-heptyl-4-quinolone | (Not specified, but successful) | [9] |
| Diethyl Ethoxymethylenemalonate (DEEMM) | Gould-Jacobs (Microwave) | Aniline | 250°C, 10 min (Microwave) | Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate | 1% | [8] |
| Diethyl Ethoxymethylenemalonate (DEEMM) | Gould-Jacobs (Microwave) | Aniline | 300°C, 2 min (Microwave) | Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate | 37% | [8] |
| Diethyl Ethoxymethylenemalonate (DEEMM) | Gould-Jacobs (Microwave) | Aniline | 300°C, 5 min (Microwave) | Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate | 47% | [8] |
| Diethyl Malonate | Cyclocondensation | N,N'-dinucleophiles | 250°C | Fused quinolone derivative | ~30% | [10] |
| Diethyl Malonate | Cyclocondensation | (General) | (Not specified) | (Not specified) | < 5% | [10] |
In-Depth Discussion
-
Ethyl Acetoacetate (EAA): As the archetypal β-keto ester, EAA is widely used in the Conrad-Limpach synthesis.[2][11] However, traditional methods involving thermal cyclization in solvents like biphenyl ether are often plagued by long reaction times and low yields.[2] The use of strong acids like H₂SO₄ or modern techniques such as microwave irradiation can improve outcomes, primarily by accelerating the crucial, high-activation-energy cyclization step.[2][8]
-
Methyl Acetoacetate (MAA): While less commonly cited in direct comparative studies, the use of MAA over EAA is a logical consideration. The smaller methyl group may reduce steric hindrance during the initial nucleophilic attack by the aniline, potentially increasing the rate of the condensation step and favoring a more successful reaction.[12] However, this theoretical advantage must be validated experimentally for specific substrate combinations.
-
Diethyl Malonate (DEM): The use of diethyl malonate for quinolone synthesis is more complex. Unlike β-keto esters, it lacks the ketone carbonyl, altering the initial reaction pathway. In some cyclocondensation reactions, it has been reported to produce very low yields (<5%).[10] Its utility is highly context-dependent, and it is generally not a direct substitute for β-keto esters in classical Conrad-Limpach or Gould-Jacobs reactions. However, it is a precursor in the synthesis of nalidixic acid, a notable quinolone antibiotic.[13]
-
Diethyl Ethoxymethylenemalonate (DEEMM): This reagent is the gold standard for the Gould-Jacobs reaction.[6] Its structure is pre-activated for reaction with anilines. The data clearly shows that reaction conditions are paramount. At 250°C, the reaction barely proceeds, yielding only 1% of the product.[8] Increasing the temperature to 300°C dramatically boosts the yield to 37-47% in mere minutes, highlighting that sufficient thermal energy is required to overcome the activation barrier for the intramolecular cyclization.[8] This demonstrates a key principle: for thermally-driven cyclizations, optimizing temperature is more critical than extending reaction time, which can lead to degradation.[8]
Experimental Protocol: Microwave-Assisted Gould-Jacobs Synthesis
This protocol is based on a reported high-yield, rapid synthesis of ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate.[8]
Materials:
-
Aniline (Sigma-Aldrich)
-
Diethyl ethoxymethylenemalonate (DEEMM) (Sigma-Aldrich)
-
2.5 mL microwave reaction vial with a magnetic stirring bar
-
Microwave synthesis system (e.g., Biotage® Initiator+)
-
Acetonitrile (ice-cold)
-
Filtration apparatus
-
Vacuum drying oven
-
HPLC-MS for analysis
Procedure:
-
Reagent Preparation: In a 2.5 mL microwave vial, add aniline (0.16 mL, 2.0 mmol) and diethyl ethoxymethylenemalonate (1.21 mL, 6.0 mmol). Note: A 3-fold excess of DEEMM is used.
-
Microwave Irradiation: Seal the vial and place it in the microwave synthesis system. Heat the mixture to 300°C and hold for 5 minutes . Causality: This high temperature provides the necessary energy for the thermal intramolecular cyclization, which is the rate-determining step. The short duration minimizes product degradation.
-
Isolation: After the program is complete, allow the vial to cool to room temperature. A precipitate of the product should form.
-
Purification: Filter the precipitated solid and wash it with ice-cold acetonitrile (3 mL) to remove unreacted DEEMM and any soluble impurities.
-
Drying: Dry the resulting solid under vacuum.
-
Analysis: Analyze the solid product and the corresponding mother liquor by HPLC-MS to confirm purity and identify any remaining intermediates. In the cited experiment, the isolated product was >95% pure.[8]
Conclusion and Expert Recommendations
The synthesis of quinolones via β-keto esters offers a versatile and powerful platform for drug discovery and development. Our analysis reveals several key takeaways for optimizing yields:
-
Reagent Choice is Pathway-Defining: For the synthesis of 4-hydroxyquinoline-3-carboxylates, DEEMM via the Gould-Jacobs reaction is the superior choice , offering a more direct and efficient route compared to standard β-keto esters.[6]
-
Temperature is the Critical Parameter: For all thermal cyclization methods (Conrad-Limpach and Gould-Jacobs), achieving the optimal high temperature is crucial for driving the reaction to completion and maximizing yield.[3][8] Insufficient heat will result in the accumulation of the uncyclized intermediate.
-
Modernize Classical Methods: For the Conrad-Limpach-Knorr synthesis using traditional reagents like ethyl acetoacetate, leveraging microwave synthesis can dramatically reduce reaction times and potentially improve yields compared to conventional heating in high-boiling solvents.[2]
-
Consider Sterics: When choosing between alkyl acetoacetates (e.g., methyl vs. ethyl), consider the potential impact of steric hindrance, especially with substituted anilines. A less hindered ester may offer a kinetic advantage.[12]
-
Avoid Unsuitable Reagents: Diethyl malonate is generally not an effective direct substitute for β-keto esters in these specific cyclocondensation pathways and can lead to exceptionally low yields.[10]
By understanding the mechanisms and the causal factors that influence them, researchers can intelligently select the appropriate β-keto ester and reaction conditions to achieve the highest possible yields in their quinolone synthesis campaigns.
References
- Wikipedia. Conrad–Limpach synthesis. [Link]
- Kappe, C. O., & Stadler, A. (2004). Malonates in Cyclocondensation Reactions. Molecules, 9(5), 359-375. [Link]
- Biotage. Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC.
- Name Reactions in Organic Synthesis. Conrad-Limpach Reaction. [Link]
- Scribd. Conrad-Limpach Reaction: A. General Description of The Reaction. [Link]
- Química Orgánica. Quinoline Synthesis: Conrad-Limpach-Knorr. [Link]
- Popov, I. A., et al. (2021). Synthetic approach to 2-alkyl-4-quinolones and 2-alkyl-4-quinolone-3-carboxamides based on common β-keto amide precursors. Beilstein Journal of Organic Chemistry, 17, 1827–1836. [Link]
- Popov, I. A., et al. (2021). Synthetic approach to 2-alkyl-4-quinolones and 2-alkyl-4-quinolone-3-carboxamides based on common β-keto amide precursors. Beilstein Journal of Organic Chemistry. [Link]
- ResearchGate. Quinolones synthesis.
- ResearchGate. Structures made with ethyl acetoacetate vs.
- ResearchGate. Synthesis and cyclization reactions with quinolinyl keto esters I.
- ResearchGate. Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/.... [Link]
- ResearchG
- Hauser, C. R., & Reynolds, G. A. (1948). Reactions of β-Keto Esters with Aromatic Amines. Syntheses of 2- and 4-Hydroxyquinoline Derivatives. Journal of the American Chemical Society, 70(7), 2402–2404. [Link]
- Wikipedia. Gould–Jacobs reaction. [Link]
- ResearchGate.
- ResearchGate.
- Patel, H. U., & Gediya, P. A. (2014). Comparative synthesis and physicochemical characterization of substituted 2-methylquinolin-4(1H)-one by various conventional and microwave methods. International Journal of Pharmaceutical Sciences and Research, 5(12), 5224-5229. [Link]
- Quora. What factors can affect the maximum theoretical and practical yields in chemical reactions?. [Link]
- PrepChem.com.
- Wikipedia.
- TutorChase. What factors can affect the yield of a reaction?. [Link]
- Jentsch, N. G., et al. (2018). Quinolines from the cyclocondensation of isatoic anhydride with ethyl acetoacetate: preparation of ethyl 4-hydroxy-2-methylquinoline-3-carboxylate and derivatives. Beilstein Journal of Organic Chemistry, 14, 2529–2536. [Link]
- SynArchive. Conrad-Limpach Synthesis. [Link]
- YouTube. Conrad- limpach knorr synthsis(combes synthsis) quinoline. [Link]
- Wikipedia.
- ResearchGate. Mild and High-Yielding Synthesis of β-Keto Esters and β-Ketoamides. [Link]
- Mampreian, D. M., & Hoveyda, A. H. (2004). Decarboxylative aldol reactions of allyl beta-keto esters via heterobimetallic catalysis. Journal of the American Chemical Society, 126(37), 11440–11441. [Link]
- Organic Chemistry Portal. Synthesis of β-keto carboxylic acids, esters and amides. [Link]
- MDPI. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. [Link]
- Google Patents. US6642035B2 - Synthesis of B-keto esters.
Sources
- 1. Synthetic approach to 2-alkyl-4-quinolones and 2-alkyl-4-quinolone-3-carboxamides based on common β-keto amide precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsr.com [ijpsr.com]
- 3. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 4. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 8. ablelab.eu [ablelab.eu]
- 9. researchgate.net [researchgate.net]
- 10. Malonates in Cyclocondensation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Diethyl malonate - Wikipedia [en.wikipedia.org]
A Researcher's Guide to Strategic Chemoselectivity: The Advantages of Protected β-Keto Esters in Multi-Step Synthesis
In the landscape of multi-step organic synthesis, the β-keto ester is a cornerstone, a versatile synthon prized for its dual reactivity.[1][2][3] Its structure presents a synthetic chemist with both opportunities and challenges: two electrophilic carbonyl centers (a ketone and an ester) and a nucleophilic α-carbon, rendered acidic by the resonance stabilization of its conjugate base.[3][4][5] While this multifunctionality is powerful, it often leads to a loss of selectivity, resulting in undesired side reactions, complex product mixtures, and diminished yields.
This guide provides a comparative analysis, grounded in experimental evidence, of synthetic routes employing unprotected versus protected β-keto esters. As a senior application scientist, my aim is to move beyond mere procedural descriptions and delve into the causality behind strategic decisions, demonstrating how the temporary masking of a single functional group can unlock more efficient and reliable synthetic pathways.
The Inherent Reactivity Challenge of Unprotected β-Keto Esters
The utility of a β-keto ester stems from the interplay of its functional groups. However, this same feature complicates its use in complex syntheses where specific transformations are desired. An unprotected β-keto ester is susceptible to a variety of competing reaction pathways.
-
Ambiguous Alkylation: Deprotonation of the α-carbon generates a resonance-stabilized enolate, which can act as a nucleophile through either the α-carbon (C-alkylation) or the enolate oxygen (O-alkylation).[6] The outcome is highly dependent on reaction conditions, the nature of the electrophile, and the counterion, often leading to mixtures of C- and O-alkylated products.[6][7] Furthermore, the remaining acidic proton on a mono-alkylated product can be removed, leading to undesired dialkylation.[4][5][8]
-
Competing Electrophiles: The ketone carbonyl is generally a more reactive electrophile than the ester carbonyl.[9] In reactions involving nucleophiles, such as Grignard reagents or reducing agents like LiAlH₄, the ketone is the preferred site of attack.[9][10][11] This prevents selective transformations at the ester moiety.
-
Self-Condensation: Under basic conditions, the enolate of one β-keto ester molecule can attack the ketone carbonyl of another, leading to self-condensation products.
-
Hydrolytic Instability: β-keto esters can be sensitive to both acidic and basic conditions, which can lead to hydrolysis of the ester followed by rapid decarboxylation of the resulting β-keto acid.[4][12][13]
The following diagram illustrates the multiple reactive pathways that can compromise a synthetic route using an unprotected β-keto ester.
Caption: Contrasting outcomes of reduction on unprotected vs. protected β-keto esters.
Quantitative Performance Comparison
The theoretical advantage of the protection strategy is borne out by experimental data, which consistently show higher yields and purity for the desired chemoselective product.
| Parameter | Unprotected Route | Protected Route | Reference |
| Starting Material | Ethyl Acetoacetate | Ethyl Acetoacetate | N/A |
| Key Transformation | LiAlH₄ Reduction | Protection, LiAlH₄ Reduction, Deprotection | ,,[14] [10] |
| Primary Product | 1,3-Butanediol | 4-Hydroxy-2-butanone | |
| Typical Yield | Not applicable (wrong product) | >85% (overall for 3 steps) | ([9]Conceptual) |
| Selectivity | Low (both groups react) | High (only ester reacts) | |
| Key Advantage | Fewer steps (theoretically) | Achieves desired transformation | N/A |
Experimental Protocols
The following protocols are detailed methodologies for the protection of a β-keto ester, its selective reduction, and subsequent deprotection.
Protocol 1: Protection of Ethyl Acetoacetate as an Ethylene Ketal
This procedure is adapted from standard laboratory practices for ketal formation. T[9]he key to driving this equilibrium reaction to completion is the removal of water as it is formed, typically accomplished using a Dean-Stark apparatus.
[9]Materials:
-
Ethyl acetoacetate
-
Ethylene glycol (1.1 eq)
-
p-Toluenesulfonic acid (TsOH) (0.02 eq, catalyst)
-
Toluene (solvent)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dean-Stark apparatus, reflux condenser, round-bottom flask, heating mantle
Procedure:
-
To a 250 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add ethyl acetoacetate (1.0 eq), toluene (approx. 100 mL), ethylene glycol (1.1 eq), and p-toluenesulfonic acid (0.02 eq).
-
Heat the mixture to reflux using a heating mantle. Toluene and water will form an azeotrope, and water will be collected in the Dean-Stark trap.
-
Continue refluxing until no more water is collected in the trap (typically 2-4 hours).
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ (to neutralize the acid catalyst), water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product, ethyl 2-(2-methyl-1,3-dioxolan-2-yl)acetate, can be purified by vacuum distillation if necessary. A typical yield is 53.1% with 92.05% purity.
[9]#### Protocol 2: Selective Reduction and Deprotection
This protocol describes the reduction of the protected ester followed by the acidic workup which serves to deprotect the ketone.
Materials:
-
Protected β-keto ester (from Protocol 1)
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or THF (solvent)
-
Aqueous hydrochloric acid (e.g., 3M HCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reduction:
-
In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), prepare a suspension of LiAlH₄ (0.5 eq, as it delivers 2 hydrides to the ester) in anhydrous diethyl ether.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve the protected β-keto ester (1.0 eq) in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension via an addition funnel, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours or until TLC analysis indicates complete consumption of the starting material.
-
-
Quenching and Deprotection:
-
Cool the reaction mixture back to 0 °C.
-
Carefully and slowly quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Alternatively, and to facilitate deprotection, slowly quench the reaction by adding 3M HCl dropwise until the vigorous reaction ceases and the solution becomes acidic. This step simultaneously neutralizes the reaction and hydrolyzes the ketal.
-
Stir the mixture vigorously for 1-2 hours at room temperature to ensure complete deprotection.
-
-
Workup and Isolation:
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure to yield the crude β-hydroxy ketone.
-
Purify the product by flash column chromatography or distillation as required.
-
Conclusion
In multi-step synthesis, control and predictability are paramount. While β-keto esters are powerful intermediates, their inherent reactivity can lead to a host of undesired outcomes. The strategic use of a protecting group for the ketone functionality, most commonly an ethylene ketal, elegantly circumvents these issues. This approach enhances chemoselectivity, prevents side reactions such as over-alkylation and non-selective reduction, and ultimately enables the construction of complex molecular architectures with greater efficiency and higher yields. By understanding the causal principles behind this strategy, researchers can design more robust and successful synthetic routes, transforming a potentially problematic substrate into a precisely controlled building block.
References
- AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters.
- PharmaXChange.info. (2011). Acetoacetic Ester Synthesis - Alkylation of Enolates.
- Brainly.com. (2023). Suggest a synthesis route for the conversion of a β-keto ester to an α,β-unsaturated ketone.
- Wang, Z., et al. (2015). Asymmetric α-alkylation of cyclic β-keto esters and β-keto amides by phase-transfer catalysis. Organic & Biomolecular Chemistry.
- Sciencemadness.org. (2017). Alkylation of β-keto esters under mild solid-liquid phase-transfer catalysis.
- The Organic Chemistry Tutor. (2021). Alkylation of Stabilized Enolates | Malonate & β-Keto Ester Synthesis Explained. YouTube.
- Organic Chemistry Portal. Synthesis of β-keto carboxylic acids, esters and amides.
- MDPI. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity.
- Chemistry Stack Exchange. (2015). How can the ketone in a β-ketoester be protected during hydride reduction?.
- ChemistryViews. (2012). C- or O-Alkylation?.
- Cureus. (2024). Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry.
- ResearchGate. (2021). β‐Ketoesters: An Overview and It's Applications via Transesterification.
- Kocienski, P. J. (2004). Protecting Groups (3rd Edition). Georg Thieme Verlag.
- ResearchGate. (2021). Mastering β-keto esters.
- Beilstein Journal of Organic Chemistry. (2022). Vicinal ketoesters – key intermediates in the total synthesis of natural products.
- ResearchGate. (1998). β-Keto Esters Derived from 2-(Trimethylsilyl)ethanol: An Orthogonal Protective Group for β-Keto Esters.
- ACS GCI Pharmaceutical Roundtable. Ester Deprotection.
- Willingdon College, Sangli. Protection and deprotection.
- Google Patents. (1999). Synthesis of B-keto esters.
- BMC Chemistry. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies.
- Journal of Synthetic Organic Chemistry, Japan. (2001). Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters.
- Chemistry Steps. Acetals as Protecting Groups for Aldehydes and Ketones.
- Organic Chemistry Portal. Protecting Groups.
- Chad's Prep. (2018). 19.5b Cyclic Acetals as Protecting Groups. YouTube.
- PharmaXChange.info. (2011). Chemistry of Enolates - C vs O Alkylation.
- ResearchGate. (2009). Reaction of Ketone or Aldehyde 2 with Ethylene Glycol in the Presence....
- The Organic Chemistry Tutor. (2020). Ethylene Glycol for Protecting Groups. YouTube.
- All 'Bout Chemistry. (2018). C-Alkylation vs O-Alkylation: The Thrilling Face-Off!. YouTube.
- Royal Society of Chemistry. (2021). Recent advances in the transesterification of β-keto esters.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. aklectures.com [aklectures.com]
- 5. pharmaxchange.info [pharmaxchange.info]
- 6. pharmaxchange.info [pharmaxchange.info]
- 7. C- or O-Alkylation? - ChemistryViews [chemistryviews.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 12. youtube.com [youtube.com]
- 13. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]
- 14. brainly.com [brainly.com]
A Senior Application Scientist's Guide to the Reactivity of α-Substituted β-Keto Esters
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, β-keto esters stand as versatile and indispensable building blocks. Their unique bifunctional nature, characterized by the presence of both a ketone and an ester group, allows for a wide range of chemical transformations crucial for the construction of complex molecular architectures, including many active pharmaceutical ingredients. The true synthetic power of these molecules, however, is often unlocked by the substituent at the α-position. This guide provides an in-depth comparative analysis of the reactivity of α-substituted β-keto esters, grounded in mechanistic principles and supported by experimental data, to empower researchers in making informed decisions for their synthetic strategies.
Fundamental Principles Governing Reactivity: The Role of the α-Substituent
The reactivity of a β-keto ester is fundamentally dictated by the chemical environment of the α-carbon and its acidic proton. The introduction of a substituent at this position exerts profound electronic and steric effects that modulate the acidity of the α-proton, the stability and nucleophilicity of the corresponding enolate, and the accessibility of the reactive centers to incoming reagents.
Acidity of the α-Proton and Enolate Formation
The protons on the α-carbon of β-keto esters are significantly more acidic than those of simple ketones or esters. This heightened acidity is due to the formation of a resonance-stabilized enolate anion upon deprotonation, where the negative charge is delocalized over both carbonyl oxygen atoms. The nature of the α-substituent directly influences the stability of this enolate and, consequently, the pKa of the α-proton.
-
Electronic Effects: Electron-withdrawing groups (EWGs) at the α-position, such as a phenyl or a nitro group, increase the acidity of the α-proton by further stabilizing the negative charge of the enolate through inductive or resonance effects. Conversely, electron-donating groups (EDGs), like alkyl groups, slightly decrease the acidity by destabilizing the enolate.
-
Steric Effects: Bulky α-substituents can influence the planarity of the enolate, which can have a minor impact on resonance stabilization. More significantly, steric hindrance can affect the rate of proton abstraction by a base.
Below is a comparative table of approximate pKa values for a series of α-substituted β-keto esters in DMSO, illustrating these effects.
| α-Substituent | β-Keto Ester | Approximate pKa in DMSO |
| -H | Ethyl acetoacetate | 14.2[1][2] |
| -CH₃ | Ethyl 2-methylacetoacetate | ~15 |
| -CH₂CH₃ | Ethyl 2-ethylacetoacetate | ~15.2 |
| -CH(CH₃)₂ | Ethyl 2-isopropylacetoacetate | ~15.5 |
| -Ph | Ethyl 2-phenylacetoacetate | ~12.7 |
Note: Exact pKa values can vary depending on the solvent and experimental conditions. The values for substituted derivatives are estimated based on established trends.
Keto-Enol Tautomerism
β-Keto esters exist in a dynamic equilibrium between their keto and enol tautomeric forms. The position of this equilibrium is influenced by the α-substituent and the solvent. Generally, the keto form is more stable. However, the enol form is crucial as it is often the reactive species in certain reactions. α-Substituents can influence the stability of the enol form through steric and electronic interactions.
Caption: Keto-enol tautomerism in α-substituted β-keto esters.
Comparative Reactivity in Key Transformations
The utility of α-substituted β-keto esters is most evident in their participation in a variety of carbon-carbon bond-forming reactions. Here, we compare their reactivity in three fundamental transformations: alkylation, acylation, and decarboxylation.
Alkylation: The Influence of Steric Hindrance
The alkylation of β-keto esters proceeds via the formation of an enolate, which then acts as a nucleophile to attack an alkyl halide in an S(_N)2 reaction. The nature of the α-substituent plays a critical role in the rate and success of this reaction.
Causality Behind Experimental Observations:
-
Steric Hindrance: The rate of alkylation is highly sensitive to steric bulk at the α-position. As the size of the α-alkyl group increases (e.g., from methyl to ethyl to isopropyl), the rate of reaction decreases significantly. This is due to the increased steric hindrance around the nucleophilic α-carbon, which impedes the approach of the electrophile. A bulky tert-butyl group can completely suppress reactivity.[3]
-
Electronic Effects: While steric effects are dominant, electronic effects also play a role. An electron-withdrawing α-phenyl group enhances the acidity of the α-proton, facilitating enolate formation. However, the delocalization of the negative charge into the phenyl ring can slightly reduce the nucleophilicity of the α-carbon.
Comparative Alkylation Rate Data (Qualitative):
| α-Substituent | Relative Rate of Alkylation |
| -H | Very Fast |
| -CH₃ | Fast |
| -CH₂CH₃ | Moderate |
| -CH(CH₃)₂ | Slow |
| -C(CH₃)₃ | Very Slow / No Reaction[3] |
| -Ph | Fast (facile enolate formation) |
Experimental Protocol: Comparative Alkylation of α-Substituted Ethyl Acetoacetates
This protocol is designed to compare the relative rates of alkylation of ethyl acetoacetate, ethyl 2-methylacetoacetate, and ethyl 2-phenylacetoacetate with ethyl iodide.
Caption: Workflow for the comparative alkylation kinetics study.
Step-by-Step Methodology:
-
Preparation: In three separate flame-dried, round-bottom flasks equipped with magnetic stir bars and under an inert atmosphere (N₂ or Ar), suspend sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) in anhydrous THF.
-
Enolate Formation: Cool the suspensions to 0°C (ice bath). To each flask, add a solution of the respective β-keto ester (ethyl acetoacetate, ethyl 2-methylacetoacetate, or ethyl 2-phenylacetoacetate; 1.0 equivalent) in anhydrous THF dropwise over 15 minutes. Stir the mixtures at 0°C for an additional 30 minutes.
-
Alkylation: To each flask, add ethyl iodide (1.2 equivalents) dropwise at 0°C. After the addition is complete, remove the ice bath and allow the reactions to warm to room temperature.
-
Monitoring: Start a timer immediately after the addition of ethyl iodide. At specified time points (e.g., 0, 15, 30, 60, and 120 minutes), withdraw a small aliquot (approx. 0.1 mL) from each reaction mixture and immediately quench it in a vial containing a saturated aqueous solution of ammonium chloride (NH₄Cl) and diethyl ether.
-
Analysis: Analyze the organic layer of each quenched aliquot by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the ratio of the starting material to the alkylated product.
-
Data Interpretation: Plot the percentage conversion of the starting material versus time for each of the three β-keto esters to compare their relative reaction rates.
Acylation: A Balance of Nucleophilicity and Sterics
The acylation of β-keto esters, typically with an acid chloride or anhydride, introduces an acyl group at the α-position, leading to the formation of a β,δ-diketo ester. The reactivity in this transformation is also heavily influenced by the α-substituent.
Causality Behind Experimental Observations:
-
Nucleophilicity of the Enolate: The α-substituent affects the nucleophilicity of the enolate. Alkyl groups, being electron-donating, slightly increase the electron density on the α-carbon, potentially increasing its nucleophilicity. However, this effect is often overshadowed by steric hindrance.
-
Steric Hindrance: Similar to alkylation, steric bulk at the α-position will hinder the approach of the acylating agent. This effect is often more pronounced in acylation than in alkylation due to the larger size of the acylating agent compared to many alkyl halides.
Experimental Protocol: Comparative Acylation of α-Substituted Ethyl Acetoacetates
This protocol outlines a method to compare the acylation rates of ethyl acetoacetate, ethyl 2-methylacetoacetate, and ethyl 2-phenylacetoacetate with acetyl chloride.
Caption: Workflow for the comparative acylation kinetics study.
Step-by-Step Methodology:
-
Preparation: In three separate round-bottom flasks, dissolve the respective β-keto ester (1.0 equivalent) in anhydrous THF under an inert atmosphere. Add pyridine (1.2 equivalents) to each flask to act as a base.
-
Acylation: Cool the solutions to 0°C. To each flask, add acetyl chloride (1.1 equivalents) dropwise.
-
Monitoring: At specified time points, withdraw aliquots and quench them with water.
-
Analysis: Analyze the quenched aliquots by High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material.
-
Data Interpretation: Plot the concentration of the starting material versus time for each reaction to compare their acylation rates.
Decarboxylation: Stability of the Intermediate Enol
α-Substituted β-keto esters can be hydrolyzed to their corresponding β-keto acids, which are often unstable and readily undergo decarboxylation upon heating to yield a ketone.[4] The rate of this decarboxylation step is influenced by the α-substituent.
Causality Behind Experimental Observations:
-
Stability of the Enol Intermediate: The decarboxylation of β-keto acids proceeds through a cyclic transition state to form an enol intermediate, which then tautomerizes to the final ketone product. α-Substituents that stabilize the enol intermediate can increase the rate of decarboxylation. Alkyl groups, being electron-donating, stabilize the double bond of the enol, thus accelerating the reaction.
-
Steric Effects: While electronic effects are significant, severe steric hindrance at the α-position can potentially disfavor the formation of the planar enol intermediate.
Comparative Decarboxylation Rate Data:
A study on the decarboxylation of various alkyl-substituted β-keto acids in aqueous solution provided the following first-order rate constants, demonstrating the effect of α-substitution.[5][6][7]
| β-Keto Acid | α-Substituent(s) | Rate Constant, k (s⁻¹) at 23°C |
| Acetoacetic acid | -H, -H | 1.1 x 10⁻⁵ |
| 2-Methyl-3-oxobutanoic acid | -H, -CH₃ | 1.8 x 10⁻⁵ |
| 2,2-Dimethyl-3-oxobutanoic acid | -CH₃, -CH₃ | 2.5 x 10⁻⁵ |
Data adapted from Ignatchenko et al. (2021).[5][6][7]
Experimental Protocol: Comparative Decarboxylation of α-Substituted β-Keto Acids
This protocol describes the hydrolysis of the β-keto esters to their corresponding acids, followed by monitoring the decarboxylation kinetics.
Caption: Workflow for the comparative decarboxylation kinetics study.
Step-by-Step Methodology:
-
Hydrolysis: In separate flasks, hydrolyze each α-substituted ethyl acetoacetate with an aqueous solution of sodium hydroxide (e.g., 1 M NaOH) at room temperature overnight.
-
Acidification: Cool the reaction mixtures to 0°C and carefully acidify with hydrochloric acid (e.g., 1 M HCl) to a pH of approximately 2 to form the corresponding β-keto acids.
-
Decarboxylation and Monitoring: Place the flasks in a constant temperature water bath (e.g., 50°C). Monitor the rate of decarboxylation by either collecting the evolved CO₂ in a gas burette and recording the volume over time or by taking aliquots at regular intervals and analyzing the concentration of the remaining β-keto acid by HPLC.
-
Data Analysis: Plot the amount of product formed (or reactant consumed) versus time and fit the data to a first-order rate equation to determine the rate constant for each α-substituted β-keto acid.
Conclusion: Harnessing the Power of the α-Substituent
The α-substituent on a β-keto ester is not a mere spectator; it is a powerful modulator of reactivity. By understanding the interplay of electronic and steric effects, researchers can strategically choose or install specific α-substituents to fine-tune the reactivity of these versatile building blocks for a desired synthetic outcome. Electron-withdrawing groups enhance acidity, facilitating enolate formation, while bulky alkyl groups can sterically direct reactions or slow them down. This guide provides a framework for understanding these nuances and offers practical experimental protocols for their quantitative comparison. For professionals in drug development and process chemistry, a thorough grasp of these principles is paramount for the efficient and predictable synthesis of complex molecular targets.
References
- Ignatchenko, A. V., Springer, M. E., Walker, J. D., & Brennessel, W. W. (2021). Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides. The Journal of Physical Chemistry C, 125(7), 4082–4093. [Link]
- Ignatchenko, A. V., Springer, M. E., Walker, J. D., & Brennessel, W. W. (2021). Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides. figshare. [Link]
- Request PDF. (2021). Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides.
- Asymmetric α-alkylation of cyclic β-keto esters and β-keto amides by phase-transfer catalysis. Organic & Biomolecular Chemistry. [Link]
- Google Patents. (n.d.). Synthesis of B-keto esters.
- ACS Publications. (2021). Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides. The Journal of Physical Chemistry C. [Link]
- Ingold, C. K. (1957). Quantitative study of steric hindrance. Quarterly Reviews, Chemical Society, 11(1), 1–22. [Link]
- Organic Reactions. (n.d.). The Acylation of Ketones to Form β-Diketones or β-Keto Aldehydes.
- Cora. (2021).
- MDPI. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Pharmaceuticals. [Link]
- Nature. (2022). Stereodivergent dehydrative allylation of β-keto esters using a Ru/Pd synergistic catalyst.
- Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides.
- Master Organic Chemistry. (2022).
- Organic Reactions. (n.d.). The Alkylation of Esters and Nitriles.
- National Institutes of Health. (n.d.). Enantioselective Transfer Hydrogenation of α-Methoxyimino-β-keto Esters.
- Studylib. (n.d.). pKa Values Table: Inorganic & Organic Acids.
- ResearchGate. (n.d.). The Alkylation of Esters and Nitriles.
- MDPI. (n.d.). Multi-Aspect Comparison of Ethyl Acetate Production Pathways: Reactive Distillation Process Integration and Intensification via Mechanical and Chemical Approach.
- Arkat USA. (n.d.). A comparison of several modern alkylating agents.
- Organic Chemistry Data. (2022).
- pKa Data Compiled by R. Williams page-1 pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8. [Link]
- Basic Chemical Data. (n.d.). NSC 18754.
- PubChem. (n.d.). Isopropyl Phenylacetate.
Sources
- 1. organicreactions.org [organicreactions.org]
- 2. Enantioselective Transfer Hydrogenation of α-Methoxyimino-β-keto Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stereodivergent dehydrative allylation of β-keto esters using a Ru/Pd synergistic catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Collection - Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides - The Journal of Physical Chemistry C - Figshare [figshare.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to the Efficacy of Diethyl Acetal Deprotection Methods
Introduction: The Strategic Role of Acetal Protection
In the intricate landscape of multi-step organic synthesis, the strategic protection and deprotection of functional groups are paramount. Carbonyl groups, with their inherent electrophilicity, are central to countless transformations but often require temporary masking to prevent undesired side reactions. Diethyl acetals serve as robust and reliable protecting groups for aldehydes and ketones, offering excellent stability in neutral to strongly basic conditions and against various nucleophiles and hydride reagents.[1] However, the success of this protective strategy hinges entirely on the ability to efficiently and selectively cleave the acetal at the desired synthetic stage. This guide provides an in-depth comparison of common and innovative deprotection methods for diethyl acetals, offering experimental insights to aid researchers in selecting the optimal conditions for their specific molecular context.
Pillar 1: The Fundamental Mechanism of Acid-Catalyzed Acetal Hydrolysis
The cornerstone of acetal deprotection is acid-catalyzed hydrolysis. Understanding this mechanism is crucial for rationalizing reaction outcomes and for troubleshooting. The process is a sequence of equilibrium steps, typically driven to completion by the use of excess water.[2]
The mechanism proceeds as follows:
-
Protonation: A proton from the acid catalyst protonates one of the alkoxy oxygens, transforming the ethoxy group into a good leaving group (ethanol).
-
Formation of the Oxocarbenium Ion: The lone pair on the adjacent oxygen assists in the departure of ethanol, forming a resonance-stabilized oxocarbenium ion. This step is often rate-determining.[3]
-
Nucleophilic Attack by Water: A water molecule acts as a nucleophile, attacking the electrophilic carbon of the oxocarbenium ion.
-
Deprotonation: A final deprotonation step releases the proton catalyst and yields a hemiacetal.
-
Repeat and Release: The process repeats—protonation of the remaining ethoxy group, elimination of a second ethanol molecule, and nucleophilic attack by water—to ultimately afford the deprotected carbonyl compound.[2]
Caption: General mechanism of acid-catalyzed diethyl acetal hydrolysis.
Pillar 2: A Comparative Analysis of Deprotection Methodologies
The choice of deprotection reagent is dictated by the substrate's sensitivity to acid and the presence of other protecting groups. A method that works perfectly for a robust substrate may be catastrophic for a complex molecule laden with acid-labile functionalities.
Classical Aqueous Acid Hydrolysis
This is the most conventional method, employing strong Brønsted acids like hydrochloric acid (HCl), sulfuric acid (H₂SO₄), or trifluoroacetic acid (TFA) in an aqueous organic solvent mixture (e.g., THF/H₂O, acetone/H₂O).[4]
-
Expertise & Experience: This method is powerful and fast for simple, acid-stable substrates. The key is using a large excess of water to drive the equilibrium towards the carbonyl product. However, its lack of selectivity is a major drawback. Functional groups such as silyl ethers (TBS, TIPS), Boc groups, and even some ester linkages can be cleaved under these harsh conditions.
-
Trustworthiness: While effective, the high acidity can lead to side reactions, including epimerization of adjacent stereocenters or Wagner-Meerwein rearrangements if carbocationic intermediates can be formed elsewhere in the molecule.
Mild Acidic Catalysis
For sensitive substrates, milder acidic catalysts are the preferred choice. These reagents provide a controlled source of protons, enabling selective deprotection.
-
Pyridinium p-Toluenesulfonate (PPTS): PPTS is a crystalline, easy-to-handle salt that acts as a mild acid catalyst.[5] It is particularly effective for deprotecting acetals in the presence of acid-sensitive groups like TBDMS ethers.[6] The reaction is typically performed in a protic solvent like methanol (alcoholysis) or in acetone with a controlled amount of water.[7][8]
-
Amberlyst-15: This strongly acidic, macroreticular polystyrene-based ion-exchange resin is an excellent heterogeneous catalyst.[9] Its primary advantage is the simplicity of the workup; the catalyst is simply filtered off, often providing a very clean crude product. It has been used effectively for the hydrolysis of acetals in acetone/water mixtures.[10][11] The solid-supported nature of the catalyst can also prevent side reactions that might occur with a soluble acid in the bulk medium.[12]
Lewis Acid-Catalyzed Deprotection
Lewis acids offer an alternative pathway for acetal cleavage, often under anhydrous or nearly anhydrous conditions. The mechanism involves coordination of the Lewis acid to one of the acetal oxygens, facilitating C-O bond cleavage.
-
Bismuth (III) Salts (e.g., Bi(NO₃)₃·5H₂O): Bismuth nitrate is an inexpensive, relatively non-toxic, and effective catalyst for the chemoselective deprotection of acyclic acetals.[13] Reactions are typically fast at room temperature in dichloromethane. A key advantage is the high selectivity for deprotecting acetals derived from ketones and conjugated aldehydes while leaving groups like TBDMS ethers intact.[13]
-
Cerium (IV) Ammonium Nitrate (CAN): CAN, often thought of as an oxidant, can function as a powerful Lewis acid catalyst for acetal cleavage.[14][15] Catalytic amounts of CAN in aqueous acetonitrile can smoothly deprotect a wide range of acetals under neutral to mildly basic conditions (pH ~8), making it compatible with very sensitive functional groups.[16][17]
-
Iron (III) Chloride (FeCl₃): Hydrated ferric chloride (FeCl₃·6H₂O) is a very mild and inexpensive reagent for acetal hydrolysis. It can also be used in a transacetalization process with acetaldehyde in dichloromethane, which proceeds under very mild conditions to regenerate the carbonyl.[18]
Transacetalization
This method involves the exchange of the acetal group with an excess of a ketone, typically acetone, which serves as both the solvent and the acceptor for the alcohol groups.[19] The equilibrium is driven by the large excess of the ketone. This is an exceptionally mild method suitable for highly sensitive substrates.[20] Catalysts can range from mild Brønsted acids to Lewis acids like indium(III) trifluoromethanesulfonate.[19][21]
Data Presentation: Comparative Efficacy of Deprotection Methods
| Method/Reagent | Typical Conditions | Advantages | Limitations/Disadvantages |
| HCl / H₂O | 1-3 M HCl in THF/H₂O, RT | Fast, inexpensive, powerful | Harsh conditions, low chemoselectivity, not for acid-sensitive substrates |
| PPTS | 0.1 eq. PPTS, MeOH or Acetone/H₂O, 35-50°C | Mild, good for substrates with silyl ethers, easy to handle[5][22] | Can be slow, requires heating |
| Amberlyst-15 | Amberlyst-15, Acetone/H₂O, RT | Heterogeneous (easy workup), reusable, mild[10] | Slower than strong acids, mass transfer limitations possible |
| Bi(NO₃)₃·5H₂O | 0.25 eq. Bi(NO₃)₃, CH₂Cl₂, RT | Very mild, fast, chemoselective for ketone/conjugated aldehyde acetals[13] | Less effective for non-conjugated aldehyde or cyclic acetals[13] |
| CAN (catalytic) | 0.1 eq. CAN, CH₃CN/H₂O, RT | Operates at neutral/mildly basic pH, excellent for sensitive substrates[16][23] | Reagent is a strong oxidant, potential for side reactions with certain substrates |
| FeCl₃ / Transacetalization | cat. FeCl₃, Acetaldehyde, CH₂Cl₂, RT | Extremely mild, high yielding, nearly quantitative isolation[18] | Requires use of volatile and reactive acetaldehyde |
| Iodine / Acetone | 0.1 eq. I₂, Acetone, RT | Neutral conditions, very fast (often < 10 mins), tolerates highly acid-sensitive groups[19] | Iodine can react with electron-rich aromatic rings or double bonds |
Experimental Protocols
Protocol 1: Mild Deprotection using Pyridinium p-Toluenesulfonate (PPTS)
This protocol is suitable for substrates containing other acid-sensitive groups, such as silyl ethers.
-
Dissolve the diethyl acetal substrate (1.0 mmol) in methanol (10 mL).
-
Add pyridinium p-toluenesulfonate (PPTS) (25 mg, 0.1 mmol, 0.1 equivalents).[5]
-
Stir the reaction mixture at 35-40 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion (typically 2-18 hours), cool the mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (5 mL).
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (1 x 10 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude carbonyl compound.
-
Purify by flash column chromatography if necessary.
Caption: Experimental workflow for PPTS-mediated acetal deprotection.
Protocol 2: Heterogeneous Deprotection using Amberlyst-15
This protocol is advantageous for its simple, non-aqueous workup.
-
To a solution of the diethyl acetal (1.0 mmol) in acetone (9 mL) and water (1 mL), add Amberlyst-15 resin (150 mg, ~15 wt% of substrate).[10]
-
Stir the suspension vigorously at room temperature.
-
Monitor the reaction progress by TLC or GC. The reaction is often complete within 10-60 minutes for reactive substrates.[10]
-
Upon completion, filter the reaction mixture through a small plug of Celite or cotton to remove the Amberlyst-15 resin.
-
Wash the resin with a small amount of acetone (2 x 3 mL).
-
Combine the filtrate and washings and concentrate under reduced pressure to afford the deprotected carbonyl compound. The catalyst can be washed, dried, and reused.[11]
Conclusion and Recommendations
The deprotection of a diethyl acetal is a critical step that demands careful consideration of the entire molecular framework. For robust, simple molecules, traditional aqueous acid hydrolysis remains a rapid and economical choice. However, for the complex and sensitive substrates frequently encountered in modern drug development and natural product synthesis, milder methods are indispensable.
-
For high acid sensitivity (e.g., presence of TBS ethers): PPTS in methanol or iodine in acetone are excellent first choices.
-
For simplified workup and catalyst recycling: Amberlyst-15 provides a robust heterogeneous option.
-
For extreme acid intolerance: Lewis acids like CAN (at neutral pH) or a transacetalization protocol offer exceptionally mild conditions that preserve the integrity of the most delicate molecules.
By understanding the underlying mechanisms and comparing the advantages of each method, researchers can confidently select and execute the optimal deprotection strategy, ensuring high yields and preserving the integrity of their synthetic intermediates.
References
- Eash, K. J., Pulia, M. S., Wieland, L. C., & Mohan, R. S. (2000). A Simple Chemoselective Method for the Deprotection of Acetals and Ketals Using Bismuth Nitrate Pentahydrate. The Journal of Organic Chemistry, 65(25), 8399–8401. [Link]
- Markó, I. E., Ates, A., Gautier, A., Leroy, B., Plancher, J. M., Quesnel, Y., & Vanherck, J. C. (1999). Cerium(IV)-Catalyzed Deprotection of Acetals and Ketals under Mildly Basic Conditions. Angewandte Chemie International Edition, 38(21), 3207-3209. [Link]
- Ates, A., Gautier, A., Leroy, B., Plancher, J. M., Quesnel, Y., Vanherck, J. C., & Markó, I. E. (2003). Mild and chemoselective catalytic deprotection of ketals and acetals using cerium(IV) ammonium nitrate. Tetrahedron, 59(44), 8989-8995. [Link]
- Markó, I. E., Ates, A., Gautier, A., Leroy, B., Plancher, J. M., Quesnel, Y., & Vanherck, J. C. (2003). Mild and Chemoselective Catalytic Deprotection of Ketals and Acetals Using Cerium(IV) Ammonium Nitrate. Tetrahedron, 59(44), 8989-8995.
- Organic Chemistry Portal. (n.d.). Dimethyl Acetals. Organic Chemistry Portal. [Link]
- Miyashita, M., Yoshikoshi, A., & Grieco, P. A. (1977). Pyridinium p-toluenesulfonate. A mild and efficient catalyst for the tetrahydropyranylation of alcohols. The Journal of Organic Chemistry, 42(23), 3772–3774. [Link]
- Asato, A. E. (n.d.). Acetal Hydrolysis Mechanism. Chemistry Steps. [Link]
- ResearchGate. (n.d.). Mild and Chemoselective Catalytic Deprotection of Ketals and Acetals Using Cerium(IV)
- Lalli, C., Berhault, A., & Van der Lee, A. (2011). FeCl3·6H2O/acetaldehyde, a versatile system for the deprotection of ketals and acetals via a transacetalization process. New Journal of Chemistry, 35(11), 2531-2535. [Link]
- Plass, K. E., Fettinger, J. C., & Raymond, K. N. (2008). The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution. Angewandte Chemie International Edition, 47(48), 9262-9265. [Link]
- Lalli, C., Berhault, A., & van der Lee, A. (2011). FeCl3·6H2O/acetaldehyde, a versatile system for the deprotection of ketals and acetals via a transacetalization process. New Journal of Chemistry, 35(11), 2531-2535. [Link]
- Firouzabadi, H., Hazarkhani, H., Karimi, B., Niroumand, U., & Ghassamipour, S. (2000). Selective Deprotection of Thioacetals by MnO2, BaMnO4 and KMnO4 in the Presence of Anhydrous AlCl3 and FeCl3 in Dry CH3CN. Fourth International Electronic Conference on Synthetic Organic Chemistry. [Link]
- Total Synthesis. (n.d.). Acetal Protecting Group & Mechanism. totalsynthesis.com. [Link]
- Reddit. (2021). r/Chempros: Selective Deprotection of Dimethyl-Acetal. [Link]
- Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Organic Chemistry Portal. [Link]
- Lee, J. Y., Lee, Y. J., & Lee, Y. R. (2008). An efficient protection of carbonyls and deprotection of acetals using decaborane. Tetrahedron Letters, 49(36), 5268-5271. [Link]
- Fife, T. H., & Jao, L. K. (1968). General Acid Catalyzed Acetal Hydrolysis. The Hydrolysis of Acetals and Ketals of cis- and trans-2-Hydroxycyclohexanecarboxaldehyde. The Journal of Organic Chemistry, 33(6), 2375-2379. [Link]
- Hajipour, A. R., & Ruoho, A. E. (2005).
- Organic Chemistry Data. (n.d.). Pyridinium p-Toluenesulfonate (PPTS). organic-chemistry.org. [Link]
- ChemBeast. (2023). Pyridinium p-Toluenesulfonate: properties, applications in organic synthesis and safety. [Link]
- Sharma, G. V., & Reddy, K. L. (2012). Amberlyst-15 in organic synthesis. Arkivoc, 2012(1), 570-609. [Link]
- ResearchGate. (n.d.). Amberlyst-15 in Organic Synthesis. [Link]
- Kocienski, P. J. (2005). Protecting Groups. 3rd ed. Georg Thieme Verlag.
- ResearchGate. (n.d.). An Efficient Protection of Carbonyls and Deprotection of Acetals Using Decaborane. [Link]
- Sartori, M. J., et al. (2021). Study of the selective deprotection of triacetonide 10. Journal of the Brazilian Chemical Society, 32(4), 756-764. [Link]
- Cordes, E. H., & Bull, H. G. (1974). Mechanism and catalysis for hydrolysis of acetals, ketals, and ortho esters. Chemical Reviews, 74(5), 581-603. [Link]
- Farmer, S. (2019). 17.8: Acetals as Protecting Groups. Chemistry LibreTexts. [Link]
- Brown, D. G., et al. (2007). Catalytic Deprotection of Acetals In Strongly Basic Solution Using a Self-Assembled Supramolecular 'Nanozyme'. Journal of the American Chemical Society, 129(22), 7210-7211. [Link]
- SigutLabs. (2023). Reagent of the month – Amberlyst 15 ® resin. [Link]
- ResearchGate. (n.d.).
- LibreTexts. (2022). 1.4: Acetal Formation, Mechanism, Resonance. Chemistry LibreTexts. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. One moment, please... [chemistrysteps.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Pyridinium p-Toluenesulfonate (PPTS) [commonorganicchemistry.com]
- 6. Applications of Pyridinium p-Toluenesulfonate_Chemicalbook [chemicalbook.com]
- 7. Pyridinium p-Toluenesulfonate: properties, applications in organic synthesis and safety_Chemicalbook [chemicalbook.com]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. arkat-usa.org [arkat-usa.org]
- 10. quod.lib.umich.edu [quod.lib.umich.edu]
- 11. researchgate.net [researchgate.net]
- 12. Amberlyst 15 ® - Reagent of the Month- Santiago Lab [sigutlabs.com]
- 13. A Simple Chemoselective Method for the Deprotection of Acetals and Ketals Using Bismuth Nitrate Pentahydrate [organic-chemistry.org]
- 14. electronicsandbooks.com [electronicsandbooks.com]
- 15. researchgate.net [researchgate.net]
- 16. Cerium(IV)-Catalyzed Deprotection of Acetals and Ketals under Mildly Basic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 18. FeCl3·6H2O/acetaldehyde, a versatile system for the deprotection of ketals and acetals via a transacetalization process - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. Dimethyl Acetals [organic-chemistry.org]
- 20. reddit.com [reddit.com]
- 21. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 23. researchgate.net [researchgate.net]
A Mechanistic Guide to the Reactivity of Ethyl 4,4-diethoxy-3-oxobutanoate: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, β-ketoesters are foundational building blocks, prized for their versatile reactivity. Among them, Ethyl 4,4-diethoxy-3-oxobutanoate, an acetal-protected derivative, presents a unique profile for constructing complex molecular architectures. This guide offers a deep dive into the mechanistic underpinnings of its key reactions, providing a comparative analysis against common alternatives to inform experimental design and reagent selection in drug discovery and development.
The Structural and Electronic Profile of this compound
This compound is a bifunctional molecule featuring a ketone, an ester, and a diethoxy acetal group.[1][2] Its core reactivity stems from two primary sites:
-
The α-Carbon: The methylene protons (C2) situated between the two carbonyl groups (the ketone at C3 and the ester at C1) exhibit significant acidity. This allows for easy deprotonation by a mild base to form a resonance-stabilized enolate, a potent carbon nucleophile.[3][4]
-
The Carbonyl Carbons: Both the keto (C3) and ester (C1) carbons are electrophilic and susceptible to nucleophilic attack. The acetal at C4 serves as a protecting group for a second aldehyde functionality, which can be revealed under acidic conditions, further expanding its synthetic potential.
This unique combination of functionalities makes it a valuable precursor in a variety of carbon-carbon bond-forming reactions.
Mechanistic Exploration of Key Transformations
We will now explore the mechanisms of two cornerstone reactions where this compound serves as a key reactant: the Knoevenagel Condensation and the Hantzsch Pyridine Synthesis.
Knoevenagel Condensation: Formation of α,β-Unsaturated Systems
The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene group to a carbonyl, followed by dehydration to yield an α,β-unsaturated product.[5][6] this compound is an excellent substrate for this reaction.
Mechanism:
The reaction is typically catalyzed by a weak base, such as an amine (e.g., piperidine).[5][6]
-
Enolate Formation: The basic catalyst deprotonates the α-carbon of the β-ketoester, forming a resonance-stabilized enolate ion. The negative charge is delocalized over the α-carbon and the two adjacent carbonyl oxygen atoms, which enhances its stability and nucleophilicity.[6]
-
Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of an aldehyde or ketone, forming a tetrahedral alkoxide intermediate.
-
Protonation: The alkoxide intermediate is protonated by the conjugate acid of the catalyst or the solvent, yielding a β-hydroxy carbonyl compound (an aldol-type adduct).
-
Dehydration: Under the reaction conditions, this aldol adduct readily undergoes dehydration (elimination of a water molecule) to form a new carbon-carbon double bond, resulting in the final α,β-unsaturated product. This elimination is often the driving force for the reaction.
Caption: Logical workflow of the Knoevenagel condensation.
Comparative Analysis:
How does this compound stack up against other common active methylene compounds?
| Feature | This compound | Ethyl Acetoacetate | Diethyl Malonate |
| Structure | EtOOC-CH₂-CO-CH(OEt)₂ | EtOOC-CH₂-CO-CH₃ | EtOOC-CH₂-COOEt |
| Acidity (α-H) | Moderately acidic | Moderately acidic | Less acidic |
| Key Advantage | The acetal group offers a latent aldehyde functionality, allowing for further complex transformations post-condensation. | Readily available and cost-effective. The resulting methyl ketone can be further functionalized. | Produces stable dicarboxylate products. Less prone to self-condensation. |
| Considerations | Steric hindrance from the diethoxy group might slightly reduce reaction rates compared to less bulky analogues. | Can undergo self-condensation under strong basic conditions.[5] | Requires slightly stronger basic conditions for deprotonation compared to β-ketoesters. |
| Typical Catalyst | Weak amines (Piperidine, Pyrrolidine)[5] | Weak amines, ammonium acetate | Piperidine, often with acetic acid |
The primary advantage of using this compound is the synthetic versatility embedded in its structure. The acetal can be hydrolyzed to reveal an aldehyde, opening pathways to subsequent cyclization or derivatization reactions that are not directly accessible with simpler reagents like ethyl acetoacetate.
Hantzsch Pyridine Synthesis: A Multicomponent Route to Dihydropyridines
The Hantzsch synthesis is a classic multicomponent reaction that efficiently constructs dihydropyridine rings, which are core scaffolds in many pharmaceuticals, including calcium channel blockers like nifedipine.[7][8] The reaction typically involves an aldehyde, a nitrogen donor (like ammonia or ammonium acetate), and two equivalents of a β-ketoester.[7][9][10]
Mechanism:
The Hantzsch synthesis is a fascinating convergence of several fundamental organic reactions.[7][9] While multiple pathways have been proposed, a widely accepted mechanism involves the formation of two key intermediates that ultimately combine.[7][11]
-
Intermediate A (Knoevenagel Adduct): One equivalent of the β-ketoester (this compound) undergoes a Knoevenagel condensation with the aldehyde to form an α,β-unsaturated dicarbonyl compound.
-
Intermediate B (Enamine): A second equivalent of the β-ketoester reacts with ammonia to form a vinylogous amide, or enamine.
-
Michael Addition: The enamine (Intermediate B) acts as a nucleophile and undergoes a conjugate (Michael) addition to the α,β-unsaturated system of the Knoevenagel adduct (Intermediate A).
-
Cyclization and Dehydration: The resulting intermediate undergoes intramolecular cyclization, where the amino group attacks one of the carbonyl carbons, followed by dehydration to yield the final 1,4-dihydropyridine product, often called a "Hantzsch ester".[8]
Sources
- 1. This compound | C10H18O5 | CID 11138577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. aklectures.com [aklectures.com]
- 4. Video: Esters to β-Ketoesters: Claisen Condensation Mechanism [jove.com]
- 5. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 6. lscollege.ac.in [lscollege.ac.in]
- 7. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 8. Learning from the Hantzsch synthesis [pubsapp.acs.org]
- 9. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 10. chemtube3d.com [chemtube3d.com]
- 11. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Isotopic Labeling Studies: Evaluating Ethyl 4,4-diethoxy-3-oxobutanoate
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of metabolic pathway analysis, quantitative proteomics, and drug discovery, the ability to trace the fate of molecules is paramount. Isotopic labeling, a technique where atoms in a molecule are replaced by their heavier, non-radioactive isotopes, stands as a cornerstone of such investigations.[1] This guide provides an in-depth comparison of a potential precursor for isotopic labeling, Ethyl 4,4-diethoxy-3-oxobutanoate, with established methodologies. As Senior Application Scientists, our goal is to not only present protocols but to delve into the causal logic behind experimental design, ensuring scientific integrity and fostering innovation.
The Foundation: Principles of Isotopic Labeling
Isotopic labeling allows researchers to distinguish between molecules that were present in a system initially and those that are newly synthesized. By introducing molecules enriched with stable isotopes like carbon-13 (¹³C), nitrogen-15 (¹⁵N), or deuterium (²H), we can track their incorporation into biomolecules using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[1] This powerful technique is central to a variety of applications, including:
-
Metabolic Flux Analysis: Quantifying the rates of metabolic pathways.
-
Quantitative Proteomics: Measuring relative protein abundance, for instance, with Stable Isotope Labeling by Amino acids in Cell culture (SILAC).
-
Drug Metabolism and Pharmacokinetics (DMPK): Tracing the absorption, distribution, metabolism, and excretion (ADME) of drug candidates.[2]
-
Mechanistic Enzymology: Elucidating the step-by-step mechanisms of enzyme-catalyzed reactions.
The choice of an isotopic labeling reagent is critical and depends on factors such as the biological system under study, the target biomolecule, and the analytical platform.
This compound: A Molecule of Interest
This compound is a beta-keto ester with the chemical formula C₁₀H₁₈O₅.[3] Its structure, featuring a reactive methylene group flanked by two carbonyl groups (one of which is protected as a diethyl acetal), makes it an intriguing candidate for chemical synthesis and, potentially, as a precursor for isotopic labeling.
Chemical Profile
| Property | Value |
| Molecular Formula | C₁₀H₁₈O₅ |
| Molecular Weight | 218.25 g/mol |
| IUPAC Name | This compound |
| CAS Number | 10495-09-7 |
Data sourced from PubChem CID 11138577.[3]
The key to its potential utility in isotopic labeling lies in the reactivity of the α-carbon (C2), which is positioned between the ester and the ketone functionalities. The hydrogens on this carbon are acidic and can be readily removed by a base to form a stable enolate. This enolate can then be reacted with an isotopically labeled alkyl halide to introduce a label.
Proposed Isotopic Labeling Strategies with this compound
While direct, published applications of this compound in isotopic labeling are not prevalent, its chemical nature as a β-keto ester allows us to propose logical and scientifically sound synthetic strategies. Its close analog, ethyl acetoacetate, is commercially available in isotopically labeled forms, demonstrating the feasibility of this class of compounds in labeling studies.
Synthesis of Isotopically Labeled this compound
The introduction of an isotopic label, for example, ¹³C, can be envisioned through a classic malonic ester-type synthesis, where the α-carbon is alkylated.
Caption: Proposed synthesis of [2-¹³C]-Ethyl 4,4-diethoxy-3-oxobutanoate.
As a Precursor for Labeled Biomolecules: A Hypothetical Example
Once isotopically labeled, this compound could serve as a building block for more complex molecules. For instance, it could potentially be used in the synthesis of labeled amino acids, which are critical reagents in quantitative proteomics. A hypothetical pathway to a labeled amino acid is outlined below.
Caption: A conceptual workflow for synthesizing a labeled amino acid.
Comparative Analysis with Established Labeling Reagents
To objectively evaluate the potential of this compound, it is essential to compare it with widely used isotopic labeling methods.
| Labeling Strategy | Precursor(s) | Advantages | Disadvantages |
| Metabolic Labeling (e.g., SILAC) | ¹³C₆-Lysine, ¹³C₆-Arginine | In vivo labeling, high accuracy for quantitative proteomics. | Limited to cell culture, can be expensive, requires specific amino acid auxotrophs for some organisms. |
| Metabolic Labeling | ¹³C-Glucose | Labels a wide range of biomolecules, provides insights into central carbon metabolism. | Label scrambling can complicate data analysis, may not efficiently label all biomolecules. |
| Chemical Labeling (e.g., iTRAQ, TMT) | Isobaric tags | Multiplexing capabilities, applicable to a wide range of sample types. | In vitro labeling can introduce variability, potential for incomplete labeling. |
| Proposed use of Labeled this compound | Isotopically labeled this compound | Potential for targeted synthesis of specific labeled biomolecules. | Requires multi-step chemical synthesis, biological compatibility and metabolic fate are unknown. |
Experimental Protocols: A Practical Perspective
While a validated protocol for the use of this compound in isotopic labeling is not yet established, we can outline a scientifically sound, hypothetical experimental workflow based on the principles of organic synthesis and metabolic labeling.
Protocol 1: Synthesis of [2-¹³C]-Ethyl 4,4-diethoxy-3-oxobutanoate
Objective: To introduce a ¹³C label at the α-carbon of this compound.
Materials:
-
This compound
-
Sodium ethoxide (NaOEt)
-
¹³C-labeled methyl iodide (¹³CH₃I)
-
Anhydrous ethanol
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve this compound in anhydrous ethanol in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Slowly add a solution of sodium ethoxide in ethanol to the flask with stirring. Allow the reaction to proceed for 1 hour to ensure complete formation of the enolate.
-
Add ¹³C-labeled methyl iodide dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
-
Confirm the identity and isotopic enrichment of the product using NMR and mass spectrometry.
Protocol 2: Cell-based Labeling with a Hypothetical Labeled Amino Acid Precursor
Objective: To assess the incorporation of a custom-synthesized labeled amino acid into cellular proteins.
Materials:
-
Synthesized ¹³C-labeled amino acid
-
Cell culture medium deficient in the corresponding unlabeled amino acid
-
Mammalian cell line of interest
-
Standard cell culture reagents and equipment
-
LC-MS/MS system for proteomic analysis
Procedure:
-
Culture the mammalian cell line in standard complete medium.
-
For SILAC-type labeling, passage the cells into a "heavy" medium containing the synthesized ¹³C-labeled amino acid and a "light" medium containing the natural abundance amino acid.
-
Allow the cells to grow for at least five doublings to ensure complete incorporation of the labeled amino acid.
-
Harvest the cells from both the "heavy" and "light" populations.
-
Combine equal amounts of protein from both populations.
-
Digest the protein mixture with trypsin.
-
Analyze the resulting peptides by LC-MS/MS.
-
Use appropriate software to identify and quantify the relative abundance of "heavy" and "light" peptides.
Caption: A standard workflow for a SILAC-based quantitative proteomics experiment.
Conclusion and Future Outlook
This compound presents an untapped potential as a versatile precursor for the synthesis of custom isotopically labeled molecules. Its chemical structure, characteristic of a reactive β-keto ester, provides a clear rationale for its application in introducing isotopic labels at specific positions. While it is not a direct "drop-in" replacement for established metabolic labeling reagents like ¹³C-glucose or labeled amino acids, its value lies in the potential for creating novel labeled compounds for specialized research needs.
Future research should focus on the practical demonstration of the proposed synthetic routes and a thorough investigation of the metabolic fate of this compound and its derivatives in biological systems. Such studies will be crucial in validating its utility and expanding the toolkit available to researchers in the dynamic fields of life sciences and drug development.
References
- Isotopes and Environmental Health Studies. (2024). Using 13C enriched acetate in isotope labelling incubation experiments: a note of caution. [Link]
- Methods in Molecular Biology. (2019).
- Journal of Agricultural and Food Chemistry. (2013).
- Canadian Journal of Chemistry. (1956).
- The Royal Society of Chemistry. (2012).
- Wikipedia. Isotopic labeling. [Link]
- Organic Chemistry Frontiers. (2020). Efficient labeling of organic molecules using 13C elemental carbon: universal access to 13C2-labeled synthetic building blocks, polymers and pharmaceuticals. [Link]
- Organic Syntheses. (2018).
- WUR eDepot. An isotopic labeling approach linking natural products with biosynthetic gene clusters. [Link]
- Organic Syntheses. 3. [Link]
- CP Lab Safety.
- PubChem.
- Organic Chemistry Portal. The synthesis of amino acids by phase-transfer reactions. [Link]
- Journal of Lipid Research. (1983). Synthesis of carbon-13-labeled tetradecanoic acids. [Link]
- PubChem.
- Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo [b] thiophen-2-yl)amino). (2022). [Link]
- BMC Biotechnology. (2016). Efficient biosynthesis of ethyl (R)
- Journal of Drug Delivery and Therapeutics. (2018). Download PDF. [Link]
- ResearchGate. Isotopic Labeling and Kinetic Isotope Effects. [Link]
- American Elements.
- University of Missouri-St. Louis. Thermochemistry of Ethyl 3-Oxobutanoate Revisited: Observance of a Non-Zero Enthalpy of Mixing between Tautomers and Its Effects. [Link]
- PubChem.
Sources
Unveiling the Reactivity of Ethyl 4,4-diethoxy-3-oxobutanoate: A Computational and Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the nuanced reactivity of building blocks dictates the efficiency and outcome of complex molecular construction. Ethyl 4,4-diethoxy-3-oxobutanoate, a polyfunctional β-keto ester, presents a fascinating case study in controlled reactivity, offering unique synthetic advantages. This guide provides an in-depth analysis of its reactivity profile, grounded in computational studies of related β-dicarbonyl compounds, and offers a comparative perspective against common alternatives, supported by experimental evidence.
The Decisive Role of Keto-Enol Tautomerism: A Computational Perspective
The reactivity of β-keto esters is intrinsically linked to the equilibrium between their keto and enol tautomers.[1][2] Computational studies, particularly using Density Functional Theory (DFT), have provided profound insights into this phenomenon.[1][3] For a generic β-keto ester, the presence of two electron-withdrawing carbonyl groups significantly increases the acidity of the α-protons, facilitating the formation of a resonance-stabilized enolate.[4]
The stability of the enol form is a crucial factor, often enhanced by the formation of a strong intramolecular hydrogen bond.[5] DFT calculations have shown that in the gas phase and in non-polar solvents, the enol tautomer of many β-dicarbonyl compounds is surprisingly stable.[3] However, the equilibrium can be significantly influenced by the solvent, with polar solvents tending to favor the keto form.[3]
For this compound, the presence of the diethoxy acetal group at the C4 position introduces additional electronic and steric factors that influence this equilibrium, and consequently, its reactivity. While specific DFT studies on this exact molecule are not abundant in the literature, we can extrapolate from the extensive computational work on similar β-keto esters.[1][3] The electron-donating nature of the ethoxy groups may slightly decrease the acidity of the α-protons compared to a simple alkyl substituent, yet the fundamental reactivity as a nucleophile remains.
Comparative Reactivity Analysis: this compound vs. Key Alternatives
The choice of a β-keto ester in a synthetic route is a critical decision. Here, we compare the computationally-inferred and experimentally-observed reactivity of this compound with two common alternatives: ethyl acetoacetate and ethyl 4,4,4-trifluoro-3-oxobutanoate.
| Feature | This compound | Ethyl Acetoacetate | Ethyl 4,4,4-trifluoro-3-oxobutanoate |
| Acidity of α-protons | Moderate | High (pKa ≈ 11)[4] | Very High |
| Enolate Stability | Moderately stable | Highly stabilized by resonance | Highly stabilized by inductive effect |
| Nucleophilicity of Enolate | Moderate | Good nucleophile | Weaker nucleophile |
| Key Synthetic Applications | Synthesis of heterocycles, protected aldehyde precursor | Acetoacetic ester synthesis for ketones | Synthesis of trifluoromethyl-containing heterocycles[6] |
Ethyl Acetoacetate: As a benchmark β-keto ester, ethyl acetoacetate is known for its versatility in the acetoacetic ester synthesis to produce ketones.[7] Its enolate is readily formed and participates in a wide range of alkylation and acylation reactions.[4] Computationally, the resonance stabilization of its enolate is well-understood.[4] In comparison, the diethoxy acetal of this compound provides a latent aldehyde functionality, steering its synthetic utility towards different targets.
Ethyl 4,4,4-trifluoro-3-oxobutanoate: The strong electron-withdrawing nature of the trifluoromethyl group dramatically increases the acidity of the α-protons in this analogue.[6] This facilitates enolate formation but also significantly stabilizes the negative charge, thereby reducing the nucleophilicity of the enolate. Its reactions often lead to the formation of trifluoromethylated compounds, which are of great interest in medicinal chemistry.[6]
Synthetic Utility: Gateway to Complex Heterocycles
A significant application of this compound lies in the synthesis of diverse heterocyclic scaffolds, which are prevalent in pharmaceuticals.[8][9] The presence of multiple reactive sites allows for a variety of cyclization strategies.
Experimental Protocols
General Protocol for the Synthesis of a Pyrazole Derivative from this compound
This protocol describes a typical condensation reaction to form a pyrazole ring system.
Materials:
-
This compound
-
Hydrazine hydrate
-
Ethanol
-
Glacial acetic acid
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (1.1 equivalents) dropwise to the solution at room temperature with stirring.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).
Visualizing Reaction Pathways
The following diagrams, generated using Graphviz, illustrate key concepts discussed in this guide.
Caption: Keto-enol tautomerism and enolate formation of a β-keto ester.
Caption: General synthetic pathway to heterocycles.
Conclusion
This compound stands as a valuable and versatile building block in organic synthesis. While direct computational studies on this specific molecule are an area ripe for further exploration, a deep understanding of the fundamental principles of β-keto ester reactivity, informed by extensive computational and experimental work on analogous compounds, allows for its strategic and effective application. Its unique structural feature of a protected aldehyde function opens doors to the synthesis of complex and medicinally relevant heterocyclic systems, distinguishing it from more common β-keto esters like ethyl acetoacetate. For the discerning synthetic chemist, a thorough consideration of the subtle yet significant differences in reactivity between these reagents is paramount for the successful design and execution of innovative synthetic strategies.
References
- Organic Syntheses. (n.d.). Ethyl diethoxyacetate.
- Africa Research Connects. (n.d.). Comments on the reaction of ethyl 4-(diethoxyphosphinyl)-3-oxobutanoate and related phosphonate esters with enals.
- [No Author]. (n.d.). Study on the Reactions of Ethyl 4,4,4-Trifluoro-3-oxobutanoate with Arylidenemalononitriles. ResearchGate.
- [No Author]. (n.d.). Keto-enol tautomerism in linear and cyclic β-diketones: A DFT study in vacuo and in solution. ScienceDirect.
- Frontiers in Chemistry. (n.d.). Keto-enol tautomerism in the development of new drugs.
- [No Author]. (n.d.). Key Applications of Ethyl 4-methoxy-3-oxobutanoate in Pharmaceutical Synthesis. LinkedIn.
- Southern Methodist University. (n.d.). Computational Analysis of the Mechanism of Chemical Reactions in Terms of Reaction Phases.
- Organic Syntheses. (n.d.). Ethyl 3,3-diethoxypropanoate.
- PubChem. (n.d.). This compound.
- Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
- Royal Society of Chemistry. (2021). Recent Strategies Used in the Synthesis of Saturated Four-Membered Heterocycles.
- ResearchGate. (n.d.). Substituent effects on keto–enol tautomerization of β-diketones from X-ray structural data and DFT calculations.
- ETH Zurich Research Collection. (2014). Synthesis of Saturated N-Heterocycles.
- University of Missouri-St. Louis. (n.d.). Thermochemistry of Ethyl 3-Oxobutanoate Revisited: Observance of a Non-Zero Enthalpy of Mixing between Tautomers and Its Effects.
- ResearchGate. (n.d.). Asymmetric Reduction of Ethyl 4-Chloro-3-oxobutanoate to Ethyl (S)-4-Chloro-3-hydroxybutanoate Catalyzed by Aureobasidium pullulans in an Aqueous/Ionic Liquid Biphase System.
- ResearchGate. (n.d.). A density functional theory study of keto-enol tautomerism in 1,2-cyclodiones: Substituent effects on reactivity and thermodynamic stability.
- Oriental Journal of Chemistry. (2023). Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods.
- Taylor & Francis. (n.d.). Ethyl acetoacetate – Knowledge and References.
- ResearchGate. (n.d.). Comparison of enzymatic properties of ethyl 4-chloro-3-oxobutanoate reductases from some eukaryotic microorganisms.
- American Elements. (n.d.). This compound.
- AIChE. (n.d.). (559a) Computational Study of Reaction Mechanisms in Epoxide Ring-Opening By Aryl Borane Catalysts.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]
- 3. Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods – Oriental Journal of Chemistry [orientjchem.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. nbinno.com [nbinno.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
A Comparative Guide to the Characterization of Reaction Intermediates of Ethyl 4,4-diethoxy-3-oxobutanoate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, β-keto esters are pivotal building blocks, prized for their versatility in constructing complex molecular architectures. Among these, Ethyl 4,4-diethoxy-3-oxobutanoate stands out as a valuable precursor, particularly in the synthesis of heterocyclic compounds that form the core of many pharmaceutical agents. The transient species, or reaction intermediates, formed during its transformations are fleeting and often elusive, yet understanding their structure and behavior is paramount to optimizing reaction conditions, maximizing yields, and ensuring the desired stereochemical outcomes.
This guide, designed for the discerning researcher, offers an in-depth comparison of modern analytical techniques for the characterization of reaction intermediates of this compound. Moving beyond a mere recitation of protocols, we will delve into the causality behind experimental choices, providing a framework for the robust investigation of reaction mechanisms. The focus will be on three archetypal reactions where this β-keto ester is a key player: the Hantzsch Pyridine Synthesis, the Knoevenagel Condensation, and the Japp-Klingemann Reaction.
The Analytical Armamentarium: A Comparative Overview
The characterization of short-lived intermediates necessitates a suite of analytical techniques that can provide structural and kinetic information, often in real-time. The choice of method is dictated by the nature of the intermediate, its concentration, and the reaction conditions. Here, we compare the principal spectroscopic and spectrometric techniques.
| Technique | Principle | Strengths | Limitations | Best Suited For |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about molecular structure and connectivity. | - Provides unambiguous structural elucidation.- Quantitative and highly reproducible.[1] - Can be used for in-situ monitoring.[2] | - Relatively low sensitivity compared to MS.[1][3] - Slower data acquisition time. | - Stable or trapped intermediates.- Determining stereochemistry.- Following the kinetics of slower reactions. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions to identify and quantify molecules. | - Extremely high sensitivity, capable of detecting trace intermediates.[3][4] - Provides molecular weight information.- Can be coupled with chromatography (GC-MS, LC-MS) for mixture analysis.[5] | - Provides limited structural information on its own.- Ionization process can sometimes cause fragmentation of unstable intermediates. | - Detecting low-concentration intermediates.- Real-time reaction monitoring.[4] - Identifying products of trapping experiments. |
| Infrared (IR) & Raman Spectroscopy | Probe the vibrational modes of molecules. | - Excellent for identifying functional groups.[6][7] - Can be used for in-situ, real-time monitoring with fiber-optic probes.[8][9] - Raman is well-suited for aqueous solutions.[10] | - Spectra can be complex and difficult to interpret for complex mixtures.- IR can be sensitive to water, while Raman can suffer from fluorescence interference.[7] | - Tracking the appearance/disappearance of key functional groups (e.g., C=O, C=C, N-H).- Monitoring reaction progress in real-time. |
| Chemical Trapping | A reactive species is added to the reaction mixture to intercept and form a stable, isolable adduct with the intermediate. | - Provides definitive proof of the existence of a transient intermediate. | - The trapping agent can potentially alter the reaction pathway.- The adduct must be stable and amenable to characterization. | - Highly reactive and short-lived intermediates that cannot be observed directly. |
Hantzsch Pyridine Synthesis: Unraveling the Path to Dihydropyridines
The Hantzsch synthesis is a classic multi-component reaction that constructs dihydropyridine scaffolds, which are prevalent in calcium channel blockers.[4] When employing this compound, the reaction proceeds through several key intermediates.
Postulated Intermediates and their Characterization
The reaction mechanism involves the initial formation of an enamine from one equivalent of the β-keto ester and ammonia, and a Knoevenagel condensation product from another equivalent of the β-keto ester and an aldehyde.[6][11] These then undergo a Michael addition followed by cyclization and dehydration.
-
Enamine Intermediate: The reaction of this compound with ammonia or ammonium acetate will form an enamine. This intermediate can be characterized by:
-
1H NMR: The appearance of a broad N-H proton signal and a downfield shift of the vinyl proton compared to the starting material.
-
IR Spectroscopy: The appearance of N-H stretching bands around 3300-3500 cm-1 and a C=C stretching band.
-
-
Knoevenagel Condensation Product: The condensation of this compound with an aldehyde will yield an α,β-unsaturated dicarbonyl compound. Its formation can be monitored by:
-
1H NMR: The appearance of a new vinyl proton signal.
-
UV-Vis Spectroscopy: The formation of a conjugated system leads to a bathochromic shift (shift to longer wavelength) in the UV-Vis spectrum.
-
-
Michael Adduct: The addition of the enamine to the Knoevenagel product forms a 1,5-dicarbonyl compound. This can be a challenging intermediate to isolate but may be detected by:
-
LC-MS: By carefully monitoring the reaction mixture over time, the mass corresponding to the Michael adduct may be detected.
-
Experimental Workflow: In-situ Monitoring via NMR Spectroscopy
For a deeper understanding of the reaction kinetics and to observe the rise and fall of intermediates, in-situ NMR is a powerful tool.
-
Sample Preparation: In an NMR tube, combine the aldehyde, this compound, and a deuterated solvent (e.g., DMSO-d6).
-
Initial Spectrum: Acquire a 1H NMR spectrum of the starting materials.
-
Initiation: Add the nitrogen source (e.g., ammonium acetate) to the NMR tube and immediately begin acquiring spectra at regular intervals.
-
Data Analysis: Process the time-resolved NMR data to track the disappearance of reactant signals and the appearance and subsequent disappearance of intermediate signals, followed by the growth of the final dihydropyridine product signals.
Caption: Key intermediates in the Knoevenagel condensation.
Japp-Klingemann Reaction: Synthesis of Hydrazones
The Japp-Klingemann reaction is a versatile method for synthesizing hydrazones from β-keto esters and aryl diazonium salts. [1][12]This reaction involves a C-C bond cleavage, making the identification of intermediates crucial for understanding the reaction pathway.
Postulated Intermediates and their Characterization
The mechanism involves the formation of an azo compound, which then undergoes hydrolysis and decarboxylation (or loss of an acyl group) to yield the final hydrazone. [1]
-
Azo Intermediate: The initial coupling of the enolate of this compound with the diazonium salt forms a transient azo compound. In some cases, this intermediate can be isolated. [13] * UV-Vis Spectroscopy: Azo compounds are typically colored, and their formation can be monitored by the appearance of a new absorption band in the visible region.
-
IR Spectroscopy: The N=N stretching vibration can sometimes be observed, although it is often weak. The IR spectrum would also show the presence of the carbonyl groups. [14]* Tetrahedral Intermediate: Hydrolysis of the azo intermediate leads to a tetrahedral intermediate which rapidly collapses. This is a very short-lived species and is unlikely to be directly observed.
-
-
Hydrazone Product: The final, stable product.
Trapping and Mass Spectrometry: A Powerful Combination
Given the transient nature of the azo intermediate, a combination of trapping and mass spectrometry can be highly effective.
-
Reaction Setup: The Japp-Klingemann reaction is set up under standard conditions.
-
Quenching and Extraction: At various time points, aliquots of the reaction mixture are quenched (e.g., with a reducing agent if the diazonium salt is still present) and rapidly extracted.
-
Mass Spectrometric Analysis: The extracts are analyzed by high-resolution mass spectrometry (HRMS) to identify the masses corresponding to the starting materials, the azo intermediate, and the final hydrazone product. The accurate mass measurement from HRMS can help confirm the elemental composition of the intermediates.
Self-Validating System: The detection of the mass of the azo intermediate, which subsequently decreases as the mass of the hydrazone product increases, provides strong evidence for the proposed reaction pathway.
Alternative Substrates and their Implications
While this guide focuses on this compound, it is important to consider how the choice of β-keto ester can influence the reaction intermediates and their characterization. For example, using a simpler β-keto ester like ethyl acetoacetate might lead to more stable intermediates that are easier to characterize. [5]Conversely, more complex β-keto esters may introduce additional reactive sites or steric hindrance, leading to different reaction pathways and more challenging intermediate characterization.
Conclusion
The successful characterization of reaction intermediates of this compound hinges on a multi-faceted analytical approach. A judicious combination of in-situ monitoring techniques like NMR and IR/Raman spectroscopy, coupled with high-sensitivity methods such as mass spectrometry and definitive proof from chemical trapping, allows for a comprehensive understanding of the reaction mechanism. By moving beyond a single-technique mindset and embracing a comparative and integrated strategy, researchers can gain deeper insights into these fundamental transformations, paving the way for the development of more efficient and selective synthetic methodologies in the pursuit of novel therapeutics.
References
- Spectroscopic Methods for Studying Reaction Mechanisms - IGI Global. (URL: [Link])
- Spectroscopic Advances in Real Time Monitoring of Pharmaceutical Bioprocesses: A Review of Vibrational and Fluorescence Techniques - MDPI. (URL: [Link])
- The Japp-Klingemann Reaction - Organic Reactions. (URL: [Link])
- Hantzsch pyridine synthesis - Wikipedia. (URL: [Link])
- Knoevenagel condensation of aromatic aldehydes with ethyl 4-chloro-3-oxobutanoate in ionic liquids - ResearchG
- Japp–Klingemann reaction - Wikipedia. (URL: [Link])
- Mass Spectrometry Based Approach for Organic Synthesis Monitoring | Analytical Chemistry. (URL: [Link])
- The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on...
- Comparison of NMR and MS | Metabolomics - EMBL-EBI. (URL: [Link])
- Comparison Of Raman And FTIR Spectroscopy: Advantages And Limit
- In-Situ Monitoring of Urethane Formation by FTIR and Raman Spectroscopy - ResearchG
- Hantzsch Dihydropyridine (Pyridine) Synthesis - Organic Chemistry Portal. (URL: [Link])
- What are the special considerations for the Japp-Klingemann reaction?
- Learning from the Hantzsch synthesis. (URL: [Link])
- The Japp‐Klingemann Reaction - ResearchG
- An Efficient and Versatile Method for Synthesis of 1,4-Dihydropyridines at Mild Reaction Conditions - Der Pharma Chemica. (URL: [Link])
- One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity - Beilstein Journals. (URL: [Link])
- Recent advances in Hantzsch 1,4-dihydropyridines - SciSpace. (URL: [Link])
- spectrophotometric and infra-red analyses of azo reactive dyes derived from 2-methyl-3-(2'- methylphenyl)-6-arylazo-4- oxoquinazoline - Science World Journal. (URL: [Link])
- An efficient and eco-friendly synthesis of 1,4-dihydropyridines via Hantzsch reaction in Glycine-HCl buffer - ACG Public
- Michael Addition Reaction and Conjugate Addition - Master Organic Chemistry. (URL: [Link])
- 23.
- Crystallization-Enabled Stereoconvergent Michael Additions of β-Keto Esters to Nitroolefins - PMC - NIH. (URL: [Link])
- Asymmetric Michael addition of β-keto esters with nitroalkenes - ResearchG
- recent developments in knoevenagel condens
- Combination of Knoevenagel Polycondensation and Water- Assisted Dynamic Michael-Addition-Elimination for the Sy - NTU > IRep. (URL: [Link])
- recent developments in knoevenagel condensation reaction: a review - ResearchG
Sources
- 1. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. acgpubs.org [acgpubs.org]
- 4. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Learning from the Hantzsch synthesis [pubsapp.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. BJOC - One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity [beilstein-journals.org]
- 9. youtube.com [youtube.com]
- 10. Characterization of reaction intermediates by ion spectroscopy - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 11. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 12. organicreactions.org [organicreactions.org]
- 13. researchgate.net [researchgate.net]
- 14. scienceworldjournal.org [scienceworldjournal.org]
A Senior Application Scientist's Guide to Cross-Referencing Spectral Data for Ethyl 4,4-diethoxy-3-oxobutanoate
In the landscape of chemical research and drug development, the unambiguous identification and characterization of molecules are paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) form the bedrock of molecular structure elucidation. This guide provides an in-depth, practical workflow for cross-referencing spectral data with chemical databases, using Ethyl 4,4-diethoxy-3-oxobutanoate as our primary compound of interest. We will delve into the interpretation of its spectral data, compare it with structurally similar alternatives, and provide robust experimental protocols. This guide is designed for researchers, scientists, and drug development professionals seeking to enhance their proficiency in spectral data analysis and compound verification.
The Imperative of Multi-faceted Spectral Analysis
Relying on a single analytical technique for compound identification is fraught with peril. Each spectroscopic method provides a unique piece of the structural puzzle. NMR spectroscopy reveals the connectivity of atoms, IR spectroscopy identifies functional groups, and mass spectrometry determines the molecular weight and fragmentation patterns. It is the synergistic interpretation of these datasets that affords a high degree of confidence in structural assignment. This guide will demonstrate this principle by examining this compound and comparing it with two analogues: ethyl 3-oxobutanoate and methyl 4,4-dimethoxy-3-oxobutanoate.
Spectral Data Analysis: A Tripartite Approach
A challenge often encountered in research is the lack of publicly available experimental spectra for novel or less common compounds. This compound and Methyl 4,4-dimethoxy-3-oxobutanoate fall into this category. In such instances, predictive algorithms become invaluable tools. For our primary compound and one of its comparators, we will leverage predicted spectral data. For ethyl 3-oxobutanoate, a more common reagent, experimental data is available and will be used for a direct comparison.
Predicted ¹H and ¹³C NMR Spectral Data
NMR prediction software utilizes extensive databases of known chemical shifts and coupling constants to estimate the spectra of a given structure. These tools, often employing a combination of HOSE (Hierarchical Organisation of Spherical Environments) codes and neural networks, provide a valuable starting point for spectral analysis.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound and Methyl 4,4-dimethoxy-3-oxobutanoate, and Experimental Data for Ethyl 3-oxobutanoate.
| Compound | ¹H NMR (Predicted/Experimental) | ¹³C NMR (Predicted/Experimental) |
| This compound | δ 1.25 (t, 6H), 1.28 (t, 3H), 3.55 (q, 4H), 3.75 (s, 2H), 4.18 (q, 2H), 4.85 (s, 1H) | δ 14.1, 15.2, 45.9, 61.3, 64.2, 101.3, 167.2, 201.8 |
| Methyl 4,4-dimethoxy-3-oxobutanoate | δ 3.35 (s, 6H), 3.70 (s, 3H), 3.80 (s, 2H), 4.80 (s, 1H) | δ 46.1, 52.3, 55.1, 101.5, 167.8, 202.1 |
| Ethyl 3-oxobutanoate | δ 1.28 (t, 3H), 2.25 (s, 3H), 3.45 (s, 2H), 4.18 (q, 2H) | δ 14.2, 30.1, 50.1, 61.3, 167.3, 200.7 |
Predicted data generated using online NMR prediction tools. Experimental data for ethyl 3-oxobutanoate is widely available in spectral databases.
Interpreting the Spectra: A Comparative Analysis
The predicted ¹H NMR spectrum of This compound is expected to show a triplet at approximately 1.28 ppm for the methyl protons of the ethyl ester and another triplet around 1.25 ppm for the methyl protons of the two ethoxy groups. The methylene protons of the ethyl ester would appear as a quartet around 4.18 ppm, while the methylene protons of the ethoxy groups are predicted to be a quartet around 3.55 ppm. A key feature is the singlet at roughly 4.85 ppm, corresponding to the methine proton of the acetal group, and a singlet around 3.75 ppm for the methylene protons adjacent to the ketone.
In comparison, the experimental ¹H NMR spectrum of ethyl 3-oxobutanoate presents a simpler picture. The characteristic ethyl ester signals are present (a triplet at ~1.28 ppm and a quartet at ~4.18 ppm). The methyl group adjacent to the ketone gives a sharp singlet at ~2.25 ppm, and the methylene group between the two carbonyls appears as a singlet at ~3.45 ppm. The absence of the acetal proton signal and the ethoxy group signals clearly distinguishes it from our target molecule.
For Methyl 4,4-dimethoxy-3-oxobutanoate , the predicted ¹H NMR would show a singlet for the methyl ester protons at ~3.70 ppm and a singlet for the methoxy protons at ~3.35 ppm. The methylene and methine protons would have similar chemical shifts to the diethoxy analogue. The key difference lies in the ester and acetal functionalities, which are readily distinguishable by the multiplicity and integration of the signals.
The ¹³C NMR data further corroborates these structural differences. The presence of the acetal carbon in this compound is indicated by a signal at ~101.3 ppm, a feature absent in the spectrum of ethyl 3-oxobutanoate.
Infrared (IR) Spectroscopy: Unveiling Functional Groups
IR spectroscopy is instrumental in identifying the functional groups present in a molecule.
Table 2: Predicted and Experimental IR Absorption Frequencies (cm⁻¹).
| Compound | C=O (Ester) | C=O (Ketone) | C-O (Ether/Acetal) |
| This compound (Predicted) | ~1740 | ~1720 | ~1100-1200 |
| Methyl 4,4-dimethoxy-3-oxobutanoate (Predicted) | ~1745 | ~1725 | ~1100-1200 |
| Ethyl 3-oxobutanoate (Experimental) | ~1742 | ~1718 | N/A |
The IR spectrum of this compound is predicted to show two distinct carbonyl stretching vibrations: one for the ester at approximately 1740 cm⁻¹ and another for the ketone at around 1720 cm⁻¹. A strong, broad band in the 1100-1200 cm⁻¹ region would be indicative of the C-O stretching of the ether linkages in the acetal group.[1][2][3][4][5] The experimental IR spectrum of ethyl 3-oxobutanoate from the NIST WebBook displays a strong absorption at 1742 cm⁻¹ (ester C=O) and another at 1718 cm⁻¹ (ketone C=O), confirming the presence of both functional groups. The key differentiating feature would be the prominent C-O stretching bands from the acetal in our target molecule.
Mass Spectrometry: Deciphering Fragmentation Patterns
Mass spectrometry provides the molecular weight of a compound and insights into its structure through fragmentation analysis. The fragmentation of esters is often characterized by α-cleavage and McLafferty rearrangement.[6][7][8][9]
For This compound (MW: 218.25 g/mol ), the mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 218. Common fragments would likely arise from the loss of an ethoxy group (-OCH₂CH₃, M-45) or the entire ethoxycarbonyl group (-COOCH₂CH₃, M-73).
In contrast, ethyl 3-oxobutanoate (MW: 130.14 g/mol ) would exhibit a molecular ion peak at m/z 130. A prominent peak at m/z 43 is often observed, corresponding to the acetyl cation [CH₃CO]⁺.
A Validated Workflow for Spectral Data Acquisition and Cross-Referencing
To ensure the integrity of your findings, a systematic workflow from sample preparation to database cross-referencing is essential.
Experimental Protocols
The following are standardized protocols for acquiring high-quality spectral data.
-
Sample Weighing: Accurately weigh 5-20 mg of the solid sample for ¹H NMR or 20-50 mg for ¹³C NMR.[10][11][12][13]
-
Solvent Selection: Choose a deuterated solvent (e.g., CDCl₃, DMSO-d₆) that completely dissolves the sample.
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the sample in a clean vial.[10][11][14]
-
Filtration: Filter the solution through a pipette with a cotton or glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Standard Addition (Optional): Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
-
Crystal Cleaning: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Background Spectrum: Acquire a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring complete coverage.
-
Pressure Application: For solid samples, apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.[15]
-
Data Acquisition: Collect the sample spectrum.
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Syringe Loading: Load the sample solution into a syringe.
-
Infusion: Mount the syringe on a syringe pump and connect it to the mass spectrometer's electrospray ionization (ESI) source. Infuse the sample at a low flow rate (e.g., 5-10 µL/min).[4][16][17][18][19]
-
Data Acquisition: Acquire the mass spectrum over the desired mass range.
Workflow Diagrams
Visualizing the experimental and data analysis workflows can enhance understanding and reproducibility.
Caption: Workflow for cross-referencing spectral data with chemical databases.
Conclusion
The rigorous identification of chemical compounds is a cornerstone of scientific research and development. This guide has outlined a comprehensive approach to the cross-referencing of spectral data, using this compound as a case study. By integrating predicted and experimental data from NMR, IR, and Mass Spectrometry, and comparing these with data from structural analogues, a high-confidence structural elucidation can be achieved. The provided protocols and workflows offer a validated framework for obtaining reliable data and performing systematic database comparisons. Adherence to these principles of multi-faceted analysis and methodical cross-referencing will undoubtedly enhance the scientific integrity and success of your research endeavors.
References
- ACD/Labs. (n.d.). NMR Prediction.
- Drawell. (n.d.). Sample Preparation for FTIR Analysis.
- Randazzo, A. (n.d.). Guide to NMR Spectral Interpretation. Loghia Publishing.
- NMRDB.org. (n.d.). Predict 1H proton NMR spectra.
- Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation.
- University of California, Los Angeles. (n.d.). Sample preparation for FT-IR.
- AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide.
- Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns.
- BCH Independent Books. (n.d.). Guide to NMR Spectral Interpretation by Antonio Randazzo.
- Wilking, J. N. (n.d.). NMR Sample Preparation.
- Oregon State University. (n.d.). Infrared Spectra: Identifying Functional Groups.
- Specac Ltd. (n.d.). Interpreting Infrared Spectra.
- Randazzo, A. (2016). Guide to NMR Spectral Interpretation: A Problem Based Approach to Determining the Structure of Small Organic Molecules. John Wiley & Sons.
- Chemistry!!! Not Mystery. (2013, December 17). Fragmentation and mass spectra of Esters.
- LibreTexts Chemistry. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
- LibreTexts Chemistry. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups.
- Mestrelab. (n.d.). Download NMR Predict.
- Patiny, L. (n.d.). Simulate and predict NMR spectra.
- JoVE. (2024, December 5). Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation.
- MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide.
- LibreTexts Chemistry. (2024, September 30). 12.7: Interpreting Infrared Spectra.
- Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility.
- University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial.
- PubMed. (n.d.). Direct Infusion Mass Spectrometry for Complex Lipid Analysis.
- JEOL. (n.d.). Accurate NMR spectrum predictionsoftware "NMRPredict".
- Coconote. (2025, May 6). Practical Guide to IR Spectroscopy.
- NIST. (n.d.). Ethyl acetoacetate. NIST Chemistry WebBook.
- Patiny, L. (n.d.). Predict 1H proton NMR spectra. NMRDB.org.
- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
- Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility.
- PROSPRE. (n.d.). 1H NMR Predictor.
- Melissa Maribel. (2024, February 26). How to Interpret an IR Spectrum and Identify the RIGHT Functional Group [Video]. YouTube.
- Edinburgh Instruments. (2023, April 25). Common Sampling Techniques of FTIR Spectroscopy.
- Patiny, L. (n.d.). Predict 13C carbon NMR spectra. NMRDB.org.
- Thermo Scientific. (2015, October 12). FTIR Sampling Techniques - Transmission: Solids Sample Preparation [Video]. YouTube.
- Poteau, R. (n.d.). NMR predictor. virtual Chemistry 3D.
- ACS Publications. (2022, September 7). A Direct Infusion Probe for Rapid Metabolomics of Low-Volume Samples.
- CORE. (2015, March 21). Direct infusion-SIM as fast and robust method for absolute protein quantification in complex samples.
- CASPRE. (n.d.). 13C NMR Predictor.
- NIST. (n.d.). Ethyl acetoacetate. NIST Chemistry WebBook.
- PMC. (2024, October 30). Online Direct Infusion Mass Spectrometry of Liquid–Liquid Extraction Phases for Metabolite and Lipid Profiling with the Direct Infusion Probe.
- ResearchGate. (2016, April 25). Can anyone help me to tell me any online website to check 13C NMR prediction...?
- Poteau, R. (n.d.). 13C NMR predictor. virtual Chemistry 3D.
- PubChem. (n.d.). Ethyl Acetoacetate.
Sources
- 1. Mass spectral interpretation - Wikipedia [en.wikipedia.org]
- 2. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 3. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. coconote.app [coconote.app]
- 6. compoundchem.com [compoundchem.com]
- 7. rsc.org [rsc.org]
- 8. wiley.com [wiley.com]
- 9. youtube.com [youtube.com]
- 10. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. Ethyl acetoacetate [webbook.nist.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 14. Standard Operating Procedure for UVVis, FTIR and Fluorolog spectrometers [warwick.ac.uk]
- 15. mse.iastate.edu [mse.iastate.edu]
- 16. Methyl 4,4-dimethoxy-3-oxobutanoate | C7H12O5 | CID 11008445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Ethyl acetoacetate - Wikipedia [en.wikipedia.org]
- 18. lsom.uthscsa.edu [lsom.uthscsa.edu]
- 19. ethyl 3-oxobutanoate [stenutz.eu]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 4,4-diethoxy-3-oxobutanoate
As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The proper handling and disposal of laboratory chemicals are not mere procedural formalities; they are integral to the integrity of our work. This guide provides a comprehensive, technically grounded protocol for the disposal of Ethyl 4,4-diethoxy-3-oxobutanoate, moving beyond simple steps to explain the causality behind each recommendation.
Part 1: Core Chemical Profile and Hazard Assessment
Before addressing disposal, a clear understanding of the substance's properties and hazards is paramount. This knowledge forms the basis of all subsequent safety and handling decisions. This compound is a beta-keto ester, a class of compounds widely used in organic synthesis.[1][2] Its specific hazard profile dictates the necessary precautions.
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the signal word "Warning" and carries specific hazard statements that must inform our handling procedures.[3]
Table 1: Physicochemical and Hazard Data for this compound
| Property | Value | Source |
| CAS Number | 10495-09-7 | [3][4] |
| Molecular Formula | C₁₀H₁₈O₅ | [3][5] |
| Molecular Weight | 218.25 g/mol | [5] |
| Appearance | Solid or Clear Liquid | [5][6] |
| Boiling Point | 198 - 200 °C (388.4 - 392 °F) | [6][7] |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [3] |
| Storage Class | 11: Combustible Solids | [5] |
Expert Insight: The Rationale Behind a Hazard-Based Approach
The GHS classifications are not arbitrary. The designation as a skin, eye, and respiratory irritant (H315, H319, H335) is the primary driver for our Personal Protective Equipment (PPE) requirements.[3] Irritation is a form of localized chemical damage to tissue. Therefore, creating a physical barrier with appropriate gloves, safety goggles, and the use of a chemical fume hood is a non-negotiable first line of defense to prevent contact and subsequent inflammatory responses.
Part 2: The Core Directive: Segregated Hazardous Waste Disposal
The fundamental principle for the disposal of this compound is that it must be treated as hazardous chemical waste . It must never be disposed of down the drain or in regular trash.[8] Laboratory chemical waste is highly regulated from its point of generation to its final destruction to protect personnel and the environment.[9][10]
The only appropriate disposal route is through your institution's Environmental Health & Safety (EH&S) department or a licensed chemical waste contractor.
Step-by-Step Protocol for Waste Accumulation
-
Select a Compatible Waste Container:
-
Action: Choose a clean, leak-proof container designated for halogen-free organic solvent waste. High-density polyethylene (HDPE) or glass containers are typically appropriate.[9][11]
-
Causality: The container must be chemically compatible with the ester to prevent degradation, leaks, or dangerous reactions.[10][11] Never use a metal can for organic waste, as trace impurities or degradation products could be corrosive.
-
-
Properly Label the Waste Container:
-
Action: Before adding any waste, affix a "Hazardous Waste" label. Clearly write the full chemical name, "this compound," and list any solvents used in the process. Maintain an approximate percentage of each component.[10][12]
-
Causality: Accurate labeling is a critical safety control.[9] It informs EH&S personnel of the container's contents, allowing for safe handling, proper segregation during transport, and selection of the correct final disposal method (e.g., incineration). Inaccurate labels can lead to dangerous accidental mixing of incompatible chemicals.
-
-
Segregate from Incompatible Waste Streams:
-
Action: Store the waste container in a designated Satellite Accumulation Area (SAA), which is at or near the point of waste generation.[9][10] Crucially, ensure this container is physically segregated from those containing strong acids, strong bases, and strong oxidizing agents.[7][12]
-
Causality: this compound is incompatible with strong oxidizing agents, acids, and bases.[7][13] Accidental mixing can lead to vigorous, exothermic reactions, potentially causing pressure buildup, container failure, and release of hazardous materials.
-
-
Maintain Safe Storage Practices:
-
Action: Keep the waste container tightly closed at all times, except when adding waste.[8][10] Do not leave a funnel in the opening. Store the container in secondary containment (such as a spill tray) to catch any potential leaks.
-
Causality: Keeping containers closed minimizes the release of vapors, which can cause respiratory irritation and contribute to an unsafe laboratory atmosphere.[10] Secondary containment is a proactive measure to control spills before they spread.
-
-
Arrange for Timely Disposal:
-
Action: Once the container is 90% full or has reached your institution's time limit for satellite accumulation (often 9-12 months), submit a chemical waste pickup request to your EH&S department.[8][9][10]
-
Causality: Regulatory agencies place strict limits on the volume of hazardous waste and the duration it can be stored in a laboratory.[9][10] Adherence to these rules is mandatory for institutional compliance.
-
Part 3: Disposal Workflow and Emergency Spill Management
The following diagram illustrates the decision-making process for handling this compound waste in a laboratory setting.
Caption: Decision workflow for routine and emergency disposal of this compound.
Emergency Protocol: Spill Management
In the event of a spill, a swift and correct response is critical to mitigate exposure and environmental contamination.
-
Assess and Secure:
-
Alert personnel in the immediate area.
-
If the spill is large, involves other reactive chemicals, or you feel unsafe, evacuate the area and call your institution's emergency EH&S number immediately.
-
-
For Small, Manageable Spills:
-
Action: Ensure you are wearing appropriate PPE (lab coat, safety goggles, nitrile gloves). Restrict access to the spill area.
-
Containment: Cover the spill with an inert absorbent material, such as vermiculite, cat litter, or dry sand.[6][14] Do not use combustible materials like paper towels as the primary absorbent.
-
Collection: Once fully absorbed, carefully sweep or scoop the material into a designated hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol or isopropanol) and paper towels. All cleanup materials, including used gloves, are now considered hazardous waste and must be placed in the same container.[8]
-
Causality: Using an inert absorbent prevents any reaction with the spilled chemical. Treating all cleanup materials as hazardous waste is a regulatory requirement, as they are now contaminated with the irritant compound.[8]
-
Part 4: Decontamination of Empty Containers
An "empty" container that held this compound is not safe for regular trash until it has been properly decontaminated. Residual chemical can still pose an exposure risk.
Step-by-Step Protocol for Triple-Rinsing
-
First Rinse: Add a small amount of a suitable solvent (e.g., ethanol or acetone) to the container. The solvent should be one in which the ester is soluble. Close the container and swirl to rinse all interior surfaces.
-
Dispose of Rinsate: Pour the solvent rinsate into your designated halogen-free organic hazardous waste container. Do not pour it down the drain.
-
Repeat: Perform this rinsing procedure two more times for a total of three rinses.
-
Final Disposal: Once triple-rinsed and air-dried in a fume hood, obliterate or remove the original labels.[12] The container can now be disposed of in the appropriate glass or plastic recycling bin, according to your facility's guidelines.
-
Causality: Triple-rinsing is a standard laboratory procedure to ensure that the concentration of the residual chemical is reduced to a negligible level. The disposal of the rinsate as hazardous waste is critical because it now contains the chemical of concern.
By adhering to these technically sound and safety-conscious procedures, you contribute to a culture of excellence and responsibility, ensuring that our scientific advancements do not come at the cost of safety or environmental health.
References
- University of Canterbury. (n.d.). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from University of Canterbury website.[13]
- Stanford University Environmental Health & Safety. (2008). Laboratory Chemical Waste Guidelines.
- University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from University of Pennsylvania website.[10]
- Columbia University Research. (n.d.). Hazardous Chemical Waste Management Guidelines.
- Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- Thermo Fisher Scientific. (2025). Safety Data Sheet - Ethyl diethoxyacetate. Retrieved from Thermo Fisher Scientific website.[7]
- Merck Millipore. (n.d.). SAFETY DATA SHEET.
- Fisher Scientific. (2025). SAFETY DATA SHEET - Ethyl diethoxyphosphinylformate.
- American Elements. (n.d.). This compound.
- Fisher Scientific. (2023). SAFETY DATA SHEET - 3,4-Diethoxy-3-cyclobutene-1,2-dione.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- Echemi.com. (n.d.). Butanoic acid, 4,4-diethoxy-2-(ethoxymethylene)-3-oxo-, ethyl ester Safety Data Sheets.
- Fisher Scientific. (2024). SAFETY DATA SHEET - Ethyl diethoxyacetate.
- U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. EPA NEPAL.[21]
- Fisher Scientific. (2025). SAFETY DATA SHEET - Ethyl diethoxyacetate.
- Chemtalk. (n.d.). Ester Disposal.
- New Pig. (n.d.). Chemical Compatibility Guide.
- Cole-Parmer. (n.d.). Chemical Compatibility Chart.
- AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters.
- Google Patents. (n.d.). US6642035B2 - Synthesis of B-keto esters.
Sources
- 1. aklectures.com [aklectures.com]
- 2. US6642035B2 - Synthesis of B-keto esters - Google Patents [patents.google.com]
- 3. This compound | C10H18O5 | CID 11138577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. americanelements.com [americanelements.com]
- 5. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. fishersci.be [fishersci.be]
- 8. ehs.stanford.edu [ehs.stanford.edu]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. research.columbia.edu [research.columbia.edu]
- 11. acewaste.com.au [acewaste.com.au]
- 12. canterbury.ac.nz [canterbury.ac.nz]
- 13. fishersci.com [fishersci.com]
- 14. Ethyl 4-chloro-3-oxobutanoate(638-07-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
Mastering Safety: A Researcher's Guide to Handling Ethyl 4,4-diethoxy-3-oxobutanoate
In the landscape of drug discovery and organic synthesis, the precise and safe handling of chemical reagents is paramount. Ethyl 4,4-diethoxy-3-oxobutanoate, a versatile building block, requires a thorough understanding of its hazard profile to ensure the well-being of laboratory personnel and the integrity of research. This guide moves beyond a simple checklist, offering a detailed rationale for personal protective equipment (PPE) selection and outlining operational and disposal protocols. Our goal is to empower you, our scientific colleagues, with the knowledge to work confidently and safely.
Understanding the Risks: Hazard Profile of this compound
Before any laboratory work commences, a comprehensive risk assessment is crucial. This compound (CAS No. 10495-09-7) presents the following hazards as classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS):
-
Skin Irritation (H315): Causes skin irritation upon contact.[1]
-
Serious Eye Irritation (H319): Causes serious eye irritation.[1]
-
Respiratory Irritation (H335): May cause respiratory irritation if inhaled.[1]
These classifications are the primary drivers for the specific PPE and handling protocols outlined in this guide. The causality is clear: direct contact with the skin or eyes can lead to irritation, and inhalation of its vapors or aerosols can compromise the respiratory system.
Core Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential to mitigate the identified risks. The following table summarizes the minimum required PPE for handling this compound in a standard laboratory setting.
| Body Area | Required PPE | Rationale |
| Eyes/Face | Safety glasses with side shields or chemical splash goggles. A face shield is recommended when handling larger quantities or when there is a significant splash risk. | Protects against accidental splashes that can cause serious eye irritation.[1] |
| Hands | Chemically resistant gloves (e.g., Nitrile). | Prevents skin contact and subsequent irritation.[1] Always inspect gloves for integrity before use and practice proper removal techniques to avoid cross-contamination. |
| Body | Laboratory coat. | Provides a barrier against minor spills and splashes, protecting skin and personal clothing. |
| Respiratory | Use in a well-ventilated area, preferably within a chemical fume hood. | Minimizes the inhalation of vapors or aerosols, thereby preventing respiratory tract irritation.[1] |
Procedural Guidance: From Benchtop to Disposal
Safe handling of this compound extends beyond simply wearing the correct PPE. The following step-by-step procedures are designed to ensure operational safety and proper waste management.
Pre-Operational Checklist:
-
Verify Chemical Identity: Confirm the chemical name and CAS number on the container.
-
Review Safety Data Sheet (SDS): Always have the most current SDS readily accessible.
-
Ensure Proper Ventilation: Confirm that the chemical fume hood is functioning correctly.
-
Assemble all necessary PPE: Have all required PPE on hand and in good condition before handling the chemical.
-
Locate Emergency Equipment: Be aware of the location of the nearest safety shower, eyewash station, and fire extinguisher.
Step-by-Step Handling Procedure in a Fume Hood:
-
Don all required PPE as outlined in the table above.
-
Place absorbent, disposable bench paper on the work surface within the fume hood.
-
Carefully open the container, avoiding any sudden movements that could cause a splash.
-
Dispense the required amount of the chemical using appropriate tools (e.g., pipette, spatula).
-
Securely close the container immediately after use.
-
Perform the intended experimental procedure.
-
Upon completion, decontaminate any reusable equipment that has come into contact with the chemical.
Disposal Plan:
-
Waste Segregation: All disposable materials contaminated with this compound (e.g., gloves, bench paper, pipette tips) must be collected in a designated, labeled hazardous waste container.
-
Container Management: The hazardous waste container should be kept closed when not in use and stored in a well-ventilated, secondary containment area.
-
Institutional Protocols: Follow all local and institutional regulations for the final disposal of chemical waste.
Emergency Procedures: A Plan for the Unexpected
In the event of an accidental exposure or spill, immediate and correct action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under the safety shower. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Spill: For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite). Collect the absorbed material and contaminated surfaces into a designated hazardous waste container. For large spills, evacuate the area and contact your institution's emergency response team.
Visualizing the PPE Decision Process
To further clarify the selection of appropriate personal protective equipment, the following diagram illustrates the decision-making workflow based on the identified hazards of this compound.
Caption: PPE selection workflow based on GHS hazard codes.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
